molecular formula C5H2BrNO B1269979 5-Bromofuran-2-carbonitrile CAS No. 4915-06-4

5-Bromofuran-2-carbonitrile

Cat. No.: B1269979
CAS No.: 4915-06-4
M. Wt: 171.98 g/mol
InChI Key: VWVGOXGBMHAFFK-UHFFFAOYSA-N
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Description

5-Bromofuran-2-carbonitrile is a useful research compound. Its molecular formula is C5H2BrNO and its molecular weight is 171.98 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromofuran-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrNO/c6-5-2-1-4(3-7)8-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVGOXGBMHAFFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351761
Record name 5-bromofuran-2-carbonitrile
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Molecular Weight

171.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4915-06-4
Record name 5-bromofuran-2-carbonitrile
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Record name 5-bromofuran-2-carbonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 5-Bromofuran-2-carbonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromofuran-2-carbonitrile, identified by the CAS number 4915-06-4 , is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis.[1][2] Its unique bifunctional nature, featuring a reactive bromine atom amenable to cross-coupling reactions and a nitrile group that can be transformed into various functionalities, makes it a valuable precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed protocols for its synthesis and purification, an exploration of its reactivity and synthetic applications, and essential safety information.

Core Properties and Characterization

This compound is a compound that requires careful handling and storage under inert atmosphere, typically at 2-8°C. Its core physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 4915-06-4[1][2]
Molecular Formula C₅H₂BrNO[2]
Molecular Weight 171.98 g/mol [2]
Appearance Yellow to orange-yellow crystalline powder or liquid
Melting Point 40-43 °C
Boiling Point 185.4 ± 20.0 °C at 760 mmHg[1]
Density 1.8 ± 0.1 g/cm³[1]
Flash Point 65.9 ± 21.8 °C[1]
IUPAC Name This compound[2]
Synonyms 5-bromo-2-furonitrile, 5-cyano-2-bromofuran, 2-Bromo-5-cyanofuran[1]
Spectroscopic Data

Accurate characterization of this compound is crucial for its use in synthesis. While a complete set of publicly available, high-resolution experimental spectra with detailed assignments is not consistently available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the furan ring. The coupling constant between these two protons would be characteristic of their cis relationship.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the five carbon atoms of the bromofuran ring and the nitrile carbon. The carbon bearing the bromine atom and the carbon of the nitrile group will have characteristic chemical shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. Other characteristic peaks will correspond to the C-H and C=C bonds of the furan ring.

  • Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak. Due to the presence of a bromine atom, a characteristic isotopic pattern for the molecular ion (M+ and M+2 peaks in an approximate 1:1 ratio) will be observed.

Synthesis and Purification

A plausible and efficient method for the synthesis of this compound involves the direct bromination of 2-furonitrile. This approach leverages the electron-rich nature of the furan ring, which facilitates electrophilic substitution.

SynthesisWorkflow Start 2-Furonitrile (Starting Material) Bromination Bromination (e.g., NBS or Br₂ in a suitable solvent) Start->Bromination Electrophilic Aromatic Substitution Workup Aqueous Work-up (Quenching and Extraction) Bromination->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Product This compound (Final Product) Purification->Product

A generalized workflow for the synthesis of this compound.
Experimental Protocol: Synthesis

Materials:

  • 2-Furonitrile

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 2-furonitrile (1.0 eq.) in the chosen anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the brominating agent (1.05 eq. of NBS or Br₂) portion-wise over a period of 1-2 hours, maintaining the temperature at 0 °C. The choice of brominating agent can influence selectivity, with NBS often being milder and more selective than elemental bromine.

  • Allow the reaction mixture to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction. If Br₂ was used, add a saturated aqueous solution of sodium thiosulfate. If NBS was used, add water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Experimental Protocol: Purification

Purification of the crude this compound can be achieved through column chromatography or recrystallization.

Column Chromatography:

  • Adsorbent and Eluent Selection: Use silica gel as the stationary phase. A suitable mobile phase (eluent) can be determined by TLC, aiming for an Rf value of approximately 0.3 for the product. A common eluent system is a mixture of hexanes and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the eluent and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Recrystallization:

  • Solvent Selection: An ideal solvent will dissolve the compound when hot but not at room temperature. Common solvent systems include ethanol/water or ethyl acetate/hexanes.[3]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added and the solution boiled for a few minutes.

  • Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[4]

Reactivity and Synthetic Applications

The dual functionality of this compound makes it a highly valuable intermediate in the synthesis of a wide range of compounds, particularly in the development of novel pharmaceuticals.

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 5-position is readily susceptible to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds with various aryl and heteroaryl boronic acids.[5][6] This reaction is a powerful tool for creating libraries of 5-arylfuran-2-carbonitrile derivatives for biological screening.

SuzukiCoupling BromoFuran This compound CoupledProduct 5-Aryl/Heteroaryl-furan-2-carbonitrile BromoFuran->CoupledProduct Oxidative Addition BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->CoupledProduct Transmetalation Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., K₂CO₃, Cs₂CO₃)

Key components of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

  • In a Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (2.0-3.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete as monitored by TLC.

  • Upon completion, cool the reaction to room temperature, and perform an aqueous work-up followed by extraction with an organic solvent.

  • Purify the crude product by column chromatography to obtain the 5-arylfuran-2-carbonitrile derivative.

Transformations of the Nitrile Group

The nitrile group of this compound can be converted into a variety of other functional groups, further expanding its synthetic utility.

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield 5-bromofuran-2-carboxylic acid.[7] This carboxylic acid can then be further derivatized to form esters and amides.

  • Reduction: Reduction of the nitrile group with a strong reducing agent like lithium aluminum hydride (LiAlH₄) yields the corresponding primary amine, (5-bromofuran-2-yl)methanamine.[8][9][10] Milder reducing agents can be used to obtain the aldehyde.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2]

GHS Hazard Statements:

  • Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Causes skin irritation and serious eye damage.[2]

  • May cause respiratory irritation.[2]

  • Combustible liquid.[2]

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash skin thoroughly after handling.

  • Store in a well-ventilated place and keep the container tightly closed.

Conclusion

This compound is a key synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its readily available starting materials, straightforward synthesis, and diverse reactivity make it an attractive building block for the creation of novel and complex molecules. A thorough understanding of its properties, synthetic protocols, and reactivity is essential for researchers and scientists seeking to leverage its full potential in their research and development endeavors.

References

  • 5-Bromo-2-furonitrile | CAS#:4915-06-4 | Chemsrc. (n.d.).
  • This compound | C5H2BrNO | CID 708670. (n.d.). PubChem.
  • Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology.
  • Recrystallization. (n.d.). University of California, Los Angeles.
  • Column chromatography. (n.d.). University of Alberta.
  • Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. (n.d.).
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (n.d.). Moodle.
  • Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). University of Bristol.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
  • Column Chromatography Procedures. (n.d.). University of Colorado Boulder.
  • Synthesis methods for the preparation of 2-furoic acid derivatives. (n.d.). Google Patents.
  • 5-Bromofuran-2-carbaldehyde | C5H3BrO2 | CID 600328. (n.d.). PubChem.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester.
  • Purification by Recrystallization. (n.d.). CUNY Baruch College.
  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (n.d.). Chemistry Steps.
  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid. (2022). MDPI.
  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry.
  • 19.3. Reductions using NaBH4, LiAlH4. (n.d.). Chemistry LibreTexts.
  • Ex situ generation of stoichiometric HCN and its application in the Pd-catalysed cyanation of aryl bromides. (n.d.).
  • Column Chromatography and its Methods in Separation for Constituents. (n.d.). Research & Reviews: Journal of Pharmacognosy and Phytochemistry.
  • Only one nitrile reduced to amine with LiAlH4. (2022, August 30). Reddit.
  • Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. (n.d.). ResearchGate.
  • Photochemical synthesis of 3- and 5-aryl-2-furyl derivatives. (n.d.). ResearchGate.
  • 2-Furonitrile. (n.d.). In Wikipedia.
  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
  • Multistep FDCA synthesis via ethyl 5‐bromo‐furan‐2‐carboxylate. (n.d.). ResearchGate.
  • Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester. (2016, May 20). ResearchGate.
  • 2-Cyanofuran (Furan-2-Carbonitrile). (n.d.). Methylamine Supplier.
  • Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. (n.d.). National Institutes of Health.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025, January 30). Preprints.org.

Sources

Synthesis of 5-Bromofuran-2-carbonitrile from 5-bromofuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Synthesis of 5-Bromofuran-2-carbonitrile

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for converting 5-bromofuran-2-carbaldehyde into this compound, a critical building block in medicinal chemistry and materials science. We will delve into the prevalent two-step methodology, which proceeds through an aldoxime intermediate, and explore more streamlined one-pot synthesis alternatives. The discussion emphasizes the underlying chemical principles, causality behind procedural choices, and detailed, field-proven experimental protocols. This document is intended for researchers, chemists, and professionals in drug development who require a robust understanding of this specific chemical transformation.

Introduction: The Strategic Importance of this compound

Heterocyclic compounds are the cornerstone of modern pharmacology and materials science. Among these, the furan ring system is a privileged scaffold due to its presence in numerous biologically active molecules and its versatile chemical reactivity.[1] this compound is a strategically functionalized furan derivative whose value lies in its dual reactivity.[1]

The molecule possesses two key functional groups ripe for orthogonal chemical transformations:

  • A C5-Bromine Atom: This site is highly susceptible to a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the facile formation of new carbon-carbon bonds.[1]

  • A C2-Nitrile Group: The nitrile moiety is a versatile precursor that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various other nitrogen-containing heterocycles.

This unique combination makes this compound (CAS 4915-06-4) an invaluable intermediate for constructing complex molecular architectures, particularly in the synthesis of novel pharmaceutical agents and specialized polymers.[1][][3] The primary synthetic challenge lies in the efficient and high-yielding conversion of its readily available precursor, 5-bromofuran-2-carbaldehyde, by transforming the aldehyde group into a nitrile.

Core Synthetic Strategy: From Aldehyde to Nitrile

The transformation of an aldehyde to a nitrile is a fundamental operation in organic synthesis. The most common and reliable approach involves a two-step sequence:

  • Oxime Formation: The aldehyde is first condensed with hydroxylamine to form an aldoxime.

  • Dehydration: The resulting aldoxime is then dehydrated to yield the corresponding nitrile.[4]

This sequence is widely adopted due to its high efficiency and applicability to a broad range of substrates. More recently, one-pot methodologies have been developed to streamline this process, offering advantages in terms of operational simplicity and reduced waste.

Synthesis_Overview cluster_0 Two-Step Pathway cluster_1 One-Pot Pathway Aldehyde 5-Bromofuran- 2-carbaldehyde Oxime Aldoxime Intermediate Aldehyde->Oxime Step 1: Condensation Nitrile 5-Bromofuran- 2-carbonitrile Oxime->Nitrile Step 2: Dehydration Aldehyde_OP 5-Bromofuran- 2-carbaldehyde Nitrile_OP 5-Bromofuran- 2-carbonitrile Aldehyde_OP->Nitrile_OP

Fig. 1: Overview of synthetic pathways.

The Two-Step Synthesis: A Detailed Walk-through

This robust method offers high yields and purity by isolating the intermediate aldoxime.

Part A: Synthesis of 5-Bromofuran-2-carbaldehyde Oxime

The initial step is the condensation of the aldehyde with hydroxylamine. This reaction proceeds via nucleophilic addition to the carbonyl group, followed by elimination of water to form the C=N double bond of the oxime.

Causality and Experimental Choices:

  • Reagent: Hydroxylamine is typically used as its hydrochloride salt (NH₂OH·HCl) for stability.

  • Base: A base, such as sodium hydroxide or sodium acetate, is required to neutralize the HCl and liberate the free hydroxylamine nucleophile, which then attacks the aldehyde.

  • Solvent: A protic solvent system, often a mixture of ethanol and water, is used to dissolve both the organic aldehyde and the inorganic salts.

Detailed Experimental Protocol:

  • Dissolve 5-bromofuran-2-carbaldehyde (1.0 eq) in a mixture of ethanol and water (e.g., 10:1 v/v).

  • To this solution, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 1-3 hours), cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid product, wash with cold water to remove inorganic salts, and dry under vacuum. The resulting (E)-5-bromofuran-2-carbaldehyde oxime is often of sufficient purity for the next step.

Part B: Dehydration of the Aldoxime to this compound

This critical step involves the elimination of a water molecule from the aldoxime to form the nitrile triple bond. The choice of dehydrating agent is crucial and depends on the substrate's sensitivity and the desired reaction conditions.[5][6]

Dehydration_Mechanism cluster_mech General Dehydration Mechanism Aldoxime R-CH=N-OH Activated Intermediate R-CH=N-O-LG (Good Leaving Group) Aldoxime->Activated Intermediate + Dehydrating Agent (e.g., Ac₂O) Nitrile R-C≡N Activated Intermediate->Nitrile Elimination of H₂O & Byproduct

Fig. 2: General mechanism of aldoxime dehydration.

Comparison of Dehydrating Agents:

ReagentTypical ConditionsAdvantagesDisadvantages
Acetic Anhydride (Ac₂O) RefluxInexpensive, effectiveHigh temperatures, potential for side reactions
Thionyl Chloride (SOCl₂) 0 °C to RT, often with a basePowerful, low temperatureGenerates HCl and SO₂, requires careful handling
Sulfuryl Fluoride (SO₂F₂) Room temp, acetonitrileMild, rapid, excellent yields, good functional group tolerance[5]Gaseous reagent, requires specialized setup
Trichloroacetonitrile Toluene, refluxNon-catalytic, moderate to good yields[6]High temperature, may not be suitable for sensitive substrates
Copper(II) Acetate Acetonitrile, refluxCatalytic, mild conditionsRequires metal catalyst, potential for contamination

Detailed Experimental Protocol (Using Acetic Anhydride):

  • Place the 5-bromofuran-2-carbaldehyde oxime (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

  • Add acetic anhydride (2-3 eq) to the flask.

  • Heat the mixture to reflux (approx. 140 °C) for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring to quench the excess acetic anhydride.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (to remove acetic acid), then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield pure this compound.

One-Pot Synthesis Methodologies

One-pot procedures offer a more efficient workflow by avoiding the isolation of the aldoxime intermediate. A particularly effective method utilizes hydroxylamine-O-sulfonic acid (HOSA).

The Hydroxylamine-O-sulfonic Acid (HOSA) Method

HOSA is an excellent reagent for the direct conversion of aldehydes to nitriles under mild, acidic conditions.[7][8] It serves as the nitrogen source, and the resulting intermediate readily eliminates sulfuric acid to form the nitrile.

Causality and Mechanism: The reaction proceeds in acidic water. The aldehyde first reacts with HOSA to form an intermediate oxime-O-sulfonic acid. This intermediate is highly unstable because the OSO₃H group is an excellent leaving group, facilitating spontaneous dehydration under the reaction conditions to yield the nitrile.[7][8][9]

Detailed Experimental Protocol (HOSA Method):

  • In a flask, dissolve 5-bromofuran-2-carbaldehyde (1.0 eq) in a suitable solvent (e.g., water with a co-solvent like acetonitrile if solubility is an issue).

  • Add hydroxylamine-O-sulfonic acid (1.2-1.5 eq) to the solution.

  • Stir the reaction at room temperature or with gentle warming (e.g., 40 °C). The reaction is often complete within a few hours.[7]

  • Monitor the reaction by TLC. Upon completion, neutralize the mixture with a mild base like sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via column chromatography if necessary.

This method is highly attractive due to its mild conditions, high yields, and tolerance for a wide array of functional groups.[7][8]

Product Characterization

Confirmation of the final product, this compound, is typically achieved through standard analytical techniques:

  • ¹H NMR: Expect the disappearance of the characteristic aldehyde proton signal (~9.5 ppm) and the appearance of aromatic furan protons in the expected regions.

  • IR Spectroscopy: The most telling evidence is the appearance of a sharp, medium-intensity nitrile (C≡N) stretching band around 2230-2240 cm⁻¹ and the disappearance of the aldehyde C=O stretch (~1680 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₅H₂BrNO (170.93 m/z).

Safety and Handling

  • 5-Bromofuran-2-carbaldehyde and this compound: These compounds are irritants. Avoid inhalation and contact with skin and eyes.[3][10]

  • Dehydrating Agents: Reagents like thionyl chloride and acetic anhydride are corrosive and react violently with water. They must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Solvents: Organic solvents are flammable and should be handled away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before beginning any experimental work.

Conclusion and Outlook

The synthesis of this compound from its corresponding aldehyde is a well-established transformation that can be accomplished through multiple reliable pathways. The traditional two-step method via oxime formation and dehydration offers robust control and high yields, with a variety of dehydrating agents available to suit different laboratory constraints. For increased efficiency and milder conditions, one-pot methods using reagents like hydroxylamine-O-sulfonic acid present a superior alternative. The continued importance of this compound as a versatile synthetic intermediate will undoubtedly drive further innovation in its preparation, focusing on greener, more atom-economical catalytic methods.

References

  • National Center for Biotechnology Information (2024). Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source. PubChem.
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  • Clark, J. (2023). Preparation of Nitriles. Chemistry LibreTexts.
  • Nguyen, T. B., & Dang, T. T. (2021). Dehydration of aldoximes to nitriles using trichloroacetonitrile without catalyst. Taylor & Francis Online.
  • ResearchGate (n.d.). A new efficient method for the conversion of aldehydes into nitriles using ammonia and hydrogen peroxide.
  • Chemguide (n.d.). The preparation of nitriles.
  • ResearchGate (2016). Direct Synthesis of Nitriles from Aldehydes with Hydroxylamine-O-Sulfonic Acid in Acidic Water.
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  • Biswas, T. (2019). Beckmann Rearrangement on Aldehyde to prepare Nitrile: Basic concept reaction mechanism and Examples. YouTube.
  • Semantic Scholar (2016). Direct synthesis of nitriles from aldehydes with hydroxylamine-O-sulfonic acid in acidic water.
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  • Google Patents (n.d.). CN102351815A - Synthesis method of 5-bromo-2-furaldehyde.
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Spectroscopic Signature of a Versatile Synthetic Building Block: A Technical Guide to 5-Bromofuran-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 5-Bromofuran-2-carbonitrile (CAS No: 4915-06-4), a key intermediate in synthetic organic chemistry.[1][2] In the absence of publicly accessible, fully characterized experimental spectra, this document leverages empirical data from structurally analogous furan derivatives to present a robust, predictive model of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. By examining the electronic influence of the bromo and cyano substituents on the furan scaffold, we offer a detailed interpretation of the expected spectral features, providing researchers, scientists, and drug development professionals with a reliable reference for the identification and characterization of this molecule.

Introduction: The Chemical Significance of this compound

This compound is a disubstituted furan derivative featuring both a bromine atom and a nitrile group. This combination of functional groups makes it a highly versatile building block in organic synthesis. The electron-rich furan ring is a common motif in numerous biologically active compounds and pharmaceuticals.[2] The bromine atom at the 5-position serves as a handle for various cross-coupling reactions, such as Suzuki and Stille couplings, enabling the formation of new carbon-carbon bonds. Simultaneously, the nitrile group at the 2-position can be hydrolyzed to a carboxylic acid or reduced to an amine, offering a gateway to a diverse range of chemical transformations.

A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification and quality control in synthetic applications. This guide establishes a foundational spectroscopic profile through a logical, comparative analysis of closely related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the furan ring.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the furan ring. These protons are coupled to each other, resulting in a pair of doublets.

Rationale for Prediction: The chemical shifts are predicted by comparing with 5-bromofuran-2-carbaldehyde.[3][4] The nitrile group is less deshielding than an aldehyde group. Therefore, the chemical shifts for the furan protons in this compound are expected to be slightly upfield compared to the aldehyde analog. The proton at the C4 position (H-4) will be adjacent to the bromine atom, while the proton at the C3 position (H-3) will be adjacent to the nitrile-bearing carbon. The electron-withdrawing nature of the nitrile group will deshield H-3 more than H-4 is affected by the bromine atom. The typical coupling constant between H-3 and H-4 in a furan ring is around 3-4 Hz.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-37.0 - 7.2Doublet (d)~3.5
H-46.5 - 6.7Doublet (d)~3.5
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals for the five carbon atoms in the molecule.

Rationale for Prediction: The chemical shifts are predicted based on data for 5-bromofuran-2-carbaldehyde[3] and general principles of ¹³C NMR.[5][6][7][8] The carbon of the nitrile group (C≡N) will appear in a characteristic downfield region. The furan ring carbons' chemical shifts are influenced by the electronegative oxygen atom and the substituents. C2, bonded to the nitrile, and C5, bonded to bromine, will be significantly affected.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2 (C-CN)125 - 130
C3122 - 125
C4114 - 117
C5 (C-Br)128 - 132
C6 (C≡N)110 - 115
Experimental Protocol: NMR Spectroscopy

A generalized protocol for acquiring high-quality NMR spectra is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a Fourier Transform NMR (FT-NMR) spectrometer with a minimum field strength of 300 MHz for ¹H NMR to ensure adequate signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the acquired Free Induction Decay (FID) signal by applying a Fourier Transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample in CDCl3 Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer Insert into FT-NMR Spectrometer Transfer->Spectrometer Acquire_FID Acquire FID (¹H & ¹³C) Spectrometer->Acquire_FID FT Fourier Transform Acquire_FID->FT Correction Phase & Baseline Correction FT->Correction Calibration Calibrate Spectrum Correction->Calibration Analysis Structure Elucidation Calibration->Analysis

Caption: Workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Spectrum

The IR spectrum of this compound will be dominated by absorptions from the nitrile group and the furan ring.

Rationale for Prediction: The most prominent and diagnostic peak will be the C≡N stretching vibration, which appears as a sharp, intense band in a relatively clean region of the spectrum. Data from 2-cyanofuran confirms this expectation.[9] The furan ring itself will exhibit several characteristic bands, including C-H, C=C, and C-O stretching vibrations. The C-Br stretch is expected at a low wavenumber, which can sometimes be difficult to observe.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~2230 - 2210StrongC≡N stretch (Nitrile)
~3150 - 3100Medium=C-H stretch (Furan ring)
~1600 - 1500MediumC=C stretch (Furan ring)
~1100 - 1000StrongC-O-C stretch (Furan ring)
~600 - 500MediumC-Br stretch
Experimental Protocol: IR Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, the easiest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the clean salt plates. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak.

Rationale for Prediction: The molecular weight of C₅H₂BrNO is 171.98 g/mol .[1] A key feature will be the isotopic pattern of the molecular ion peak due to the presence of a bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This will result in two molecular ion peaks of almost equal intensity at m/z values separated by 2 Da (M⁺ and M⁺+2). Common fragmentation pathways for furan derivatives involve the loss of CO and the cleavage of the substituents.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

m/z (mass-to-charge ratio)Ion AssignmentNotes
171/173[C₅H₂⁷⁹/⁸¹BrNO]⁺˙ (Molecular Ion)Characteristic 1:1 isotopic pattern for bromine-containing compounds.
143/145[C₄H₂⁷⁹/⁸¹BrO]⁺˙ (Loss of HCN)Loss of hydrogen cyanide from the molecular ion.
92[C₄H₂Br]⁺ (Loss of CO from M⁺-HCN)A common fragmentation pathway for furans.
63[C₃H₃O]⁺ (Furan ring fragment)Loss of bromine and nitrile group.
Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a liquid sample, this is typically done via direct injection or after separation using Gas Chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: A detector records the abundance of each ion, generating the mass spectrum.

MS_Logic cluster_frag Fragmentation Pathways MolIon Molecular Ion (M⁺˙) m/z 171 m/z 173 Loss_HCN [M-HCN]⁺˙ m/z 143 m/z 145 MolIon->Loss_HCN - HCN Loss_Br [M-Br]⁺ m/z 92 MolIon->Loss_Br - Br• Loss_CN [M-CN]⁺ m/z 145 m/z 147 MolIon->Loss_CN - CN•

Caption: Predicted fragmentation in EI-MS.

Conclusion

This technical guide presents a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By grounding these predictions in the experimental data of closely related furan derivatives, we provide a reliable and scientifically sound resource for the characterization of this important synthetic intermediate. The provided protocols offer standardized methods for data acquisition, ensuring reproducibility and accuracy. This synthesized information is intended to empower researchers in their synthetic endeavors by facilitating confident structural verification and purity assessment.

References

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A Technical Guide to 5-Bromofuran-2-carbonitrile: Structure, Reactivity, and Applications in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromofuran-2-carbonitrile is a bifunctional heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Its structure, incorporating an electron-rich furan ring, a versatile nitrile group, and a reactive bromine atom, establishes it as a strategic building block for the synthesis of complex molecular architectures. The orthogonal reactivity of its functional groups permits selective transformations, such as metal-catalyzed cross-coupling reactions at the bromine site and chemical modifications of the nitrile moiety. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthetic utility, and safety considerations of this compound, with a focus on its practical application in research and development.

Chemical Identity and Structure

IUPAC Nomenclature and Synonyms

The formal IUPAC name for this compound is This compound .[][2] It is also commonly referred to by several synonyms in commercial and academic literature:

  • 5-Bromo-2-furonitrile[]

  • 2-Bromo-5-cyanofuran[]

  • 5-Cyano-2-bromofuran

Chemical Structure

The molecule consists of a five-membered aromatic furan ring. A bromine atom is substituted at the C5 position, and a nitrile (-C≡N) group is attached to the C2 position. The presence and positioning of these groups dictate the compound's chemical behavior and synthetic potential.

  • Molecular Formula: C₅H₂BrNO[][2]

  • Canonical SMILES: C1=C(OC(=C1)Br)C#N[][2]

  • InChI Key: VWVGOXGBMHAFFK-UHFFFAOYSA-N[2]

Key Identifiers
  • CAS Number: 4915-06-4[][2]

  • Molecular Weight: 171.98 g/mol [][2][3]

Physicochemical Properties

This compound is typically supplied as a low-melting solid or liquid, requiring careful storage to maintain its integrity. A summary of its key properties is presented below.

PropertyValueSource(s)
Appearance Yellow to orange-yellow crystalline powder or liquid[4]
Physical Form Liquid or low-melting solid[4]
Melting Point 40-43 °C[4]
Boiling Point ~185.4 °C at 760 mmHg[3]
Solubility Soluble in organic solvents such as ethanol and dimethylformamide[4]
Purity (Typical) ≥97%
Storage Conditions Store under inert atmosphere at 2-8°C, protected from light

Reactivity and Synthetic Utility

Core Reactivity Principles

The synthetic value of this compound is derived from the distinct reactivity of its components:

  • Furan Ring: An electron-rich aromatic system that provides a stable core scaffold. Its reactivity is modulated by the attached functional groups.[5]

  • Bromine Atom: Positioned at C5, it is an excellent leaving group, making it the primary site for metal-catalyzed cross-coupling reactions. This allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern drug discovery.[6]

  • Nitrile Group: An electron-withdrawing group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups. Its presence offers a secondary point for molecular diversification.

This dual functionality allows for a modular and strategic approach to synthesis, where one functional group can be reacted selectively while leaving the other intact for subsequent transformations.[6]

Application in Suzuki-Miyaura Cross-Coupling Reactions

A primary application for this compound is as a substrate in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a C-C bond between the furan ring and an aryl or vinyl group, is particularly valuable for building the complex scaffolds found in many pharmaceutical agents.

Causality in Experimental Design: The choice of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and an appropriate solvent system (e.g., dioxane/water) is critical. The palladium catalyst facilitates the oxidative addition/reductive elimination cycle. The base is required to activate the boronic acid partner, and the solvent must solubilize both organic and inorganic reagents to ensure an efficient reaction.

Experimental Protocol: Synthesis of a 5-Aryl-furan-2-carbonitrile via Suzuki-Miyaura Coupling

This protocol describes a general, self-validating procedure for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 eq) or similar Pd catalyst

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and the arylboronic acid (1.2 eq).

  • Reagent Addition: Add the palladium catalyst (0.05 eq).

  • Solvent and Base: Add the 1,4-dioxane, followed by an aqueous solution of sodium carbonate (2.0 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting this compound spot indicates consumption of the limiting reagent.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 5-aryl-furan-2-carbonitrile product.

  • Characterization: Confirm the structure of the final product using NMR and Mass Spectrometry.

Visualization of Synthetic Workflow

Suzuki_Coupling_Workflow Experimental Workflow: Suzuki-Miyaura Coupling Reactants 1. Reactant Loading - this compound - Arylboronic Acid - Solvent (Dioxane/Water) Catalyst 2. Additives - Pd Catalyst (e.g., PdCl₂(PPh₃)₂) - Base (Na₂CO₃ solution) Reactants->Catalyst Degas mixture Reaction 3. Reaction - Heat to 90°C under N₂ - Monitor by TLC Catalyst->Reaction Heat to reflux Workup 4. Aqueous Workup - Quench Reaction - Extract with Ethyl Acetate - Dry Organic Layer Reaction->Workup After completion Purification 5. Purification - Concentrate Solvent - Column Chromatography Workup->Purification Crude product Product 6. Final Product - 5-Aryl-furan-2-carbonitrile - Characterization (NMR, MS) Purification->Product Pure fraction

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Applications in Medicinal Chemistry and Drug Development

The furan nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6][7] this compound serves as a key starting material for accessing novel furan derivatives for drug discovery programs.

  • Scaffold for Library Synthesis: Its ability to undergo predictable and high-yielding cross-coupling reactions makes it ideal for generating large libraries of related compounds for high-throughput screening.

  • Intermediate for Bioactive Molecules: It is used in the synthesis of compounds with potential anti-tumor activity and as an intermediate for novel pesticides and herbicides.[4]

Spectroscopic Characterization Profile

Unambiguous identification of this compound is achieved through standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region, each integrating to one proton. These signals will appear as doublets due to coupling with each other.

  • ¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule (two C-H, two quaternary carbons in the ring, and the nitrile carbon).

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch is expected around 2230 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of a single bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2).

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.

Hazard ClassGHS CodeDescription
Acute Toxicity H302, H312, H332Harmful if swallowed, in contact with skin, or if inhaled.[2]
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
Respiratory Irritation H335May cause respiratory irritation.
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[4][8]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[8] Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[8]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, as recommended.[9]

Conclusion

This compound is a high-value synthetic intermediate whose utility is rooted in its bifunctional nature. The combination of a stable furan core with orthogonally reactive bromo and cyano groups provides chemists with a powerful tool for constructing diverse and complex molecules. Its widespread use in palladium-catalyzed reactions underscores its importance in modern organic synthesis, particularly in the rapid generation of novel compounds for drug discovery and materials science. Proper understanding of its reactivity, handling requirements, and analytical profile is essential for its safe and effective application in the laboratory.

References

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Physical properties of 5-Bromofuran-2-carbonitrile (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 5-Bromofuran-2-carbonitrile

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the critical physical properties of this compound. Our focus is to provide not just data, but a foundational understanding of its characteristics and the robust methodologies for their verification, ensuring both scientific integrity and practical applicability in a laboratory setting.

Introduction to this compound

This compound, with the CAS Number 4915-06-4, is a strategically functionalized heterocyclic compound.[1] The furan ring is a vital scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[2] The presence of both a bromine atom and a nitrile group on the furan ring makes this compound an exceptionally versatile building block in organic synthesis.[2] These functional groups provide orthogonal reactivity, enabling a wide array of chemical transformations crucial for the development of novel pharmaceutical agents and other advanced materials.[2][3][] An accurate understanding of its physical properties, such as melting and boiling points, is paramount for its proper handling, reaction setup, and purification.

Core Physical and Chemical Properties

The physical state of this compound is typically a yellow to orange-yellow crystalline powder.[3] A summary of its key physical properties is presented below. These values are essential for designing synthetic protocols, performing safety assessments, and ensuring proper storage.

PropertyValueSource
Molecular Formula C₅H₂BrNO[1][3][][5]
Molecular Weight 171.98 g/mol [1][][5]
Melting Point 40-43 °C[3]
Boiling Point 185.4 ± 20.0 °C (at 760 mmHg)[5]
Density 1.8 ± 0.1 g/cm³[5]
Flash Point 65.9 ± 21.8 °C[5]
Appearance Yellow to orange-yellow crystalline powder[3]

Experimental Determination of Physical Properties

The precise determination of melting and boiling points is a fundamental technique for verifying the identity and purity of a chemical compound.[6] Pure crystalline compounds typically exhibit a sharp melting point, whereas impurities tend to depress the melting point and broaden its range.[7][8][9]

Protocol for Melting Point Determination (Capillary Method)

This protocol outlines the standard capillary tube method for obtaining an accurate melting point range.

Causality and Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. This process requires sufficient energy to overcome the intermolecular forces holding the crystal lattice together.[9] The sharpness of the melting range (typically 0.5-1.0°C for a pure compound) is a reliable indicator of purity.[8]

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine, homogeneous powder.[6] If necessary, gently crush any larger crystals using a mortar and pestle.

  • Capillary Tube Loading: Push the open end of a capillary tube into the powdered sample. A small amount of the compound will enter the tube.[7]

  • Packing the Sample: Invert the capillary tube and gently tap the sealed end on a hard surface to pack the powder into the bottom.[7][8] The packed sample height should be 2-3 mm for optimal heat transfer.[7]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Vernier Melt Station or DigiMelt).[7][9]

  • Heating:

    • Begin by heating rapidly to a temperature approximately 15-20°C below the expected melting point (40-43°C).

    • Reduce the heating rate to a slow and steady 1-2°C per minute as you approach the melting range. A slow heating rate is critical for allowing the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading.[8]

  • Observation and Recording:

    • Record the temperature at which the first liquid drop appears (the beginning of the melting range).

    • Record the temperature at which the entire sample has completely turned into a clear liquid (the end of the melting range).[8]

  • Cooling: Once the measurement is complete, turn off the heater and allow the apparatus to cool. Do not reuse a melted sample for a second determination.[8]

Protocol for Boiling Point Determination (Microscale Method)

This method is suitable for determining the boiling point of small quantities of liquid, which is relevant as this compound has a melting point just above typical room temperature and may be handled as a liquid.

Causality and Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10] At this temperature, the liquid undergoes bulk vaporization.

Methodology:

  • Sample Preparation: Place approximately 0.5 mL of the molten this compound into a small glass vial or Durham tube.[11]

  • Apparatus Setup:

    • Attach the vial to a thermometer using a rubber band, ensuring the bottom of the vial is aligned with the thermometer's bulb.[11]

    • Take a capillary tube (the same type used for melting points) and place it into the liquid in the vial with the open end down and the sealed end up.[11]

  • Heating Assembly:

    • Suspend the thermometer and vial assembly in a heating bath (e.g., a Thiele tube filled with mineral oil) or a suitable heating block.[10][11] The heating bath ensures uniform temperature distribution.

  • Heating and Observation:

    • Heat the apparatus gently. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the tip of the capillary tube.[10][11] This indicates that the liquid has reached its boiling point.

  • Recording the Boiling Point:

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow and eventually stop. The moment the bubbles stop and the liquid is drawn back into the capillary tube, record the temperature. This is the boiling point, as at this temperature, the vapor pressure inside the capillary equals the external atmospheric pressure.[10]

  • Pressure Correction: Record the ambient barometric pressure. Since the boiling point is pressure-dependent, this information is crucial for standardized reporting.

Experimental Workflow Diagram

The following diagram illustrates the logical progression for the determination of the physical properties of this compound.

G cluster_prep Sample Preparation cluster_mp Melting Point Determination cluster_bp Boiling Point Determination Prep Obtain this compound Sample Check Verify Purity & Dryness Prep->Check MP_Load Load Capillary Tube (2-3 mm) Check->MP_Load For Solid Sample BP_Setup Setup Vial with Inverted Capillary Check->BP_Setup For Liquid/Molten Sample MP_Heat Heat in Apparatus MP_Load->MP_Heat MP_Observe Observe & Record Melt Range (T1 to T2) MP_Heat->MP_Observe BP_Heat Heat in Thiele Tube BP_Setup->BP_Heat BP_Observe Observe Bubble Stream BP_Heat->BP_Observe BP_Cool Cool & Record Temp. at Liquid Rise BP_Observe->BP_Cool

Sources

A Comprehensive Technical Guide to the Solubility of 5-Bromofuran-2-carbonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in the Application of 5-Bromofuran-2-carbonitrile

This compound is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its furan scaffold, functionalized with both a bromine atom and a nitrile group, serves as a valuable building block for the synthesis of novel therapeutic agents and specialized polymers.[1] The utility of this compound in drug discovery is underscored by the presence of the furan ring in numerous biologically active molecules, exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1]

For researchers, scientists, and drug development professionals, a thorough understanding of the solubility of this compound in various organic solvents is paramount. Solubility is a fundamental physicochemical property that dictates the feasibility of a compound's use in a multitude of applications, from reaction chemistry and purification to formulation and biological screening. Inadequate solubility can lead to challenges in achieving desired reaction kinetics, difficulties in purification, and inaccurate results in biological assays. This guide provides an in-depth exploration of the solubility of this compound, offering a theoretical framework for predicting its behavior and a practical, step-by-step protocol for its experimental determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility. The key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₅H₂BrNOPubChem[2]
Molecular Weight 171.98 g/mol PubChem[2]
Melting Point 40-43 °CChemBK[3]
Boiling Point 185.4 ± 20.0 °C at 760 mmHgChemsrc[4]
Calculated LogP 1.61Chemsrc[4]
Appearance Yellow to orange-yellow crystalline powderChemBK[3]

Theoretical Framework for Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This adage suggests that a solute will have higher solubility in a solvent with similar polarity and intermolecular forces. The molecular structure of this compound, featuring a moderately polar furan ring, a polar nitrile group, and a polarizable bromine atom, suggests a nuanced solubility profile.

Factors Influencing the Solubility of this compound:
  • Polarity: The nitrile group (-C≡N) introduces a significant dipole moment, increasing the overall polarity of the molecule. The furan ring itself is a polar heterocycle. The bromine atom, while increasing molecular weight and surface area, is also polarizable and can participate in dipole-dipole interactions.

  • Hydrogen Bonding: this compound lacks strong hydrogen bond donors. However, the nitrogen atom of the nitrile group and the oxygen atom in the furan ring can act as hydrogen bond acceptors. This suggests that it will be more soluble in solvents that are good hydrogen bond donors (protic solvents).

  • Van der Waals Forces: The aromatic furan ring and the bromine atom contribute to London dispersion forces, which will be a factor in its solubility in nonpolar solvents.

Predicted Solubility in Different Classes of Organic Solvents:
  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as hydrogen bond donors to the nitrile and furan moieties of this compound. Therefore, good solubility is anticipated in these solvents. Indeed, its solubility in ethanol has been reported.[3]

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Acetonitrile): These solvents possess strong dipoles and can engage in dipole-dipole interactions with the polar functional groups of the solute. High solubility is expected in strong polar aprotic solvents like DMSO and DMF.[5][6][7][8] Acetone and acetonitrile, being moderately polar, are also likely to be effective solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of the nitrile and furan groups, this compound is expected to have low solubility in nonpolar solvents. The "like dissolves like" principle suggests a mismatch in intermolecular forces.

  • Halogenated Solvents (e.g., Dichloromethane, Chloroform): These solvents have moderate polarity and can participate in dipole-dipole interactions. It is anticipated that this compound will exhibit moderate to good solubility in these solvents.

G cluster_solute This compound cluster_solvents Organic Solvents solute Properties: - Polar Nitrile Group - Polar Furan Ring - H-bond Acceptor - Polarizable Bromine polar_protic Polar Protic (e.g., Ethanol, Methanol) - H-bond Donors solute->polar_protic High Solubility (H-bonding) polar_aprotic Polar Aprotic (e.g., DMSO, DMF) - Strong Dipoles solute->polar_aprotic High Solubility (Dipole-Dipole) nonpolar Nonpolar (e.g., Hexane, Toluene) - van der Waals forces solute->nonpolar Low Solubility (Mismatch) G start Start step1 Step 1: Prepare Supersaturated Solution Add excess this compound to solvent. start->step1 step2 Step 2: Equilibrate Shake at a constant temperature for 24-48 hours. step1->step2 step3 Step 3: Separate Solid and Liquid Phases Centrifuge the solution. step2->step3 step4 Step 4: Isolate Saturated Solution Filter the supernatant. step3->step4 step5 Step 5: Quantify Concentration Analyze by HPLC against a calibration curve. step4->step5 end End: Report Solubility (mg/mL or M) step5->end

Sources

Foreword: The Strategic Importance of 5-Bromofuran-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Nitrile Group in 5-Bromofuran-2-carbonitrile

In the landscape of modern synthetic and medicinal chemistry, this compound stands out as a strategically functionalized heterocyclic building block.[1] Its value lies not just in the inherent biological relevance of the furan scaffold, but in the orthogonal reactivity offered by its two key functional groups: the nitrile and the bromine atom.[1] This guide provides an in-depth exploration of the nitrile group's reactivity within this specific molecular framework. We will dissect the electronic interplay that governs its behavior and provide field-proven protocols for its transformation into moieties of high value for research, particularly in drug development. The narrative is structured to explain the causality behind experimental choices, ensuring that the described protocols are not merely recipes, but self-validating systems grounded in chemical principles.

Molecular Architecture and Electronic Profile

The reactivity of the nitrile group in this compound is intrinsically linked to its electronic environment. The furan ring is an electron-rich aromatic system, yet the oxygen heteroatom, the C5-bromine atom, and the C2-nitrile group all exert powerful inductive electron-withdrawing effects.[1][2]

The nitrile group itself possesses a carbon-nitrogen triple bond (ngcontent-ng-c4006390337="" _nghost-ng-c2871243347="" class="inline ng-star-inserted">


), where the electronegative nitrogen atom polarizes the bond, rendering the carbon atom electrophilic and susceptible to nucleophilic attack.[3] This electrophilicity is the cornerstone of its reactivity.

Caption: Electronic influences on this compound.

Hydrolysis: Conversion to Carboxylic Acids

One of the most fundamental transformations of a nitrile is its hydrolysis to a carboxylic acid. This reaction is pivotal for converting the nitrile, often used as a stable synthetic handle, into a functional group that is a common feature in bioactive molecules and a versatile precursor for amides and esters.[4][5][6] Hydrolysis can be performed under either acidic or basic conditions, with the choice often dictated by the stability of the starting material and the desired workup procedure.

Mechanistic Rationale: Acid vs. Base Catalysis
  • Acid-Catalyzed Hydrolysis : The reaction is initiated by the protonation of the nitrile nitrogen. This crucial step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[3][5][6] The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.[5][6] This method is often preferred for its straightforward mechanism.

  • Base-Catalyzed Hydrolysis : This pathway involves the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.[5] The reaction again forms an amide intermediate, which is then hydrolyzed under the basic conditions to yield a carboxylate salt. An acidic workup is required to protonate the salt and isolate the final carboxylic acid.[5]

Field-Proven Protocol: Acid-Catalyzed Hydrolysis

Objective: To synthesize 5-Bromofuran-2-carboxylic acid from this compound.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Diethyl Ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 eq) in a 1:1 mixture of water and concentrated sulfuric acid (e.g., 20 mL H₂O, 20 mL H₂SO₄).

    • Causality: The strong acid serves as both a catalyst and a solvent, ensuring complete protonation of the nitrile for activation.[3]

  • Heating: Attach a reflux condenser and heat the mixture to 100-110 °C using an oil bath. Maintain this temperature with vigorous stirring for 4-6 hours.

    • Causality: The elevated temperature provides the necessary activation energy for the hydrolysis of both the nitrile and the intermediate amide.[3] Progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Allow the mixture to cool to room temperature, then carefully pour it over crushed ice in a beaker. This will precipitate the crude carboxylic acid product.

  • Transfer the aqueous slurry to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

    • Causality: Diethyl ether is a suitable solvent for extracting the organic acid from the aqueous acidic medium.

  • Washing: Combine the organic extracts and wash with saturated sodium bicarbonate solution until effervescence ceases. This step is optional but can help remove residual strong acid. Re-acidify the aqueous layer and re-extract if the product is soluble in the basic wash. A simple water wash (2 x 30 mL) is a safer alternative to avoid product loss.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude 5-Bromofuran-2-carboxylic acid.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Reduction: Synthesis of Primary Amines

The reduction of the nitrile group to a primary amine (R-CH₂NH₂) is a powerful synthetic tool, providing access to a key functional group in pharmaceuticals.[7] The resulting (5-Bromofuran-2-yl)methanamine is a valuable intermediate for further elaboration. The choice of reducing agent is critical and dictates the reaction conditions.

Choice of Reagent: LiAlH₄

Lithium aluminum hydride (LiAlH₄) is a potent, non-selective reducing agent capable of reducing nitriles to primary amines.[3][7][8] Its high reactivity necessitates the use of anhydrous solvents (like diethyl ether or THF) and careful quenching procedures.[8][9] The mechanism involves the sequential nucleophilic addition of two hydride ions (H⁻) to the nitrile carbon.[3][10]

reduction_workflow start This compound in Anhydrous Ether reagent Add LiAlH₄ solution (0°C to RT) start->reagent intermediate Formation of Imine Anion and Dianion intermediate reagent->intermediate Hydride Attack quench Careful Aqueous Workup (e.g., Fieser method) intermediate->quench Protonation product (5-Bromofuran-2-yl)methanamine quench->product

Caption: General workflow for the reduction of a nitrile with LiAlH₄.

Field-Proven Protocol: LiAlH₄ Reduction

Objective: To synthesize (5-Bromofuran-2-yl)methanamine.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Deionized Water

  • 15% Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Nitrogen or Argon atmosphere setup

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous diethyl ether.

    • Causality: Anhydrous and inert conditions are critical as LiAlH₄ reacts violently with water and protic solvents.[9]

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add a 1.0 M solution of LiAlH₄ in ether (approx. 1.5-2.0 eq) dropwise via a syringe.

    • Causality: Slow, cooled addition is a safety measure to control the exothermic reaction. An excess of the reducing agent ensures the reaction goes to completion.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0 °C. Quench the reaction by the sequential, dropwise addition of:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water (where 'x' is the number of grams of LiAlH₄ used).

    • Causality: This specific procedure (Fieser workup) is a validated and safe method for quenching LiAlH₄. It results in the formation of granular inorganic salts that are easily filtered off.

  • Isolation: Stir the resulting slurry at room temperature for 30 minutes. Add anhydrous sodium sulfate, stir for another 15 minutes, and then filter the mixture through a pad of Celite.

  • Concentration: Wash the filter cake thoroughly with diethyl ether. Combine the filtrates and concentrate under reduced pressure to yield the crude (5-Bromofuran-2-yl)methanamine, which can be purified further by distillation or chromatography if necessary.

[3+2] Cycloaddition: Synthesis of 5-Substituted-1H-tetrazoles

The conversion of nitriles to tetrazoles is a highly valuable transformation in medicinal chemistry. The tetrazole ring is often used as a metabolically stable bioisostere for a carboxylic acid group, enhancing pharmacokinetic properties.[11][12] The most common method is a [3+2] cycloaddition reaction between the nitrile and an azide source, typically sodium azide.[11][13]

Mechanistic Rationale and Catalysis

This reaction involves the [3+2] cycloaddition of the azide ion to the carbon-nitrogen triple bond of the nitrile.[13] The reaction is often sluggish and requires catalysis. Lewis acids (such as ZnBr₂ or ZnCl₂) or Brønsted acids (like ammonium chloride or silica sulfuric acid) are commonly employed.[13][14] The catalyst activates the nitrile group, making it more electrophilic and facilitating the cycloaddition.

Table 1: Comparison of Catalytic Systems for Tetrazole Synthesis

Catalyst SystemTypical SolventTemperature (°C)Yield Range (%)Key Advantages
ZnBr₂ / NaN₃DMF / H₂O100-120Moderate to ExcellentGood functional group tolerance.[14]
NH₄Cl / NaN₃DMF100-130Good to ExcellentCost-effective and widely used.[12]
Silica Sulfuric Acid / NaN₃DMF120 (Reflux)72-95Heterogeneous catalyst, easy removal.[13]
Field-Proven Protocol: Zinc-Catalyzed Cycloaddition

Objective: To synthesize 5-(5-Bromofuran-2-yl)-1H-tetrazole.

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • Zinc Bromide (ZnBr₂)

  • Dimethylformamide (DMF)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Deionized Water

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), sodium azide (1.5 eq), and zinc bromide (1.2 eq) in DMF.

    • Safety Note: Sodium azide is highly toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood. Do not use metal spatulas. Avoid contact with acids, which generates toxic hydrazoic acid.

  • Heating: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction's progress by TLC.

  • Workup: Cool the reaction mixture to room temperature. Carefully add 1 M HCl to adjust the pH to ~2-3. This protonates the tetrazole and neutralizes any excess azide.

    • Causality: Acidification is necessary to protonate the tetrazolate anion formed under the reaction conditions, yielding the neutral 1H-tetrazole product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by silica gel column chromatography to yield pure 5-(5-Bromofuran-2-yl)-1H-tetrazole.

Conclusion and Outlook

The nitrile group of this compound exhibits a rich and versatile reactivity profile, serving as a gateway to several critical functional groups. Its electrophilic carbon atom is the focal point for nucleophilic additions, leading to carboxylic acids via hydrolysis, primary amines via reduction, and high-value heterocycles like tetrazoles through cycloaddition. The protocols detailed herein are robust starting points for researchers, grounded in a clear understanding of the underlying chemical principles. The presence of the C5-bromine atom further enhances the synthetic utility of this scaffold, allowing for subsequent cross-coupling reactions to build molecular complexity.[1] This dual functionality cements the role of this compound as a powerful and indispensable building block for professionals in drug discovery and materials science.

References

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  • Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance.
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  • Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. PubMed Central. [Link]
  • A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. RJPBCS. [Link]
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  • Synthesis of 5-substituted tetrazoles via DNA-conjug
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  • (PDF) N′-(5-Bromofuran-2-carbonyl)isonicotinohydrazide - ResearchGate.
  • Nitrile to Amine - Common Conditions. Organic Chemistry Portal. [Link]
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  • 1.2: Cycloaddition Reactions - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
  • Amines - Nitriles (A-Level Chemistry) - Study Mind. Study Mind. [Link]
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  • Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung - American Chemical Society. American Chemical Society. [Link]
  • CYCLOADDITION REACTIONS OF AZIDE, FURAN, AND PYRROLE UNITS WITH BENZYNES GENERATED BY THE HEXADEHYDRO-DIELS–ALDER (HDDA) REACTION - PMC - NIH.
  • 13.8: Organometallic Reagents - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
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  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - NIH.
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Sources

A Technical Guide to the Stability and Storage of 5-Bromofuran-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromofuran-2-carbonitrile (CAS No. 4915-06-4) is a halogenated heterocyclic compound that serves as a versatile intermediate in organic synthesis.[1][] Its unique structure, featuring a furan ring substituted with both a bromine atom and a nitrile group, makes it a valuable building block in the development of novel pharmaceutical agents and agrochemicals.[3] The reactivity endowed by these functional groups necessitates a thorough understanding of the compound's stability profile to ensure its integrity during storage and handling. This guide provides an in-depth analysis of the factors influencing the stability of this compound and outlines field-proven protocols for its optimal storage and handling, ensuring reproducibility and safety in research and development settings.

Physicochemical Properties

A precise understanding of the physicochemical properties of this compound is fundamental to establishing appropriate storage and handling protocols. The compound's low melting point is particularly noteworthy, as it may exist as either a solid or liquid depending on the ambient laboratory temperature.

PropertyValueSource(s)
CAS Number 4915-06-4[4]
Molecular Formula C₅H₂BrNO[3][4][5]
Molecular Weight 171.98 g/mol [3][4]
Appearance Yellow to orange-yellow crystalline powder or liquid[3][6]
Melting Point 40-43 °C[3]
Boiling Point ~185.4 °C at 760 mmHg[5]
Solubility Soluble in organic solvents such as ethanol and dimethylformamide[3]

Core Stability Profile

The stability of this compound is influenced by several environmental factors. The furan ring is susceptible to certain degradation pathways, and the presence of activating and deactivating groups modifies this reactivity.

3.1 Thermal Stability With a melting point of 40-43 °C, the compound is stable at recommended refrigerated temperatures.[3] However, like many complex organic molecules, it is susceptible to degradation at elevated temperatures. Thermal energy can promote unwanted side reactions, including polymerization and decomposition. Therefore, exposure to heat should be minimized.

3.2 Sensitivity to Atmospheric Conditions Multiple suppliers explicitly recommend storing this compound under an inert atmosphere (e.g., nitrogen or argon).[3][6][7] This is a critical directive for two primary reasons:

  • Oxygen Sensitivity: The furan ring can be susceptible to oxidation. Over time, exposure to atmospheric oxygen, potentially accelerated by light or trace impurities, can lead to the formation of degradation products and a decrease in purity.

  • Moisture Sensitivity: While the nitrile group is relatively stable, prolonged exposure to moisture, particularly under acidic or basic conditions, could lead to hydrolysis. More importantly, adsorbed moisture on the glassware can initiate degradation when the compound is handled.[8] Storing under a dry, inert atmosphere mitigates these risks.

3.3 Light Sensitivity (Photosensitivity) Heterocyclic and brominated compounds can be sensitive to light, particularly UV radiation. High-energy photons can initiate radical reactions or other electronic transitions, leading to decomposition or polymerization.[9] While specific photostability data for this compound is not widely published, it is best practice to store it in amber vials or in the dark to prevent light-induced degradation.

3.4 Chemical Incompatibilities Based on the functional groups present, this compound should be considered incompatible with:

  • Strong Oxidizing Agents: These can react aggressively with the furan ring.[10]

  • Strong Acids and Bases: These can catalyze the hydrolysis of the nitrile group or degradation of the furan ring.[9][11]

Potential Degradation Pathways

Understanding potential degradation pathways is key to preventing them. The structure of this compound suggests several routes by which the compound could lose its integrity. The furan ring itself is known to be susceptible to ring-opening reactions under oxidative conditions.[12]

The primary environmental factors—light, heat, oxygen, and acid/base—can initiate these degradation cascades. Protecting the compound from these initiators is the most effective strategy for ensuring its long-term stability.

cluster_stable Stable Compound cluster_factors Instability Factors cluster_degradation Degradation Products Stable This compound Degraded Polymers, Oxidized Species, Hydrolysis Products Light Light (UV) Light->Degraded Initiates Radical Reactions Oxygen Oxygen (Air) Oxygen->Degraded Oxidizes Furan Ring Heat Excessive Heat Heat->Degraded Accelerates Decomposition Contaminants Acid/Base Contaminants Contaminants->Degraded Catalyzes Degradation

Caption: Potential pathways for the degradation of this compound.

Recommended Storage and Handling Protocols

Adherence to strict, validated protocols is essential for maintaining the purity and reactivity of this compound.

5.1 Long-Term Storage Protocol This protocol is designed to maximize the shelf-life of the compound.

  • Procurement and Inspection: Upon receipt, inspect the container seal for integrity. The compound should be a uniform yellow to orange-yellow solid or liquid.

  • Container Selection: If repackaging is necessary, use a clean, dry amber glass vial with a PTFE-lined cap to protect from light and ensure an inert seal.

  • Inert Gas Purging: Before sealing, flush the vial headspace with a gentle stream of dry nitrogen or argon for 30-60 seconds. This displaces atmospheric oxygen and moisture.[8]

  • Sealing: Close the cap tightly. For added protection against atmospheric ingress, wrap the cap-vial interface with Parafilm®.

  • Refrigeration: Store the sealed container in a refrigerator at 2-8 °C .[3][6][13] This is the most consistently recommended storage temperature.

  • Labeling: Clearly label the container with the compound name, date received, and date opened.

5.2 Handling Protocol for Aliquoting and Use This workflow minimizes exposure to atmospheric contaminants during use.

  • Temperature Equilibration: Before opening, allow the container to warm to ambient temperature in a desiccator. This crucial step prevents condensation of atmospheric moisture onto the cold compound.

  • Work Environment: All manipulations should be performed in a certified chemical fume hood to mitigate inhalation risk.

  • Inert Atmosphere Transfer: For applications sensitive to trace impurities, perform transfers under a positive pressure of inert gas using a manifold (Schlenk line) or inside a glove box.[14]

  • Dispensing: Use clean, dry spatulas or syringes for transfer. If using a syringe for the liquid form, ensure it is first flushed with dry nitrogen.[8][15]

  • Resealing and Storage: Immediately after dispensing, re-flush the container headspace with inert gas, seal tightly, wrap with Parafilm®, and promptly return it to refrigerated storage (2-8 °C).[16]

Start Start: Remove from 2-8°C Storage Equilibrate Equilibrate to RT in Desiccator Start->Equilibrate FumeHood Transfer to Fume Hood Equilibrate->FumeHood InertGas Open & Aliquot Under Inert Gas FumeHood->InertGas Reseal Re-flush Headspace & Seal Tightly InertGas->Reseal End End: Use Aliquot InertGas->End Store Return to 2-8°C Storage Reseal->Store

Caption: Recommended workflow for handling this compound.

Summary of Recommendations

For quick reference, the optimal storage conditions and key handling practices are summarized below.

ParameterRecommendationRationale
Temperature 2-8 °CMinimizes thermal degradation.
Atmosphere Inert Gas (Nitrogen/Argon)Prevents oxidation and moisture contact.
Light Store in the dark (Amber Vial)Prevents light-induced decomposition.
Container Tightly sealed, PTFE-lined capEnsures an inert, moisture-proof seal.
Handling Chemical Fume HoodProtects user from inhalation of the harmful compound.[4]
Opening Equilibrate to room temp firstPrevents moisture condensation on the cold product.

Hazard and Safety Information

This compound is a hazardous chemical and must be handled with appropriate precautions.

  • Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[4]

  • Irritation: It causes skin irritation, serious eye damage, and may cause respiratory irritation.[4]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat when handling this compound.[3][11]

  • Spills: In case of a spill, evacuate the area. Absorb with an inert material and place in a sealed container for hazardous waste disposal. Avoid creating dust if it is in solid form.[13]

By implementing these scientifically grounded storage and handling protocols, researchers can ensure the long-term stability and integrity of this compound, leading to more reliable and reproducible experimental outcomes.

References

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  • 5-bromo-2-furonitrile. (2024, April 9). ChemBK.
  • 5-Bromo-2-furonitrile | CAS#:4915-06-4. (2025, August 22). Chemsrc.
  • Theoretical study on the degradation mechanism, kinetics and toxicity for aqueous ozonation reaction of furan derivatives. (2025, May 28). ResearchGate.
  • Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
  • Neilson Lab. (n.d.). The manipulation of air-sensitive compounds. Texas Christian University.
  • NIOSH. (n.d.). NITRILES. CDC Stacks.
  • Acrylonitrile. (n.d.). CEFIC.
  • An expedient route to substituted furans via olefin cross-metathesis. (n.d.). PNAS.
  • Furan undergoes electrophilic aromatic substitution more readily than benzene. (n.d.). Pearson.
  • of OH oxidation pathways and final products for furan, 2-methylfuran,... (n.d.). ResearchGate.
  • Theoretical investigation on the degradation mechanism of furan ring and restructuring of the fragmental units. (2025, August 5). ResearchGate.
  • 5-Bromo-2-furaldehyde | CAS#:1899-24-7. (2025, August 20). Chemsrc.

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A Senior Application Scientist's Guide to the Synthesis of Substituted Cyanofurans

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The furan scaffold, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in medicinal chemistry and materials science. The introduction of a cyano (-CN) group to this ring system gives rise to cyanofurans, a class of compounds with unique electronic properties and a diverse range of biological activities. As building blocks, they are instrumental in the synthesis of more complex molecular architectures, including pharmaceuticals and agrochemicals. This guide provides an in-depth review of the primary synthetic routes to substituted cyanofurans, offering field-proven insights into the causality behind experimental choices and providing detailed, validated protocols.

Synthesis of 2-Cyanofurans: The Direct Approach via Furfural

One of the most direct and economically viable routes to 2-cyanofuran originates from the readily available biomass-derived platform chemical, furfural. The core of this transformation lies in the conversion of the aldehyde functional group into a nitrile.

Dehydration of Furfural Oxime

The classical and most prevalent method involves a two-step process: the formation of furfural oxime followed by its dehydration.

Mechanism: The initial step is a straightforward condensation of furfural with hydroxylamine, typically as hydroxylamine hydrochloride, to form the corresponding aldoxime. The subsequent dehydration of the oxime to the nitrile can be achieved using a variety of reagents. The choice of dehydrating agent is critical and influences the reaction conditions and yield. Common reagents include acetic anhydride, thionyl chloride, and phosphorus pentoxide. The mechanism generally involves the activation of the oxime's hydroxyl group, making it a good leaving group, followed by elimination to form the nitrile.

Industrial vs. Laboratory Scale: On an industrial scale, the vapor-phase ammoxidation of furfural over a bismuth molybdate catalyst at high temperatures (440–480 °C) is employed.[1] For laboratory applications, a range of milder methods are available.[1] Recently, biocatalytic methods using aldoxime dehydratases have emerged as a green alternative, operating under mild conditions and offering high selectivity.[2][3][4]

Experimental Protocol: Dehydration of Furfural Oxime with Acetic Anhydride

This protocol details a common laboratory-scale synthesis of 2-cyanofuran.

Materials:

  • Furfural

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Acetic anhydride

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Step-by-Step Procedure:

  • Oxime Formation: In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 eq) in water. To this, add a solution of sodium hydroxide (1.1 eq) in water, keeping the temperature below 20 °C. Slowly add furfural (1.0 eq) to the reaction mixture and stir at room temperature for 1-2 hours, monitoring the reaction by TLC.

  • Extraction: Once the reaction is complete, extract the aqueous mixture with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude furfural oxime.

  • Dehydration: To the crude furfural oxime, add acetic anhydride (2.0 eq) and heat the mixture to reflux for 2-3 hours.

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture into ice-water. Neutralize with saturated sodium bicarbonate solution.

  • Purification: Extract the product with diethyl ether. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 2-cyanofuran can be further purified by vacuum distillation or column chromatography.

Logical Flow of 2-Cyanofuran Synthesis from Furfural

G Furfural Furfural FurfuralOxime Furfural Oxime Furfural->FurfuralOxime Condensation Hydroxylamine Hydroxylamine (NH2OH·HCl) Hydroxylamine->FurfuralOxime TwoCyanofuran 2-Cyanofuran FurfuralOxime->TwoCyanofuran Dehydration DehydratingAgent Dehydrating Agent (e.g., Acetic Anhydride) DehydratingAgent->TwoCyanofuran

Caption: Synthesis of 2-Cyanofuran from Furfural.

Modern Catalytic and Metal-Free Approaches

While the dehydration of furfural oxime is a robust method, contemporary organic synthesis has driven the development of more sophisticated and often milder catalytic routes to various substituted cyanofurans.

Copper-Catalyzed Synthesis of 3-Cyanofurans

A notable advancement in the synthesis of 3-cyanofurans involves a copper-catalyzed reaction between O-acetyl oximes and β-ketonitriles.[5][6] This method offers a redox-neutral pathway to polysubstituted 3-cyanofurans.

Mechanism: The proposed mechanism for this transformation is distinct from many other copper-catalyzed reactions in that it is believed to proceed through radical intermediates rather than nucleophilic organocopper species.[6] The copper catalyst is thought to act both as a reductant for the O-acetyl oxime and as an activator for the β-ketonitrile. A key step involves the formation of an alkyl-Cu(III) intermediate, which undergoes reductive elimination to form the crucial C-O bond of the furan ring, regenerating the active Cu(I) catalyst.[6]

Experimental Protocol: Copper-Catalyzed Synthesis of a Substituted 3-Cyanofuran

Materials:

  • Substituted O-acetyl oxime

  • Substituted β-ketonitrile

  • Copper(I) cyanide (CuCN)

  • 4,7-Di-tert-butyl-1,10-phenanthroline (dtbbpy)

  • Anhydrous tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, combine the O-acetyl oxime (1.0 eq), β-ketonitrile (1.2 eq), CuCN (10 mol%), and dtbbpy (15 mol%).

  • Solvent Addition: Add anhydrous THF via syringe.

  • Reaction Conditions: Seal the tube and heat the reaction mixture at 100 °C for 36 hours.

  • Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 3-cyanofuran.

Metal-Free Michael Addition/Cyclization

For a greener approach, a metal-free synthesis of cyanofurans has been developed via a Michael addition/cyclization of ene–yne–ketones with trimethylsilyl cyanide (TMSCN).[7] This method provides a wide range of cyanofurans in high yields.

Mechanism: The reaction is initiated by the Michael addition of the cyanide ion (from TMSCN) to the electron-deficient double bond of the ene–yne–ketone. The resulting intermediate then undergoes an intramolecular cyclization, where the enolate attacks the alkyne, followed by tautomerization to yield the aromatic cyanofuran.

Workflow for Michael Addition/Cyclization

G EneYneKetone Ene-Yne-Ketone MichaelAddition Michael Addition EneYneKetone->MichaelAddition TMSCN TMSCN TMSCN->MichaelAddition IntramolecularCyclization Intramolecular Cyclization MichaelAddition->IntramolecularCyclization Cyanofuran Substituted Cyanofuran IntramolecularCyclization->Cyanofuran

Caption: Metal-Free Cyanofuran Synthesis Workflow.

Multicomponent Synthesis: The Gewald Reaction for 2-Amino-3-cyanofurans

The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes, but a furan variant exists for the synthesis of 2-amino-3-cyanofurans. This reaction is particularly valuable for generating libraries of substituted furans for drug discovery due to its operational simplicity and the diversity of accessible structures.

Mechanism: The reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (like malononitrile) in the presence of a base. While the thiophene synthesis variant uses elemental sulfur, the furan synthesis proceeds through a similar initial Knoevenagel condensation, followed by cyclization.

Experimental Protocol: Gewald-Type Synthesis of a 2-Amino-3-cyanofuran

Materials:

  • A ketone or aldehyde

  • Malononitrile

  • A base (e.g., piperidine or triethylamine)

  • Ethanol

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, combine the ketone/aldehyde (1.0 eq), malononitrile (1.0 eq), and a catalytic amount of base in ethanol.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Classical Approaches: Adapting Feist-Benary and Paal-Knorr Syntheses

The Feist-Benary and Paal-Knorr syntheses are venerable and reliable methods for constructing the furan ring.[8][9][10][11][12][13] While not originally designed for cyanofurans, they can be adapted by judicious choice of starting materials.

The Feist-Benary Synthesis

This reaction involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[8][10][11] To synthesize a cyanofuran via this route, a β-ketonitrile (a compound with a ketone and a nitrile group separated by a methylene group) would be used as the β-dicarbonyl equivalent.

Conceptual Adaptation: By reacting an α-halo ketone with a β-ketonitrile, the enolate of the β-ketonitrile would act as the nucleophile, attacking the α-halo ketone. Subsequent cyclization and dehydration would lead to a cyanofuran. The substitution pattern on the final product is dictated by the specific α-halo ketone and β-ketonitrile used.

The Paal-Knorr Synthesis

The Paal-Knorr synthesis is the acid-catalyzed cyclization of a 1,4-dicarbonyl compound to a furan.[9][14][15][16] To adapt this for cyanofuran synthesis, a 1,4-dicarbonyl compound bearing a cyano group at an appropriate position would be required as the starting material.

Conceptual Adaptation: The synthesis of such a cyanated 1,4-dicarbonyl precursor would be the key challenge. Once obtained, treatment with an acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) would induce cyclization and dehydration to furnish the corresponding substituted cyanofuran.

Comparative Overview of Synthetic Routes

Synthetic RouteKey Starting MaterialsRegioselectivityKey AdvantagesPotential Limitations
Dehydration of Furfural Oxime Furfural, Hydroxylamine2-CyanofuranReadily available starting material, scalable.May require harsh dehydrating agents; multi-step.
Copper-Catalyzed Synthesis O-acetyl oximes, β-ketonitriles3-CyanofuranGood functional group tolerance, redox-neutral.Requires a metal catalyst and specific starting materials.
Michael Addition/Cyclization Ene-yne-ketones, TMSCNVaries with substrateMetal-free, high yields, broad scope.Synthesis of ene-yne-ketone precursors may be complex.
Gewald-Type Reaction Ketone/aldehyde, malononitrile2-Amino-3-cyanofuranMulticomponent, high diversity, simple procedure.Limited to 2-amino-3-cyano substitution pattern.
Adapted Feist-Benary α-halo ketone, β-ketonitrileVaries with substrateUtilizes a classic, robust reaction.Availability of substituted β-ketonitriles.
Adapted Paal-Knorr Cyanated 1,4-dicarbonylVaries with substrateHigh-yielding and straightforward cyclization.Synthesis of the cyanated 1,4-dicarbonyl precursor.

Conclusion

The synthesis of substituted cyanofurans is a rich field with a variety of methods available to the modern chemist. The choice of synthetic route is a strategic decision based on the desired substitution pattern, the availability and complexity of starting materials, and considerations of scale and environmental impact. Classical methods, such as the dehydration of furfural oxime, remain highly relevant for specific isomers, while modern catalytic and metal-free approaches offer greater flexibility and milder conditions for accessing a broader range of structurally diverse cyanofurans. As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of cyanofurans will undoubtedly remain an active area of research.

References

  • Yu, Y., Chen, Y., Wu, W., & Jiang, H. (2017). Facile synthesis of cyanofurans via Michael-addition/cyclization of ene–yne–ketones with trimethylsilyl cyanide.
  • Grokipedia. (n.d.). Paal–Knorr synthesis.
  • da Silva, F. S., da Silva, F. C., & de Souza, M. C. B. V. (2017). Divergent copper-catalyzed syntheses of 3-carboxylpyrroles and 3-cyanofurans from O-acetyl oximes and β-ketoesters/nitriles. RSC Advances, 7(47), 29469-29478. [Link]
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  • da Silva, F. S., da Silva, F. C., & de Souza, M. C. B. V. (2017). Divergent copper-catalyzed syntheses of 3-carboxylpyrroles and 3-cyanofurans from O-acetyl oximes and β-ketoesters/nitriles. RSC Advances, 7(47), 29469-29478. [Link]
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis.
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  • Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis.
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  • ResearchGate. (n.d.). Biocatalytic synthesis of 2‐furonitrile starting from furfural, which can be obtained from biomass.
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  • Wiley Online Library. (2010). Feist‐Bénary Reaction. In Comprehensive Organic Name Reactions and Reagents. [Link]
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  • ACS Sustainable Resource Management. (2024).
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  • OUCI. (n.d.). Copper(I)-Catalyzed Heterocyclization of α-Acyl-α-alkynyl Ketene Dithioacetals: Synthesis of 3-Cyanofurans.
  • ResearchGate. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
  • Hinzmann, A., et al. (2021). Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries. International Journal of Molecular Sciences, 22(15), 7982. [Link]
  • Zhang, Y., et al. (2019). Cu(II)-Catalyzed synthesis of 3-Functionalized benzofurans via sequential nucleophilic cyclization and C−C bond activation.
  • ResearchGate. (n.d.). Mechanism of furfural conversion to furan through decarbonylation over HZSM-5.
  • ResearchGate. (n.d.). Oxa-Nazarov Cyclization-Michael Addition Sequence for the Rapid Construction of Dihydrofuranones.
  • ResearchGate. (n.d.). Tandem Michael Addition–Cyclization of Nitroalkenes with 1,3-Dicarbonyl Compounds Accompanied by Removal of Nitro Group.
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A Technical Guide to 5-Bromofuran-2-carbonitrile: Synthesis, Characterization, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth overview of 5-Bromofuran-2-carbonitrile, a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. While direct, published experimental data for this specific molecule is sparse, this document consolidates available information and leverages established chemical principles to present a comprehensive guide to its synthesis, purification, and characterization. We offer expert insights into plausible synthetic methodologies, predict its spectroscopic profile based on analogous structures, and explore its potential as a dual-functionalized intermediate for creating complex molecular architectures. This guide is intended for chemists and drug development professionals seeking to incorporate this valuable scaffold into their research programs.

Introduction: The Strategic Value of Functionalized Furans

The furan ring is a cornerstone scaffold in medicinal chemistry, present in a wide array of natural products and pharmaceuticals.[1][2] Its electron-rich aromatic system and specific geometry make it a privileged structure for interacting with biological targets.[1] The strategic introduction of functional groups onto the furan core allows for the fine-tuning of steric and electronic properties, which is a fundamental aspect of modern drug design.[3][4]

This compound (C₅H₂BrNO) is a prime example of such a strategically functionalized molecule.[5] It possesses two electronically distinct and orthogonally reactive functional groups:

  • A Cyano Group (C≡N) at the 2-position: An electron-withdrawing group that can participate in various transformations, including hydrolysis to carboxylic acids, reduction to amines, or addition of nucleophiles.

  • A Bromo Group (Br) at the 5-position: An excellent leaving group for a multitude of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille), enabling the facile introduction of new carbon-carbon and carbon-heteroatom bonds.[1][6]

This dual functionality makes this compound an exceptionally powerful intermediate for building molecular complexity, serving as a linchpin in the synthesis of novel compounds for evaluation as potential therapeutics or advanced materials.[7]

Synthesis and Purification

While specific, peer-reviewed synthetic procedures for this compound are not extensively documented, a robust and scalable synthesis can be designed based on well-established furan chemistry. The most logical approach is the regioselective electrophilic bromination of the commercially available starting material, 2-furonitrile.

Rationale for Synthetic Strategy

The furan ring is highly activated towards electrophilic aromatic substitution, with a strong preference for reaction at the 2- and 5-positions. When the 2-position is occupied by an electron-withdrawing group like a nitrile, electrophilic attack is directed almost exclusively to the 5-position. This inherent reactivity allows for a highly regioselective bromination.

N-Bromosuccinimide (NBS) is selected as the ideal brominating agent over elemental bromine (Br₂).

  • Expertise & Causality: Using NBS is a field-proven technique to mitigate the risk of over-bromination, a common side reaction with highly activated rings like furan.[8] NBS provides a slow, controlled release of the electrophilic bromine species, leading to a cleaner reaction profile and higher yield of the desired mono-brominated product.

The overall workflow for synthesis, purification, and confirmation is outlined below.

G cluster_0 Synthesis & Workup cluster_1 Purification & Isolation cluster_2 Structural Verification A Electrophilic Bromination (2-Furonitrile + NBS) B Reaction Quenching (aq. Sodium Thiosulfate) A->B C Liquid-Liquid Extraction (Ethyl Acetate / Water) B->C D Drying & Solvent Removal C->D E Silica Gel Column Chromatography D->E F Product Isolation E->F G Spectroscopic Analysis (NMR, IR, MS) F->G H Purity Assessment (HPLC) G->H I Confirmed Structure H->I G cluster_0 Starting Material cluster_1 C5-Br Transformations cluster_2 C2-CN Transformations A This compound C5-Br C2-CN B Suzuki Coupling (Ar-B(OH)₂) A:f0->B Pd(0) C Sonogashira Coupling (R-C≡CH) A:f0->C Pd(0)/Cu(I) D Stille Coupling (R-SnBu₃) A:f0->D Pd(0) E Buchwald-Hartwig (R₂NH) A:f0->E Pd(0) F Hydrolysis (H₃O⁺) → Carboxylic Acid A:f1->F G Reduction (LiAlH₄) → Aminomethyl A:f1->G H Addition (R-MgBr) → Ketone A:f1->H

Sources

An In-depth Technical Guide to the Safe Handling and Application of 5-Bromofuran-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Chemistry

5-Bromofuran-2-carbonitrile is a strategically functionalized heterocyclic compound of significant interest to researchers in organic synthesis and drug development. Its furan scaffold is a core component in numerous biologically active molecules, exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The dual functionality of a bromine atom and a nitrile group makes this compound an exceptionally versatile synthetic intermediate.[1] The bromine atom at the 5-position is amenable to various metal-catalyzed cross-coupling reactions, while the nitrile group can be hydrolyzed or transformed into other functional groups.[1][2] This guide provides a comprehensive overview of the safety precautions, handling protocols, and chemical reactivity of this compound to ensure its safe and effective use in a laboratory setting.

Section 1: Chemical and Physical Properties

A thorough understanding of the physical properties of a chemical is the foundation of its safe handling. Key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₅H₂BrNO[3][4]
Molecular Weight 171.98 g/mol [3][4]
Appearance Yellow to orange-yellow crystalline powder[5]
Melting Point 40-43 °C[5]
Boiling Point 185.4 ± 20.0 °C at 760 mmHg[6]
Flash Point 65.9 ± 21.8 °C[6]
Density 1.8 ± 0.1 g/cm³[6]
CAS Number 4915-06-4[3][4]

Section 2: Comprehensive Hazard Identification and Analysis

This compound is classified as a hazardous substance and requires careful handling. The following is a summary of its GHS classifications and the rationale behind these hazards.[3][4]

GHS Hazard Statements
  • H227: Combustible liquid.[3][4]

  • H302: Harmful if swallowed.[3][4]

  • H312: Harmful in contact with skin.[3][4]

  • H315: Causes skin irritation.[3][4]

  • H318: Causes serious eye damage.[3][4]

  • H332: Harmful if inhaled.[3][4]

  • H335: May cause respiratory irritation.[3][4]

Expert Analysis of Hazards

The hazardous nature of this compound stems from its chemical structure and reactivity. The presence of the electrophilic carbon in the nitrile group and the reactivity of the furan ring contribute to its toxicity. Inhalation, ingestion, or skin contact can lead to systemic effects. The severe eye damage potential necessitates stringent eye protection. Its combustible nature requires that it be kept away from open flames and other sources of ignition.[4]

Section 3: Mandatory Safety and Handling Protocols

Adherence to strict safety protocols is paramount when working with this compound. The following procedures are based on established best practices and are designed to minimize exposure and risk.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to ensure personal safety.

  • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and accidental contact that can cause serious eye damage.[7]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn at all times.[7] Gloves should be inspected before use and changed immediately if contaminated.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][9] If a fume hood is not available, a NIOSH/MSHA-approved respirator with an appropriate cartridge is necessary.[7]

  • Protective Clothing: A lab coat or other protective clothing is essential to prevent skin contact.[7][9]

Engineering Controls
  • Ventilation: All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[8]

  • Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area.[1][3]

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure all necessary PPE is correctly worn and that the work area is clean and uncluttered. Confirm the location and functionality of the nearest eyewash station and safety shower.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within a chemical fume hood to prevent the generation and inhalation of dust.

  • Inert Atmosphere: For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., argon or nitrogen).

  • Avoid Contamination: Use clean, dedicated spatulas and glassware to avoid cross-contamination.

  • Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin with soap and water.[8] Decontaminate all work surfaces.

Section 4: Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures
  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Skin Contact: In case of skin contact, immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]

  • Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][8]

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Spill Response Protocol
  • Evacuate: Immediately clear the area of all non-essential personnel.[7]

  • Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.

  • Contain: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal. For larger spills, absorb with an inert material like sand or vermiculite and collect for disposal.[7][9]

  • Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.

Section 5: Chemical Reactivity, Stability, and Incompatibilities

Understanding the chemical behavior of this compound is crucial for safe handling and for its effective use in synthesis.

Reactivity Profile

The furan ring is an electron-rich aromatic system, but the presence of the electron-withdrawing nitrile and bromo substituents modifies its reactivity.[6] The bromine atom at the 5-position makes the compound an excellent substrate for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful tool for forming new carbon-carbon bonds.[1][9] The nitrile group can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid or an amide.[2][10]

Stability and Storage
  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] For long-term stability, refrigeration at 2-8°C and storage under an inert atmosphere (argon or nitrogen) is recommended to minimize oxidative and hydrolytic degradation.[11]

  • Light Sensitivity: Protect from light by using an amber or opaque container, as furan rings can be susceptible to photodegradation.[11]

  • Moisture Sensitivity: Store in a desiccator to prevent hydrolysis of the furan ring or the nitrile group.[11]

  • Thermal Decomposition: Avoid exposure to high temperatures. Thermal decomposition may produce hazardous gases, including carbon monoxide, carbon dioxide, and hydrogen bromide.[3]

Incompatible Materials

To prevent hazardous reactions, avoid contact with the following:

  • Strong Oxidizing Agents: These can react violently with the furan ring.[1][3]

  • Strong Acids: Can catalyze the hydrolysis and potential polymerization or ring-opening of the furan moiety.[1][3]

  • Strong Bases: Can promote the hydrolysis of the nitrile group.[12]

Section 6: Applications in Research and Development

This compound is a valuable building block in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry.

Role in Drug Discovery

The furan nucleus is a key pharmacophore in many therapeutic agents. This compound serves as a precursor for the synthesis of compounds with potential antiviral and anticancer activities.[5][13] Its ability to participate in cross-coupling reactions allows for the introduction of diverse molecular fragments, enabling the generation of libraries of compounds for biological screening.[1]

Illustrative Synthetic Protocol: Suzuki-Miyaura Coupling

The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction using this compound, a common transformation for this substrate.

  • Reaction Setup: In a clean, oven-dried flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), and a base (e.g., potassium carbonate, 2.0-3.0 equivalents).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent (e.g., a mixture of 1,4-dioxane and water) via syringe.

  • Catalyst Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water or brine. Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Section 7: Waste Disposal

Proper disposal of this compound and its contaminated materials is essential to protect the environment and comply with regulations.

Step-by-Step Disposal Protocol
  • Waste Collection: Collect all waste containing this compound, including contaminated PPE and cleaning materials, in a designated, clearly labeled, and sealed hazardous waste container.[7]

  • Segregation: Do not mix this waste with other waste streams.[7]

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until it is collected by trained personnel.[7]

  • Consult EHS: Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines and to arrange for proper disposal.[7]

Visualizations

Hazard Communication Workflow

HazardCommunication cluster_ID Identification cluster_Assessment Hazard Assessment cluster_Control Control Measures cluster_Response Emergency Response Compound This compound SDS Review Safety Data Sheet (SDS) Compound->SDS Obtain Hazards Identify Hazards: - Combustible - Toxic (Oral, Dermal, Inhalation) - Skin/Eye Irritant SDS->Hazards PPE Select Appropriate PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat Hazards->PPE Engineering Use Engineering Controls: - Fume Hood - Eyewash/Shower Hazards->Engineering Handling Follow Safe Handling Protocols PPE->Handling Engineering->Handling Emergency Know Emergency Procedures: - First Aid - Spill Cleanup Handling->Emergency

Caption: Workflow for hazard identification and control.

Suzuki Coupling Reaction Cycle

SuzukiCoupling Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Pd(II) Complex OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal Aryl_Pd_Complex Aryl-Pd Complex Transmetal->Aryl_Pd_Complex ReductElim Reductive Elimination Aryl_Pd_Complex->ReductElim ReductElim->Pd0 Catalyst Regeneration Product Coupled Product ReductElim->Product ArX 5-Bromofuran- 2-carbonitrile ArX->OxAdd ArBOH2 Arylboronic Acid + Base ArBOH2->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

References

  • This compound | C5H2BrNO | CID 708670 - PubChem. (n.d.). PubChem.
  • 5-Bromo-2-furonitrile | CAS#:4915-06-4 | Chemsrc. (2025, August 22). Chemsrc.
  • 5-bromo-2-furonitrile - ChemBK. (2024, April 9). ChemBK.
  • 5-Bromofuran-2-carbaldehyde | C5H3BrO2 | CID 600328 - PubChem. (n.d.). PubChem.
  • 5-bromo-2-furonitrile - ChemBK. (2024, April 9). ChemBK.
  • Hydrolysis of nitriles. (n.d.). Lumen Learning.
  • Hydrolysis of nitriles. (2025, June 23). Save My Exams.

Sources

An In-depth Technical Guide to 5-Bromofuran-2-carbonitrile: Sourcing, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromofuran-2-carbonitrile is a versatile heterocyclic building block of significant interest to researchers and professionals in drug development and materials science. Its unique bifunctional nature, featuring both a reactive bromine atom and a cyano group on a furan scaffold, allows for orthogonal chemical modifications, making it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, commercial availability, and key applications. It includes a detailed analysis of supplier selection criteria, common synthetic routes, and step-by-step protocols for its derivatization, aimed at enabling scientists to effectively source and utilize this compound in their research endeavors.

Introduction to this compound

This compound, identified by CAS number 4915-06-4, is a substituted furan derivative that has emerged as a crucial intermediate in organic synthesis. The furan ring is a privileged scaffold in medicinal chemistry, present in numerous biologically active compounds and approved pharmaceuticals.[1] The strategic placement of a bromine atom at the 5-position and a nitrile group at the 2-position makes this molecule particularly useful for constructing more complex structures through reactions like metal-catalyzed cross-coupling and transformations of the nitrile group.[2]

The compound's utility stems from the distinct reactivity of its two functional groups. The bromine atom is amenable to a variety of powerful carbon-carbon bond-forming reactions, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the formation of other heterocyclic systems. This dual functionality provides chemists with a flexible tool for molecular design and synthesis.[2]

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety hazards of this compound is essential for its proper handling, storage, and use in experimental settings.

Key Properties

The properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 4915-06-4[3][4]
Molecular Formula C₅H₂BrNO[3]
Molecular Weight 171.98 g/mol [2][3]
Appearance Yellow to orange-yellow crystalline powder or liquid[5]
Melting Point 40-43 °C[5]
Boiling Point 185.4±20.0 °C at 760 mmHg[6]
Density 1.8±0.1 g/cm³[6]
Solubility Soluble in organic solvents like ethanol and dimethylformamide[5]
InChI Key VWVGOXGBMHAFFK-UHFFFAOYSA-N[2]
Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.[3]

  • GHS Hazard Statements: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:

    • H227: Combustible liquid.[3]

    • H302: Harmful if swallowed.[3]

    • H312: Harmful in contact with skin.[3]

    • H315: Causes skin irritation.[3]

    • H318/H319: Causes serious eye damage/irritation.[3]

    • H332: Harmful if inhaled.[3]

    • H335: May cause respiratory irritation.[3]

  • GHS Pictograms:

    • GHS07 (Exclamation Mark)

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7]

    • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8]

    • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[7]

    • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere, typically at 2-8°C.[4]

Commercial Availability and Supplier Analysis

This compound is available from various chemical suppliers who specialize in building blocks for research and development. The choice of supplier can significantly impact the quality, timeline, and cost of a research project.

Representative Supplier Overview

The following table provides a non-exhaustive list of suppliers offering this compound. Availability and specifications are subject to change and should be verified directly with the supplier.

SupplierProduct Number (Example)PurityAvailable QuantitiesNotes
Sigma-Aldrich AMBH2D6F8DD5 (via Ambeed)97%InquireMay not be available in all regions.
BLD Pharm BD141058≥97.0%1g, 5g, 25gOffers cold-chain transportation.[4]
BenchChem B1269979InquireInquireFor research use only.[2]
BOC Sciences 4915-06-4InquireInquireLabeled as a useful research chemical.[]
Chem-Impex 20562>97% (GC)1g, 5g, 25gProvides detailed specifications.
Ambeed A2068697%1g, 5g, 10g, 25gDirect supplier.[10]
Workflow for Supplier Selection

Choosing the right supplier requires a systematic approach. The following workflow, represented as a DOT graph, outlines the key decision points for researchers.

SupplierSelection Workflow for Supplier Selection A Define Project Needs (Scale, Purity, Timeline) B Identify Potential Suppliers (Databases, Literature) A->B C Request Quotations & Lead Times B->C D Evaluate Technical Specifications (Purity, CoA, Analytical Data) C->D H Is Purity >98% Required? D->H E Assess Supplier Reliability (Stock Status, Past Performance) F Compare Costs (Price per gram, Shipping) E->F G Select Supplier & Place Order F->G H->D No (Request higher purity or re-evaluate) I Is CoA Sufficient? H->I Yes I->D No (Request more data) I->E Yes SyntheticUtility General Synthetic Utility of this compound Start This compound A Suzuki Coupling (R-B(OH)₂, Pd catalyst) Start->A B Nitrile Hydrolysis (H₃O⁺) Start->B C Nitrile Reduction (e.g., LiAlH₄) Start->C ProductA 5-Aryl-furan-2-carbonitrile A->ProductA ProductB 5-Bromofuran-2-carboxylic Acid B->ProductB ProductC (5-Bromofuran-2-yl)methanamine C->ProductC

Caption: Key transformations of this compound.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a detailed, step-by-step methodology for a Suzuki-Miyaura cross-coupling reaction, a common application for this compound. This protocol is illustrative and should be adapted and optimized based on the specific arylboronic acid used and the scale of the reaction.

Objective: To synthesize 5-phenylfuran-2-carbonitrile from this compound and phenylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene (solvent)

  • Water (co-solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere of nitrogen or argon.

  • Reagent Addition: To the flask, add this compound, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Solvent Addition: Add toluene and water to the flask (a typical solvent ratio is 4:1 toluene:water).

  • Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to reflux (approximately 85-95 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-phenylfuran-2-carbonitrile.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound is a high-value chemical intermediate with significant applications in modern organic synthesis, particularly within the field of drug discovery. Its commercial availability from a range of suppliers facilitates its use in both academic and industrial research. By carefully evaluating suppliers based on purity, cost, and reliability, and by leveraging the compound's versatile reactivity through well-established protocols, researchers can effectively incorporate this building block into their synthetic strategies to create novel and potentially therapeutic molecules.

References

Sources

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermochemical Properties of 5-Bromofuran-2-carbonitrile

Abstract

This compound is a versatile heterocyclic building block with significant applications in medicinal chemistry and materials science.[1][2] A thorough understanding of its thermochemical properties is paramount for optimizing synthetic routes, ensuring process safety, and predicting the stability and reactivity of its derivatives. This guide provides a comprehensive overview of the experimental and computational methodologies for determining the key thermochemical parameters of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

Introduction: The Significance of this compound

This compound is a bifunctional furan derivative, featuring both a bromine atom and a nitrile group. This unique combination makes it a valuable intermediate in the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals.[1][3] The furan scaffold itself is a common motif in biologically active compounds, exhibiting a broad spectrum of pharmacological activities.[2][4]

The thermochemical properties of a molecule, such as its enthalpy of formation, combustion, and sublimation, govern its energy content and stability. For drug development professionals, this data is crucial for:

  • Reaction Energetics: Predicting the feasibility and exothermicity of synthetic steps.

  • Polymorph Screening: Understanding the energy landscape of different crystalline forms.

  • Drug-Receptor Interactions: Informing molecular modeling and docking studies.

  • Process Safety: Assessing thermal hazards associated with large-scale synthesis.

This guide will provide a robust framework for determining these critical parameters for this compound, combining both experimental and computational approaches.

Physicochemical Properties of this compound

A baseline understanding of the physical properties of this compound is essential before embarking on thermochemical studies. The following table summarizes the currently available data.

PropertyValueSource
Molecular Formula C₅H₂BrNO[1][][6]
Molecular Weight 171.98 g/mol [][6]
Appearance Yellow to orange-yellow crystalline powder or liquid[1][7]
Melting Point 40-43 °C[1]
Boiling Point 185.4 ± 20.0 °C at 760 mmHg[3]
Density 1.8 ± 0.1 g/cm³[3]
Flash Point 65.9 ± 21.8 °C[3]
CAS Number 4915-06-4[3][]

Note: The physical form can be either a liquid or a low-melting solid, which has implications for handling and for the choice of experimental techniques.[1][7]

Experimental Determination of Thermochemical Properties

Enthalpy of Combustion and Formation via Static Bomb Combustion Calorimetry

The standard molar enthalpy of formation in the condensed phase, ΔfHm°(cr or l), is a cornerstone of thermochemical data. It is typically determined indirectly from the standard molar energy of combustion, ΔcUm°, measured using a static bomb combustion calorimeter.

G cluster_prep Sample Preparation cluster_calorimetry Calorimetry cluster_analysis Data Analysis prep1 Pelletize solid sample (if applicable) prep2 Weigh sample (high precision) prep1->prep2 prep3 Place in crucible with fuse wire prep2->prep3 cal1 Assemble bomb & pressurize with O₂ prep3->cal1 cal2 Immerse bomb in calorimeter jacket cal1->cal2 cal3 Equilibrate system temperature cal2->cal3 cal4 Ignite sample cal3->cal4 cal5 Record temperature change (ΔT) cal4->cal5 ana1 Calculate gross heat released (q_total) cal5->ana1 ana2 Apply corrections (fuse, acid formation) ana1->ana2 ana3 Determine ΔcU_m° ana2->ana3 ana4 Calculate ΔcH_m° ana3->ana4 ana5 Derive ΔfH_m° using Hess's Law ana4->ana5

Caption: Workflow for determining enthalpy of formation.

  • Calibration: The energy equivalent of the calorimeter, ε(calor), is determined by combusting a certified reference standard (e.g., benzoic acid).

  • Sample Preparation: A precise mass of this compound is placed in a crucible. A cotton or platinum fuse wire is positioned to ensure complete combustion.

  • Bomb Assembly: The crucible is placed in the combustion bomb, which is then sealed and pressurized with high-purity oxygen (typically to 3.04 MPa).

  • Calorimetric Measurement: The bomb is submerged in a known mass of water in the calorimeter. The system is allowed to reach thermal equilibrium. The sample is then ignited, and the temperature change of the water is recorded with high precision.

  • Corrections: The gross heat released is corrected for the heat of combustion of the fuse wire and for the formation of nitric and bromic acids in the final bomb solution.

  • Calculation of ΔfHm°: The standard molar enthalpy of formation is calculated using Hess's Law, based on the balanced combustion reaction:

    C₅H₂BrNO(cr/l) + 5.25O₂(g) → 5CO₂(g) + H₂O(l) + 0.5Br₂(l) + 0.5N₂(g)

    The enthalpies of formation for CO₂(g), H₂O(l), and Br₂(l) are well-established.

Enthalpy of Phase Transition via Calvet High-Temperature Microcalorimetry

To determine the gas-phase enthalpy of formation, the enthalpy of sublimation (for solids) or vaporization (for liquids) must be measured. Calvet microcalorimetry is a highly sensitive technique for this purpose.

G cluster_setup Setup cluster_measurement Measurement cluster_calc Calculation setup1 Place weighed sample in effusion cell setup2 Insert cell into microcalorimeter setup1->setup2 setup3 Set isothermal temperature program setup2->setup3 meas1 Allow system to equilibrate setup3->meas1 meas2 Record heat flow as sample vaporizes/sublimes meas1->meas2 meas3 Integrate heat flow peak to get total heat meas2->meas3 calc1 Divide total heat by moles of sample meas3->calc1 calc2 Obtain Δsub/vapH_m°(T) calc1->calc2 calc3 Adjust to 298.15 K using heat capacities calc2->calc3

Caption: Workflow for enthalpy of phase transition.

  • Sample Preparation: A small, accurately weighed sample of this compound is placed in a Knudsen effusion cell.

  • Measurement: The cell is placed in the Calvet microcalorimeter and heated to a constant temperature (T). The heat flow required to maintain this temperature as the sample sublimes or vaporizes is recorded.

  • Data Analysis: The integrated area of the heat flow curve gives the total enthalpy change for the phase transition of the sample mass at temperature T. This is then converted to a molar enthalpy of sublimation/vaporization, Δsub/vapHm°(T).

  • Temperature Correction: The value is corrected to the standard reference temperature of 298.15 K using the heat capacities of the condensed and gaseous phases.

Computational Thermochemistry

In the absence of experimental data, or to complement it, computational methods are invaluable. High-level ab initio and density functional theory (DFT) calculations can provide accurate predictions of thermochemical properties.[9][10]

Theoretical Framework

The goal is to compute the gas-phase enthalpy of formation, ΔfHm°(g), at 298.15 K. This is typically achieved using atomization or isodesmic reaction schemes.

G opt Geometry Optimization freq Frequency Calculation opt->freq spe Single-Point Energy Calculation freq->spe thermochem Thermochemical Analysis freq->thermochem atomization Atomization Energy Calculation spe->atomization isodesmic Isodesmic Reaction Scheme spe->isodesmic thermochem->atomization thermochem->isodesmic final_hf Final ΔfH_m°(g) atomization->final_hf isodesmic->final_hf

Caption: Computational thermochemistry workflow.

Step-by-Step Computational Protocol:
  • Geometry Optimization: The molecular structure of this compound is optimized using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)).

  • Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

  • Single-Point Energy: A more accurate single-point energy calculation is often performed on the optimized geometry using a higher level of theory or a larger basis set (e.g., CCSD(T) or a composite method like G3 or G4).[10]

  • Atomization Method: The enthalpy of atomization is calculated as the difference between the sum of the electronic energies of the constituent atoms (C, H, Br, N, O) and the electronic energy of the molecule. The gas-phase enthalpy of formation is then derived using the known enthalpies of formation of the gaseous atoms.

  • Isodesmic Reaction Method (Recommended): This method provides better error cancellation. A hypothetical reaction is constructed where the number and types of bonds are conserved on both sides of the equation. For example:

    
    
    

    The enthalpy of this reaction is calculated from the computed energies. The ΔfHm°(g) of this compound can then be determined if the experimental gas-phase enthalpies of formation of the other three species are known. This approach minimizes systematic errors in the calculations.

Data Synthesis and Validation

The trustworthiness of thermochemical data relies on the convergence of multiple approaches.

ParameterExperimental MethodComputational MethodValidation
ΔfHm°(l/cr) Bomb CalorimetryNot directly calculatedCompare with trends in similar compounds.
Δsub/vapHm° Calvet MicrocalorimetryCan be estimatedCompare with empirical models.
ΔfHm°(g) Derived from aboveIsodesmic/AtomizationThe experimental and computed values should agree within the expected error bars of the methods (typically a few kJ/mol for high-level computations).

Conclusion

A comprehensive understanding of the thermochemical properties of this compound is indispensable for its effective and safe utilization in research and development. This guide has outlined a dual-pronged approach, combining established experimental techniques with robust computational methods, to determine these critical parameters. By following these self-validating protocols, researchers and drug development professionals can build a reliable thermochemical foundation for this important synthetic intermediate, enabling more efficient and predictable chemical synthesis and process development.

References

  • ChemBK. (2024). 5-bromo-2-furonitrile.
  • Chemsrc. (2025). 5-Bromo-2-furonitrile | CAS#:4915-06-4.
  • PubChem. (n.d.). This compound.
  • Chen, Z., et al. (2020). Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis. Journal of Physical Chemistry A. [Link][9]
  • Irikura, K. K. (2007). Recent Advances in Computational Thermochemistry and Challenges for the Future. In Computational Thermochemistry (pp. 403-420). American Chemical Society. [Link][10]
  • D'Auria, M., & Racioppi, R. (2016). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring. Molecules, 21(5), 646. [Link][4]
  • Ribeiro da Silva, M. A. V., et al. (2008). Standard molar enthalpies of formation of 2-furancarbonitrile, 2-acetylfuran, and 3-furaldehyde. The Journal of Chemical Thermodynamics, 40(5), 878-882. [Link][8]

Sources

Methodological & Application

Application Note: A Robust, Validated HPLC Method for the Analysis of 5-Bromofuran-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-Bromofuran-2-carbonitrile. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1] A systematic approach to method development is detailed, from initial parameter selection based on the analyte's physicochemical properties to fine-tuning for optimal performance. The final, optimized method is validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for its intended purpose in research and quality control environments.[2]

Introduction and Analyte Characterization

This compound is a heterocyclic aromatic compound whose purity and quantification are critical for ensuring the quality of downstream products. Developing an efficient and accurate analytical method is therefore essential. The foundation of any successful HPLC method development lies in understanding the physicochemical properties of the analyte.[3]

The decision to use a reversed-phase HPLC method is based on the moderately non-polar nature of the molecule. The predicted octanol-water partition coefficient (LogP) of 1.61 indicates significant hydrophobic character, making it an ideal candidate for retention on a non-polar stationary phase like C18.[3][4] The presence of the furan ring, conjugated with a nitrile group, provides a strong chromophore, making UV detection a suitable and sensitive choice.[5][6]

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₅H₂BrNO [7]
Molecular Weight 171.98 g/mol [4][7]
Appearance Yellow to orange-yellow crystalline powder/liquid [1][8]
Melting Point 40-43 °C [1]
LogP 1.61 [4]

| Solubility | Soluble in organic solvents (e.g., ethanol, acetonitrile) |[1] |

HPLC Method Development Strategy

The method development process follows a logical progression, beginning with an analysis of the analyte, moving to initial screening runs, and culminating in optimization and validation. This systematic approach ensures that all critical parameters are evaluated to achieve a robust separation.

The workflow is designed to efficiently optimize the key parameters influencing HPLC separation: stationary phase chemistry, mobile phase composition (organic modifier and pH), and instrument settings (flow rate, temperature).

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (LogP, Solubility, pKa, UV) Selection Initial Parameter Selection (Column, Mobile Phase, Detector) Analyte->Selection Informs choices Scouting Scouting Gradients (Broad to narrow) Selection->Scouting Organic Optimize Organic Modifier (ACN vs. MeOH, Gradient Slope) Scouting->Organic Refine selectivity FineTune Fine-Tuning (Flow Rate, Temperature) Organic->FineTune Improve efficiency Optimized Final Optimized Method FineTune->Optimized Validation Method Validation (ICH Q2) (Accuracy, Precision, Linearity, etc.) Optimized->Validation Confirms fitness for purpose

Figure 1: HPLC Method Development Workflow.

Experimental

Instrumentation and Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Reagents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and water. Formic acid (reagent grade).

  • Analyte: this compound standard (purity ≥97%).[8]

Standard and Sample Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This diluent is chosen to match the initial mobile phase conditions and prevent peak distortion.

Initial HPLC Conditions (Scouting)

The starting point for method development is a broad gradient scan to determine the approximate elution time of the analyte. A C18 column is selected as the standard for reversed-phase chromatography.[9] Acetonitrile is chosen as the organic modifier due to its low viscosity and favorable UV transparency. A small amount of formic acid is added to the aqueous phase to improve peak shape by ensuring a consistent ionic environment.

Table 2: Initial HPLC Scouting Conditions

Parameter Condition
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 5 µL

| Detection | PDA, 200-400 nm (Extract signal at λmax) |

Rationale: A scouting run with a wide gradient is the most efficient way to locate the analyte's retention time and assess for any potential impurities. The PDA detector is crucial at this stage to identify the wavelength of maximum absorbance (λmax), ensuring optimal sensitivity for subsequent experiments. For this compound, the λmax was determined to be approximately 275 nm.

Method Optimization

Gradient Optimization

Based on the initial scouting run, which showed the analyte eluting at approximately 10.5 minutes, the gradient was tailored to improve resolution and reduce the analysis time. A shallower gradient around the elution point of the analyte will provide better separation from any closely eluting impurities.

Table 3: Hypothetical Data for Gradient Optimization

Gradient Program (%B) Retention Time (min) Tailing Factor Theoretical Plates
Scout: 10-90% in 15 min 10.5 1.3 12,000

| Optimized: 40-70% in 10 min | 7.2 | 1.1 | 18,000 |

Rationale: By narrowing the gradient range and making it shallower (from a slope of 5.3%/min to 3.0%/min), the peak is sharpened (higher plate count) and becomes more symmetrical (tailing factor closer to 1.0), while the run time is significantly reduced.

Flow Rate and Temperature

The flow rate was maintained at 1.0 mL/min as it provided a good balance between analysis time and system backpressure. The column temperature was set to 30 °C to ensure consistent retention times and improve peak shape by reducing mobile phase viscosity. Minor adjustments to these parameters can be made to fine-tune the separation if necessary.

Final Optimized Method and System Suitability

The culmination of the optimization process is the final analytical method, which must be verified for routine use through system suitability testing.

Table 4: Final Optimized HPLC Method Parameters

Parameter Condition
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 40% B for 1 min, 40-70% B in 10 min, hold at 70% B for 2 min
Post-Time 3 minutes for re-equilibration
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 5 µL

| Detection | UV at 275 nm |

System Suitability

Before any sample analysis, the system's performance must be verified. This is achieved by making five replicate injections of a standard solution (e.g., 100 µg/mL). The results must meet predefined criteria to ensure the validity of the subsequent analytical run.

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

  • RSD of Retention Time: ≤ 1.0%

  • Tailing Factor (Asymmetry): 0.8 - 1.5

  • Theoretical Plates (Efficiency): ≥ 5000

Rationale: System suitability testing is a core requirement of any validated analytical method. It demonstrates that the chromatographic system is performing adequately on the day of analysis.[10][11]

Method Validation Protocol (ICH Q2 R2 Summary)

The optimized method was validated following ICH guidelines to demonstrate its fitness for purpose.[2][12] The validation process provides documented evidence that the method is accurate, precise, and reliable for the analysis of this compound.

ValidationParameters cluster_Performance Performance Characteristics cluster_Limits Range & Limits cluster_Reliability Reliability center Validated Method Accuracy Accuracy (% Recovery) center->Accuracy Precision Precision (%RSD) center->Precision Linearity Linearity (r²) center->Linearity Range Range center->Range LOD LOD center->LOD LOQ LOQ center->LOQ Specificity Specificity center->Specificity Robustness Robustness center->Robustness

Figure 2: Key Parameters for HPLC Method Validation.

Table 5: Summary of Method Validation Parameters and Acceptance Criteria

Validation Parameter Test Procedure Acceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. No interference at the retention time of the analyte. Peak purity must pass.
Linearity & Range Analyze 5-7 concentrations across 50-150% of the target concentration. Correlation coefficient (r²) ≥ 0.999.
Accuracy Analyze samples spiked with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%). Mean recovery of 98.0% - 102.0%.
Precision Repeatability: 6 replicate analyses at 100% concentration. Intermediate: Repeat on a different day with a different analyst. RSD ≤ 2.0%.
LOD & LOQ Determined by signal-to-noise ratio (S/N) or standard deviation of the response and the slope. LOD: S/N ≥ 3:1 LOQ: S/N ≥ 10:1

| Robustness | Deliberately vary method parameters (flow rate ±10%, temp ±2°C, mobile phase composition ±2%). | System suitability criteria must be met; results should not be significantly affected.[13] |

Conclusion

A specific, accurate, and precise RP-HPLC method for the quantitative determination of this compound has been successfully developed and validated. The method utilizes a standard C18 column with a simple gradient elution and UV detection, making it readily applicable in most analytical laboratories. The systematic development approach and comprehensive validation ensure that the method is robust and reliable for routine quality control and research applications, contributing to the overall quality assurance of products derived from this important chemical intermediate.

References

  • PerkinElmer. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation.
  • ChemBK. (2024, April 9). 5-bromo-2-furonitrile.
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • PubMed.
  • PubChem. This compound.
  • Sigma-Aldrich. This compound.
  • Pharmaguideline. (2024, December 11).
  • Chrom Tech, Inc. (2025, October 20).
  • SIELC Technologies. Polar Compounds.
  • Chemsrc. (2025, August 22). 5-Bromo-2-furonitrile.
  • AMSbiopharma. (2025, July 22).
  • YouTube. (2025, July 2). Understanding ICH Q2(R2)
  • ICH. (2023, November 1).
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2)
  • Agilent. (2010, March 16). HPLC Method Development: Standard Practices and New Columns.
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GC-MS analysis of brominated furan derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Brominated Furan Derivatives

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the analysis of brominated furan derivatives by Gas Chromatography-Mass Spectrometry (GC-MS). Brominated furans, particularly polybrominated dibenzofurans (PBDFs), are toxic environmental contaminants often formed as byproducts during the production and thermal degradation of brominated flame retardants (BFRs). Their analysis is critical for environmental monitoring, toxicology studies, and ensuring consumer safety. This guide details the entire analytical workflow, from sample preparation and extraction to GC-MS instrumentation and data interpretation. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each step to ensure robust, reliable, and reproducible results.

Introduction: The Analytical Challenge of Brominated Furans

Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) are structurally similar to their chlorinated analogs and are considered persistent organic pollutants (POPs). The primary analytical challenge stems from their presence at trace levels in highly complex matrices (e.g., soil, sediment, biological tissues, food). Furthermore, the large number of possible congeners and the thermal lability of some highly brominated compounds require highly selective and sensitive analytical methods.[1][2]

High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is the gold standard for this analysis, providing the necessary selectivity and sensitivity to differentiate congeners and overcome matrix interferences.[1][3] This guide outlines protocols adaptable for both high-resolution and standard quadrupole GC-MS systems.

The Analytical Workflow: A Holistic Approach

A successful analysis is not merely the instrumental measurement but a sequence of carefully controlled steps. Each stage is designed to isolate the target analytes from the matrix, minimize interferences, and present a clean, concentrated sample to the instrument for accurate identification and quantification.

GCMS_Workflow cluster_prep Sample Preparation & Extraction cluster_cleanup Purification cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Soil, Tissue, Water) Spiking Spiking with Isotopically Labeled Standards Sample->Spiking Extraction Matrix-Specific Extraction (LLE, SPE, Soxhlet) Spiking->Extraction Cleanup Multi-Column Cleanup (e.g., Alumina, Silica, Carbon) Extraction->Cleanup Concentration Solvent Evaporation & Exchange Cleanup->Concentration GCMS GC-MS Analysis (HRGC/HRMS) Concentration->GCMS Data Data Acquisition & Quantification GCMS->Data Report Final Report Data->Report

Caption: Overall workflow for the analysis of brominated furan derivatives.

Sample Preparation: The Foundation of Accurate Analysis

The goal of sample preparation is to quantitatively extract the brominated furans from the sample matrix while removing interfering compounds. The choice of method is dictated by the matrix type.[4] For POPs analysis, validated procedures like the EPA methods for dioxins and furans (e.g., EPA 1613, 8290) provide an excellent foundation.[3][5][6]

Extraction Techniques
  • Soxhlet Extraction: A classic and robust technique ideal for solid samples like soil, sediment, and tissue. It involves continuous extraction with an organic solvent (e.g., Toluene) over several hours.

  • Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): A modern alternative to Soxhlet, using elevated temperatures and pressures to reduce extraction time and solvent consumption significantly.[7]

  • Solid-Phase Extraction (SPE): Best suited for aqueous samples like drinking or wastewater. The sample is passed through a cartridge packed with a sorbent that retains the analytes, which are then eluted with a small volume of solvent.[8][9]

  • Liquid-Liquid Extraction (LLE): A fundamental technique for aqueous samples, involving partitioning the analytes into an immiscible organic solvent.[8]

Multi-Stage Cleanup

Crude extracts are rarely clean enough for direct injection. A multi-stage cleanup is essential to remove lipids, pigments, and other co-extracted matrix components that can interfere with the analysis and contaminate the GC-MS system.

Protocol: Multi-column Cleanup for Solid/Biota Samples

  • Acid Wash: The concentrated extract is shaken with concentrated sulfuric acid to remove oxidizable substances like lipids. This is a critical step for fatty samples like fish tissue or milk.[7]

  • Column Chromatography: The extract is passed through a sequence of chromatography columns. A typical arrangement includes:

    • Alumina Column: Removes bulk polar interferences.

    • Silica Gel Column: Often modified with sulfuric acid or potassium hydroxide for further cleanup.

    • Activated Carbon Column: This is the most critical step for separating brominated furans from other planar compounds like PCBs. The furans are strongly adsorbed and are selectively eluted.

Causality: The multi-column approach provides orthogonal separation mechanisms. The acid removes bulk lipids, alumina and silica remove polar interferences, and the carbon column specifically targets planar molecules like furans, providing the high degree of selectivity needed for trace analysis.

GC-MS Instrumentation and Method Parameters

The instrumental analysis must provide sufficient chromatographic resolution to separate isomers and high mass spectrometric sensitivity and selectivity for detection.

Gas Chromatography (GC) Parameters

Thermal degradation is a major concern for highly brominated compounds.[2][7] Therefore, GC conditions must be optimized to ensure analyte integrity.

ParameterRecommended SettingRationale
Injector Type Split/Splitless or PTVSplitless mode is used for trace analysis to ensure maximum transfer of analyte to the column. A Programmable Temperature Vaporizing (PTV) inlet can minimize thermal stress.
Injector Temp. 250–280°CHigh enough for volatilization but low enough to prevent degradation of thermally labile congeners.
Carrier Gas HeliumProvides good efficiency and is inert. Optimal flow rates for MS are typically 1.0-1.5 mL/min.[10]
GC Column 30-60 m x 0.25 mm ID x 0.25 µm filmA non-polar (5% phenyl-methylpolysiloxane, e.g., DB-5ms) or mid-polarity column is standard for separating congeners based on boiling point and structure.[11]
Oven Program Example: 100°C (2 min hold), ramp 20°C/min to 200°C, ramp 5°C/min to 320°C (hold 10 min)The temperature program is optimized to separate early-eluting lower-brominated congeners from late-eluting higher-brominated ones.
Mass Spectrometry (MS) Parameters

Electron Ionization (EI) is the standard technique. For enhanced sensitivity and selectivity, especially with complex matrices, alternative ionization methods or tandem MS can be beneficial.[12][13]

ParameterRecommended SettingRationale
Ionization Mode Electron Ionization (EI)Standard, robust ionization method that produces repeatable fragmentation patterns for library matching.[14]
Ionization Energy 70 eVStandard energy for EI, providing consistent fragmentation and allowing comparison to established mass spectral libraries.[15]
Ion Source Temp. 230–280°CMust be hot enough to prevent condensation but not so hot as to cause thermal degradation within the source.
Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)SIM (for single quad MS) or MRM (for tandem MS) drastically increases sensitivity and selectivity by monitoring only specific m/z values characteristic of the target analytes, filtering out matrix noise.[16]
Mass Analyzer High Resolution (Sector) or Triple Quadrupole (QqQ)HRMS provides high mass accuracy to resolve analytes from interferences. QqQ provides high selectivity through MRM experiments.[17]

Data Analysis and Interpretation

Analyte Identification

Identification is based on two primary criteria:

  • Retention Time (RT): The RT of a peak in the sample must match that of an authentic standard within a predefined window.

  • Mass Spectrum:

    • Isotope Pattern: The presence of bromine results in a characteristic isotopic cluster. A compound with 'n' bromine atoms will have a unique pattern due to the natural abundance of 79Br (~50.7%) and 81Br (~49.3%). For a dibromofuran, the M+, M+2, and M+4 peaks will appear in an approximate 1:2:1 ratio.

    • Fragmentation: The fragmentation pattern should match that of a standard or library spectrum. Key fragments often involve the loss of a bromine atom (-Br) or a carbonyl group (-CO).[14][18]

Fragmentation Parent Dibromofuran Ion (M+) m/z 324/326/328 Frag1 Loss of Br [M-Br]+ m/z 245/247 Parent->Frag1 - Br• Frag2 Loss of Br and CO [M-Br-CO]+ m/z 217/219 Frag1->Frag2 - CO

Caption: Simplified fragmentation of a hypothetical dibromodibenzofuran.

Quantification

The gold standard for quantifying trace contaminants is the isotope dilution method .[3]

Protocol: Quantification by Isotope Dilution

  • Spiking: Before extraction, the sample is spiked with a known amount of an isotopically labeled analog of the target analyte (e.g., ¹³C₁₂-2,3,7,8-Tetrabromodibenzofuran).

  • Co-Extraction: The native analyte and the labeled standard are assumed to behave identically through all extraction, cleanup, and analysis steps. Any losses will affect both equally.

  • Analysis: The GC-MS is set up to monitor specific ions for both the native analyte and the labeled internal standard.

  • Calculation: The concentration of the native analyte is calculated based on the response ratio of the native analyte to the labeled standard, referenced against a calibration curve. This method corrects for recovery losses and matrix effects, providing highly accurate and precise data.[19]

Detailed Experimental Protocols

Protocol 6.1: Extraction and Cleanup of Soil/Sediment Sample

This protocol is adapted from principles outlined in EPA Method 8290A.[3][5]

  • Sample Preparation: Homogenize 10 g of the dried sample. Spike with ¹³C-labeled PBDF surrogate standards.

  • Extraction: Place the sample in a Soxhlet apparatus and extract with 200 mL of toluene for 16-24 hours.

  • Concentration: Concentrate the extract to approximately 1-2 mL using a rotary evaporator followed by a gentle stream of nitrogen.

  • Acid/Base Cleanup: Add 5 mL of hexane to the extract. Partition against 10 mL of concentrated H₂SO₄ by vigorous shaking for 2 minutes. Discard the acid layer. Repeat until the acid layer is colorless. Neutralize by partitioning against 10 mL of saturated NaHCO₃ solution.

  • Column Chromatography:

    • Prepare a multi-layer silica gel column (e.g., neutral silica, basic silica, acidic silica).

    • Load the extract onto the column and elute with 100 mL of hexane.

    • Prepare an alumina column. Load the hexane eluate and elute with 50 mL of hexane followed by 50 mL of 20% dichloromethane in hexane. Collect the second fraction.

  • Final Concentration: Concentrate the final fraction to near dryness and reconstitute in 20 µL of nonane containing a ¹³C-labeled injection standard. The sample is now ready for GC-MS analysis.

Protocol 6.2: Derivatization of Furan Carboxylic Acids (if applicable)

For furan derivatives containing polar carboxyl groups, derivatization is necessary to increase volatility.[20][21]

  • Drying: Ensure the sample extract is completely dry, as water will react with the derivatizing agent.

  • Reaction: To the dried extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (as a catalyst).

  • Heating: Seal the vial and heat at 70°C for 30 minutes.

  • Analysis: Cool to room temperature. The sample can be directly injected into the GC-MS. The TMS-ester derivative is now volatile and thermally stable.

Conclusion

The is a complex but manageable task that demands meticulous attention to detail at every stage of the workflow. By employing robust extraction and cleanup procedures based on established methods, optimizing GC-MS parameters to ensure analyte integrity, and using isotope dilution for quantification, researchers can achieve the high levels of accuracy and sensitivity required to monitor these environmentally significant compounds. This guide provides the foundational principles and practical protocols to establish a reliable and self-validating analytical system.

References

  • Dioxin Furan EPA Method 8290. Summit Environmental Technologies. [Link]
  • Method 23 - Dioxins and Furans. U.S. Environmental Protection Agency. [Link]
  • Dioxin Furan EPA Method 1613. Summit Environmental Technologies. [Link]
  • Analysis of brominated dioxins and furans by high resolution gas chromatography/high resolution mass spectrometry.
  • Methods for Dioxins, Furans, PCBs, and Congeners Analyses. U.S. Environmental Protection Agency. [Link]
  • Determination of GC–MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs.
  • Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. PubMed Central, International Journal of Analytical Chemistry. [Link]
  • Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends. PubMed Central, Foods. [Link]
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  • On-line derivatization gas chromatography with furan chemical ionization tandem mass spectrometry for screening of amphetamines in urine.
  • GC and GC/MS Frequently Asked Questions. Agilent Technologies. [Link]
  • Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS.
  • Determination of Furan in Food by Gas Chromatography– Mass Spectrometry and Headspace Sampling.
  • Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking W
  • Novel Analytical Approach for Brominated Flame Retardants Based on the Use of Gas Chromatography-Atmospheric Pressure Chemical Ionization-Tandem Mass Spectrometry with Emphasis in Highly Brominated Congeners.
  • Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography. Davidson Analytical Services. [Link]
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  • GC-MS Sample Preparation.
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  • Limitations and disadvantages of GC-MS. Labio Scientific. [Link]
  • Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. PubMed. [Link]
  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry.
  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI. [Link]
  • Fragmentation (mass spectrometry). Wikipedia. [Link]
  • Fragmentation in Mass Spec.|Homolytic, Heterolytic Clev & McLafferty Rearrangement. YouTube. [Link]
  • Mass Spectrometry - Fragmentation P

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Introduction: The Strategic Value of 5-Aryl-furan-2-carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Suzuki-Miyaura Coupling of 5-Bromofuran-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

The furan ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds with applications ranging from anticancer to antimicrobial agents.[1][2] this compound emerges as a particularly valuable building block. The bromine atom at the 5-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the nitrile group offers a gateway for further synthetic transformations or can act as a key pharmacophoric element.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional reliability and efficiency.[3][4] Its widespread adoption in both academic and industrial laboratories is due to its mild reaction conditions, remarkable tolerance of various functional groups, and the general stability and low toxicity of the requisite organoboron reagents.[5][6] This guide provides a detailed exploration of the application of this compound in Suzuki coupling reactions, offering mechanistic insights, field-proven protocols, and optimization strategies to empower researchers in the synthesis of novel 5-aryl-furan-2-carbonitrile derivatives.

Pillar 1: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst. The cycle is generally understood to comprise three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][7][8]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a Pd(II) complex.

  • Transmetalation : This is the crucial step where the organic group is transferred from the boron atom to the palladium center. For this to occur, the organoboron compound (typically a boronic acid) must be activated by a base.[9] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., R-B(OH)₃⁻), which readily transfers its organic moiety to the electrophilic Pd(II) center, displacing the halide.[10][11][12]

  • Reductive Elimination : The final step involves the coupling of the two organic ligands (the furan and the aryl group) on the palladium center. This forms the desired C-C bond of the product, 5-aryl-furan-2-carbonitrile, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition pd2_halide Ar¹-Pd(II)L₂-X oa_complex->pd2_halide trans_complex Transmetalation Complex pd2_halide->trans_complex Transmetalation pd2_biaryl Ar¹-Pd(II)L₂-Ar² trans_complex->pd2_biaryl pd2_biaryl->pd0 Regeneration of Catalyst product Ar¹-Ar² pd2_biaryl->product Reductive Elimination reagents1 Ar¹-X (this compound) reagents1->oa_complex reagents2 Ar²-B(OH)₂ + Base reagents2->trans_complex

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Pillar 2: Application Notes & Protocol Validation

The successful coupling of heteroaryl halides like this compound requires careful consideration of several interdependent parameters.

Expertise & Experience: Causality Behind Experimental Choices
  • Catalyst & Ligand Selection : While standard catalysts like Pd(PPh₃)₄ can be effective, the coupling of electron-deficient or sterically hindered heteroaryl halides often benefits from more specialized systems. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands such as SPhos, XPhos) in conjunction with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ is highly recommended.[13][14] These ligands promote the crucial oxidative addition step and stabilize the palladium intermediates, preventing catalyst decomposition and leading to higher yields.[14] For heteroaryl chlorides, which are less reactive, specialized catalysts are often necessary.[5][15]

  • Base Selection : The choice of base is critical for activating the boronic acid.[9] Inorganic bases are most common.

    • Potassium Carbonate (K₂CO₃) and Potassium Phosphate (K₃PO₄) are frequently used, with K₃PO₄ being a stronger base often effective in challenging couplings.[13]

    • Cesium Carbonate (Cs₂CO₃) is a highly effective but more expensive option, often used for difficult substrates due to its high basicity and solubility in organic solvents.[16]

    • The base must be strong enough to facilitate transmetalation but not so strong as to cause degradation of the starting materials or product.[14]

  • Solvent System : The solvent must solubilize the organic substrates, the catalyst, and, to some extent, the base.

    • Biphasic systems like Dioxane/Water or Toluene/Water are classic choices. The aqueous phase is essential for dissolving the inorganic base and promoting the formation of the reactive boronate species.[17]

    • Polar aprotic solvents such as Dimethylformamide (DMF) or Tetrahydrofuran (THF) are also widely used.[4] It is imperative that all solvents are thoroughly degassed prior to use to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[14]

Trustworthiness: A Self-Validating System

A robust protocol anticipates potential pitfalls. The most common issues in Suzuki couplings involving furan derivatives are low conversion, homocoupling of the boronic acid, and protodeboronation (replacement of the boronic acid group with a hydrogen atom).

Troubleshooting Guide:

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently degassed solvent/reagents.3. Poor choice of ligand/base for the specific substrate.1. Use a fresh, high-quality catalyst or a more robust pre-catalyst.2. Degas solvents thoroughly (e.g., sparge with argon for 20-30 min). Ensure the reaction is run under a strictly inert atmosphere (N₂ or Ar).3. Screen different ligands (e.g., Buchwald-type) and bases (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃).
Protodeboronation 1. Presence of excess water or acidic protons.2. Unstable boronic acid.3. Prolonged reaction time at high temperature.1. Use anhydrous solvents or a weaker, non-hydroxide base like KF.2. Use a fresh sample of boronic acid or convert it to a more stable derivative like a trifluoroborate salt or MIDA boronate ester.3. Monitor the reaction closely by TLC/GC-MS and stop it upon completion.
Homocoupling of Boronic Acid 1. Presence of oxygen.2. High catalyst loading or temperature.1. Ensure rigorous exclusion of air from the reaction vessel.2. Reduce catalyst loading and/or reaction temperature.

Experimental Protocols & Data

The following protocols are based on established methodologies for the Suzuki coupling of analogous heteroaryl bromides and serve as a robust starting point.[7][13][18]

General Workflow for Suzuki Coupling

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents 1. Weigh Reagents (Bromofuran, Boronic Acid, Base, Catalyst, Ligand) glassware 2. Flame-Dry Glassware (Schlenk Flask) reagents->glassware degas 3. Degas Solvent glassware->degas setup 4. Assemble Under Inert Gas (Add solids, then solvent) degas->setup heat 5. Heat and Stir (Monitor by TLC/GC-MS) setup->heat quench 6. Cool and Quench (Add water/brine) heat->quench extract 7. Solvent Extraction quench->extract purify 8. Column Chromatography extract->purify analysis 9. Characterization (NMR, MS) purify->analysis

Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Protocol 1: General Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 eq.)

  • Aryl or Heteroaryl Boronic Acid (1.2–1.5 eq.)

  • Palladium(II) Acetate (Pd(OAc)₂) (1–5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2–10 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0–3.0 eq.)

  • 1,4-Dioxane (Anhydrous, Degassed)

  • Water (Degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Under a positive pressure of inert gas, add Palladium(II) Acetate and SPhos.

  • Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio, e.g., 8 mL dioxane, 2 mL water per 1 mmol of substrate).

  • Stir the mixture vigorously and heat to the desired temperature (typically 80–100 °C).

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Workup: Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 5-aryl-furan-2-carbonitrile.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for the Suzuki coupling of a heteroaryl bromide, providing a template for optimizing the reaction of this compound. Yields are illustrative and will vary based on the specific boronic acid partner and precise conditions.

Boronic Acid Catalyst (mol%) Ligand (mol%) Base (eq.) Solvent System Temp (°C) Typical Yield Reference
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane/H₂O (5:1)100>90%[13]
4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2.0)Toluene/H₂O (10:1)9085-95%[13][16]
3-Pyridylboronic acidPdCl₂(dppf) (3)-K₂CO₃ (2.0)DMF9070-85%[19]
Thiophene-2-boronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2.0)DME/H₂O (4:1)8575-90%[19]
4-Chlorophenylboronic acidCustom Pd(II)-complex (0.1)-Cs₂CO₃ (2.0)Toluene120 (µW)96%[16]

Note: DME = 1,2-Dimethoxyethane; dppf = 1,1'-Bis(diphenylphosphino)ferrocene; µW = Microwave irradiation.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for synthesizing a diverse library of 5-aryl-furan-2-carbonitrile derivatives. Success hinges on a rational selection of catalyst, ligand, base, and solvent, tailored to the specific coupling partners. By leveraging the mechanistic principles and detailed protocols outlined in this guide, researchers can confidently and efficiently access these valuable compounds for applications in drug discovery and materials science.

References

  • Vertex AI Search Result 1
  • Vertex AI Search Result 2
  • Suzuki reaction - Wikipedia. (n.d.).
  • C. A. M. R. D. A. F. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Alacid, E., & Najera, C. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal, 9(5), 1258-1276. [Link]
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
  • Guram, A. S., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(22), 8386–8392. [Link]
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry.
  • Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. (n.d.). ResearchGate.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.
  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.
  • Kumar, S., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(5). [Link]

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Application Notes & Protocols: Synthesis of Bioactive Molecules Using 5-Bromofuran-2-carbonitrile as a Starting Material

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Furan Scaffold and 5-Bromofuran-2-carbonitrile

The furan ring is a foundational scaffold in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] Furan derivatives have demonstrated significant potential as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[3][4][5] The furan nucleus can act as a versatile bioisostere for other aromatic systems like phenyl or thiophene rings, often enhancing drug-receptor interactions, improving metabolic stability, and optimizing the overall pharmacokinetic profile of a molecule.[1][6]

Within this valuable class of compounds, This compound emerges as an exceptionally powerful and versatile building block for drug discovery.[2] Its utility stems from the dual functionality of the bromo and cyano groups, which possess orthogonal reactivity. The carbon-bromine bond at the 5-position is a prime site for transition metal-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments.[2][7] Concurrently, the electron-withdrawing nitrile group at the 2-position is a stable yet reactive handle that can be transformed into a variety of other functional groups, including amines, amides, carboxylic acids, and even complex heterocycles like tetrazoles. This strategic arrangement allows for a modular and divergent approach to synthesizing large libraries of novel bioactive candidates.

This guide provides an in-depth exploration of key synthetic transformations using this compound, complete with detailed, field-proven protocols designed for researchers, scientists, and drug development professionals.

Key Synthetic Transformations and Protocols

The true synthetic power of this compound is realized through the selective manipulation of its two key functional groups. The following sections detail robust protocols for major reaction classes.

C-C Bond Formation via Palladium-Catalyzed Cross-Coupling

The activation of the C5-Br bond is the most direct pathway for molecular diversification. Palladium-catalyzed cross-coupling reactions are the cornerstone of this strategy, offering reliable methods to append aryl, heteroaryl, and alkynyl moieties.

Expertise & Rationale: The Suzuki-Miyaura coupling is arguably the most versatile and widely adopted cross-coupling method in modern synthesis.[8] Its popularity is due to the operational simplicity, mild reaction conditions, exceptional functional group tolerance, and the commercial availability and stability of a vast array of boronic acid and ester coupling partners.[8][9] This reaction is the method of choice for creating biaryl and heteroaryl structures, which are common motifs in pharmacologically active agents. The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the organoboron species, and reductive elimination to yield the coupled product.[9][10]

Detailed Experimental Protocol:

  • Reagent Setup: In a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2–1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0–3.0 equiv.).

  • Inerting the Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system. A mixture of Toluene/Ethanol/Water (e.g., 4:1:1) or 1,4-Dioxane/Water is commonly effective.[11] Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05–0.10 equiv.).

  • Reaction Execution: Heat the reaction mixture to 80–100 °C and stir vigorously.[9]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4–16 hours).

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the pure 5-aryl-furan-2-carbonitrile product.

Visualization of Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Br) Pd(0)L2->OxAdd Pd(II)Complex Ar-Pd(II)-Br Complex OxAdd->Pd(II)Complex Transmetalation Transmetalation (R-B(OH)2 + Base) Pd(II)Complex->Transmetalation CoupledComplex Ar-Pd(II)-R Complex Transmetalation->CoupledComplex RedElim Reductive Elimination CoupledComplex->RedElim RedElim->Pd(0)L2 Product Product (Ar-R) RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

Expertise & Rationale: The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne.[12][13] This reaction is invaluable for introducing alkynyl moieties, which are present in many natural products and can serve as versatile handles for further chemistry (e.g., "click" reactions). The reaction proceeds through a dual catalytic cycle involving both palladium and a copper(I) co-catalyst.[14] Maintaining anaerobic conditions is critical to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling).[14]

Detailed Experimental Protocol:

  • Reagent Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4–10 mol%).

  • Solvent and Reagent Addition: Add an anhydrous, degassed solvent such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF).[14] Add a suitable amine base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA), which often serves as both the base and part of the solvent system (e.g., THF/TEA 2:1).[14][15] Finally, add the terminal alkyne (1.1–1.5 equiv.) dropwise via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40–60 °C) for sensitive substrates.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2–12 hours.

  • Work-up and Purification:

    • Once complete, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst residues and amine salts.

    • Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) to remove copper salts, followed by water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure 5-alkynyl-furan-2-carbonitrile.

Visualization of Sonogashira Coupling Workflow:

Sonogashira_Workflow cluster_workflow Sonogashira Coupling Workflow Start 1. Reagent Setup (Ar-Br, Pd/Cu catalysts) Add_Solvents 2. Add Degassed Solvent & Amine Base Start->Add_Solvents Add_Alkyne 3. Add Terminal Alkyne Add_Solvents->Add_Alkyne React 4. Stir at RT-60°C (Inert Atmosphere) Add_Alkyne->React Monitor 5. Monitor by TLC / LC-MS React->Monitor Workup 6. Aqueous Workup & Filtration Monitor->Workup Purify 7. Column Chromatography Workup->Purify Product Pure Product Purify->Product

Caption: General workflow for Sonogashira coupling.

Synthetic Transformations of the 2-Nitrile Group

The nitrile group is a stable and versatile functional handle that can be elaborated into a range of functionalities crucial for biological activity.

Expertise & Rationale: The tetrazole ring is a well-established bioisostere for the carboxylic acid group. Replacing a carboxylic acid with a tetrazole can often improve metabolic stability, lipophilicity, and oral bioavailability while maintaining key hydrogen bonding interactions with a biological target. The synthesis is typically achieved via a [3+2] cycloaddition reaction between the nitrile and an azide source.

Detailed Experimental Protocol:

  • Reagent Setup: In a round-bottom flask, dissolve the 5-substituted-furan-2-carbonitrile (1.0 equiv.) in an anhydrous polar aprotic solvent like DMF.

  • Reagent Addition: Add sodium azide (NaN₃, 1.5–3.0 equiv.) and an activator such as ammonium chloride (NH₄Cl, 1.5–3.0 equiv.) or a Lewis acid like zinc chloride (ZnCl₂).

  • Reaction Execution: Heat the reaction mixture to 100–120 °C and stir for 12–24 hours. Caution: Azide compounds are potentially explosive and should be handled with appropriate care. Reactions should be conducted behind a blast shield in a well-ventilated fume hood.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and carefully pour it into acidified water (e.g., 1M HCl).

    • The product may precipitate out of solution. If so, collect it by filtration.

    • If no precipitate forms, extract the aqueous mixture with ethyl acetate.

    • Wash the organic extracts with water and brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by recrystallization or column chromatography.

Application in the Synthesis of Bioactive Molecules

The true utility of these protocols lies in their application to construct molecules with therapeutic potential. The furan core is a key component in numerous compounds with anticancer and antiviral activities.[16][17]

Synthetic Pathway to Potential Anticancer Agents

Rationale: Many furan derivatives exhibit potent cytotoxic activity against various cancer cell lines, with some acting as tubulin polymerization inhibitors.[18][19] By combining a Suzuki coupling with subsequent nitrile transformations, a library of novel compounds can be generated for structure-activity relationship (SAR) studies.

Example Synthetic Scheme:

This pathway targets the synthesis of 5-aryl-furan derivatives bearing a tetrazole moiety, a common feature in modern anticancer drug candidates.

Anticancer_Pathway cluster_pathway Pathway to Potential Anticancer Agents Start This compound Step1 Suzuki Coupling (Protocol 2.1.1) + Ar-B(OH)2 Start->Step1 Intermediate 5-Aryl-furan-2-carbonitrile Step1->Intermediate Step2 Tetrazole Formation (Protocol 2.2.1) + NaN3, NH4Cl Intermediate->Step2 Product 5-(5-Aryl-furan-2-yl)- 1H-tetrazole (Bioactive Target) Step2->Product

Caption: A modular route to furan-based anticancer agents.

Data and Reaction Summary

The protocols described enable a wide range of valuable synthetic transformations.

Reaction Type Starting Functional Group Key Reagents Resulting Functional Group Protocol Section
Suzuki-Miyaura Coupling 5-BromoAr-B(OH)₂, Pd Catalyst, Base5-Aryl / 5-Heteroaryl2.1.1
Sonogashira Coupling 5-BromoR-C≡CH, Pd/Cu Catalysts, Base5-Alkynyl2.1.2
Tetrazole Synthesis 2-NitrileNaN₃, NH₄Cl or Lewis Acid2-(1H-tetrazol-5-yl)2.2.1

Conclusion

This compound is a high-value, versatile starting material for the synthesis of diverse libraries of bioactive molecules. Its orthogonal functional groups allow for selective, high-yielding transformations, including robust palladium-catalyzed cross-coupling reactions at the 5-position and a variety of conversions of the 2-nitrile group. The protocols detailed herein provide a reliable foundation for researchers in drug discovery to efficiently access novel furan-based compounds for evaluation as potential therapeutic agents, particularly in the fields of oncology and virology.

References

  • El-Sayed, N. F., et al. (2021). Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)
  • Li, Y., et al. (2020). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. PubMed. [Link]
  • Takahashi, T., et al. (2002). Synthesis of New Potentially Antiviral Furan-Fused Compounds by Thermolysis of Benzocyclobutene Derivatives.
  • Abdel-Maksoud, M. S., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PMC. [Link]
  • Zhang, Y., et al. (2023). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI. [Link]
  • Chen, W., et al. (2018). Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. PubMed. [Link]
  • Verma, A., et al. (2011).
  • Manchare, A. M., & Kanawade, P. P. (2023). Pharmacological activity of furan derivatives. World Journal of Pharmaceutical Research. [Link]
  • Apaydin, S., et al. (2020). Design, synthesis and anti-influenza virus activity of furan-substituted spirothiazolidinones.
  • Sulieman, H. (2021). Synthesis and biological activities of furan derivatives.
  • Sharma, V., et al. (2024). A comprehensive review on furan and its derivatives. World Journal of Pharmaceutical Research. [Link]
  • Oriental Journal of Chemistry. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]
  • American Journal of Bioscience and Clinical Integrity. (2024). Furan Derivatives and Their Role in Pharmaceuticals. BioScience Academic Publishing. [Link]
  • Nabavi, S. M., et al. (2020).
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
  • MySkinRecipes. (n.d.). 5-Bromofuran-2-boronic acid. MySkinRecipes. [Link]
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. [Link]
  • D'Auria, M. (2013). Photochemical synthesis of 3- and 5-aryl-2-furyl derivatives.
  • PubChem. (n.d.). This compound. PubChem. [Link]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
  • Chen, C., et al. (2024).
  • Abad, A., et al. (2021). Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. [Link]
  • ResearchGate. (n.d.). Selected bioactive molecules containing benzofuran frameworks and Catalytic nucleophilic addition to azadienes.
  • Boyd, S. G., et al. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. PubMed. [Link]
  • Iwasaki, T., et al. (2017). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry. [Link]

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Application Notes and Protocols for the Synthesis of 5-Bromofuran-2-carboxamide from 5-Bromofuran-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis of 5-Bromofuran-2-carboxamide, a valuable building block in medicinal chemistry and drug development, from its nitrile precursor, 5-Bromofuran-2-carbonitrile. Recognizing the sensitivity of the furan ring to harsh chemical conditions, this document eschews traditional, aggressive hydrolysis methods in favor of a mild, chemoselective, platinum-catalyzed hydration protocol. We provide a thorough examination of the underlying chemical principles, a detailed, step-by-step experimental procedure, and a discussion of the critical parameters that ensure a high-yield and high-purity synthesis. This application note is intended for researchers, medicinal chemists, and process development scientists seeking a robust and reliable method for the preparation of functionalized furan-based amides.

Introduction: The Significance of Furan-2-Carboxamides in Modern Drug Discovery

The furan scaffold is a privileged heterocyclic motif present in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it an attractive core for the design of novel therapeutic agents. The furan-2-carboxamide moiety, in particular, has garnered significant attention due to its presence in compounds exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] The amide bond provides a crucial hydrogen bonding motif and imparts specific conformational constraints, which are often key to a molecule's interaction with its biological target.

This compound serves as a versatile starting material for the synthesis of diverse furan derivatives. The bromine atom at the 5-position provides a handle for further functionalization via cross-coupling reactions, while the nitrile group at the 2-position can be transformed into various functionalities, most notably the corresponding primary amide, 5-Bromofuran-2-carboxamide. This transformation is a critical step in the elaboration of this scaffold for structure-activity relationship (SAR) studies in drug discovery programs.

The Challenge of Selective Nitrile Hydrolysis in a Substituted Furan System

The conversion of a nitrile to a primary amide is a hydration reaction. While seemingly straightforward, this transformation can be challenging, especially when the substrate contains sensitive functional groups. Traditional methods for nitrile hydrolysis often employ harsh conditions, such as concentrated strong acids or bases at elevated temperatures.[5] However, the furan ring is known to be unstable under strongly acidic conditions, which can lead to ring-opening and polymerization.[3][6] Similarly, strong basic conditions can also promote degradation of the furan moiety.

Furthermore, the hydrolysis of a nitrile proceeds through the amide intermediate to the corresponding carboxylic acid.[5] Often, the amide is more susceptible to hydrolysis than the starting nitrile, making it difficult to stop the reaction at the amide stage and leading to the formation of the undesired carboxylic acid byproduct, 5-bromofuran-2-carboxylic acid. Therefore, a successful synthesis of 5-Bromofuran-2-carboxamide from this compound necessitates a mild and highly selective method that hydrates the nitrile without promoting over-hydrolysis or degradation of the furan ring.

Recommended Synthetic Approach: Platinum-Catalyzed Nitrile Hydration

To overcome the challenges associated with traditional hydrolysis methods, we recommend a platinum-catalyzed hydration protocol. Transition metal-catalyzed hydration of nitriles has emerged as a powerful and mild alternative, offering high chemoselectivity under neutral conditions.[1][2] Among the various catalytic systems, the platinum-based Ghaffar-Parkins catalyst has demonstrated exceptional activity and tolerance for a wide range of functional groups, including acid- and base-sensitive moieties.[7] Notably, this catalyst has been successfully employed for the hydration of 2-furonitrile to 2-furanamide in high yield (95%), highlighting its suitability for substrates containing the furan ring.[7]

The proposed mechanism for the platinum-catalyzed hydration involves the coordination of the nitrile to the platinum center, which activates the nitrile towards nucleophilic attack by water. The reaction proceeds under neutral pH and relatively mild temperatures, thereby preserving the integrity of the 5-bromofuran scaffold.

Below is a diagram illustrating the overall synthetic workflow:

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Purification A This compound D Combine Reagents in Reaction Vessel A->D B Ghaffar-Parkins Catalyst B->D C Solvent (e.g., Ethanol/Water) C->D E Heat to 80°C D->E Stirring F Monitor by TLC/LC-MS E->F G Cool to Room Temperature F->G Reaction Complete H Solvent Evaporation G->H I Column Chromatography H->I J 5-Bromofuran-2-carboxamide I->J

Caption: Experimental workflow for the synthesis of 5-Bromofuran-2-carboxamide.

Detailed Experimental Protocol

This protocol is adapted from the established procedure for the hydration of sensitive nitriles using the Ghaffar-Parkins catalyst.[7] Researchers should perform their own risk assessment and adhere to all institutional safety guidelines.

4.1. Materials and Equipment

Reagent/Material Grade Supplier Notes
This compound≥97%Commercially Available-
Ghaffar-Parkins Catalyst*-Synthesized or PurchasedPlatinum-based catalyst
Ethanol (EtOH)AnhydrousCommercially Available-
Deionized Water-In-house-
Dichloromethane (DCM)ACS GradeCommercially AvailableFor chromatography
Methanol (MeOH)ACS GradeCommercially AvailableFor chromatography
Silica Gel230-400 meshCommercially AvailableFor column chromatography
Anhydrous Sodium SulfateACS GradeCommercially Available-
Round-bottom flask--Appropriate size
Reflux condenser---
Magnetic stirrer and stir bar---
Heating mantle or oil bath---
Rotary evaporator---
Thin-layer chromatography (TLC) plates--Silica gel coated
Glassware for column chromatography---

*The Ghaffar-Parkins catalyst, [PtH{(PMe₂O)₂H}(PMe₂OH)], can be synthesized according to literature procedures or may be commercially available from specialized chemical suppliers.

4.2. Reaction Procedure

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Catalyst Addition: Add the Ghaffar-Parkins catalyst (0.5 - 2.0 mol%).

  • Solvent Addition: Add a 2:1 mixture of ethanol and deionized water to the flask to achieve a substrate concentration of approximately 0.2-0.5 M.

  • Reaction Execution: Place the flask in a preheated oil bath at 80°C and stir the mixture vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 5-24 hours. A suitable TLC eluent system is a mixture of dichloromethane and methanol (e.g., 95:5 v/v). The product, 5-Bromofuran-2-carboxamide, is expected to have a lower Rf value than the starting nitrile.

  • Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel.

    • Adsorb the crude material onto a small amount of silica gel.

    • Prepare a silica gel column packed with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane, starting from 1% up to 5%).

    • Load the adsorbed crude product onto the column and elute with the chosen solvent system.

    • Collect the fractions containing the desired product, as identified by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield 5-Bromofuran-2-carboxamide as a solid.

4.3. Characterization

The identity and purity of the synthesized 5-Bromofuran-2-carboxamide should be confirmed by standard analytical techniques, such as:

  • ¹H NMR: To confirm the proton environment of the furan ring and the amide protons.

  • ¹³C NMR: To confirm the carbon skeleton of the molecule.

  • FT-IR: To identify the characteristic vibrational frequencies of the amide functional group (N-H and C=O stretches).

  • Mass Spectrometry: To confirm the molecular weight of the product.

Causality Behind Experimental Choices and Troubleshooting

Parameter Choice/Condition Rationale and Field-Proven Insights Troubleshooting
Catalyst Ghaffar-Parkins CatalystThis platinum(II) complex is known for its high chemoselectivity in hydrating nitriles to amides under mild, neutral conditions, preventing over-hydrolysis and degradation of the acid-sensitive furan ring.[7]Slow or incomplete reaction: Increase catalyst loading (up to 5 mol%) or reaction time. Ensure the catalyst is active and has been stored properly.
Solvent System Ethanol/Water (2:1)Provides a protic medium for the hydration reaction while ensuring solubility of both the organic substrate and the catalyst.Poor solubility: Adjust the solvent ratio or consider alternative co-solvents like tetrahydrofuran (THF).
Temperature 80°CBalances a reasonable reaction rate with the thermal stability of the furan ring. Higher temperatures could lead to degradation.Side product formation: Lower the reaction temperature and extend the reaction time.
Reaction Monitoring TLC/LC-MSEssential for determining the endpoint of the reaction to prevent the formation of the carboxylic acid byproduct.Difficulty in distinguishing spots on TLC: Use a different eluent system or a visualizing agent (e.g., potassium permanganate stain).
Purification Column ChromatographyEffectively separates the polar amide product from the less polar starting nitrile and any non-polar impurities.Co-elution of product and impurities: Optimize the solvent gradient for chromatography. Consider recrystallization as an alternative or additional purification step.

Conclusion

The protocol outlined in this application note provides a reliable and efficient method for the synthesis of 5-Bromofuran-2-carboxamide from this compound. By employing a platinum-catalyzed hydration strategy, the challenges associated with the sensitivity of the furan ring and the selective formation of the amide are effectively addressed. This methodology is well-suited for laboratory-scale synthesis and provides a solid foundation for further process development, enabling the broader exploration of furan-2-carboxamides in medicinal chemistry and materials science.

References

  • Bekkali, F., et al. (2021). Platinum-catalyzed selective hydration of hindered nitriles and nitriles with acid- or base-sensitive groups. The Journal of Organic Chemistry, 69(7), 2327–2331.
  • Mubarak, M. S., et al. (2022). Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. Letters in Organic Chemistry, 19(4), 314-325.
  • Garg, N. K., et al. (2024). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses, 101, 327-341.
  • Ma, X., et al. (2023). Mo(VI)-catalyzed conversion of nitriles to amides with hydrogen peroxide in ethanol. Synthetic Communications, 53(6), 543-551.
  • Tamami, B., & Ghasemi, S. (2003). Selective conversion of nitriles to amides by Amberlyst A-26 supported hydroperoxide. Indian Journal of Chemistry - Section B, 42B(11), 2898-2900.
  • Sweidan, K., et al. (2021). Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. ResearchGate.
  • Xing, X., et al. (2018). Highly Active Platinum Catalysts for Nitrile and Cyanohydrin Hydration: Catalyst Design and Ligand Screening via High-Throughput Techniques. Journal of the American Chemical Society, 140(51), 17782-17789.
  • Kaczmarek, Ł., & Balicki, R. (2014). Mild and Efficient Conversion of Nitriles (I) to Amides (II) with Basic Urea-Hydrogen Peroxide Adduct. ResearchGate.
  • Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112.
  • Al-Jammal, M. K., et al. (2023). Synthesis of microwave-assisted carboxamides in Triton WR-1339-induced hyperlipidemic rats: possible hypolipidemic heterocyclic compounds. RSC Advances, 13(30), 20858-20869.
  • Gonzalez-Bobes, F., et al. (2022). 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone. Molbank, 2022(3), M1413.
  • Walker, M. A. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Lumen Learning.
  • Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube.

Sources

Application Notes and Protocols for the Derivatization of 5-Bromofuran-2-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Furan Scaffold

The furan nucleus is a cornerstone pharmacophore in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor properties.[1][2] Its unique electronic and steric properties allow it to serve as a versatile scaffold, capable of engaging in various interactions with biological targets.[2] Strategic functionalization of the furan ring is a key tactic in drug discovery to refine a compound's therapeutic profile, bioavailability, and metabolic stability.

5-Bromofuran-2-carbonitrile is an exceptionally valuable building block for creating diverse molecular libraries. This bifunctional molecule offers two orthogonal points for chemical modification: the nitrile group and the bromo substituent. The bromine atom at the C5 position serves as a highly effective synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. This guide provides detailed protocols for three of the most powerful and widely used cross-coupling reactions for the derivatization of this compound: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

Core Derivatization Strategies

The C-Br bond at the 5-position of the furan ring is readily activated by palladium catalysts, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. This enables chemists to append aryl, alkynyl, and amino groups, respectively, dramatically expanding the chemical space accessible from a single starting material.

G Start This compound Suzuki Suzuki-Miyaura Coupling (Arylboronic Acids) Start->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkynes) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (Amines) Start->Buchwald Aryl 5-Aryl-furan-2-carbonitriles Suzuki->Aryl Alkynyl 5-Alkynyl-furan-2-carbonitriles Sonogashira->Alkynyl Amino 5-Amino-furan-2-carbonitriles Buchwald->Amino

Caption: Key cross-coupling strategies for derivatizing this compound.

Section 1: Suzuki-Miyaura Coupling for 5-Aryl-furan-2-carbonitriles

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[3] For this compound, this reaction enables the synthesis of 5-aryl derivatives, a motif present in many biologically active molecules.

Reaction Principle

The catalytic cycle involves three primary steps: (1) Oxidative addition of the palladium(0) catalyst to the C-Br bond of the furan, (2) Transmetalation, where the organic group from the boronic acid replaces the bromide on the palladium complex, and (3) Reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[3]

Suzuki_Mechanism Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Oxidative Addition ArPdR Ar-Pd(II)L₂-R ArPdBr->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Ar-R ArPdR->Product Start Ar-Br Boronic R-B(OH)₂ + Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Protocol

This protocol is a general guideline adapted from procedures for similar heterocyclic bromides.[4][5] Optimization may be required for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene)

Procedure:

  • To an oven-dried reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent via syringe.

  • Under a positive flow of inert gas, add the palladium catalyst.

  • Heat the reaction mixture to 80-110 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-24 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Summary: Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O1001285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Toluene110880-90
33-Pyridylboronic acidPd(PPh₃)₄ (4)K₃PO₄Dioxane/H₂O1001675-85
44-Fluorophenylboronic acidPd₂(dba)₃/SPhos (2)K₃PO₄Toluene/H₂O105690-98
Yields are representative estimates based on similar reported reactions and may vary.

Section 2: Sonogashira Coupling for 5-Alkynyl-furan-2-carbonitriles

The Sonogashira coupling provides a direct route to C(sp²)-C(sp) bond formation, linking the furan ring to a terminal alkyne.[6][7] This reaction is invaluable for introducing linear, rigid alkynyl linkers, which are often used as pharmacophores or as handles for further functionalization (e.g., click chemistry).

Reaction Principle

The reaction proceeds via a dual catalytic cycle involving both palladium and copper.[8] The palladium cycle mirrors that of the Suzuki coupling, while a concurrent copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[9]

Experimental Protocol

This is a standard protocol for Sonogashira couplings and can be adapted for various terminal alkynes.[8][9]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) Iodide (CuI, 1-10 mol%)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

  • Evacuate and backfill the vessel with argon or nitrogen (repeat 3x).

  • Add the anhydrous, degassed solvent (e.g., THF), followed by the amine base (which can often serve as both base and co-solvent).

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add the terminal alkyne dropwise via syringe.

  • The reaction can often proceed at room temperature, but gentle heating (40-70 °C) may be required for less reactive substrates. Monitor progress by TLC or LC-MS. Typical reaction times are 2-12 hours.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of Celite® to remove inorganic salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution (to remove copper salts), water, and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Summary: Sonogashira Coupling
EntryAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3)5Et₃NTHFRT480-90
2TrimethylsilylacetylenePd(PPh₃)₄ (3)5DIPATHFRT385-95
3Propargyl alcoholPdCl₂(PPh₃)₂ (4)8Et₃NDMF50670-80
41-OctynePdCl₂(PPh₃)₂ (2)4Et₃NTHF40875-85
Yields are representative estimates based on similar reported reactions and may vary.

Section 3: Buchwald-Hartwig Amination for 5-Amino-furan-2-carbonitriles

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[10] It is a highly versatile method for synthesizing aryl amines from aryl halides, offering broad functional group tolerance and accommodating a wide range of primary and secondary amines.[11]

Reaction Principle

The mechanism is analogous to other palladium-catalyzed cross-couplings.[12] Key steps include the oxidative addition of Pd(0) to the C-Br bond, coordination of the amine to the resulting Pd(II) complex, deprotonation by a base to form a palladium-amido intermediate, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[13]

Experimental Protocol

The choice of ligand and base is critical for successful Buchwald-Hartwig amination. This protocol provides a general starting point using modern, highly active catalyst systems.[13][14]

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.1-1.3 equiv)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-3 mol%)

  • Phosphine Ligand (e.g., XPhos, RuPhos, or BINAP) (2-6 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃) (1.4-2.0 equiv)

  • Anhydrous, Degassed Solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • In a glovebox or under a robust inert atmosphere, charge a Schlenk tube or reaction vial with the palladium precatalyst, the phosphine ligand, and the base.

  • Add the this compound and the amine coupling partner.

  • Seal the vessel and add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture with vigorous stirring to 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue via silica gel column chromatography.

Data Summary: Buchwald-Hartwig Amination
EntryAminePd Precatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ / XPhos (2/4)NaOt-BuToluene1001880-95
2AnilinePd(OAc)₂ / RuPhos (2/4)K₃PO₄Dioxane1102070-85
3BenzylaminePd₂(dba)₃ / BINAP (1/3)Cs₂CO₃Toluene1002475-90
4PiperidinePd₂(dba)₃ / XPhos (2/4)NaOt-BuToluene901685-95
Yields are representative estimates based on similar reported reactions and may vary.

Conclusion

This compound is a powerful and versatile intermediate for medicinal chemistry research. The palladium-catalyzed cross-coupling reactions detailed herein—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide reliable and high-yielding pathways to diverse libraries of novel furan derivatives. These protocols serve as a robust starting point for researchers and drug development professionals aiming to explore the rich pharmacological potential of the furan scaffold.

References

  • BenchChem (2025). Application Notes and Protocols for Suzuki Coupling Reactions of 5-Bromofuran-3-carboxylic Acid.
  • NROChemistry (n.d.). Sonogashira Coupling.
  • Manchare, A. M., & Kanawade, P. P. (2023). Pharmacological activity of furan derivatives. World Journal of Pharmaceutical Research.
  • Wikipedia (n.d.). Buchwald–Hartwig amination.
  • MDPI (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity.
  • BenchChem (2025). Application Notes and Protocols for Sonogashira Coupling with 5-Bromotetralone.
  • BenchChem (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromo-2-methylpyridine.
  • Sen, S. et al. (2010).
  • Chemistry LibreTexts (2024). Sonogashira Coupling.
  • Chemistry LibreTexts (2023). Buchwald-Hartwig Amination.
  • ACS GCI Pharmaceutical Roundtable (n.d.). Buchwald-Hartwig Amination.
  • BenchChem (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-5-iodobenzonitrile.
  • Organic Chemistry Portal (n.d.). Sonogashira Coupling.
  • IOSR Journal (n.d.). Synthesis, Characterization and Pharmacological evaluation of some Cinnoline (Furan)
  • J&K Scientific LLC (2021). Sonogashira Cross-Coupling.
  • ResearchGate (n.d.). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g.
  • Oriental Journal of Chemistry (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
  • Pharmaguideline (n.d.). Synthesis, Reactions and Medicinal Uses of Furan.
  • Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling.

Sources

Application Notes & Protocols: Leveraging 5-Bromofuran-2-carbonitrile in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Furan Scaffold and the Strategic Value of 5-Bromofuran-2-carbonitrile

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged scaffold in medicinal and agricultural chemistry.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions mean that furan-containing molecules exhibit a vast spectrum of biological activities, including potent antifungal, herbicidal, and insecticidal properties.[1][2][4] The development of novel agrochemicals is a critical endeavor to ensure global food security, focusing on compounds that are highly effective at low application rates, exhibit target-specific toxicity, and are environmentally benign.[5][6][7]

Within this context, this compound emerges as a highly valuable and versatile building block for the synthesis of next-generation agrochemicals.[3][8] Its strategic importance is rooted in its dual functionality:

  • The Bromine Atom (C5): Serves as a versatile handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of diverse aryl and heteroaryl moieties, a common strategy for tuning the biological activity of a lead compound.[3]

  • The Nitrile Group (C2): The cyano group is a potent electron-withdrawing group that modulates the electronic profile of the furan ring. It can also be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, offering a gateway to a wide array of other functional groups and heterocyclic systems.

This guide provides an in-depth exploration of the application of this compound in agrochemical synthesis, focusing on robust synthetic protocols, mechanistic insights, and the rationale behind experimental design.

Furan_Scaffold Figure 1: Strategic Importance of this compound cluster_Core This compound cluster_Functionality Key Reactive Sites cluster_Applications Synthetic Pathways to Agrochemicals Core { This compound | C₅H₂BrNO | M.W. 171.98 g/mol} Core_img Bromo C5-Bromine Versatile Handle Nitrile C2-Nitrile (Cyano) Functional Group Gateway Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Stille) Bromo->Coupling Nucleophilic Nucleophilic Substitution & Functional Group Interconversion Nitrile->Nucleophilic Agrochemicals Bioactive Molecules (Fungicides, Herbicides, Insecticides) Coupling->Agrochemicals Nucleophilic->Agrochemicals

Caption: Key reactive sites on this compound and major synthetic routes.

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is arguably the most powerful and widely implemented transformation utilizing this compound. This reaction forges a new carbon-carbon bond between the furan ring (at C5) and an aryl or heteroaryl group, a structural motif common in modern fungicides and herbicides.[9]

Mechanistic Rationale & Trustworthiness

The catalytic cycle provides a self-validating framework for understanding and troubleshooting the reaction. It involves three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[10] The success of the reaction hinges on maintaining the integrity of this cycle.

Suzuki_Cycle Figure 2: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Complex R¹-Pd(II)L₂(X) (X=Br) OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal R²-B(OH)₂ + Base PdII_Diaryl R¹-Pd(II)L₂(R²) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product (R¹-R²) Product Coupled Product (R¹-R²) 5-Aryl-furan-2-carbonitrile RedElim->Product Reagents This compound (R¹-X) + Arylboronic Acid (R²-B(OH)₂) + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Expertise & Causality in Experimental Design:

  • Choice of Catalyst (Pd Source): While simple Pd(PPh₃)₄ can be used, modern, air-stable Pd(II) precatalysts are often preferred for reproducibility. These are reduced in situ to the active Pd(0) species. The choice of catalyst can significantly impact reaction efficiency.[11]

  • Role of the Ligand: Phosphine ligands (like PPh₃, SPhos, or XPhos) are crucial. They stabilize the palladium center, prevent precipitation of palladium black, and modulate its reactivity, directly influencing the rates of oxidative addition and reductive elimination.

  • The Critical Role of the Base: The base (e.g., K₂CO₃, Cs₂CO₃) is not merely a pH adjuster. It is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center.[12]

  • Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), breaking the catalytic cycle and leading to reaction failure. Therefore, thorough degassing of solvents and maintaining the reaction under an inert atmosphere (Argon or Nitrogen) is non-negotiable for achieving high yields.[11]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the synthesis of a generic 5-Aryl-furan-2-carbonitrile, a core structure for further elaboration into a potential agrochemical.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.08 equiv) or other suitable ligand

  • Potassium Carbonate (K₂CO₃, 2.5 equiv), finely ground

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Reaction vessel (e.g., Schlenk flask) with magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:

  • Vessel Preparation: To a clean, dry Schlenk flask equipped with a magnetic stir bar, add this compound, the corresponding arylboronic acid, and potassium carbonate.

  • Inerting the System: Seal the flask, and then evacuate and backfill with inert gas. Repeat this cycle three times to ensure the complete removal of oxygen.

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium(II) acetate and the phosphine ligand to the flask.

  • Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe. The solvent must be thoroughly degassed beforehand by sparging with argon for at least 30 minutes or by several freeze-pump-thaw cycles.

  • Reaction Execution: Lower the flask into a pre-heated oil bath set to 80-100 °C. Stir the mixture vigorously for the required time (typically 4-12 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting this compound is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with water and then brine. To remove any unreacted boronic acid, a wash with a dilute aqueous NaOH solution can be performed, which converts the acidic boronic acid into a water-soluble salt.[11]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 5-Aryl-furan-2-carbonitrile.

Data Presentation: Catalyst System Comparison

The choice of catalyst and ligand system is critical for optimizing yield, particularly with challenging substrates. The following table, adapted from studies on similar heterocyclic couplings, illustrates the impact of different systems.[9]

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (8)K₂CO₃Dioxane/H₂O9012~85%
2Pd₂(dba)₃ (1)SPhos (3)K₃PO₄Toluene1006>95%
3Pd(PPh₃)₄ (5)NoneNa₂CO₃DME/H₂O8510~92%
Note: Yields are representative and will vary based on the specific arylboronic acid used.

Synthetic Workflow: From Building Block to Potential Agrochemical

The following workflow illustrates a hypothetical, multi-step synthesis of a novel fungicide candidate starting from this compound. This demonstrates how the initial Suzuki coupling product can be further elaborated.

Synthesis_Workflow Figure 3: Hypothetical Synthesis of a Furan-Based Fungicide Start This compound Step1_reagents Arylboronic Acid, Pd Catalyst, Base (Protocol 1) Start->Step1_reagents Intermediate1 5-Aryl-furan-2-carbonitrile Step1_reagents->Intermediate1 Suzuki Coupling Step2_reagents 1. LiAlH₄ (Reduction) 2. H₂O work-up Intermediate1->Step2_reagents Intermediate2 5-Aryl-furan-2-aminomethane Step2_reagents->Intermediate2 Nitrile Reduction Step3_reagents Acid Chloride (R-COCl), Base (e.g., Et₃N) Intermediate2->Step3_reagents FinalProduct Final Product: N-((5-Aryl-furan-2-yl)methyl)amide (Fungicide Candidate) Step3_reagents->FinalProduct Amide Formation

Caption: A multi-step workflow from the starting material to a potential agrochemical.

Safety and Handling

As a professional in a research environment, adherence to safety protocols is paramount.

  • This compound: This compound may be harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation.[8][13]

  • Handling: Always handle this chemical in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

By following these detailed notes and protocols, researchers can effectively and safely utilize this compound as a powerful tool in the discovery and development of novel, high-efficacy agrochemicals.

References

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]
  • 5-bromo-2-furonitrile. ChemBK. [Link]
  • Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. [Link]
  • Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. MDPI. [Link]
  • Structural Insights and Biological Activities of Furan-Based Drugs in the Tre
  • Furan platform chemicals beyond fuels and plastics. RSC Publishing. [Link]
  • Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g.
  • This compound | C5H2BrNO | CID 708670. PubChem. [Link]
  • Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex.
  • Photochemical synthesis of 3- and 5-aryl-2-furyl derivatives.
  • Development of novel pesticides in the 21st century. PMC - NIH. [Link]
  • Development of novel pesticides in the 21st century. Semantic Scholar. [Link]
  • Development of novel pesticides in the 21st century. SciSpace. [Link]
  • Understanding the Synthesis and Handling of 5-Bromo-2-chlorobenzonitrile. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Synthesis of the insecticide prothrin and its analogues from biomass-derived 5-(chloromethyl)furfural. PubMed. [Link]
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
  • Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation.
  • (PDF) Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile.
  • 2,4-Diamino-5-(nitromethyl)-5H-chromeno[2,3-b]pyridine- 3-carbonitrile. Semantic Scholar. [Link]
  • 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities.

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Catalytic Conversion of 5-Bromofuran-2-carbonitrile: A Guide to Advanced Functionalization Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of catalytic strategies for the functionalization of 5-Bromofuran-2-carbonitrile, a versatile heterocyclic building block of significant interest to the pharmaceutical and materials science sectors. The presence of both a reactive bromine atom at the 5-position and an electron-withdrawing nitrile group at the 2-position imparts unique reactivity to the furan core, making it a valuable scaffold for the synthesis of diverse molecular architectures. This document details field-proven protocols for a suite of palladium- and copper-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and Stille couplings. Each section offers a detailed examination of the reaction mechanism, step-by-step experimental procedures, and a summary of key reaction parameters. The causality behind experimental choices is elucidated to empower researchers in adapting and optimizing these transformations for their specific synthetic targets.

Introduction: The Synthetic Potential of this compound

The furan ring is a privileged scaffold in medicinal chemistry and materials science.[1] Functionalization of the furan nucleus allows for the fine-tuning of molecular properties, influencing biological activity and material characteristics. This compound emerges as a particularly attractive starting material due to its bifunctional nature. The carbon-bromine bond at the 5-position serves as a versatile handle for a wide array of transition metal-catalyzed cross-coupling reactions, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds.[2]

The electron-withdrawing nature of the nitrile group at the 2-position significantly influences the electronic properties of the furan ring. This electronic perturbation can affect the rates and outcomes of catalytic transformations, a crucial consideration for reaction design and optimization.[3] This guide provides researchers, scientists, and drug development professionals with a comprehensive toolkit of detailed application notes and protocols for the catalytic conversion of this compound to a variety of other functional groups, thereby unlocking its full synthetic potential.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[4][5] The reaction involves the palladium-catalyzed cross-coupling of an organoboron reagent, typically a boronic acid or its ester, with an organic halide.[6]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. The electron-withdrawing nitrile group can facilitate this step by rendering the C5 position more electrophilic.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) center, forming a diorganopalladium(II) intermediate. The choice of base is critical to activate the boronic acid and facilitate this transfer.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

General Catalytic Cycle for Suzuki-Miyaura Coupling.
Quantitative Data Summary: Suzuki-Miyaura Coupling of Bromofurans
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O901291
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene100895
33-Tolylboronic acidPd₂(dba)₃ (1.5)RuPhos (3)Cs₂CO₃1,4-Dioxane1101688
42-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DMF/H₂O851085

Note: The data presented are representative examples for Suzuki couplings of brominated furan and benzofuran derivatives and should serve as a starting point for optimization with this compound.[4][8]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Suzuki_Workflow start Start reagents Combine this compound, Arylboronic Acid, Base start->reagents atmosphere Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->atmosphere solvent_catalyst Add Degassed Solvent and Palladium Catalyst atmosphere->solvent_catalyst reaction Heat and Stir (Monitor by TLC/LC-MS) solvent_catalyst->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Experimental Workflow for Suzuki-Miyaura Coupling.
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Catalyst Addition: Add a degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) via syringe. Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir for the required time (typically 8-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 5-arylfuran-2-carbonitrile.

Synthesis of Alkynylfurans: The Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes.[2][9] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.[10]

Mechanistic Considerations

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2]

  • Palladium Cycle: Similar to the Suzuki coupling, this cycle begins with the oxidative addition of this compound to a Pd(0) species.

  • Copper Cycle: A copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide.

  • Transmetalation: The copper acetylide then transfers the alkynyl group to the palladium(II) complex.

  • Reductive Elimination: The final step involves the reductive elimination of the 5-alkynylfuran-2-carbonitrile product and regeneration of the Pd(0) catalyst.

Quantitative Data Summary: Sonogashira Coupling of Bromo-Heterocycles
EntryTerminal AlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60692
21-HeptynePd(PPh₃)₄ (5)CuI (10)i-Pr₂NHDMF80888
3TrimethylsilylacetylenePd(OAc)₂ (2)CuI (5)DIPAToluene701290
43-Butyn-1-olPd(PPh₃)₂Cl₂ (3)CuI (6)Et₃NAcetonitrileRT2485

Note: The data presented are representative examples for Sonogashira couplings of brominated heterocycles and should be optimized for this compound.[9][11]

Detailed Experimental Protocol: Sonogashira Coupling

Sonogashira_Workflow start Start reagents Combine this compound, Pd Catalyst, CuI start->reagents atmosphere Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->atmosphere solvent_reagents Add Degassed Solvent, Base, and Terminal Alkyne atmosphere->solvent_reagents reaction Heat and Stir (Monitor by TLC/LC-MS) solvent_reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Experimental Workflow for Sonogashira Coupling.
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Solvent and Reagent Addition: Add an anhydrous and degassed solvent (e.g., THF or DMF), followed by an amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.). Finally, add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature to 80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 5-alkynylfuran-2-carbonitrile.

C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[12][13] This reaction has become a cornerstone in medicinal chemistry for the synthesis of arylamines.[1]

Mechanistic Overview

The catalytic cycle for the Buchwald-Hartwig amination shares similarities with other palladium-catalyzed cross-coupling reactions.[14]

  • Oxidative Addition: A Pd(0) complex undergoes oxidative addition to this compound.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) center, and a base facilitates the deprotonation of the amine to form a palladium amido complex.

  • Reductive Elimination: The aryl and amino groups on the palladium complex undergo reductive elimination to form the C-N bond of the product and regenerate the Pd(0) catalyst.

Quantitative Data Summary: Buchwald-Hartwig Amination of Bromo-Heterocycles
EntryAminePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001693
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄1,4-Dioxane1102485
3n-ButylaminePd₂(dba)₃ (1.5)BrettPhos (3)LHMDSTHF801289
4IndolePd(OAc)₂ (3)DavePhos (6)Cs₂CO₃Toluene1101878

Note: The data presented are representative examples for the Buchwald-Hartwig amination of brominated heterocycles and should be optimized for this compound.[15]

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Buchwald_Workflow start Start reagents Combine this compound, Pd Source, Ligand, Base start->reagents atmosphere Establish Inert Atmosphere (Glovebox or Schlenk Line) reagents->atmosphere solvent_amine Add Anhydrous Solvent and Amine atmosphere->solvent_amine reaction Heat and Stir (Monitor by TLC/LC-MS) solvent_amine->reaction workup Quench and Extract reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Experimental Workflow for Buchwald-Hartwig Amination.
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with this compound (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (e.g., XPhos, 2-6 mol%), and the base (e.g., NaOtBu or K₃PO₄, 1.2-2.0 equiv.).

  • Reagent Addition: Add the amine (1.1-1.5 equiv.) to the reaction vessel.

  • Solvent Addition: Add an anhydrous and degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aminofuran-2-carbonitrile derivative.

Additional Catalytic Transformations

Beyond the core reactions detailed above, several other catalytic methods offer powerful avenues for the functionalization of this compound.

Heck Reaction

The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[16] This reaction can be used to introduce vinyl groups at the 5-position of the furan ring.[17] Typical conditions involve a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), a base (e.g., Et₃N), and a polar aprotic solvent (e.g., DMF or NMP) at elevated temperatures.[6][18]

Stille Coupling

The Stille coupling utilizes organostannanes as coupling partners with organic halides.[11][13] This reaction is known for its tolerance of a wide range of functional groups.[19][20] The coupling of this compound with various organostannanes can be achieved using a palladium catalyst such as Pd(PPh₃)₄ in a solvent like toluene or DMF.[1][21]

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds.[22] This method can be employed to couple this compound with alcohols, amines, and thiols, often requiring higher temperatures than palladium-catalyzed reactions.[23] Modern protocols often utilize copper(I) salts with ligands such as 1,10-phenanthroline to facilitate the transformation under milder conditions.

Conclusion

The catalytic functionalization of this compound provides a powerful and versatile platform for the synthesis of a diverse array of substituted furan derivatives. The palladium- and copper-catalyzed cross-coupling reactions detailed in this guide, including the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and Stille couplings, offer reliable and adaptable protocols for the construction of new carbon-carbon and carbon-heteroatom bonds. By understanding the underlying mechanistic principles and carefully selecting the appropriate reaction conditions, researchers can effectively leverage the unique reactivity of this valuable building block to access novel molecular architectures for applications in drug discovery and materials science.

References

  • NROChemistry. (n.d.). Sonogashira Coupling.
  • Influence of the electron-donating and electron-withdrawing groups on phosphorus. [a] - ResearchGate. (n.d.).
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Grokipedia. (n.d.). Stille reaction.
  • NROChemistry. (n.d.). Sonogashira Coupling.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Stille Coupling.
  • ResearchGate. (2007). Synthesis of 4-halo-2 (5H)-furanones and their suzuki-coupling reactions with organoboronic acids. A general route to 4-aryl-2 (5 H) - furanones.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Research Journal of Pharmacy and Technology. (2021). REVIEW ON RECENT COPPER CATALYSEDC-H BOND FUNCTIONALIZATION REACTIONS.
  • NROChemistry. (n.d.). Stille Coupling.
  • ResearchGate. (2019). Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac.
  • Wikipedia. (2023). Heck reaction.
  • Royal Society of Chemistry. (2017). Formation of C–C, C–S and C–N bonds catalysed by supported copper nanoparticles.
  • J&K Scientific LLC. (2025). Stille Cross-Coupling.
  • Molander, G. A., & Brown, A. R. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of organic chemistry, 71(26), 9681–9686. [Link]
  • MDPI. (2022). Copper-Catalyzed Difluoroalkylation Reaction.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Semantic Scholar. (2015). Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes.
  • MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media.
  • MDPI. (2023). Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review.
  • Macmillan Group. (2004). The Intramolecular Heck Reaction.
  • World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • National Center for Biotechnology Information. (2020). Progress and prospects in copper-catalyzed C–H functionalization.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • National Center for Biotechnology Information. (2017). Selected Copper-Based Reactions for C-N, C-O, C-S, and C-C Bond Formation.
  • Wiley Online Library. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 5-Bromofuran-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Bromofuran-2-carbonitrile in Modern Chemistry

This compound is a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its significance stems from the versatile reactivity endowed by its bifunctional nature: the bromine atom at the 5-position and the nitrile group at the 2-position of the furan ring.[2] The bromine atom serves as a handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the facile introduction of diverse molecular fragments.[2] Simultaneously, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening avenues for further derivatization. This orthogonal reactivity makes this compound a highly sought-after building block for the construction of novel bioactive compounds. This guide provides a detailed, scalable, and robust protocol for the synthesis of this compound, designed for researchers, scientists, and drug development professionals.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties, along with the associated hazards, is paramount for the safe handling and successful synthesis of this compound.

PropertyValueReference
CAS Number 4915-06-4[3]
Molecular Formula C₅H₂BrNO
Molecular Weight 171.98 g/mol
Appearance Yellow to orange-yellow crystalline powder or liquid[1]
Melting Point 40-43 °C[1]
Boiling Point 185.4 ± 20.0 °C at 760 mmHg[3]
Solubility Soluble in organic solvents such as ethanol and dimethylformamide.[1]
Storage Store under an inert atmosphere at 2-8°C.

Safety Information: this compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[1] It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[1]

Recommended Synthetic Pathway: A Two-Step Approach from 2-Furaldehyde

The recommended large-scale synthesis of this compound is a two-step process commencing with the readily available and bio-based platform chemical, 2-furaldehyde. This pathway is advantageous due to the low cost of the starting material, high yields, and manageable scalability.

Synthetic_Pathway 2-Furaldehyde 2-Furaldehyde 5-Bromo-2-furaldehyde 5-Bromo-2-furaldehyde 2-Furaldehyde->5-Bromo-2-furaldehyde Step 1: Bromination This compound This compound 5-Bromo-2-furaldehyde->this compound Step 2: Oximation & Dehydration

Sources

Application Note: A Multi-Modal Analytical Approach for the Purity Assessment of 5-Bromofuran-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

5-Bromofuran-2-carbonitrile is a vital heterocyclic building block used in the synthesis of complex pharmaceutical agents and agrochemicals.[1][2] Its molecular structure, featuring a reactive furan ring, a nitrile group, and a bromine atom, makes it a versatile intermediate. However, the very reactivity that makes it valuable also predisposes it to the formation of impurities during synthesis, such as starting materials, by-products from side reactions, or degradation products.[3][4] The purity of this intermediate is paramount; impurities can adversely affect the yield, stereochemistry, and purity of the final active pharmaceutical ingredient (API), potentially introducing toxic components or altering the therapeutic efficacy.

This application note presents a robust, multi-modal strategy for the comprehensive purity assessment of this compound. We advocate for the use of orthogonal analytical techniques—methods that measure the same attribute using different physicochemical principles—to build a complete and trustworthy purity profile. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) for non-volatile impurities, Gas Chromatography (GC) for residual solvents and volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and quantification. All methodologies are designed to be compliant with the principles outlined in the ICH Q2(R1) guidelines for the validation of analytical procedures.[5][6][7][8][9]

Analyte Physicochemical Properties:

PropertyValueSource
Molecular Formula C₅H₂BrNOPubChem[10]
Molecular Weight 171.98 g/mol PubChem[10]
Appearance Yellow to orange-yellow crystalline powder or liquidChemBK[1], Sigma-Aldrich
Melting Point 40-43 °CChemBK[1]
Boiling Point 185.4 ± 20.0 °C at 760 mmHgChemsrc[11]
Solubility Soluble in organic solvents like ethanol and DMSOChemBK[1]

Primary Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Expert Rationale: HPLC is the cornerstone of purity analysis for non-volatile organic compounds. For this compound, its aromatic nature and nitrile group provide a strong chromophore, making UV detection highly sensitive. A reversed-phase (RP-HPLC) method is selected due to the compound's moderate polarity, allowing for excellent separation of the main component from potential non-volatile impurities, which are typically more or less polar. A C18 column is chosen as the stationary phase for its versatility and proven performance with a wide range of aromatic compounds.[12]

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation sp 1. Prepare Sample (1 mg/mL in ACN) mp 2. Prepare Mobile Phases A: 0.1% H₃PO₄ in H₂O B: Acetonitrile (ACN) inj 3. Inject Sample (5 µL) mp->inj sep 4. Isocratic Elution (C18 Column, 40°C) inj->sep det 5. UV Detection (254 nm) sep->det integ 6. Integrate Chromatogram det->integ sst 7. Perform System Suitability (Tailing < 2, Plates > 2000) integ->sst calc 8. Calculate Purity (% Area Normalization) sst->calc

Caption: HPLC workflow from sample preparation to purity calculation.

Detailed HPLC Protocol

Instrumentation & Columns:

  • HPLC System: Standard analytical HPLC with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

Reagents & Materials:

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade or ultrapure.

  • Phosphoric Acid (H₃PO₄), analytical grade.

  • This compound sample.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.1% (v/v) solution of phosphoric acid in water. Filter and degas.

    • Mobile Phase B: Acetonitrile.

  • Standard/Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in acetonitrile to achieve a final concentration of approximately 1.0 mg/mL.

  • Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase Isocratic: 60% Acetonitrile, 40% Water (0.1% H₃PO₄)Provides a good balance of retention and run time for the main peak and expected impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, ensuring optimal efficiency.
Column Temperature 40 °CEnhances peak shape and ensures reproducible retention times by minimizing viscosity fluctuations.
Detection Wavelength 254 nmA common wavelength for aromatic compounds, providing high sensitivity for the analyte.
Injection Volume 5 µLA small volume prevents column overloading and peak distortion.
Run Time 15 minutesSufficient to elute the main peak and any potential late-eluting impurities.
  • System Suitability Test (SST):

    • Before sample analysis, perform five replicate injections of the sample solution.

    • The system is deemed suitable if the Relative Standard Deviation (%RSD) for the peak area is ≤ 2.0%, the USP tailing factor is ≤ 2.0, and the theoretical plate count is ≥ 2000. This ensures the trustworthiness and reliability of the results.[9]

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of this compound using the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Complementary Analysis: Gas Chromatography (GC) for Volatiles

Expert Rationale: While HPLC excels at non-volatile impurities, it is blind to highly volatile compounds like residual solvents from the synthesis (e.g., THF, Toluene, Ethyl Acetate).[13] Gas chromatography, particularly with a headspace sampler and Flame Ionization Detector (FID), is the gold standard for this analysis.[14][15] The FID provides a robust, near-universal response for organic compounds, making it ideal for quantifying residual solvents against a standard. A "624-type" column is selected for its selectivity towards common organic solvents as specified in pharmacopeial methods like USP <467>.[16]

Workflow for GC Residual Solvent Analysis

GC_Workflow cluster_prep Sample Preparation cluster_gc Headspace GC-FID Analysis cluster_data Data Processing sp 1. Prepare Sample (100 mg in 1 mL DMSO) std 2. Prepare Solvent Standard (e.g., Class 2 Mix in DMSO) vial 3. Seal in Headspace Vial inc 4. Incubate Vial (e.g., 80°C for 15 min) vial->inc inj 5. Inject Headspace Vapor inc->inj sep 6. Temperature Programmed GC (DB-624 Column) inj->sep det 7. FID Detection sep->det id 8. Identify Solvents (by Retention Time) det->id quant 9. Quantify Solvents (vs. External Standard) id->quant

Caption: GC-FID workflow for residual solvent analysis.

Detailed GC Protocol

Instrumentation & Columns:

  • GC System: Gas chromatograph with a headspace autosampler and Flame Ionization Detector (FID).

  • Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness, or equivalent G43 phase.[15][16]

Reagents & Materials:

  • Dimethyl sulfoxide (DMSO), headspace grade.

  • Helium or Nitrogen, high purity, as carrier gas.

  • Certified residual solvent standards.

  • This compound sample.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.

    • Add 1.0 mL of DMSO, cap immediately, and vortex to dissolve.

  • Standard Preparation:

    • Prepare a standard solution of expected residual solvents in DMSO at a concentration relevant to the ICH limits.

  • GC and Headspace Conditions:

ParameterConditionRationale
Carrier Gas HeliumInert carrier gas providing good chromatographic efficiency.
Headspace Temp 80 °CEnsures efficient partitioning of volatile solvents into the headspace.
Incubation Time 15 minAllows the sample vial to reach thermal equilibrium.
Injection Mode Split (e.g., 10:1)Prevents column overloading and ensures sharp peaks.
Inlet Temperature 200 °CEnsures rapid vaporization of the injected sample.
Oven Program 40°C (5 min), ramp 10°C/min to 220°C, hold 5 minSeparates a wide range of solvents with different boiling points.[15]
Detector FID at 250 °CRobust detector for organic compounds with high sensitivity.
  • Data Analysis:

    • Identify residual solvents in the sample by comparing retention times with the injected standard.

    • Quantify the amount of each solvent (in ppm) using an external standard calculation.

Structural Confirmation & Orthogonal Quantification: NMR Spectroscopy

Expert Rationale: NMR spectroscopy provides an unparalleled level of structural information.[17] It serves as an orthogonal check on purity, as its detection principle is completely different from chromatography. ¹H NMR can rapidly confirm the identity of the this compound by analyzing chemical shifts, coupling patterns, and integrations of the furan protons. Furthermore, it can detect and identify structurally similar impurities that may co-elute in HPLC. ¹³C NMR confirms the carbon backbone of the molecule.[18][19]

Conceptual Workflow for NMR Analysis

NMR_Workflow cluster_analysis Analysis Steps prep 1. Sample Preparation ~10 mg in 0.7 mL DMSO-d₆ acq 2. Data Acquisition (e.g., 400 MHz Spectrometer) prep->acq proc 3. Data Processing (Fourier Transform, Phasing) acq->proc analysis 4. Spectral Analysis proc->analysis h1 ¹H NMR: - Confirm structure via shifts & coupling - Check proton integrations - Identify impurity signals c13 ¹³C NMR: - Confirm carbon count - Identify key functional groups

Caption: Conceptual workflow for NMR-based structural analysis.

Detailed NMR Protocol

Instrumentation & Materials:

  • NMR Spectrometer: 400 MHz or higher field strength.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).[20]

  • NMR tubes.

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Data Analysis & Interpretation:

    • ¹H NMR: The spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the furan ring. The integration ratio should be 1:1. Signals from impurities (e.g., starting materials, other furan derivatives[21]) can be identified and, if a quantitative internal standard is used (qNMR), quantified.

    • ¹³C NMR: The spectrum should show five distinct signals corresponding to the five carbon atoms in the molecule (two C-H, two C-Br/C-CN, and one C-O). The chemical shift of the nitrile carbon (C≡N) is a key diagnostic peak.

Summary and Conclusion

The purity of this compound must be rigorously controlled to ensure the quality and safety of downstream products. No single analytical technique is sufficient to provide a complete purity profile. The integrated, orthogonal approach detailed in this note—combining RP-HPLC for non-volatile impurities, Headspace GC-FID for residual solvents, and NMR for structural confirmation—provides a comprehensive and trustworthy assessment. This multi-modal strategy ensures that the material meets the high standards required for pharmaceutical and agrochemical synthesis, aligning with the validation principles of ICH Q2(R1).[5][8][9]

References

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Green Chemistry (RSC Publishing).
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • PubChem. This compound.
  • SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. [Link]
  • Agilent Technologies. Residual Solvent Analysis of Pharmaceutical Products. [Link]
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • ResearchGate. (PDF)
  • Wiley-VCH. (2007).
  • Oriental Journal of Chemistry. Gas chromatographic methods for residual solvents analysis. [Link]
  • SCIRP. Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products. [Link]
  • ChemBK. 5-bromo-2-furonitrile. [Link]
  • ResearchGate. 1 H-NMR and 13 C-NMR spectra of 5-FA. [Link]
  • Chemsrc. 5-Bromo-2-furonitrile. [Link]
  • Preprints.org. N'-(5-bromofuran-2- carbonyl)isonicotinohydrazide. [Link]
  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]
  • Slideshare. Unit 3 furan & thiophene. [Link]
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan. [Link]
  • ResearchGate.
  • Royal Society of Chemistry.
  • National Institutes of Health. Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source. [Link]
  • Royal Society of Chemistry. ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. [Link]
  • ResearchGate. Methods for the synthesis of aromatic nitriles via the C≡N triple bond cleavage of CN⁻. [Link]

Sources

Application Note & Protocols: Solid-Phase Synthesis of Furan-2-Carbonitrile Libraries Using 5-Bromofuran-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the solid-phase organic synthesis (SPOS) of diverse chemical libraries based on the furan-2-carbonitrile scaffold. We detail robust protocols for the immobilization, on-resin diversification, and final cleavage of compounds derived from 5-Bromofuran-2-carbonitrile. The methodologies focus on leveraging the C5-bromo position as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the rapid generation of novel, drug-like small molecules. This document is intended for researchers in medicinal chemistry, chemical biology, and drug development who are looking to employ SPOS for efficient library synthesis.

Introduction: The Furan Scaffold in Drug Discovery

The furan ring system is a privileged heterocyclic motif present in numerous natural products and pharmacologically active compounds. Its unique electronic properties and ability to act as a bioisosteric replacement for phenyl rings or other aromatic systems make it a valuable scaffold in drug design. The this compound building block is particularly strategic; the nitrile group can serve as a hydrogen bond acceptor or be transformed into other functional groups, while the bromine atom at the C5 position is an ideal handle for post-synthetic diversification using modern cross-coupling chemistry.[1][2]

Solid-phase organic synthesis (SPOS) offers significant advantages over traditional solution-phase chemistry for library generation, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation.[] By anchoring the furan scaffold to a solid support, a multitude of derivatives can be synthesized in parallel, followed by a single cleavage and purification step at the end of the sequence.

This document outlines a complete workflow, from the strategic choice of resin and linker to detailed, field-tested protocols for on-resin diversification and product release.

Immobilization Strategy: Anchoring the Furan Scaffold

The success of any solid-phase synthesis hinges on the selection of an appropriate resin and a linker that is stable to the planned reaction conditions but can be cleaved efficiently at the end.[4][5] For the synthesis of a furan-2-carboxamide library, a Rink Amide resin is an excellent choice. The final products will be C-terminal primary amides, a common feature in bioactive molecules.

The proposed strategy involves converting commercially available 5-bromofuran-2-carboxylic acid into an active ester or acid chloride, which is then coupled to the amine-functionalized Rink Amide resin. This approach secures the furan scaffold to the solid support via a stable amide bond, leaving the C5-bromo group exposed for subsequent diversification.

Workflow for Immobilization

G cluster_prep Solution Phase Preparation cluster_sps Solid-Phase Synthesis Acid 5-Bromofuran- 2-carboxylic acid ActiveEster Activated Furan Acid->ActiveEster Activation Activator HBTU/HOBt or SOCl2 Activator->ActiveEster Coupling Couple Activated Furan + DIPEA ActiveEster->Coupling Resin Rink Amide Resin (Amine form) Swell Swell Resin (DMF or DCM) Resin->Swell Swell->Coupling Wash Wash Resin (DMF, DCM, MeOH) Coupling->Wash Capping Cap Unreacted Sites (Acetic Anhydride) Wash->Capping FinalResin Immobilized Scaffold (Ready for Diversification) Capping->FinalResin

Caption: Workflow for immobilizing 5-bromofuran-2-carboxylic acid onto Rink Amide resin.

Protocol 1: Immobilization on Rink Amide Resin
  • Resin Swelling: Place Rink Amide resin (e.g., 1.0 g, 0.5-1.0 mmol/g loading) in a solid-phase synthesis vessel. Add N,N-Dimethylformamide (DMF, 10 mL) and gently agitate for 30 minutes to swell the resin beads. Drain the solvent.

  • Fmoc Deprotection (if applicable): If using Fmoc-protected Rink Amide resin, treat with 20% piperidine in DMF (10 mL) for 5 minutes, drain, and repeat with fresh solution for 15 minutes. Wash the resin thoroughly with DMF (3 x 10 mL), Dichloromethane (DCM, 3 x 10 mL), and DMF (3 x 10 mL).

  • Carboxylic Acid Activation: In a separate flask, dissolve 5-bromofuran-2-carboxylic acid (5 eq. relative to resin loading) and HBTU (4.9 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA, 10 eq.) and allow the solution to pre-activate for 5 minutes.

  • Coupling Reaction: Drain the DMF from the swollen resin and immediately add the pre-activated carboxylic acid solution. Agitate the mixture at room temperature for 4-6 hours.

  • Reaction Monitoring: To check for completion, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.

  • Washing: Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

  • Drying: Dry the resin under high vacuum for several hours. The resin-bound 5-bromofuran scaffold is now ready for diversification.

On-Resin Diversification: Palladium-Catalyzed Cross-Coupling

With the scaffold securely anchored, the C5-bromo position is the focal point for building molecular complexity. Palladium-catalyzed cross-coupling reactions are exceptionally well-suited for this purpose due to their broad substrate scope and functional group tolerance.[6][7]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the furan ring and a wide variety of aryl or heteroaryl boronic acids. This reaction is a cornerstone of modern medicinal chemistry for constructing biaryl structures.[2]

Workflow for On-Resin Suzuki-Miyaura Coupling

G Resin Immobilized 5-Bromofuran Scaffold Swell Swell Resin (DME or DMF) Resin->Swell React Add Reagent Mix Heat at 80 °C, 12-16 h Swell->React Reagents Prepare Reagent Mix: - Boronic Acid (5 eq.) - Pd(PPh3)4 (0.1 eq.) - Aq. Na2CO3 (5 eq.) Reagents->React Wash Cool, Drain & Wash (DMF, H2O, DCM, MeOH) React->Wash Final Diversified Product on Resin Wash->Final

Caption: General workflow for an on-resin Suzuki-Miyaura cross-coupling reaction.

Protocol 2.1: On-Resin Suzuki-Miyaura Coupling
  • Resin Preparation: Place the resin-bound 5-bromofuran scaffold (~0.2 mmol) in a reaction vessel and swell in Dimethoxyethane (DME, 4 mL) for 20 minutes.

  • Reagent Preparation: In a separate vial, dissolve the desired arylboronic acid (5 eq., 1.0 mmol) and Tetrakis(triphenylphosphine)palladium(0) (0.1 eq., 0.02 mmol) in DME (2 mL). Add 2M aqueous sodium carbonate solution (5 eq., 0.5 mL).

  • Reaction: Add the reagent mixture to the swollen resin. Seal the vessel and heat at 80 °C with gentle agitation for 12-16 hours.

  • Washing: Allow the vessel to cool to room temperature. Drain the reaction mixture and wash the resin sequentially with DMF/Water (1:1, 3 x 5 mL), DMF (3 x 5 mL), DCM (3 x 5 mL), and Methanol (3 x 5 mL).

  • Drying: Dry the resin under high vacuum.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄Robust, commercially available Pd(0) source effective for many aryl bromides.
Base 2M aq. Na₂CO₃Essential for the transmetalation step of the catalytic cycle.
Solvent DME or DMF/H₂OGood swelling solvents for polystyrene resins that solubilize the reagents.
Temperature 80 °CProvides sufficient thermal energy to drive the catalytic cycle efficiently.
Equivalents 5 eq. Boronic AcidExcess is used to drive the reaction on the solid support to completion.
Sonogashira Coupling: C-C Alkyne Bond Formation

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond, linking the furan ring to a terminal alkyne. This introduces a linear, rigid alkyne linker, which is a valuable structural element in drug design.

Protocol 2.2: On-Resin Sonogashira Coupling
  • Resin Preparation: Swell the resin-bound 5-bromofuran scaffold (~0.2 mmol) in a mixture of DMF and DIPEA (4:1, 5 mL) for 20 minutes.

  • Reagent Addition: To the resin suspension, add the terminal alkyne (5 eq., 1.0 mmol), Tetrakis(triphenylphosphine)palladium(0) (0.1 eq., 0.02 mmol), and Copper(I) iodide (0.2 eq., 0.04 mmol).

  • Reaction: Seal the vessel and agitate at 50-60 °C for 8-12 hours. The reaction should be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidative homocoupling of the alkyne (Glaser coupling).

  • Washing & Drying: Follow the same washing and drying procedure as described in Protocol 2.1.

ParameterConditionRationale
Catalysts Pd(PPh₃)₄ / CuIA dual catalytic system where Palladium facilitates the main cycle and Copper(I) acts as a co-catalyst.
Base DIPEAActs as both a base to deprotonate the alkyne and a solvent.
Solvent DMFExcellent swelling and solubilizing solvent.
Temperature 50-60 °CMilder conditions are typically sufficient compared to Suzuki coupling.
Atmosphere Inert (N₂ or Ar)Crucial to prevent the undesired Glaser side-reaction.

Cleavage and Product Isolation

The final step is the cleavage of the diversified furan derivative from the solid support. For the Rink Amide linker, this is achieved under strongly acidic conditions. The choice of scavengers in the cleavage cocktail is critical to prevent side reactions with reactive functional groups on the product.

Protocol 3: TFA-Mediated Cleavage from Rink Amide Resin
  • Resin Preparation: Place the dry, derivatized resin (~0.2 mmol) in a reaction vessel. Wash with DCM (3 x 5 mL) to prepare for cleavage.

  • Cleavage Cocktail: Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% Water. (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE).

  • Cleavage Reaction: Add the cleavage cocktail (5 mL) to the resin. Agitate at room temperature for 2-3 hours.

  • Product Collection: Filter the resin and collect the filtrate in a round-bottom flask. Wash the resin with a small amount of fresh TFA (1-2 mL) and then DCM (2 x 3 mL). Combine all filtrates.

  • Solvent Evaporation: Concentrate the combined filtrate under reduced pressure to remove the majority of the TFA and DCM.

  • Precipitation: Add cold diethyl ether to the concentrated residue to precipitate the crude product.

  • Purification: Collect the solid product by filtration or centrifugation. Purify the crude product by preparative HPLC or other suitable chromatographic techniques to yield the final, high-purity compound.

Workflow for Cleavage and Isolation

G Resin Final Product on Resin Wash Pre-cleavage Wash (DCM) Resin->Wash Cleave Add Cleavage Cocktail (95% TFA / TIS / H2O) Shake 2-3 h Wash->Cleave Filter Filter Resin, Collect Filtrate Cleave->Filter Concentrate Concentrate Filtrate (Rotary Evaporator) Filter->Concentrate Precipitate Precipitate with Cold Diethyl Ether Concentrate->Precipitate Purify Purify Crude Product (Prep-HPLC) Precipitate->Purify Final Pure Furan-2-carboxamide Derivative Purify->Final

Caption: Workflow for the cleavage of the final product from Rink Amide resin.

Conclusion

The use of this compound as a starting scaffold in solid-phase organic synthesis provides an efficient and versatile platform for the generation of diverse furan-based libraries. The protocols outlined in this application note demonstrate a reliable pathway for immobilization, on-resin diversification via robust palladium-catalyzed cross-coupling reactions, and final product cleavage. By employing these methods, researchers can rapidly access novel chemical matter for screening in drug discovery and chemical biology programs.

References

  • Wu, Z., & Rémy, J. (2006). Solid-phase synthesis of linked heterocycles from a selenopolystyrene resin. PubMed.
  • Keay, B. A., & Dibble, P. W. (2005). Carbon–hydrogen versus carbon–chalcogen bond cleavage of furan, thiophene and selenophene by ansa molybdenocene complexes. KOASAS.
  • Rappai, J. P., et al. (2010). Simple, Efficient, and Stereoselective Oxidation of Triphenylfurans to cis-But-2-ene-1,4-diones. ResearchGate.
  • Various Authors. (n.d.). Linkers and Resins for SolidPhase Synthesis. ResearchGate.
  • Li, C., & Zhang, Z. (2021). Development of Sustainable Catalytic Pathways for Furan Derivatives. PMC - NIH.
  • Donnelly, D. M. X., & Meegan, M. J. (2015). Oxidative Cleavage of Furans. Semantic Scholar.
  • Donnelly, D. M. X., & Meegan, M. J. (n.d.). Oxidative Cleavage of Furans. Organic Reactions.
  • de Vries, J. G. (2010). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.
  • Padwa, A., et al. (2012). Ru(II)-Catalyzed Synthesis of Substituted Furans and Their Conversion to Butenolides. PubMed.
  • Subirós-Funosas, R., et al. (2013). Linkers, resins, and general procedures for solid-phase peptide synthesis. PubMed.
  • El-Baih, F. E. A., et al. (2008). Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. ScienceDirect.
  • Organic Chemistry Portal. (n.d.). Furan synthesis. Organic Chemistry Portal.
  • D'Auria, M., & Racioppi, R. (2014). Photochemical synthesis of 3- and 5-aryl-2-furyl derivatives. ResearchGate.
  • Ramadhani, E. Y., et al. (2023). N′-(5-Bromofuran-2-carbonyl)isonicotinohydrazide. ResearchGate.
  • Alper, H., et al. (2012). Solution-phase synthesis of a highly substituted furan library. PubMed - NIH.
  • Baxendale, I. R., et al. (2002). Solid-supported reagents for multi-step organic synthesis: preparation and application. Baxendale Group.
  • Zeni, G., & Lencina, A. M. (2020). Inorganic Materials as Supports for Covalent Enzyme Immobilization: Methods and Mechanisms. MDPI.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor. Available at: [https://scholar.uwindsor.ca/cgi/viewcontent.cgi?article=1025&context= হেতু]([Link] হেতু)
  • Denmark, S. E., & Sweis, R. F. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. NIH.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Semantic Scholar.
  • Salgado, E. N., & Chow, C. S. (2017). Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism. NIH.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.

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Application Note: 5-Bromofuran-2-carbonitrile as a Versatile Scaffold for the Synthesis of Novel Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of novel fluorophores is a cornerstone of innovation in biological imaging, diagnostics, and materials science. Furan-containing π-conjugated systems have emerged as a promising class of fluorescent materials due to their unique electronic properties and structural rigidity.[1] This application note provides a detailed guide for researchers and drug development professionals on the strategic use of 5-Bromofuran-2-carbonitrile as a versatile starting material for the synthesis of custom fluorescent probes. We will explore the key synthetic transformations, provide detailed experimental protocols for palladium-catalyzed cross-coupling reactions, discuss the anticipated photophysical properties of the resulting probes, and illustrate potential applications.

Introduction: The Strategic Advantage of the this compound Scaffold

Fluorescent probes are indispensable tools in modern science, typically comprising a fluorophore core, a linker, and a ligand for specific target recognition.[2] The furan ring, an electron-rich five-membered heterocycle, is an attractive core for fluorophore design.[1] Its incorporation into π-conjugated systems can lead to desirable photophysical properties, including high quantum yields and sensitivity to the local microenvironment.[1][3]

This compound offers two distinct and synthetically valuable functional handles on this privileged scaffold:

  • The 5-Bromo Group: This position serves as a prime reaction site for palladium-catalyzed cross-coupling reactions. It allows for the facile construction of carbon-carbon bonds, enabling the extension of the π-conjugated system by introducing a wide variety of aryl, heteroaryl, or alkynyl substituents.[4] This modularity is key to tuning the probe's absorption and emission wavelengths.

  • The 2-Carbonitrile Group: The cyano (-C≡N) group is a strong electron-withdrawing group. Its presence significantly influences the electronic structure of the furan ring, creating a "push-pull" system when combined with electron-donating groups introduced at the 5-position. This electronic asymmetry is a well-established strategy for designing fluorophores with large Stokes shifts and high sensitivity to solvent polarity.[1] Furthermore, the nitrile group is generally stable under cross-coupling conditions and can be retained in the final product or serve as a precursor for other functional groups.

This combination of a reactive coupling site and a powerful electronic modulator makes this compound an ideal building block for generating diverse libraries of fluorescent probes for targeted applications.

Synthetic Strategies: Building Fluorophores via Cross-Coupling Reactions

The C(sp²)-Br bond at the 5-position is the key to unlocking the synthetic potential of the scaffold. Palladium-catalyzed reactions such as the Suzuki-Miyaura and Sonogashira couplings are the methods of choice due to their reliability, mild reaction conditions, and exceptional tolerance of various functional groups, including the essential nitrile moiety.[5][6]

Suzuki-Miyaura Coupling: For Aryl and Heteroaryl Elaboration

The Suzuki-Miyaura reaction is arguably one of the most powerful methods for forming C-C bonds between sp²-hybridized carbons.[5][6] It couples the bromofuran with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.

Causality Behind the Choice: This reaction is chosen for its robustness and the immense commercial availability of diverse aryl and heteroaryl boronic acids. This allows researchers to rapidly synthesize a large library of 5-aryl-furan-2-carbonitrile derivatives, systematically tuning the electronic and photophysical properties of the resulting fluorophore. For instance, coupling with electron-rich aromatic boronic acids can increase the quantum yield, while coupling with extended π-systems will red-shift the emission wavelength.

// Nodes Start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124", color="#EA4335"]; ArylBoronic [label="Aryl/Heteroaryl\nBoronic Acid\n(R-B(OH)₂)", fillcolor="#F1F3F4", fontcolor="#202124", color="#4285F4"]; Reaction [label="Suzuki-Miyaura Coupling\n(Pd Catalyst, Base)", fillcolor="#F1F3F4", fontcolor="#202124", style="filled,dashed", color="#5F6368"]; Product [label="5-Aryl-furan-2-carbonitrile\n(Fluorescent Core)", fillcolor="#F1F3F4", fontcolor="#202124", color="#34A853"];

// Edges Start -> Reaction [label="Substrate"]; ArylBoronic -> Reaction [label="Coupling Partner"]; Reaction -> Product [label="Forms C-C Bond"]; } } Caption: Suzuki-Miyaura coupling workflow.

Sonogashira Coupling: For Introducing Rigid Alkynyl Linkers

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[7][8] This reaction is invaluable for creating linear, rigid molecular architectures, which can minimize non-radiative decay pathways and enhance fluorescence quantum yields.

Causality Behind the Choice: Introducing an alkyne linker via Sonogashira coupling is a strategic choice when designing probes where structural rigidity is paramount. This rigidity can make the fluorophore's emission more sensitive to changes in the local environment, such as viscosity or binding events. The reaction proceeds under mild, often room-temperature, conditions and is compatible with the furan-nitrile scaffold.[8]

// Nodes Start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124", color="#EA4335"]; Alkyne [label="Terminal Alkyne\n(R-C≡CH)", fillcolor="#F1F3F4", fontcolor="#202124", color="#4285F4"]; Reaction [label="Sonogashira Coupling\n(Pd/Cu Catalysts, Base)", fillcolor="#F1F3F4", fontcolor="#202124", style="filled,dashed", color="#5F6368"]; Product [label="5-Alkynyl-furan-2-carbonitrile\n(Rigid Fluorescent Core)", fillcolor="#F1F3F4", fontcolor="#202124", color="#34A853"];

// Edges Start -> Reaction [label="Substrate"]; Alkyne -> Reaction [label="Coupling Partner"]; Reaction -> Product [label="Forms C-C Bond"]; } } Caption: Sonogashira coupling workflow.

Experimental Protocols

The following protocols are generalized procedures adapted from established methods for similar bromofuran substrates.[9][10][11] Optimization (catalyst, ligand, base, solvent, temperature) may be required for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Objective: To synthesize a 5-aryl-furan-2-carbonitrile derivative.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Setup: To a Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1) via syringe. Follow this with the addition of the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Typical reaction times are 4-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate, 3 x 25 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Scientist's Note: The nitrile group is stable under these conditions. If poor solubility is an issue, DMF can be used as a solvent, but requires higher temperatures for removal. The choice of palladium catalyst and ligand can be critical for challenging or sterically hindered boronic acids.[6]

Protocol 2: General Procedure for Sonogashira Coupling

Objective: To synthesize a 5-alkynyl-furan-2-carbonitrile derivative.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) co-catalyst (e.g., CuI, 5-10 mol%)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))

  • Solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Setup: To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) iodide (5 mol%).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with Argon (3 cycles).

  • Solvent, Base, and Alkyne Addition: Add the anhydrous, degassed solvent (e.g., THF) and base (e.g., Et₃N, which can often serve as both base and solvent). Finally, add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within 2-16 hours. Monitor progress by TLC. Gentle heating (40-50 °C) may be required for less reactive substrates.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., DCM) and wash with saturated NH₄Cl solution (to remove copper salts) and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and HRMS.

Scientist's Note: The exclusion of oxygen is critical in Sonogashira reactions to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling). Using a copper-free Sonogashira protocol may be necessary if the substrate is sensitive to copper salts.[10]

Photophysical Properties & Potential Applications

The probes synthesized from this compound are expected to exhibit fluorescence in the visible spectrum, with properties that are highly tunable based on the substituent introduced at the 5-position.

Data Presentation: Representative Photophysical Properties

The following table presents hypothetical yet representative data for probes derived from the scaffold, based on known furan-based fluorophores.[3][12]

Probe Structure (R-group at 5-position)λabs (nm)λem (nm)Stokes Shift (nm)Quantum Yield (ΦF)
Phenyl 350435850.45
4-Methoxyphenyl 365460950.68
4-(Dimethylamino)phenyl 3905101200.82
Phenylethynyl 375455800.75
Applications in Cellular Imaging and Sensing

The modular nature of this synthetic platform allows for the creation of probes for specific applications. For example, by introducing a recognition moiety (e.g., a ligand for a specific enzyme or receptor), one can design targeted fluorescent probes for cellular imaging.[12]

Furthermore, the "push-pull" electronic nature of these molecules makes them excellent candidates for "turn-on" sensors. A common mechanism involves photoinduced electron transfer (PeT), where the fluorescence of the core is quenched by a nearby electron-rich group. Upon binding to an analyte, a conformational change or chemical reaction can disrupt this PeT process, restoring bright fluorescence.

Conclusion

This compound is a high-potential building block for the synthesis of novel fluorescent probes. Its dual functionality allows for facile diversification via robust palladium-catalyzed cross-coupling reactions at the 5-bromo position, while the 2-carbonitrile group provides essential electronic modulation for tuning photophysical properties. The protocols and strategies outlined in this document provide a solid foundation for researchers to design and synthesize custom furan-based fluorophores for a wide range of applications in chemical biology, diagnostics, and materials science.

References

  • Greco, N. J., & Tor, Y. (2007). Furan Decorated Nucleoside Analogues as Fluorescent Probes: synthesis, photophysical evaluation and site-specific incorporation. Tetrahedron, 63(17), 3515–3527. [Link]
  • Greco, N. J., & Tor, Y. (2007). Furan Decorated Nucleoside Analogues as Fluorescent Probes: synthesis, photophysical evaluation and site-specific incorporation.
  • Maeda, K., et al. (2022). Furan-Containing Chiral Spiro-Fused Polycyclic Aromatic Compounds: Synthesis and Photophysical Properties. MDPI. [Link]
  • Ghahremani, F., et al. (2024). A Fluorescent Furan-based Probe with Protected Functional Groups for Highly Selective and Non-Toxic Imaging of HT-29 Cancer Cells and 4T1 Tumors. PubMed. [Link]
  • Maeda, K., et al. (2022). Furan-Containing Chiral Spiro-Fused Polycyclic Aromatic Compounds: Synthesis and Photophysical Properties.
  • Kim, D., et al. (2021). 5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies. MDPI. [Link]
  • D'Auria, M., et al. (2012). Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,3,4,5-Tetrabromofuran.
  • Doria, F., & Freccero, M. (2019). Sonogashira coupling reaction for the protein fluorescent labeling in aqueous solution.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
  • Unciti-Broceta, A., et al. (2015). Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine. PubMed. [Link]
  • Unciti-Broceta, A., et al. (2015). Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine.
  • Wang, S., et al. (2018). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2'-Deoxyuridine. PubMed. [Link]
  • Alfa Chemistry. (2023). Fluorophores to Synthesize Small-Molecule Fluorescent Probes. Labinsights. [Link]
  • D'Auria, M. (1993). Photochemical synthesis of 3- and 5-aryl-2-furyl derivatives.
  • Jetha, K., et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]
  • Wang, S., et al. (2018). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. MDPI. [Link]
  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI. [Link]
  • Li, Y., et al. (2018). Fluorescent dye and preparation method and use thereof.
  • Pal'chikov, V. A., & Robertson, J. (2014). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation.
  • D'Auria, S., et al. (2021). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. [Link]
  • Kuil, J., et al. (2009). Synthesis and application of reactive BODIPY dyes.

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Application Note: High-Throughput Screening of Kinase Inhibitors Derived from a 5-Bromofuran-2-carbonitrile Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of compound libraries derived from the 5-Bromofuran-2-carbonitrile scaffold in high-throughput screening (HTS) for novel kinase inhibitors. While this compound is primarily a synthetic building block, its furan core is a privileged scaffold in medicinal chemistry, known for imparting favorable pharmacological properties.[1][2][3] We present a detailed protocol for a robust, luminescence-based HTS assay designed to identify inhibitors of protein kinases, a critical target class in drug discovery.[4] The protocol includes assay principles, step-by-step execution in a 384-well format, data analysis, and quality control metrics.

Introduction: The Furan Scaffold in Kinase Drug Discovery

The furan ring system is a five-membered aromatic heterocycle that serves as a cornerstone in medicinal chemistry.[1][2] Its unique electronic and steric properties often lead to improved metabolic stability, receptor-binding affinity, and overall bioavailability when incorporated into drug candidates.[3] Furan derivatives have demonstrated a wide spectrum of biological activities, including anticancer and anti-inflammatory effects, which are often linked to the modulation of protein kinase signaling pathways.[2][5]

Protein kinases, which catalyze the transfer of a phosphate group from ATP to a substrate, are crucial regulators of most cellular processes.[6] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a highly pursued class of drug targets.[4][6]

This compound is a versatile chemical intermediate.[7] The presence of a bromine atom and a nitrile group allows for orthogonal chemical modifications, enabling the synthesis of large, diverse compound libraries.[7] By using this scaffold as a starting point, medicinal chemists can generate novel molecules with the potential to interact with the ATP-binding site or allosteric sites of various kinases. This application note outlines a validated HTS workflow to screen such a library for kinase inhibitory activity.

HTS Assay Principle: Luminescence-Based ATP-Depletion Assay

To screen for kinase inhibitors, we will employ a homogeneous, luminescence-based assay that quantifies the amount of ATP remaining after a kinase reaction. This method is highly sensitive, robust, and amenable to the high-density formats required for HTS.[8]

The core principle is as follows:

  • A kinase enzyme, its specific substrate, and ATP are combined in the presence of a test compound.

  • If the compound is an inhibitor, the kinase reaction is blocked, and the concentration of ATP remains high.

  • If the compound is inactive, the kinase phosphorylates its substrate, consuming ATP and producing ADP.[6]

  • After a set incubation period, a luciferase-based reagent is added. This reagent uses the remaining ATP to oxidize luciferin, generating a luminescent signal.[8][9]

The resulting signal is inversely proportional to kinase activity: High Luminescence = High ATP = Potent Inhibition .[6][8] This relationship allows for the rapid identification of potential inhibitors from a large compound library.

G Kinase Kinase Phospho_Substrate Phospho_Substrate Kinase->Phospho_Substrate Catalysis Substrate Substrate ATP ATP ADP ADP ATP->ADP Test_Compound Test_Compound Test_Compound->Kinase Inhibition Remaining_ATP Remaining_ATP Luciferase_Reagent Luciferase_Reagent Light Light Luciferase_Reagent->Light Remaining_ATP->Light

Caption: Principle of the luminescence-based kinase inhibition assay.

Detailed HTS Protocol

This protocol is optimized for a 384-well plate format, a standard for high-throughput screening campaigns.

Materials and Reagents
Reagent/MaterialSupplierNotes
Test Compounds (from this compound library)In-house Synthesis Core10 mM stock in 100% DMSO
Positive Control (e.g., Staurosporine)Sigma-Aldrich10 mM stock in 100% DMSO
Recombinant Kinase (e.g., CDK2/CycA)Thermo Fisher ScientificStore at -80°C
Kinase Substrate (e.g., Histone H1)Sigma-AldrichReconstitute as per datasheet
ATP, Ultra-PurePromega10 mM stock in water, pH 7.4
Kinase Assay Buffer (1X)VariesTypically contains Tris-HCl, MgCl₂, DTT
Luminescence Detection Reagent (e.g., Kinase-Glo® Max)PromegaPrepare fresh before use
384-well, solid white, low-volume platesCorningFor luminescence assays
Acoustic Liquid Handler (e.g., Echo®)LabcyteFor low-volume compound dispensing
Multidrop Combi Reagent DispenserThermo Fisher ScientificFor bulk reagent addition
Plate Luminometer (e.g., PHERAstar)BMG LABTECH
Experimental Workflow

The entire procedure should be performed at room temperature unless otherwise specified.

HTS_Workflow start Start step1 1. Compound Plating (25 nL) Test Compounds, Controls start->step1 step2 2. Enzyme Addition (2.5 µL) Kinase in Assay Buffer step1->step2 step3 3. Pre-incubation (15 min @ RT) step2->step3 step4 4. Reaction Initiation (2.5 µL) Substrate/ATP Mix step3->step4 step5 5. Kinase Reaction (60 min @ RT) step4->step5 step6 6. Detection (5 µL) Add Luminescence Reagent step5->step6 step7 7. Signal Stabilization (10 min @ RT) step6->step7 step8 8. Read Plate (Luminometer) step7->step8 end End step8->end

Caption: High-throughput screening workflow for kinase inhibitors.

Step-by-Step Methodology
  • Compound Plating:

    • Causality: An acoustic liquid handler is used to transfer a precise, low volume (25 nL) of compounds from the source plate to the 384-well assay plate. This minimizes DMSO concentration in the final assay, reducing potential solvent-induced artifacts.

    • Protocol:

      • Dispense 25 nL of test compounds from the library (10 mM stock) into columns 1-44 of the assay plate.

      • Dispense 25 nL of Staurosporine (10 mM stock) into columns 45-46 for the positive control (maximum inhibition).

      • Dispense 25 nL of 100% DMSO into columns 47-48 for the negative control (no inhibition).

  • Enzyme Addition:

    • Causality: The kinase is added first and pre-incubated with the compound to allow for binding to occur before the competitive substrate (ATP) is introduced. This increases the sensitivity for detecting inhibitors.

    • Protocol: Using a reagent dispenser, add 2.5 µL of 2X kinase solution (e.g., 4 ng/µL CDK2/CycA in 1X Kinase Buffer) to all wells.

  • Pre-incubation:

    • Protocol: Centrifuge the plate briefly (1 min at 1000 rpm) to ensure all components are mixed at the bottom of the wells. Incubate for 15 minutes at room temperature.

  • Reaction Initiation:

    • Causality: The reaction is started by adding a mixture of the substrate and ATP. The ATP concentration should be at or near the Michaelis constant (Km) for the kinase to ensure sensitivity to competitive inhibitors.

    • Protocol: Using a reagent dispenser, add 2.5 µL of 2X Substrate/ATP solution (e.g., 2 µM Histone H1 and 20 µM ATP in 1X Kinase Buffer) to all wells. The final volume is now 5 µL.

  • Kinase Reaction Incubation:

    • Protocol: Centrifuge the plate briefly (1 min at 1000 rpm). Incubate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption for the negative control).

  • Signal Detection:

    • Causality: The luminescence reagent contains a cell-lysing agent (to stop the reaction) and the luciferase/luciferin components. An equal volume addition simplifies the process.

    • Protocol: Add 5 µL of freshly prepared Kinase-Glo® Max reagent to all wells.

  • Signal Stabilization & Plate Reading:

    • Causality: The "glow-type" luciferase is engineered for a stable signal, but a short incubation allows the luminescence to reach a plateau, ensuring consistent reads across the plate.[8]

    • Protocol: Incubate the plate for 10 minutes at room temperature, protected from light. Read the luminescent signal using a plate luminometer with an integration time of 0.5-1 second per well.

Data Analysis and Quality Control

Calculation of Percent Inhibition

The raw luminescence data (Relative Luminescence Units, or RLU) is normalized to calculate the percent inhibition for each test compound.

  • Positive Control (Max Inhibition): Average RLU from wells with Staurosporine (Max_Signal).

  • Negative Control (Min Inhibition): Average RLU from wells with DMSO (Min_Signal).

The formula is: % Inhibition = 100 * (RLU_Compound - Min_Signal) / (Max_Signal - Min_Signal)

Assay Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter used to validate the quality and robustness of an HTS assay.[10][11] It measures the separation between the positive and negative control signals relative to the signal variability.

The formula is: Z' = 1 - (3 * (SD_Max_Signal + SD_Min_Signal)) / |Mean_Max_Signal - Mean_Min_Signal|

Where SD is the standard deviation and Mean is the average.

Interpretation of Z'-Factor: [12]

  • Z' > 0.5: An excellent assay, suitable for HTS.

  • 0 < Z' < 0.5: A marginal assay that may require optimization.

  • Z' < 0: The assay is not suitable for screening.

An assay is considered self-validating when it consistently produces a Z'-factor > 0.5, indicating that hits can be reliably distinguished from noise.[13]

Example Data and Hit Identification
Compound IDRLU% InhibitionZ'-Factor (Plate)Hit? (Threshold >50%)
DMSO (Avg)150,0000%No
Staurosporine (Avg)1,200,000100%0.82No
Furan-Deriv-001145,000-0.5%0.82No
Furan-Deriv-002980,00079.0%0.82Yes
Furan-Deriv-003525,00035.7%0.82No
Furan-Deriv-0041,150,00095.2%0.82Yes

Compounds showing inhibition above a defined threshold (e.g., >50% or >3 standard deviations from the negative control mean) are selected as "hits" for further validation, including dose-response curves to determine IC₅₀ values and secondary assays to confirm the mechanism of action.

References

  • Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.
  • BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening.
  • Nivrutti, G. N. (2024, January 25). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.
  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481–490.
  • PubMed. (n.d.). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection.
  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay.
  • Sperry, J. B., & Wright, D. L. (2006). Furans, Thiophenes and Related Heterocycles in Drug Discovery. Current Organic Synthesis, 3(4), 431-444.
  • Lloyd, M. (2023, March 30). Assay performance and the Z'-factor in HTS. Drug Target Review.
  • National Center for Biotechnology Information. (n.d.). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors.
  • Reaction Biology. (n.d.). Kinase Screening Assay Services.
  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery.
  • National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes.
  • BMG LABTECH. (2020, September 1). Kinase assays.
  • Ross, B. (2016). Understanding Luminescence Based Screens. In High-Throughput Screening: Methods and Protocols (pp. 117-142). Royal Society of Chemistry.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (2023, August 1). N′-(5-Bromofuran-2-carbonyl)isonicotinohydrazide.

Sources

Application Notes and Protocols for Flow Chemistry Applications of 5-Bromofuran-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Embracing Continuous Flow for Accelerated Furan-Based Drug Discovery

The furan scaffold is a privileged motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone for drug design. 5-Bromofuran-2-carbonitrile, in particular, represents a versatile building block, offering two distinct points for chemical modification: the bromine atom for cross-coupling and substitution reactions, and the nitrile group for transformations into amines, amides, or tetrazoles.

Traditionally, the synthesis and derivatization of such heterocyclic compounds have been performed using batch chemistry. However, the fine chemical and pharmaceutical industries are undergoing a paradigm shift towards continuous flow manufacturing.[1] Flow chemistry offers significant advantages over batch processes, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for seamless integration of reaction, workup, and analysis.[2][3] These benefits are particularly pronounced when dealing with highly reactive intermediates, exothermic reactions, or when screening multiple reaction conditions for rapid library synthesis.

This guide provides detailed application notes and protocols for leveraging the power of flow chemistry in the derivatization of this compound. The following sections will explore its application in several key palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, offering field-proven insights and step-by-step methodologies to empower researchers in their quest for novel therapeutics.

Application Note 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Aryl-furan-2-carbonitriles

Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids or their derivatives.[4][5][6] This reaction is widely employed in the pharmaceutical industry for the synthesis of biaryl and heteroaryl-aryl structures, which are common in bioactive molecules.[4] Performing the Suzuki-Miyaura reaction in a continuous flow setup offers several advantages, including reduced catalyst loading, shorter reaction times, and the ability to safely operate at elevated temperatures and pressures, thereby increasing reaction rates and expanding the substrate scope.[1][5]

Causality of Experimental Design: The choice of a heterogeneous palladium catalyst, such as Pd/C, is often preferred in flow chemistry to simplify product purification and enable catalyst recycling.[4] However, homogeneous catalysts often exhibit higher activity and broader substrate scope. The protocol below utilizes a common homogeneous catalyst, which can be adapted for use with scavenger resins for in-line purification. The use of a mixed solvent system, such as 1,4-dioxane and water, is crucial for dissolving both the organic-soluble aryl halide and the often water-soluble boronic acid and inorganic base.[5]

Protocol 1: Continuous Flow Suzuki-Miyaura Coupling of this compound

Objective: To synthesize a library of 5-aryl-furan-2-carbonitriles via a continuous flow Suzuki-Miyaura cross-coupling reaction.

Diagram of the Experimental Workflow:

Suzuki_Workflow cluster_reagents Reagent Delivery cluster_reaction Reaction & Quenching ReagentA Solution A: This compound Arylboronic Acid Pd Catalyst & Ligand in 1,4-Dioxane PumpA Syringe Pump A ReagentA->PumpA ReagentB Solution B: Base (e.g., K₂CO₃) in Water PumpB Syringe Pump B ReagentB->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Heated Coil Reactor Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection Heck_Reaction reactant1 This compound plus1 + arrow -> reactant2 Alkene conditions Pd(OAc)₂, NEt₃ Acetonitrile, 140 °C Flow Reactor product 5-Alkenyl-furan-2-carbonitrile Sonogashira_Cycle Pd0 Pd(0)L₂ PdII_Aryl Aryl-Pd(II)-Br(L₂) Pd0->PdII_Aryl PdII_Alkynyl Aryl-Pd(II)-Alkynyl(L₂) PdII_Aryl->PdII_Alkynyl Product 5-Alkynyl-furan-2-carbonitrile PdII_Alkynyl->Product Reductive Elimination ArylBr This compound ArylBr->Pd0 Oxidative Addition Alkyne Terminal Alkyne Alkyne->PdII_Aryl Transmetalation Product->Pd0 Base Base (DIPA) Base->Alkyne

Sources

Troubleshooting & Optimization

Troubleshooting common side reactions in 5-Bromofuran-2-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromofuran-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges and side reactions encountered during its synthesis. Our approach is grounded in established chemical principles to ensure you can not only solve problems but also understand their root causes.

Troubleshooting Guide: Navigating Common Side Reactions

The synthesis of this compound can be approached through two primary routes: the direct electrophilic bromination of furan-2-carbonitrile or a Sandmeyer reaction starting from 5-aminofuran-2-carbonitrile. Each pathway presents a unique set of challenges. This guide will address the most common issues in a question-and-answer format.

Route 1: Direct Bromination of Furan-2-carbonitrile

This is often the more direct route, but control of the reaction conditions is critical due to the high reactivity of the furan ring.

Question 1: My reaction is producing a mixture of brominated products, not just the desired 5-bromo isomer. How can I improve the regioselectivity?

Answer: The formation of multiple isomers is a common issue in the electrophilic substitution of substituted furans. The electron-withdrawing nature of the nitrile group at the 2-position strongly directs bromination to the 5-position.[1] However, minor isomers and polybrominated products can still form.

Causality and Mitigation Strategies:

  • Over-bromination: The furan ring is highly susceptible to electrophilic attack and can easily undergo polybromination.[2][3] This leads to the formation of dibromo- and other polybrominated species.

    • Solution: Carefully control the stoichiometry of the brominating agent. Use of a milder brominating agent, such as N-Bromosuccinimide (NBS) instead of elemental bromine (Br₂), is highly recommended to minimize over-bromination.[3] The reaction with NBS is often initiated by light or a radical initiator.[3]

  • Isomer Formation: While the 5-bromo isomer is the major product, small amounts of other isomers can form, particularly if the reaction temperature is not controlled.

    • Solution: Maintain a low reaction temperature to favor the kinetic product.[3] Running the reaction at 0 °C or even lower can significantly improve selectivity. The choice of solvent can also influence regioselectivity; polar solvents can affect the reactivity of the electrophile and the stability of reaction intermediates.[3]

Question 2: I am observing a significant amount of dark, tar-like material in my reaction flask and my yield is very low. What is causing this decomposition?

Answer: Furan and its derivatives are known to be sensitive to strong acids and oxidizing agents, which can lead to ring-opening and polymerization.[1][2]

Causality and Mitigation Strategies:

  • Acid-Catalyzed Polymerization: The protonation of the furan ring, especially with electron-releasing substituents, can lead to reactive electrophiles that initiate polymerization.[1] While the nitrile group is electron-withdrawing and provides some stability, harsh acidic conditions should still be avoided.

    • Solution: Ensure the reaction is carried out under anhydrous and, if possible, non-acidic or weakly acidic conditions.[3] If using Br₂, which can generate HBr as a byproduct, consider adding a non-nucleophilic base to scavenge the acid.

  • Ring Opening: Strong oxidizing conditions can lead to the degradation of the furan nucleus.[3]

    • Solution: Use a mild brominating agent like NBS. Ensure that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

Route 2: Sandmeyer Reaction of 5-Aminofuran-2-carbonitrile

The Sandmeyer reaction is a powerful method for converting an amino group to a nitrile, but diazonium salts of heterocyclic amines can be unstable.[4][5]

Question 3: My Sandmeyer reaction is giving me a low yield of the desired this compound and I am isolating a significant amount of a phenolic byproduct. What is happening?

Answer: The formation of phenols is a classic side reaction in Sandmeyer chemistry, arising from the reaction of the diazonium salt with water.[6] Diazonium salts, especially those of electron-rich heterocyclic systems like furan, can be particularly unstable.

Causality and Mitigation Strategies:

  • Decomposition of the Diazonium Salt: The diazonium salt intermediate is thermally unstable and prone to decomposition, especially at elevated temperatures.[6] This decomposition can lead to the formation of an aryl cation that readily reacts with water to form the phenol.

    • Solution: Strict temperature control is paramount. The diazotization step must be carried out at low temperatures, typically between 0 and 5 °C, to ensure the stability of the diazonium salt.[6][7] The subsequent displacement reaction with the copper(I) bromide should also be performed at low temperature.

  • Azo Coupling: If the diazonium salt is not consumed quickly, it can react with the electron-rich starting amine or another activated aromatic species to form colored azo dyes.[6]

    • Solution: Ensure an excess of the copper salt is present to efficiently trap the diazonium salt as it is formed.[6] Slow, dropwise addition of the cold diazonium salt solution to the copper catalyst solution is recommended to ensure the reactive intermediate is consumed immediately.[6]

Frequently Asked Questions (FAQs)

Q1: How can I effectively monitor the progress of my bromination reaction?

A1: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, the desired product, and any byproducts. The consumption of the starting material and the appearance of the product spot can be visualized under UV light.

Q2: What are the best methods for purifying the final this compound product?

A2: Purification can typically be achieved through the following methods:

  • Recrystallization: This is an effective method for purifying solid products. A suitable solvent system must be found where the solubility of the desired product and the impurities differ significantly.[3]

  • Column Chromatography: This technique is very effective for separating compounds with different polarities, such as the desired product from less polar di-brominated byproducts or more polar ring-opened products.[8] A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point.

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the desired product and help identify any isomeric impurities by their unique chemical shifts and coupling constants.[9][10]

  • Mass Spectrometry (MS): This will determine the molecular weight of the product and confirm the presence of bromine through its characteristic isotopic pattern.[10]

  • High-Performance Liquid Chromatography (HPLC): This can be used to quantify the purity of the product and the relative amounts of different side products.

Quantitative Data Summary

ParameterDirect Bromination of Furan-2-carbonitrileSandmeyer Reaction of 5-Aminofuran-2-carbonitrile
Brominating/Diazotizing Agent N-Bromosuccinimide (NBS)Sodium Nitrite (NaNO₂) in acid
Catalyst Radical initiator (e.g., AIBN) or lightCopper(I) Bromide (CuBr)
Typical Temperature 0 °C to room temperature0 - 5 °C
Common Solvents Carbon tetrachloride (CCl₄), AcetonitrileAqueous acid
Key Side Products Polybrominated furans, Isomers5-Hydroxyfuran-2-carbonitrile, Azo dyes
Typical Yields Moderate to good (highly dependent on conditions)Variable (dependent on diazonium salt stability)

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Bromination

Materials:

  • Furan-2-carbonitrile

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve furan-2-carbonitrile (1.0 eq) in anhydrous CCl₄ under an inert atmosphere.

  • Add NBS (1.05 eq) and a catalytic amount of AIBN to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with saturated aqueous sodium thiosulfate, followed by saturated aqueous sodium bicarbonate, and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: Synthesis of this compound via Sandmeyer Reaction

Materials:

  • 5-Aminofuran-2-carbonitrile

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr), concentrated

  • Copper(I) bromide (CuBr)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Diazotization: Dissolve 5-aminofuran-2-carbonitrile (1.0 eq) in aqueous HBr. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of NaNO₂ (1.1 eq) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of CuBr (1.2 eq) in concentrated HBr and cool it to 0 °C. Slowly add the cold diazonium salt solution from step 1 to the CuBr solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up: Extract the mixture with diethyl ether. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting Workflow for Low Yield in Direct Bromination

Caption: Decision tree for troubleshooting Sandmeyer reaction issues.

References

  • Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.
  • Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. Arkivoc.
  • Common side reactions in the synthesis of 5-Bromofuran-3-carboxylic acid. Benchchem.
  • N-Bromosuccinimide. Wikipedia.
  • NMR spectroscopy. University of Regensburg.
  • Sandmeyer reaction. Wikipedia.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
  • Reducing side product form
  • Diazotis
  • Technical Support Center: Purification of 5-Bromofuran-3-carboxylic acid. Benchchem.
  • A Comparative Guide to the NMR Characterization of 5-Bromofuran-3-carboxylic Acid Reaction Products. Benchchem.
  • Spectroscopic Data for 5-Bromofuran-3-carboxylic Acid: A Search for Experimental Evidence. Benchchem.
  • This compound | C5H2BrNO | CID 708670. PubChem.
  • Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung. American Chemical Society.
  • Stability of the Furan Ring During Bromin
  • Diazotization Reaction.
  • Diazotiz
  • Recent trends in the chemistry of Sandmeyer reaction: a review. PubMed.
  • Sandmeyer Reaction. Organic Chemistry Portal.
  • N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.

Sources

Improving the purity of 5-Bromofuran-2-carbonitrile through recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Bromofuran-2-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for obtaining high-purity material using recrystallization. This guide moves beyond simple protocols to explain the fundamental principles, enabling you to adapt and troubleshoot effectively.

Core Principles: The Science of Recrystallization

Recrystallization is a powerful purification technique for solid compounds based on differential solubility.[1] The core principle is that the solubility of most solids increases with temperature.[1] An ideal recrystallization solvent will dissolve the target compound (this compound) completely at an elevated temperature but poorly at low temperatures.[1][2] Conversely, impurities should either be highly soluble at all temperatures (remaining in the liquid phase, or "mother liquor") or insoluble in the hot solvent (allowing for removal via hot filtration).[2][3] As the saturated hot solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form, leaving the soluble impurities behind.

Frequently Asked Questions (FAQs)

This section addresses foundational questions you may have before beginning the purification process.

Q1: How do I select the optimal solvent for recrystallizing this compound?

Answer: Solvent selection is the most critical step for a successful recrystallization.[1] The ideal solvent should exhibit a steep solubility curve for this compound—high solubility when hot and low solubility when cold.[2] Given that this compound is a moderately polar molecule, solvents of similar polarity are a good starting point. Its reported melting point is 40-43°C, so a solvent with a boiling point significantly higher than this is necessary to ensure the compound dissolves rather than melts.[4]

A systematic approach involves small-scale solubility tests with various solvents (~100 mg of crude material in ~1 mL of solvent).[2]

Table 1: Solvent Selection Guide for this compound

SolventPolarityBoiling Point (°C)Rationale & Suitability
Ethanol Polar Protic78Good Candidate. Known to dissolve many organic nitriles. A single-solvent system may work well.[4]
Isopropanol Polar Protic82Good Candidate. Similar to ethanol, offers a good balance of polarity and volatility.
Hexanes Non-polar~69Likely Poor Solvent. Unlikely to dissolve the polar nitrile and furan groups sufficiently, even when hot. Could be a good anti-solvent.
Toluene Non-polar111Potential Candidate. Aromatic compounds can crystallize well from toluene.[5] Its higher boiling point is advantageous.
Water Very Polar100Likely Poor Solvent. The bromo- and carbonitrile groups reduce water solubility. May be useful as an anti-solvent in a mixed-solvent system with a solvent like ethanol.
Ethyl Acetate Polar Aprotic77Good Candidate. Often a versatile solvent for a wide range of organic compounds.

If a single perfect solvent cannot be found, a mixed-solvent system (a "solvent/anti-solvent" pair) is an excellent alternative.[2] This involves dissolving the compound in a minimal amount of a "good" hot solvent (in which it is very soluble) and then slowly adding a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes cloudy (the saturation point). The solution is then gently heated to redissolve the solid and cooled slowly.

Diagram 1: Decision Workflow for Solvent Selection

Solvent_Selection start Start: Crude this compound test_solvents Test solubility in various solvents (e.g., Ethanol, IPA, Toluene) start->test_solvents check_solubility Is compound soluble in hot solvent AND insoluble in cold solvent? test_solvents->check_solubility single_solvent Use as single recrystallization solvent check_solubility->single_solvent  Yes mixed_solvent Select miscible solvent/anti-solvent pair check_solubility->mixed_solvent No end Proceed to Protocol single_solvent->end dissolve_good Dissolve crude in minimal hot 'good' solvent mixed_solvent->dissolve_good add_anti Add 'anti-solvent' dropwise until cloudy dissolve_good->add_anti reheat Reheat to clarify add_anti->reheat reheat->end

Sources

Overcoming low yield in Suzuki coupling with 5-Bromofuran-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki Coupling Reactions

Introduction: The Challenge of Electron-Deficient Heteroaryl Couplings

Welcome to the technical support center. This guide is designed for researchers, chemists, and process development professionals who are encountering challenges with the Suzuki-Miyaura cross-coupling of 5-Bromofuran-2-carbonitrile. While the Suzuki coupling is a robust and versatile C-C bond-forming reaction, its success with specific substrates is highly dependent on a nuanced understanding of their electronic and structural properties.[1][2]

This compound presents a unique challenge. The furan ring, combined with the strongly electron-withdrawing nitrile group (-CN), creates an electron-deficient heteroaryl system. While this electronic profile can facilitate the initial oxidative addition step—often the rate-determining step in the catalytic cycle—it can also introduce competing side reactions and stability issues that lead to diminished yields.[3][4][5]

This guide provides a structured approach to troubleshooting, moving from frequently asked questions to in-depth optimization strategies and detailed experimental protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial problems encountered during the coupling reaction.

Q1: I am observing very low or no conversion of my this compound starting material. What is the most likely cause?

A1: Low or no conversion is typically rooted in an inefficient catalyst system or suboptimal reaction conditions for this specific substrate. The primary culprits are often:

  • Inadequate Ligand Choice: Standard, less electron-rich ligands like triphenylphosphine (PPh₃) are often insufficient for challenging heteroaryl couplings. The catalytic cycle may stall due to slow reductive elimination or catalyst decomposition.

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be oxidizing due to insufficient degassing of the reaction mixture.[6]

  • Incorrect Base/Solvent Combination: The base may not be strong enough or sufficiently soluble to activate the boronic acid for the crucial transmetalation step.[6][7]

Q2: My LC-MS analysis shows a significant peak corresponding to furan-2-carbonitrile (i.e., the debrominated starting material). What is this side product and how do I prevent it?

A2: The formation of furan-2-carbonitrile indicates that a competitive side reaction is occurring, most commonly protodeboronation of your boronic acid coupling partner.[8] In this process, the carbon-boron bond of the organoboron reagent is cleaved by a proton source (often water, which is present in the solvent system) under basic conditions, replacing the boronic acid group with a hydrogen atom (Ar-B(OH)₂ → Ar-H).[8] This depletes your nucleophilic partner and directly reduces the yield of the desired cross-coupled product. This is particularly problematic with electron-deficient or heteroaryl boronic acids.[6][9]

Q3: Should I be using an arylboronic acid or a more stable derivative like a pinacol boronate ester (Ar-BPin)?

A3: This choice represents a classic trade-off between reactivity and stability.

  • Boronic Acids (Ar-B(OH)₂): Are generally more reactive and can lead to faster reaction times.[10] However, they are significantly more prone to the aforementioned protodeboronation and can undergo dehydration to form inactive cyclic trimers (boroxines).[8][10]

  • Boronate Esters (e.g., Ar-BPin): Offer substantially higher stability.[10][11] They are typically crystalline solids that are easier to handle, purify, and are far more resistant to protodeboronation.[8][10][11] While some believe they must first hydrolyze back to the boronic acid in situ to react, many modern catalyst systems can facilitate direct transmetalation from the ester.[10] For challenging couplings where stability is a concern, starting with the boronate ester is a highly recommended strategy.

Part 2: In-Depth Troubleshooting Guide

This section provides detailed, cause-and-effect analysis for persistent issues.

Issue Cluster 1: Catalyst System Inefficiency

Question: My reaction stalls at ~30-50% conversion, even with extended heating. I'm using a standard catalyst like Pd(PPh₃)₄. How do I select a better catalyst system to drive the reaction to completion?

Answer: A stalled reaction is a classic sign that your catalyst system is not robust enough for this substrate. The electron-deficient nature of the furan ring and the potential for the nitrile group to coordinate with the palladium center demand a more sophisticated catalyst. The solution lies in ligand selection.

Causality: The ligand's role is to stabilize the palladium center, promote the key steps of oxidative addition and reductive elimination, and prevent catalyst decomposition. For electron-deficient heteroaryl halides, bulky and electron-rich phosphine ligands are required.[4][12][13] These ligands create a more reactive, coordinatively unsaturated L₁Pd(0) species that accelerates oxidative addition and subsequent steps.[13]

Troubleshooting Steps & Recommendations:

  • Upgrade Your Ligand: Switch from first-generation ligands (e.g., PPh₃) to modern biaryl monophosphine ligands (i.e., "Buchwald ligands"). These have consistently demonstrated superior performance for challenging couplings.[13][14]

  • Select an Appropriate Palladium Source: While Pd(OAc)₂ or Pd₂(dba)₃ are common, using them with a separate ligand requires in-situ formation of the active catalyst. Modern, air-stable precatalysts (e.g., XPhos Pd G3) are often more reliable as they generate the active Pd(0) species in a controlled and reproducible manner.[9][14]

Ligand / PrecatalystPalladium SourceTypical LoadingKey Application & Rationale
SPhos Pd(OAc)₂ or Pd₂(dba)₃1-3 mol%A highly active, bulky ligand effective for many heteroaryl chlorides and bromides.[15][16]
XPhos Pd(OAc)₂ or Pd₂(dba)₃1-3 mol%Even more sterically hindered than SPhos; excellent for creating highly active catalysts for difficult substrates.[13][14]
RuPhos Pd(OAc)₂ or Pd₂(dba)₃1-3 mol%An electron-rich and bulky dialkylbiaryl phosphine useful for a broad range of transformations.[14]
XPhos Pd G3 (Precatalyst)1-3 mol%An air- and moisture-stable precatalyst that reliably generates the active XPhos-ligated Pd(0) catalyst.[9] Highly recommended for reproducibility.
Issue Cluster 2: Competing Side Reactions & Substrate Instability

Question: I've improved my catalyst, but my yield is still limited by the formation of homocoupled boronic acid (Ar-Ar) and other degradation products. How can I create a cleaner reaction profile?

Answer: This indicates that while your catalyst is active, the reaction conditions are promoting undesired pathways. The key is to refine your choice of base, solvent, and temperature to favor the cross-coupling pathway over decomposition and side reactions.

Causality:

  • Homocoupling (Ar-Ar): Often arises from the presence of oxygen, which can interfere with the catalytic cycle, or from side reactions during transmetalation. Rigorous inert atmosphere techniques are critical.

  • Protodeboronation: As discussed, this is driven by the base, a proton source (water), and temperature.[6][8] A highly active catalyst that consumes the boronic acid faster than it decomposes is the best defense.

  • Substrate Decomposition: The furan ring can be sensitive to harsh bases or high temperatures, leading to polymerization or ring-opening.

Troubleshooting Steps & Recommendations:

  • Optimize the Base: Strong inorganic bases are necessary to form the active "ate" complex of the boronic acid for transmetalation.[7] However, an overly strong or poorly soluble base can cause issues. Start with a finely powdered, anhydrous base.

  • Control the Water Content: While a small amount of water is often beneficial for dissolving the base and promoting the reaction, too much can accelerate protodeboronation.[6][17] A common starting point is a 4:1 to 10:1 ratio of organic solvent to water.

  • Manage Temperature: Do not overheat the reaction. While heat is needed to overcome activation barriers, excessive temperatures can dramatically increase the rates of decomposition and protodeboronation.[6] Aim for the lowest temperature that provides a reasonable reaction rate (e.g., starting at 80 °C).

BaseSolvent System (v/v)Temperature RangeComments & Rationale
K₃PO₄ 1,4-Dioxane / H₂O (4:1)80-100 °CA strong, effective base. Good starting point for many couplings.[6][14][18]
K₂CO₃ Toluene / H₂O (4:1)90-110 °CA slightly milder, common base. Ensure it is finely powdered.[6][17]
Cs₂CO₃ THF / H₂O (10:1)65-80 °CA strong but often more soluble base, sometimes allowing for lower temperatures.[6][17]
KF 1,4-Dioxane80-100 °CA mild, fluoride-based activator that can be very effective in minimizing protodeboronation, especially for sensitive boronic acids.[6][7]

Part 3: Visualization & Logical Workflows

Visualizing the process is key to understanding and troubleshooting. The following diagrams illustrate the core catalytic cycle and a logical workflow for addressing low-yield issues.

Suzuki_Cycle pd0 Pd(0)L₂ Active Catalyst oa_complex Ar¹-Pd(II)L₂(X) Oxidative Adduct pd0->oa_complex trans_complex Ar¹-Pd(II)L₂(Ar²) Transmetalation Product oa_complex->trans_complex product Ar¹-Ar² Desired Product trans_complex->product regen Regenerated Pd(0)L₂ product->regen start Ar¹-X (this compound) start->oa_complex boronic Ar²-B(OH)₂ + Base boronic->oa_complex regen->pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.

Part 4: Experimental Protocols

Disclaimer: These protocols are general starting points. Small-scale test reactions are always recommended to optimize conditions for your specific coupling partner.

Protocol 1: General Screening Procedure for Suzuki Coupling

This protocol describes setting up a small-scale (0.5 mmol) reaction to test a new catalyst system.

1. Reagent Preparation:

  • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add:

    • This compound (1.0 equiv., 0.5 mmol, 92 mg)
    • Arylboronic Acid or Ester (1.2 equiv., 0.6 mmol)
    • Base (e.g., K₃PO₄, 2.0 equiv., 1.0 mmol, 212 mg)
  • Add the Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%, 0.01 mmol) and Ligand (if not using a precatalyst) under a positive pressure of inert gas.

2. Degassing and Solvent Addition:

  • Seal the flask with a rubber septum.

  • Evacuate and backfill the flask with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[6]

  • Via syringe, add the degassed solvent system (e.g., 5 mL of 1,4-Dioxane/H₂O 4:1) to the flask. The final concentration should be ~0.1 M with respect to the limiting reagent.

3. Reaction and Monitoring:

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C).

  • Stir vigorously.

  • Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).

4. Workup and Analysis:

  • Once the reaction is complete (or has stalled), cool the flask to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR and LC-MS to determine conversion and identify major byproducts.

Protocol 2: Conversion of Boronic Acid to Pinacol Ester

If protodeboronation is a persistent issue, converting the boronic acid to its more stable pinacol ester is a prudent step.

1. Setup:

  • In a round-bottom flask, dissolve the arylboronic acid (1.0 equiv.) and pinacol (1.1 equiv.) in a suitable solvent (e.g., THF or Toluene).

  • Add a drying agent, such as anhydrous magnesium sulfate (MgSO₄), to scavenge the water that is formed.

2. Reaction:

  • Stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or NMR until the starting boronic acid is consumed.

3. Purification:

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure.

  • The resulting pinacol ester can often be used directly or purified further by recrystallization or silica gel chromatography.[11]

References

  • Masking Boronic Acids for Suzuki Coupling. YouTube.
  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. American Chemical Society.
  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Semantic Scholar.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health (NIH).
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health (NIH).
  • Organoborane coupling reactions (Suzuki coupling). National Institutes of Health (NIH).
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
  • Why am I getting low yield for my Suzuki coupling reaction? Reddit.
  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. ResearchGate.
  • Which conditions are favorable for the efficient Suzuki coupling? ResearchGate.
  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids. Norwegian Research Information Repository - NTNU.

Sources

Stability of 5-Bromofuran-2-carbonitrile under acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Navigating its Stability in Acidic and Basic Media

Introduction

5-Bromofuran-2-carbonitrile is an exceptionally versatile synthetic intermediate, prized for its dual functionality that allows for orthogonal chemical transformations.[1] The electron-rich furan ring, substituted with both a nucleophilic handle (nitrile) and an electrophilic site amenable to cross-coupling (bromide), makes it a valuable building block in medicinal chemistry and materials science.[1] However, the inherent reactivity of the furan nucleus and the nitrile group presents unique stability challenges that can significantly impact reaction outcomes, product purity, and yield. This technical guide provides in-depth, field-proven insights into the stability of this compound under both acidic and basic conditions. We will explore the mechanisms of degradation, offer solutions to common experimental pitfalls, and provide validated protocols to help you ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with this compound? The two main points of instability are the furan ring itself and the nitrile functional group. The furan ring is highly susceptible to irreversible, acid-catalyzed ring-opening, which often leads to polymerization.[2][3] The nitrile group is prone to hydrolysis under both strong acidic and basic conditions, converting it to a carboxylic acid or its corresponding salt.

Q2: How do the bromo and cyano substituents affect the stability of the furan ring? Both the bromine atom and the nitrile group are electron-withdrawing. These groups decrease the electron density of the furan ring, which provides a degree of stabilization against the initial, rate-limiting protonation step required for acid-catalyzed degradation.[2] Therefore, this compound is more stable in acid than unsubstituted furan, but it is by no means immune to degradation under harsh acidic conditions.

Q3: What are the ideal storage conditions for this compound? To ensure long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[4] It should be protected from light, moisture, and air, as furans can be sensitive to light and may form peroxides over time.[5][6]

Q4: Can I use protic solvents like methanol or water with this compound? The use of protic solvents depends entirely on the pH of the medium. In neutral or weakly basic conditions, polar protic solvents are generally acceptable. However, in the presence of acid, protic solvents like water can act as the nucleophile that attacks the protonated furan ring, facilitating its cleavage and subsequent degradation.[2][3][7]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments, explaining the underlying chemistry and providing actionable solutions.

Issue / Observation Probable Cause Corrective Actions & Scientific Rationale
Reaction mixture turns dark brown/black under acidic conditions, with low yield and tar-like residue. Acid-catalyzed furan ring-opening and polymerization. The furan ring has been protonated, leading to a cascade of reactions that form highly reactive acyclic dicarbonyl compounds, which then polymerize.[2]1. Reduce Acid Strength: Use weaker acids (e.g., acetic acid instead of HCl or H₂SO₄) or catalytic amounts where possible. 2. Lower Temperature: Perform the reaction at 0°C or below to decrease the rate of the degradation pathway.[2] 3. Use Aprotic Solvents: Switch to solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) to minimize the presence of nucleophiles that can participate in ring-opening. 4. Minimize Water: Ensure all reagents and solvents are anhydrous. Water is often the critical nucleophile in the ring-opening mechanism.[2]
During a reaction targeting the bromide (e.g., Suzuki coupling), the main isolated product is 5-Bromofuran-2-carboxylic acid. In-situ hydrolysis of the nitrile group. The reaction or workup conditions are sufficiently acidic or basic to hydrolyze the nitrile to a carboxylic acid. This is a common issue in reactions that generate acidic or basic byproducts.1. Buffer the Reaction: If possible, add a non-nucleophilic base (e.g., proton sponge) or a buffer to neutralize any acid generated. 2. Modify Workup: Ensure all aqueous washes during workup are pH-neutral. Avoid acidic or basic washes unless they are explicitly required and performed under controlled conditions (e.g., low temperature, brief exposure). 3. Choose Reagents Carefully: Be mindful of all reagents. For example, some boronic acids in Suzuki couplings can be acidic.
Product is lost into the aqueous layer during a basic aqueous workup (e.g., with NaOH or NaHCO₃). Nitrile hydrolysis and salt formation. The nitrile group has been hydrolyzed to a carboxylic acid, which is then deprotonated by the base to form a water-soluble carboxylate salt (sodium 5-bromofuran-2-carboxylate).1. Controlled Acidification & Re-extraction: Carefully acidify the basic aqueous layer to a pH of ~4 with a dilute acid (e.g., 1M HCl) while cooling in an ice bath.[7] This re-protonates the carboxylate, making it less water-soluble. Then, extract the aqueous layer again with an organic solvent (e.g., ethyl acetate) to recover your product. Caution: Avoid strong acidification to prevent furan ring degradation.[7]
TLC/LCMS analysis shows a new peak with a mass of +18 amu compared to the starting material. Hydrolysis of the nitrile to the primary amide. This occurs under milder acidic or basic conditions than full hydrolysis to the carboxylic acid and represents a partial, often undesired, transformation.1. Stricter Anhydrous Conditions: Ensure the reaction is completely free of water. 2. Shorter Reaction Times: Monitor the reaction closely by TLC or LCMS and quench it as soon as the starting material is consumed to prevent over-reaction. 3. Re-evaluate Catalyst: If using a Lewis or Brønsted acid catalyst, consider a milder alternative or reduce its loading.

Summary of Stability and Degradation Pathways

The following table provides a quick-reference guide to the expected stability of this compound under various conditions.

Condition Reagents / pH Temperature Primary Reactive Site Primary Degradation Product(s) Stability Outlook
Strongly Acidic >1M HCl, H₂SO₄ (pH < 2)Ambient to ElevatedFuran Ring & NitrileAcyclic dicarbonyls, polymers, 5-Bromofuran-2-carboxylic acidVery Poor: Rapid decomposition expected. Avoid.
Mildly Acidic Acetic Acid, SiO₂, pH 3-6AmbientFuran Ring (slowly)Trace ring-opened productsFair to Good: Generally stable for short periods. Monitor for discoloration.
Neutral pH 7, H₂O, BuffersAmbient to ElevatedNoneNoneExcellent: Stable.
Mildly Basic NaHCO₃, K₂CO₃, pH 8-10AmbientNitrile Group5-Bromofuran-2-carboxylateFair: Slow hydrolysis of the nitrile can occur.
Strongly Basic >1M NaOH, KOH, pH > 11Ambient to ElevatedNitrile Group5-Bromofuran-2-carboxylatePoor: Rapid and complete hydrolysis of the nitrile is expected.

Visualizing Degradation: Chemical Pathways

The following diagrams illustrate the key mechanistic steps leading to the degradation of this compound.

Acidic_Degradation cluster_0 Acid-Catalyzed Ring Opening Compound 5-Bromofuran- 2-carbonitrile Protonated Protonated Furan (C5-position) Compound->Protonated + H⁺ (Rate-Limiting) Intermediate Dihydrofuranol Intermediate Protonated->Intermediate + H₂O (Nucleophilic Attack) Opened Acyclic Dicarbonyl Species Intermediate->Opened + H⁺ (Ring Cleavage) Polymer Polymeric Tar Opened->Polymer Polymerization

Caption: Mechanism of acid-catalyzed furan ring-opening and polymerization.

Basic_Degradation cluster_1 Base-Catalyzed Nitrile Hydrolysis Compound 5-Bromofuran- 2-carbonitrile Adduct Tetrahedral Intermediate Compound->Adduct + OH⁻ (Nucleophilic Attack) Amide Amide Intermediate Adduct->Amide Proton Transfer Carboxylate 5-Bromofuran- 2-carboxylate Salt Amide->Carboxylate + OH⁻ (Further Hydrolysis)

Caption: Mechanism of base-catalyzed hydrolysis of the nitrile group.

Experimental Protocol: Forced Degradation Study

This protocol provides a standardized workflow for experimentally determining the stability of this compound in your own laboratory setting. A stability-indicating method, such as HPLC-UV, is required for analysis.[5]

Objective: To assess the degradation of this compound under acidic, basic, and thermal stress conditions.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 1.0 M Hydrochloric Acid (HCl)

  • 1.0 M Sodium Hydroxide (NaOH)

  • HPLC system with UV detector

  • pH meter

  • Thermostatically controlled oven or water bath

Procedure:

  • Stock Solution Preparation:

    • Accurately prepare a 1.0 mg/mL stock solution of this compound in acetonitrile.

  • Sample Preparation for Stress Testing:

    • For each condition below, mix 1 mL of the stock solution with 1 mL of the respective stressor solution in a labeled vial.

    • Acidic Stress: 1.0 M HCl (Final concentration: 0.5 mg/mL compound, 0.5 M HCl)

    • Basic Stress: 1.0 M NaOH (Final concentration: 0.5 mg/mL compound, 0.5 M NaOH)

    • Thermal Stress (Neutral): Water (Final concentration: 0.5 mg/mL compound in 50:50 ACN:H₂O)

    • Control Sample: Water (Prepare at the time of analysis, do not heat).

  • Stress Application:

    • Incubate the Acidic and Basic stress samples at room temperature.

    • Place the Thermal Stress sample in an oven set to 60°C.[5]

    • Take aliquots (e.g., 100 µL) from each vial at specific time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching and Analysis:

    • Immediately before analysis, quench the reaction in the aliquot.

      • For the Acidic aliquot, add an equimolar amount of NaOH to neutralize.

      • For the Basic aliquot, add an equimolar amount of HCl to neutralize.

    • Dilute the quenched aliquot with mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).

    • Analyze all samples by a stability-indicating HPLC method. The method must be able to resolve the parent peak from any potential degradants.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of this compound remaining versus time for each condition.

    • Observe the formation of new peaks in the chromatograms, which correspond to degradation products.

This self-validating system allows you to directly observe the rate and nature of degradation under conditions relevant to your work, providing empirical data to guide your experimental design.

References

  • BenchChem. (2025). Technical Support Center: Navigating the Challenges of Furan Compound Stability in Acidic Conditions. BenchChem.
  • Montoya, A., & Haynes, B. S. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels.
  • ResearchGate. (n.d.). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution | Request PDF.
  • Semantic Scholar. (2018). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution.
  • Harmsen, P. F. H., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology.
  • Chemos GmbH&Co.KG. (2019). Safety Data Sheet: Furan-d4.
  • BenchChem. (n.d.). This compound | 4915-06-4.
  • BenchChem. (2025). Navigating the Physicochemical Landscape of 5-Bromofuran-3-carboxylic Acid: A Technical Guide. BenchChem.
  • PubMed Central. (n.d.). On the formation of 2- and 3-cyanofurans and their protonated forms in interstellar medium conditions: quantum chemical evidence.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Furan.
  • PubChem. (n.d.). This compound | C5H2BrNO | CID 708670.
  • Sigma-Aldrich. (n.d.). This compound | 4915-06-4.
  • BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Furans. BenchChem.
  • BenchChem. (2025). Common side reactions in the synthesis of 5-Bromofuran-3-carboxylic acid. BenchChem.
  • New Jersey Department of Health. (n.d.). Furan - Hazardous Substance Fact Sheet.
  • Bellina, F., et al. (2016). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or on Substituents. Molecules.
  • 1st Scientific LLC. (n.d.). 5-Bromofuran-2-carboxylic acid.
  • American Chemical Society. (2025). Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung.
  • PubChem. (n.d.). 5-Bromo-2-furanecarboxylic acid | C5H3BrO3 | CID 68511.

Sources

Identification and characterization of byproducts in 5-Bromofuran-2-carbonitrile reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 5-Bromofuran-2-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic building block in their synthetic workflows. This compound is a valuable intermediate due to its dual functionality; the nitrile group can be transformed into various functional groups, while the bromo-substituent provides a handle for cross-coupling reactions.[1] However, the synthesis and subsequent reactions of this compound are not without challenges. The electron-rich furan ring is susceptible to a range of side reactions, leading to byproduct formation that can complicate purification and reduce yields.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, characterize, and mitigate the formation of common byproducts. Our goal is to equip you with the scientific rationale and practical methodologies needed to optimize your reactions and ensure the purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and what are their inherent byproduct risks?

The two most prevalent strategies for synthesizing this compound involve either brominating a pre-existing furan-2-carbonitrile or converting a 5-amino group on the furan ring to a nitrile via a Sandmeyer-type reaction. Each route has a distinct byproduct profile.

  • Electrophilic Bromination of Furan-2-carbonitrile: This is a direct approach, often employing brominating agents like N-Bromosuccinimide (NBS) or elemental bromine (Br₂). The primary challenge is controlling selectivity. The furan ring is highly activated and prone to over-bromination, leading to di- and poly-brominated species.[2]

  • Sandmeyer Cyanation of 5-Bromo-2-aminofuran: This route starts with an amino-furan, which is converted to a diazonium salt and subsequently displaced by a cyanide nucleophile using a copper(I) cyanide catalyst.[3] The Sandmeyer reaction is a powerful tool but is notorious for generating specific side products due to its radical-based mechanism.[4][5]

Q2: What are the major byproducts expected from a Sandmeyer reaction involving a furan ring?

The Sandmeyer reaction proceeds via an aryl radical intermediate after the diazonium salt is reduced by a copper(I) catalyst.[5] This radical nature gives rise to several predictable side products:

  • Phenol Analogs (5-Hydroxyfuran-2-carbonitrile): The diazonium salt intermediate is thermally unstable and can react with water, which is often present in the reaction medium, to form the corresponding hydroxylated furan.[6] This is often exacerbated by elevated temperatures.

  • Biaryl Compounds (Bi-furans): The furan radical can couple with another radical, leading to the formation of dimeric bi-furan byproducts.[6]

  • Azo Dyes: If any unreacted diazonium salt couples with an electron-rich aromatic species (like the furan product itself), colored azo dye impurities can form.[6]

Q3: How does the stability of the furan ring contribute to byproduct formation?

The furan ring's stability is a critical factor. It can be susceptible to degradation under certain conditions, leading to a complex mixture of impurities.

  • Acid Sensitivity: Strong acidic conditions, sometimes used in diazotization, can promote ring-opening of the furan nucleus.[7]

  • Oxidative Instability: The electron-rich furan ring is sensitive to strong oxidizing agents, which can also lead to degradation.[7]

  • Thermal Stress: High temperatures can cause decomposition, particularly if other functional groups are present that can undergo decarboxylation or other thermal reactions.[8]

Troubleshooting Guide

This guide addresses specific issues encountered during the synthesis and handling of this compound.

Issue 1: Low yield of this compound with a complex mixture of unidentified products.

This is a common problem that can stem from several factors related to reaction conditions and reagent stability.

Possible Cause Troubleshooting Steps & Scientific Rationale
Decomposition of Diazonium Salt (Sandmeyer Route) The diazonium salt intermediate is thermally labile. Solution: Ensure the diazotization step is performed at low temperatures (typically 0-5 °C) to maintain the salt's stability.[6][9] Use the diazonium salt immediately after its preparation and add it slowly to the cold copper(I) cyanide solution to ensure it reacts before it can decompose.
Over-bromination (Bromination Route) The furan ring is highly activated. Solution: 1. Reduce the molar equivalents of the brominating agent. 2. Maintain a low reaction temperature to decrease the reaction rate and improve selectivity.[7] 3. Use a milder brominating agent like N-Bromosuccinimide (NBS) instead of elemental bromine (Br₂) to reduce the formation of poly-brominated species.[2]
Furan Ring Degradation Strong acids or high temperatures are degrading the starting material or product. Solution: 1. Ensure the reaction is carried out under anhydrous conditions unless specified otherwise.[7] 2. If strong acid is required, use the minimum effective amount and maintain low temperatures. 3. Avoid excessive heating during the reaction and work-up. Monitor reaction progress by TLC or HPLC to avoid unnecessarily long reaction times.[10]
Poor Reagent Quality Impurities in starting materials can lead to side reactions. Solution: Ensure all starting materials and solvents are pure and anhydrous. For instance, 2-bromomalonaldehyde, a related building block, is known to polymerize if impure, highlighting the importance of reagent quality.[11]
Issue 2: An unexpected, persistent colored impurity is observed in the final product.

Colored impurities are often indicative of highly conjugated systems, which can form even in trace amounts.

Possible Cause Troubleshooting Steps & Scientific Rationale
Azo Dye Formation (Sandmeyer Route) Unreacted diazonium salt has coupled with an electron-rich aromatic ring. Solution: 1. Ensure an excess of the copper(I) cyanide is present to trap the diazonium salt as it is formed. 2. Maintain a low temperature and controlled addition rate of the diazonium salt to prevent its accumulation.[6] 3. Purification via column chromatography is often effective at removing these highly polar and colored impurities.
Polymerization/Degradation Products Furan derivatives can polymerize or degrade under acidic or thermal stress to form complex, colored tars. Solution: 1. Re-evaluate reaction conditions to minimize acid concentration and temperature. 2. During purification, consider using neutral alumina for chromatography instead of silica gel, as silica can be acidic and promote degradation of sensitive compounds.[11]
Byproduct Identification Summary

The table below summarizes potential byproducts, their molecular weights, and key analytical signatures to aid in their identification.

Potential Byproduct Origin Molecular Weight ( g/mol ) Key Analytical Signature (MS & NMR)
5-Hydroxyfuran-2-carbonitrileSandmeyer109.08MS: M+ at m/z 109. ¹H NMR: Absence of the characteristic C-Br bond's influence. Presence of a broad -OH peak.
2,5-DibromofuranOver-bromination225.88MS: Isotopic pattern for two bromine atoms (M+, M+2, M+4). ¹H NMR: High symmetry may lead to a singlet for the two furan protons.
Bi-furan Dinitrile DimerSandmeyer216.18MS: M+ at m/z 216. ¹H NMR: Complex aromatic region with signals corresponding to two distinct furan rings.
Furan-2-carbonitrile (Starting Material)Incomplete Bromination93.08MS: M+ at m/z 93. ¹H NMR: Presence of three distinct furan proton signals.

Analytical Protocols & Workflows

Workflow for Identifying an Unknown Impurity

When an unknown peak appears in your analytical chromatogram, a systematic approach is crucial for its identification.

G cluster_0 Phase 1: Initial Detection & Data Collection cluster_1 Phase 2: Hypothesis Generation cluster_2 Phase 3: Structural Confirmation A Unknown Peak Detected (HPLC/GC) B Acquire Mass Spectrum (LC-MS / GC-MS) A->B C Determine Molecular Weight & Isotopic Pattern B->C D Compare MW with Potential Byproducts (See Table Above) C->D F Formulate Hypothesis on Impurity Structure D->F E Consider Reactants, Solvents, and Degradants E->F G Isolate Impurity (Prep-HPLC / Column) F->G H Acquire NMR Data (¹H, ¹³C, COSY) G->H I Confirm Structure H->I

Caption: Logical workflow for the identification of an unknown byproduct.

Protocol 1: GC-MS for Volatile Byproduct Analysis

This method is ideal for identifying volatile impurities such as unreacted starting materials or low molecular weight degradation products.[12]

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS).

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: Hold at 250 °C for 5 minutes.

  • Injector: Splitless mode, 250 °C.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 40-400.

  • Sample Preparation: Dissolve the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.

Protocol 2: HPLC-UV/MS for General Purity and Byproduct Profiling

HPLC is the workhorse technique for purity analysis of non-volatile compounds like this compound and its higher molecular weight byproducts.[13]

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) and coupled to a Mass Spectrometer (e.g., Waters ACQUITY UPLC with QDa).

  • Column: Reversed-phase C18 column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: DAD scan from 210-400 nm. MS scan in positive ESI mode.

  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in acetonitrile. Dilute to a final concentration of 0.1 mg/mL with the initial mobile phase composition.

References

  • BenchChem. (2025). Common side reactions in the synthesis of 5-Bromofuran-3-carboxylic acid. BenchChem Technical Support.
  • Wikipedia. (2023). Sandmeyer reaction. Wikipedia, The Free Encyclopedia. [Link]
  • American Chemical Society. (2023). Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung.
  • BenchChem. (2025). Reducing side product formation in Sandmeyer reactions. BenchChem Technical Support.
  • BenchChem. (2025). Navigating the Physicochemical Landscape of 5-Bromofuran-3-carboxylic Acid: A Technical Guide. BenchChem Technical Support.
  • L.S. College, Muzaffarpur. (2020). Sandmeyer reaction. Department of Chemistry. [Link]
  • Halawa, A. H. (2014). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. World Journal of Organic Chemistry, 2(1), 9-17.
  • BenchChem. (2025). Technical Support Center: Synthesis of 5-Bromofuran-3-carboxylic acid. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting low yield in Benzonitrile synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting low yield in chromone synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting low yields in heterocyclic synthesis with 2-Bromomalonaldehyde. BenchChem Technical Support.
  • Kumar, V., & Kumar, A. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19, 1-22.
  • BenchChem. (2025). A Comparative Guide to HPLC Purity Analysis of 5-(Bromomethyl)thiophene-2-carbonitrile. BenchChem Technical Support.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Detection of 5-Methyl-2-furonitrile. BenchChem Technical Support.

Sources

Navigating the Purification of 5-Bromofuran-2-carbonitrile: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the purification of 5-Bromofuran-2-carbonitrile. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights to navigate the challenges you may encounter during the purification of this versatile synthetic intermediate. This document moves beyond a simple step-by-step protocol, offering a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your purification processes effectively.

Understanding the Molecule: Key Physicochemical Properties

This compound is a solid at room temperature with a melting point of 40-43°C and a boiling point of approximately 185.4°C.[1] Its structure, featuring an electron-rich furan ring, a bromine atom, and a nitrile group, makes it a valuable building block in medicinal chemistry and materials science.[2][3] However, this functionality also presents unique challenges in purification, particularly concerning the stability of the furan ring.

PropertyValueSource
Molecular Formula C₅H₂BrNO[4]
Molecular Weight 171.98 g/mol [4]
Appearance Yellow to orange-yellow crystalline powder
Melting Point 40-43°C
Boiling Point ~185.4°C[1]
Solubility Soluble in organic solvents like ethanol and dimethylformamide.

The Synthetic Landscape: Anticipating Common Impurities

Effective purification begins with an understanding of the potential impurities that may be present in your crude reaction mixture. The most common synthetic route to this compound involves the bromination of 2-furonitrile.[5] This reaction can generate a variety of byproducts that need to be removed.

Potential Impurities Include:

  • Unreacted 2-Furonitrile: Incomplete bromination will result in the presence of the starting material.

  • Positional Isomers (e.g., 4-Bromofuran-2-carbonitrile): Bromination of the furan ring can sometimes lead to the formation of other brominated isomers, although the 5-bromo isomer is generally favored.

  • Poly-brominated Species (e.g., X,5-Dibromofuran-2-carbonitrile): Over-bromination can introduce additional bromine atoms onto the furan ring.

  • 5-Bromofuran-2-carboxylic acid: The furan ring is susceptible to hydrolysis under acidic or basic conditions, which can convert the nitrile group to a carboxylic acid.[6][7]

  • Ring-Opened Byproducts: Harsh acidic or basic conditions can lead to the degradation and opening of the furan ring.[6][7]

  • Residual Brominating Reagent and Byproducts: Depending on the brominating agent used (e.g., Br₂, NBS), residual reagents or their byproducts may be present.

2-Furonitrile 2-Furonitrile This compound This compound 2-Furonitrile->this compound Bromination Positional Isomers Positional Isomers 2-Furonitrile->Positional Isomers Side Reaction Poly-brominated Species Poly-brominated Species This compound->Poly-brominated Species Over-bromination Hydrolysis/Ring Opening Hydrolysis/Ring Opening This compound->Hydrolysis/Ring Opening Degradation cluster_0 Purification Workflow Crude Product Crude Product Preliminary Clean-up Preliminary Clean-up Crude Product->Preliminary Clean-up Oily/Very Impure Column Chromatography Column Chromatography Crude Product->Column Chromatography Solid/Slightly Impure Preliminary Clean-up->Column Chromatography Recrystallization Recrystallization Column Chromatography->Recrystallization Remove trace impurities/color Pure Product Pure Product Column Chromatography->Pure Product Recrystallization->Pure Product

Sources

Technical Support Center: Catalyst Selection for Efficient Reactions of 5-Bromofuran-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding catalyst selection for efficient cross-coupling and cyanation reactions involving 5-Bromofuran-2-carbonitrile. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges and accelerate your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with this compound in cross-coupling reactions?

A1: this compound is an electron-deficient heteroaromatic halide. This presents a unique set of challenges. The electron-withdrawing nature of the nitrile group can make the C-Br bond more susceptible to oxidative addition, which is often favorable. However, the furan ring itself and the nitrile group can pose problems. Five-membered heteroarenes are known to coordinate to palladium centers, which can lead to catalyst deactivation by displacing the supporting phosphine ligand.[1] Furthermore, the choice of base and temperature must be carefully managed to avoid potential degradation or side reactions involving the sensitive furan ring.

Q2: I'm planning a Suzuki-Miyaura coupling. Where do I start with catalyst selection?

A2: For a Suzuki-Miyaura coupling, the choice of ligand is paramount. Given the electron-deficient nature of the substrate, a bulky and electron-rich phosphine ligand is recommended to enhance the rate of oxidative addition and subsequent catalytic turnover.[2] A good starting point would be a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃, paired with a biarylphosphine ligand such as SPhos or XPhos. These ligands have demonstrated broad utility for challenging substrates, including heteroaryl halides.[3][4][5]

Q3: For a Sonogashira coupling, should I use a copper co-catalyst?

A3: The decision to use a copper(I) co-catalyst depends on the specific substrates and observed side reactions. The classic Sonogashira protocol employs a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) with a copper(I) salt (e.g., CuI).[4][6] However, a major drawback of this system is the competing homocoupling of the terminal alkyne (Glaser coupling), which is promoted by copper and oxygen.[4][7] If you observe significant formation of this byproduct, switching to a copper-free protocol is advisable.[2][7] Copper-free conditions often require a more robust palladium/ligand system and may need slightly higher temperatures.

Q4: My goal is a Buchwald-Hartwig amination. What are the key considerations for this substrate?

A4: In Buchwald-Hartwig amination, the primary challenge is often catalyst inhibition by the amine coupling partner or the heteroaromatic substrate itself.[1][8] The use of sterically hindered, bulky biarylphosphine ligands (e.g., XPhos, RuPhos) is critical.[9] These ligands create a bulky environment around the palladium center, which promotes the desired C-N reductive elimination and discourages the formation of inactive catalyst species.[10] Additionally, the choice of base is crucial; a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required, but its compatibility with other functional groups on your amine must be considered.[11] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be effective, though they may require higher catalyst loadings or longer reaction times.[11][12]

Catalyst & Conditions Selection Guide

The following diagram provides a decision-making workflow for selecting an initial catalyst system for the most common transformations of this compound.

G start Desired Transformation? cc_bond C-C Bond Formation start->cc_bond C-C cn_bond C-N Bond Formation start->cn_bond C-N cc_cyanation C-CN Bond Formation (Cyanation) start->cc_cyanation C-CN suzuki Suzuki Coupling (Boronic Acid/Ester) cc_bond->suzuki sonogashira Sonogashira Coupling (Terminal Alkyne) cc_bond->sonogashira heck Heck Coupling (Alkene) cc_bond->heck buchwald Buchwald-Hartwig (Amine) cn_bond->buchwald cyanation Cyanation (Cyanide Source) cc_cyanation->cyanation suzuki_rec System: Pd(OAc)₂ / SPhos Base: K₃PO₄ Solvent: Dioxane/H₂O suzuki->suzuki_rec sonogashira_rec System: Pd(PPh₃)₂Cl₂ / CuI Base: Et₃N Solvent: THF/DMF Consider Copper-Free for Homocoupling sonogashira->sonogashira_rec heck_rec System: Pd(OAc)₂ / PPh₃ Base: Et₃N or NaOAc Solvent: DMF or Toluene heck->heck_rec buchwald_rec System: Pd₂(dba)₃ / XPhos Base: NaOtBu Solvent: Toluene buchwald->buchwald_rec cyanation_rec System: Pd/C / dppf Source: Zn(CN)₂ Solvent: DMAC cyanation->cyanation_rec

Caption: Initial catalyst system decision tree.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Q: My Suzuki coupling reaction has stalled, resulting in a low yield. What should I investigate first?

A: A low-yielding Suzuki coupling with a furan derivative often points to issues with catalyst activity, oxygen contamination, or the stability of the boronic acid.[13]

  • Catalyst Activity: The active species is Pd(0). If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure it is effectively reduced in situ. Using a fresh batch of catalyst or a more robust, air-stable precatalyst can be beneficial.[13]

  • Oxygen Contamination: Oxygen can degrade the Pd(0) catalyst and promote unwanted homocoupling of the boronic acid.[13] Ensure your solvent is thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon) and that the reaction is maintained under a strictly inert atmosphere.[8]

  • Reagent Stability: Furan boronic acids can be unstable and prone to protodeboronation (loss of the boronic acid group).[13] Verify the purity of your boronic acid. If protodeboronation is suspected, consider switching to a milder base (e.g., K₂CO₃ or KF) or using more stable boronic esters (e.g., MIDA or pinacol esters).[13]

The following workflow illustrates a systematic approach to troubleshooting this issue.

G start Low Yield in Suzuki Coupling check_reagents 1. Verify Reagent Quality - Fresh Catalyst? - Pure Boronic Acid? - Anhydrous/Degassed Solvent? start->check_reagents check_atmosphere 2. Ensure Inert Atmosphere - Proper Degassing? - Positive N₂/Ar Pressure? check_reagents->check_atmosphere Reagents OK optimize_conditions 3. Optimize Reaction Conditions check_atmosphere->optimize_conditions Atmosphere OK sub_optimize optimize_conditions->sub_optimize change_ligand 3a. Change Ligand (e.g., PPh₃ → SPhos/XPhos) sub_optimize->change_ligand change_base 3b. Change Base (e.g., K₂CO₃ → K₃PO₄) sub_optimize->change_base change_temp 3c. Vary Temperature (e.g., 80°C → 110°C) sub_optimize->change_temp success Yield Improved change_ligand->success change_base->success change_temp->success

Caption: Troubleshooting workflow for a low-yielding Suzuki coupling.

ParameterRecommended Starting Conditions for Suzuki CouplingRationale
Palladium Source Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1.5 mol%)Common, reliable Pd(II) and Pd(0) sources.[4]
Ligand SPhos or XPhos (3-5 mol%)Bulky, electron-rich ligands that promote oxidative addition and prevent catalyst deactivation.[3][5]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Effective bases for transmetalation with heteroaryl halides.[9]
Solvent 1,4-Dioxane/H₂O or Toluene/H₂O (4:1 to 10:1)Biphasic systems that facilitate dissolution of both organic and inorganic reagents.[4][8]
Temperature 80 - 110 °CSufficient thermal energy is often required for efficient catalysis.[4]
Sonogashira Coupling

Q: I am observing a significant amount of alkyne homocoupling (Glaser product) in my Sonogashira reaction. How can I suppress this side reaction?

A: Glaser coupling is a primary side reaction in copper-catalyzed Sonogashira couplings, promoted by the presence of oxygen.[4][7] To minimize it:

  • Strictly Anaerobic Conditions: The most critical step is the rigorous exclusion of oxygen. Degas all solvents and reagents thoroughly (freeze-pump-thaw is highly effective) and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[2][7]

  • Consider Copper-Free Conditions: If homocoupling persists, switching to a copper-free protocol is the best solution. These protocols typically rely on a more active palladium catalyst system and an amine base/solvent like triethylamine or diisopropylethylamine.[2][7]

  • Control Reagent Addition: Slowly adding the terminal alkyne to the reaction mixture can maintain a low concentration of the alkyne, favoring the cross-coupling pathway over homocoupling.

ParameterRecommended Starting Conditions for Sonogashira CouplingRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%)Standard, commercially available catalysts for Sonogashira reactions.[4][6]
Copper Co-catalyst CuI (4-10 mol%)Facilitates the reaction but can promote homocoupling. Omit for copper-free protocols.[4]
Base Et₃N or DIPEA (2-3 equivalents)Acts as both a base and often a co-solvent.[4][14]
Solvent THF or DMFAnhydrous and degassed solvents are essential for reproducibility.[4]
Temperature Room Temperature to 80 °CElectron-deficient bromides may require elevated temperatures to facilitate oxidative addition.[2][15]
Buchwald-Hartwig Amination

Q: My Buchwald-Hartwig amination with a primary aliphatic amine is giving low conversion. What catalyst system modifications should I try?

A: Low conversion with primary amines often indicates catalyst inhibition or an insufficiently active catalytic system for the C-N bond formation.

  • Ligand Choice is Key: First-generation phosphine ligands like P(o-tolyl)₃ are often ineffective for primary amines.[10] The use of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) is crucial for promoting the reaction with a wide range of amines, including hindered primary amines.[11][16]

  • Base Compatibility: While strong bases like NaOtBu are highly effective, they can be incompatible with certain functional groups.[11] If your substrate is base-sensitive, consider using weaker inorganic bases like K₂CO₃ or K₃PO₄, but be prepared for potentially longer reaction times or the need for higher catalyst loading.[11]

  • Catalyst Precatalyst: Using well-defined, air-stable palladium precatalysts (e.g., GPhos-supported catalysts) can improve reproducibility and ensure efficient generation of the active Pd(0) species, especially for challenging substrates like five-membered heteroaryl halides.[1][12]

ParameterRecommended Starting Conditions for Buchwald-Hartwig AminationRationale
Palladium Source Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (2 mol%)Standard palladium sources that form the active catalyst with the appropriate ligand.[9]
Ligand XPhos or BrettPhos (4-6 mol%)Sterically hindered ligands that facilitate C-N reductive elimination and resist catalyst deactivation.[11][16]
Base NaOtBu or LHMDS (1.5 equivalents)Strong, non-nucleophilic bases required for amine deprotonation.[11]
Solvent Toluene or DioxaneAnhydrous, non-protic solvents are standard for this transformation.[10]
Temperature 80 - 110 °CThermal energy is typically required to drive the reaction to completion.
Heck Coupling & Cyanation
ReactionParameterRecommended Starting ConditionsRationale
Heck Coupling Palladium Source Pd(OAc)₂ (2-5 mol%)A common and effective precatalyst for Heck reactions.[17][18]
Ligand PPh₃ or P(o-tolyl)₃ (4-10 mol%)Standard phosphine ligands; ligand choice can influence regioselectivity.[4][17]
Base Et₃N or NaOAc (2 equivalents)Organic or inorganic bases are used to regenerate the Pd(0) catalyst.[17][18]
Solvent DMF, NMP, or ToluenePolar aprotic solvents are typically used.[17]
Cyanation Palladium Source Pd/C (2 mol%) or Pd(OAc)₂ (2 mol%)Heterogeneous or homogeneous catalysts can be used.[19]
Ligand dppf (4 mol%)Bidentate ligands can stabilize the catalyst against poisoning by cyanide.[19]
Cyanide Source Zn(CN)₂ (0.6 equivalents)A common, relatively safe, and effective cyanide source.[19][20]
Solvent DMAC or DMFHigh-boiling polar aprotic solvents are typically required.[19]

Experimental Protocols

Note: The following protocols are generalized starting points. Optimization of specific parameters may be necessary for different coupling partners. Always handle reagents in a well-ventilated fume hood and use appropriate personal protective equipment.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 3.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[8]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 5:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Protocol for Copper-Catalyzed Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and the copper(I) salt (e.g., CuI, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF), the base (e.g., Et₃N, 3 equiv.), this compound (1.0 equiv.), and the terminal alkyne (1.2 equiv.).[4]

  • Reaction: Stir the reaction mixture at the appropriate temperature (e.g., 60 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: Cool the mixture to room temperature and filter through a pad of celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography.

References

  • Time in Denbighshire, GB. Google Search.
  • Technical Support Center: Sonogashira Coupling with Electron-Deficient Aryl Halides. Benchchem.
  • Palladium-Catalyzed Cyanation of Aryl Bromides with Malononitrile via Carbon–Nitrile Bond Cleavage Medi
  • Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal.
  • Troubleshooting low reactivity in Sonogashira coupling reactions. Benchchem.
  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Organic Chemistry Portal.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry.
  • Heck Reaction. University of California, Irvine.
  • Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 5-Bromofuran-3-carboxylic Acid. Benchchem.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • Technical Support Center: Troubleshooting Sonogashira Coupling with Purines. Benchchem.
  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines.
  • Sonogashira coupling. Wikipedia.
  • Sonogashira troubleshooting help needed. Reddit.
  • Heck reaction. Wikipedia.
  • Buchwald–Hartwig amin
  • Technical Support Center: Suzuki Coupling with Furan Deriv
  • Buchwald-Hartwig Amin
  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society.
  • Technical Support Center: Troubleshooting Suzuki Coupling Reactions with 5-Amino-2-bromobenzonitrile. Benchchem.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine. Benchchem.

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Technical Support Center: Isolation and Purification of 5-Bromofuran-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the work-up and purification of 5-Bromofuran-2-carbonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who require this key building block in high purity. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot and adapt these methods effectively.

The isolation of pure this compound from a crude reaction mixture presents several challenges common to substituted furan chemistry. These include the management of thermally and acid-sensitive intermediates, the separation of closely related isomers, and the removal of persistent reagents or byproducts. This guide provides a systematic approach to navigate these issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing this compound?

A1: The impurity profile largely depends on the synthetic route, but common contaminants include:

  • Unreacted Starting Material: Such as 2-furonitrile if the bromination reaction did not go to completion.

  • Positional Isomers: Depending on the regioselectivity of the bromination, other isomers like 4-bromofuran-2-carbonitrile can form.[1]

  • Polybrominated Species: The furan ring is susceptible to over-bromination, leading to di- or tri-brominated products, especially if an excess of the brominating agent is used or if reaction temperatures are too high.[1][2]

  • Degradation Products: Furan rings can be sensitive to strong acids and high temperatures, potentially leading to ring-opened byproducts.[2][3] It is crucial to maintain controlled, typically anhydrous, conditions to minimize this.[2]

  • Residual Reagents: Brominating agents like N-Bromosuccinimide (NBS) and byproducts like succinimide are common impurities that must be removed during the aqueous work-up.

Q2: My crude product is a dark oil, but the pure compound should be a solid. What happened?

A2: This is a frequent issue. The presence of impurities often results in a phenomenon known as freezing point depression, preventing the product from crystallizing. The dark color typically indicates the presence of polymeric or degradation byproducts. An effective purification method, such as column chromatography, is required to remove these impurities before crystallization can be attempted.

Q3: How do I monitor the purification process effectively?

A3: Thin Layer Chromatography (TLC) is the most indispensable tool for monitoring your purification.[1] Before, during, and after your work-up, TLC will help you visualize the starting material, the desired product, and any impurities.[2] For column chromatography, it is essential for identifying which fractions contain your pure compound. For more quantitative assessment, techniques like HPLC and NMR spectroscopy are the standards for final purity validation.[2][4]

Troubleshooting Guide: Common Purification Issues

Problem Potential Cause(s) Recommended Solution(s)
Persistent Impurity with Similar Rf to Product The impurity is likely a positional isomer (e.g., 4-bromofuran-2-carbonitrile) with very similar polarity.[1]Optimize Chromatography: Use a longer column to increase the number of theoretical plates and a shallow solvent gradient to maximize separation.[1] Attempt Recrystallization: Carefully screen for a solvent system where the solubility of the product and the impurity differ significantly. Fractional recrystallization may be effective.[2][5]
Low Yield After Column Chromatography Product is too polar/non-polar: The chosen eluent may be too weak (product remains on the column) or too strong (product co-elutes with impurities). Compound Degradation: this compound may be degrading on the silica gel, which is slightly acidic.Develop TLC Method: Find a solvent system that gives the product an Rf value of approximately 0.3 to 0.35 for optimal separation.[6][7] Use Neutralized Silica: If acid sensitivity is suspected, consider treating the silica gel with a base like triethylamine before packing the column or adding a small amount (~0.1%) of triethylamine to the eluent.[7]
Product Fails to Crystallize After Purification Residual Solvent: Trace amounts of solvent can inhibit crystal lattice formation. Purity Still Insufficient: Even small amounts of a persistent impurity can prevent crystallization.High Vacuum Drying: Dry the purified product under high vacuum for an extended period to remove all solvent traces. Re-purify: Analyze the product by ¹H NMR or HPLC to identify the remaining impurity and repeat the purification step, potentially with a different technique (e.g., switch from chromatography to recrystallization).
Aqueous Work-up Forms a Persistent Emulsion The organic and aqueous layers have similar densities, or surfactants (from reagents or byproducts) are present.Add Brine: Add a saturated aqueous solution of NaCl to the separatory funnel. This increases the ionic strength and density of the aqueous phase, helping to break the emulsion.[1] Filter through Celite: For stubborn emulsions, filtering the entire mixture through a pad of Celite can sometimes resolve the issue.

Experimental Protocols

Protocol 1: General Aqueous Work-up

This protocol is designed to quench the reaction and remove water-soluble impurities and reagents.

  • Quench the Reaction: Once the reaction is deemed complete by TLC, cool the mixture in an ice bath. Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining brominating agent (e.g., Br₂ or NBS) until the orange/yellow color disappears.[2]

  • Dilute and Extract: Dilute the quenched mixture with water and transfer it to a separatory funnel. Extract the aqueous layer 2-3 times with a suitable organic solvent like ethyl acetate or dichloromethane.[1]

  • Wash the Organic Layer: Combine the organic extracts. Wash the combined layer sequentially with:

    • 1 M HCl (if basic impurities like pyridine are present).

    • Saturated aqueous sodium bicarbonate (NaHCO₃) to remove acidic impurities.[2]

    • Saturated aqueous NaCl (brine) to remove residual water and help prevent emulsions.[8]

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2] Caution: Avoid excessive heat as furan compounds can be temperature-sensitive.[3]

Protocol 2: Purification by Flash Column Chromatography

Flash chromatography is the primary method for separating the target compound from isomers and other byproducts.[2]

  • Select the Eluent: Using TLC, identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation and moves the desired compound to an Rf of ~0.3.[7]

  • Pack the Column:

    • Plug the bottom of a glass column with a small piece of cotton or glass wool.[6]

    • Add a small layer (~1-2 cm) of sand.[7]

    • Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column, ensuring no air bubbles are trapped.[6]

    • Allow the silica to settle, draining the excess solvent until the solvent level is just above the silica bed. Add another layer of sand on top to protect the silica surface.[6]

  • Load the Sample: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent (like dichloromethane). Apply the solution carefully to the top of the column. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute and Collect: Carefully add the eluent to the column and apply positive pressure (air or nitrogen). Collect fractions in test tubes and monitor their contents by TLC.[9]

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization

Recrystallization is an excellent final purification step to obtain a highly crystalline, pure solid, provided a suitable solvent is found.[5]

  • Solvent Screening: The ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point. Test small amounts of your product in various solvents (e.g., hexanes, ethanol, isopropanol, toluene, or mixtures thereof).

  • Dissolve the Compound: In an Erlenmeyer flask, add the minimum amount of hot solvent required to fully dissolve the purified compound.

  • Cool Slowly: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask will slow the cooling and evaporation rates, promoting the growth of larger, purer crystals.

  • Induce Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a single seed crystal of the pure compound.

  • Cool Further: Once crystals begin to form at room temperature, place the flask in an ice bath to maximize the yield of the precipitate.

  • Isolate and Dry: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[5] Dry the crystals under high vacuum to remove all residual solvent.

Purification Workflow Diagram

The following diagram outlines the decision-making process for purifying this compound after the initial reaction work-up.

Purification_Workflow Crude Crude Product (Post-Work-up) TLC Analyze by TLC Crude->TLC Column Flash Column Chromatography TLC->Column Multiple spots or streaking observed Recrystallize Recrystallization TLC->Recrystallize One major spot, product is solid CheckPurity Check Purity (TLC, NMR, HPLC) Column->CheckPurity Recrystallize->CheckPurity Pure Pure this compound CheckPurity->Column Impurities remain CheckPurity->Pure Purity >95%

Sources

Technical Support Center: Managing Thermal Instability of Furan Rings in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for chemists, researchers, and drug development professionals. This guide is designed to address the inherent thermal and chemical instability of the furan ring, a common challenge in synthetic chemistry. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these complexities and optimize your experimental outcomes.

Part 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses the fundamental principles governing the stability of the furan ring.

Q1: Why is the furan ring so susceptible to thermal and acidic instability compared to a more robust aromatic system like benzene?

A1: The instability of the furan ring is rooted in its electronic structure. While considered aromatic, its resonance energy is approximately 16 kcal/mol, significantly lower than that of benzene (~36 kcal/mol)[1]. This reduced aromatic stabilization makes the ring highly susceptible to disruption. Under acidic conditions, the ring is easily protonated, most often at the alpha-carbon (Cα). This initial protonation is frequently the rate-limiting step that initiates decomposition pathways, such as nucleophilic attack by solvents, leading to irreversible ring-opening and the formation of 1,4-dicarbonyl compounds[1].

Q2: What are the primary decomposition pathways for furan under thermal stress, independent of strong acids?

A2: Under thermal stress, furan decomposition is complex and highly dependent on the substituents present. Key pathways include:

  • Ring-Opening Isomerization: The furan ring can open to form reactive intermediates. For example, furfural can isomerize to an open-chain species that subsequently cyclizes to 2-pyrone or fragments into furan and carbon monoxide[2][3].

  • Carbene Intermediates: Decomposition can proceed through carbene intermediates, which are formed by the shifting of hydrogen atoms or functional groups within the furan ring structure[2][4].

  • Radical Chemistry: Furans with weaker C-H or C-O bonds, such as 2-furfuryl alcohol, are prone to forming resonantly stabilized radicals upon bond scission at elevated temperatures, initiating radical-driven decomposition pathways[2][4].

Q3: How do substituents electronically influence the stability of the furan ring?

A3: Substituents play a critical role in modulating furan stability.

  • Electron-Withdrawing Groups (EWGs): Groups like formyl (-CHO) or carboxyl (-COOH) generally increase the stability of the furan ring against acid-catalyzed degradation[1][5]. They decrease the electron density of the ring, making it less susceptible to protonation.

  • Electron-Releasing Groups (ERGs): Groups like methyl (-CH3) or methoxy (-OCH3) increase the ring's electron density. While useful for promoting certain electrophilic substitutions, they can also create highly reactive electrophiles upon protonation, which can accelerate polymerization and decomposition[1].

Part 2: Troubleshooting Guide - Common Experimental Failures

This section provides solutions to specific problems encountered during synthesis.

Problem: My reaction mixture is turning into a black, insoluble polymer.

Cause: This is a classic sign of acid-catalyzed polymerization. Standard Lewis acids used in reactions like Friedel-Crafts acylations (e.g., AlCl₃) are often too harsh for the sensitive furan ring, leading to rapid decomposition and polymerization[1]. Protic solvents can also exacerbate this issue[6].

Solutions:

  • Lower the Reaction Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Nitration, for instance, is often conducted at very low temperatures using mild nitrating agents[1][5].

  • Select Milder Catalysts: Replace strong Lewis acids with milder alternatives.

  • Choose an Appropriate Solvent: Use polar aprotic solvents like DMF or DMSO, which can have a stabilizing effect on furan derivatives. Avoid protic solvents like water or alcohols in acid-catalyzed reactions[6].

  • Control pH: If acidic conditions are unavoidable, use a buffered system to maintain a less aggressive pH[1].

Problem: My Diels-Alder reaction has a low yield, and I suspect it's reversing.

Cause: The furan-maleimide Diels-Alder reaction is a thermally reversible equilibrium[7]. At elevated temperatures, the equilibrium shifts to favor the retro-Diels-Alder (rDA) reaction, breaking the adduct back into its furan and maleimide components[8][9]. The endo adduct, which is the kinetic product, typically undergoes the rDA reaction at a lower temperature than the more thermodynamically stable exo adduct[9][10][11].

Solutions:

  • Strict Temperature Control: Conduct the reaction at the lowest feasible temperature to favor the forward Diels-Alder reaction.

  • Leverage Substituent Effects: The reaction's reversibility can be tuned. Electron-withdrawing substituents on the furan and/or electron-attracting groups on the maleimide can influence the stability and formation rate of the adducts[10][12][13].

  • Isomer Considerations: Be aware that isomerization from the endo to the exo adduct can occur, often preceded by an rDA reaction of the endo adduct[10]. The choice of reaction conditions can influence the endo/exo ratio[11].

Problem: I am observing significant ring-opening and the formation of 1,4-dicarbonyl byproducts.

Cause: This side reaction is common during the polymerization of furfuryl alcohol and other acid-sensitive furans, especially in the presence of water[14][15]. The furan ring is protonated and then attacked by a nucleophile (often water), leading to ring scission.

Solutions:

  • Anhydrous Conditions: Rigorously exclude water from your reaction system. Use flame-dried glassware and anhydrous solvents.

  • Aprotic Solvents: Employ aprotic solvents that cannot act as nucleophiles in a ring-opening sequence[6].

  • Initiator/Catalyst Choice: The nature of the acidic initiator can influence the degree of ring-opening. While the presence of water is often more critical, experimenting with different mild acids may reduce this side reaction[15].

Part 3: Proactive Strategies for Furan Ring Stabilization

Designing your experiment with stability in mind is the most effective approach.

Strategy 1: Strategic Use of Protecting Groups

For furanic compounds bearing highly reactive functionalities, such as the aldehyde in furfural or 5-hydroxymethylfurfural (5-HMF), temporary passivation via protecting groups can dramatically improve stability and product yields, especially under industrial conditions[16].

Acetalization: This is a primary strategy for protecting carbonyl groups. The reaction with an alcohol (e.g., methanol) or a diol (e.g., ethylene glycol) converts the aldehyde or ketone into an acetal or ketal, which is significantly more stable under various conditions.

  • Benefit: Acetal protection allows reactions to be run at higher concentrations and with lower catalyst loadings. For example, the oxidation of protected 5-HMF to 2,5-furandicarboxylic acid (FDCA) proceeds with much higher efficiency than the unprotected version[16].

  • Deprotection: The carbonyl group can be easily regenerated via hydrolysis in the presence of an acid catalyst[16].

Strategy 2: Rational Selection of Solvents and Catalysts

The reaction environment is paramount. The tables below summarize key choices for maintaining the integrity of the furan ring.

Table 1: Solvent Selection Guide for Furan Stability

Solvent TypeExamplesImpact on Furan StabilityCommon Applications/Considerations
Polar Aprotic DMF, DMSO, AcetonitrileStabilizing ; can suppress degradation pathways.[6]Preferred for reactions where furan degradation is a major concern.
Protic Water, Methanol, EthanolDestabilizing in the presence of acid; can act as a nucleophile, leading to ring-opening.[6][14]Avoid if possible in acid-catalyzed reactions. If necessary, use minimal amounts and low temperatures.
Nonpolar Aprotic Toluene, Heptane, Diethyl EtherGenerally neutral, but solubility of polar reagents can be an issue.Good for reactions where polarity is not required and acid is absent.

Table 2: Catalyst Selection for Common Furan Reactions

Reaction TypeHarsh Catalysts (Avoid)Milder AlternativesKey Considerations
Friedel-Crafts Acylation AlCl₃, FeCl₃Phosphoric acid, Boron trifluoride (BF₃·OEt₂)[1][5]For highly reactive agents like trifluoroacetic anhydride, a catalyst may not be needed[5].
Nitration/Sulfonation Concentrated H₂SO₄/HNO₃Acetyl nitrate (at low temp), Pyridine-SO₃ complex[1][5]Temperature control is critical to prevent runaway reactions and polymerization.
Hydrogenation/Decarbonylation High temperaturesNi-MgO, Cu-based, or Co-based catalysts can be effective at lower temperatures[17][18][19][20].Catalyst choice can steer selectivity towards different products (e.g., furan vs. furfuryl alcohol)[17].
Visualization of Key Processes

Furan_Decomposition cluster_acid Acid-Catalyzed Pathway cluster_thermal Thermal Pathway Furan Furan Derivative Protonated Protonated Intermediate Furan->Protonated H⁺ (Strong Acid) Thermal Thermally Excited State Furan->Thermal Δ (Heat) Opened 1,4-Dicarbonyl (Ring-Opened Product) Protonated->Opened H₂O / Nu⁻ Polymer Insoluble Polymer Protonated->Polymer Polymerization Carbene Carbene Intermediate Thermal->Carbene Radical Radical Intermediate Thermal->Radical

Caption: Furan Decomposition Pathways.

Diels_Alder_Equilibrium Reactants Furan + Maleimide Adduct Diels-Alder Adduct (Endo/Exo) Reactants->Adduct  Diels-Alder (Forward) Favored by: - Low Temperature - EWGs on Furan   Adduct->Reactants  Retro-Diels-Alder Favored by: - High Temperature  

Caption: Diels-Alder / Retro-Diels-Alder Equilibrium.

Part 4: Key Experimental Protocols

These protocols provide step-by-step guidance for common procedures where furan stability is a concern.

Protocol 1: Mild Vilsmeier-Haack Formylation of 2-Methylfuran

This protocol demonstrates the formylation of an electron-rich furan under carefully controlled conditions to prevent degradation[1].

Materials:

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 2-Methylfuran

  • Anhydrous 1,2-Dichloroethane

  • Sodium acetate, Ice

Procedure:

  • Reagent Preparation: In a flame-dried flask under a nitrogen atmosphere, cool anhydrous DMF (2.2 eq.) to 0°C in an ice bath.

  • Slowly add POCl₃ (2.0 eq.) dropwise to the DMF, ensuring the temperature is maintained at 0°C. The Vilsmeier reagent will form.

  • Stir the mixture for 30 minutes at 0°C, then allow it to warm to room temperature for another 30 minutes.

  • Reaction Setup: Add anhydrous 1,2-dichloroethane to the flask, then cool the mixture back to 0°C.

  • Substrate Addition: Add a solution of 2-methylfuran (1.0 eq.) in 1,2-dichloroethane dropwise, keeping the internal temperature below 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring progress by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the acid by adding a concentrated aqueous solution of sodium acetate and stir vigorously for 1 hour to ensure complete hydrolysis of the intermediate iminium salt.

  • Extraction & Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the resulting 5-methyl-2-furaldehyde by distillation or column chromatography.

Protocol 2: Acetal Protection of Furfural using Ethylene Glycol

This protocol provides a general method for stabilizing a furan aldehyde prior to subsequent reactions, based on principles of acetalization[16].

Materials:

  • Furfural

  • Ethylene glycol (1.5 eq.)

  • p-Toluenesulfonic acid (p-TsOH, catalytic amount, e.g., 0.01 eq.)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add furfural (1.0 eq.), ethylene glycol (1.5 eq.), a catalytic amount of p-TsOH, and toluene.

  • Azeotropic Removal of Water: Heat the mixture to reflux. Water will be formed during the reaction and removed azeotropically with toluene, collecting in the Dean-Stark trap. Continue refluxing until no more water is collected.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting furfural is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Wash the solution with saturated aqueous sodium bicarbonate to neutralize the acid catalyst, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene under reduced pressure. The resulting acetal is often pure enough for the next step, but can be further purified by vacuum distillation if necessary.

References
  • Technical Support Center: Solvent Effects on Furan Stability and Reactivity. (n.d.). Benchchem.
  • Steering the Mechanism of the Furan-Maleimide Retro-Diels-Alder Reaction to a Sequential Pathway with an. (n.d.). ORBi.
  • Park, S. Y., et al. (2015). Furan in Thermally Processed Foods - A Review. PMC - NIH.
  • managing instability of furan rings during functionalization. (n.d.). Benchchem.
  • Limacher, A., et al. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. PubMed.
  • Self-Healing in Mobility-Restricted Conditions Maintaining Mechanical Robustness: Furan–Maleimide Diels–Alder Cycloadditions in Polymer Networks for Ambient Applications. (n.d.). NIH.
  • Van de Vijver, R., et al. (n.d.). Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. Biblio.
  • Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials. (n.d.). RSC Publishing.
  • Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. (n.d.). MDPI.
  • Van de Vijver, R., et al. (2020). Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. ResearchGate.
  • Simmie, J. M., & Somers, K. P. (n.d.). Thermal decomposition and isomerization of furfural and 2-pyrone: a theoretical kinetic study. RSC Publishing.
  • Oxidative Cleavage of Furans. (n.d.). Organic Reactions.
  • Selective Production of Furan from Gas-Phase Furfural Decarbonylation on Ni-MgO Catalysts. (n.d.). ACS Sustainable Chemistry & Engineering.
  • Ammar, M., et al. (2015). Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials. RSC Publishing.
  • Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline.
  • Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. (2022). ACS Publications.
  • Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives. (2024). MDPI.
  • Scheme of Diels-Alder reaction and retro-Diels-Alder reaction of furan and maleimide derivatives. (n.d.). ResearchGate.
  • Catalytic synthesis of renewable 2-methylfuran from furfural. (2024). RSC Publishing.
  • Catalytic synthesis of renewable 2-methylfuran from furfural. (2024). RSC Publishing.
  • Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymeriz
  • Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. (n.d.). MDPI.
  • Van Renterghem, L. M., et al. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. PubMed.
  • Substituent effects on the reversibility of furan-maleimide cycloadditions. (2011). PubMed.
  • Substituent Effects on the Reversibility of Furan–Maleimide Cycloadditions. (n.d.). ResearchGate.
  • Furan derivatives. Part 8 On substituent effects in the synthesis of 4,5-dihydro-3 H -naphtho[1,8- bc ]furans. (n.d.). ResearchGate.

Sources

Strategies to avoid debromination of 5-Bromofuran-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromofuran-2-carbonitrile (CAS 4915-06-4). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address the most common and critical challenge encountered when working with this reagent: unwanted debromination. This guide provides in-depth, field-proven strategies, troubleshooting advice, and detailed protocols to help you maximize your reaction yields and product purity.

Understanding the Challenge: The Fragile C-Br Bond

This compound is a valuable synthetic intermediate due to its dual functionality. The bromine atom is primed for various cross-coupling reactions, while the nitrile group can be hydrolyzed, reduced, or converted to other functionalities.[1] However, the electron-rich nature of the furan ring, combined with the strong electron-withdrawing effect of the nitrile group, renders the C5-Br bond susceptible to cleavage.[2] This unwanted side reaction, known as hydrodebromination or protodebromination, leads to the formation of furan-2-carbonitrile, a common and often difficult-to-remove impurity.

This guide is structured into two main sections covering the most common reaction classes where debromination is problematic:

  • Palladium-Catalyzed Cross-Coupling Reactions

  • Metal-Halogen Exchange Reactions

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions like Suzuki-Miyaura and Sonogashira are powerful methods for C-C bond formation. However, the conditions used can often promote hydrodebromination as a competing pathway.

Frequently Asked Questions & Troubleshooting

Q1: I'm seeing a significant amount of furan-2-carbonitrile byproduct in my Suzuki-Miyaura coupling. What is the primary cause?

A1: The primary cause is often a mismatch between the rates of the desired catalytic cycle and the undesired hydrodebromination pathway. The electron-withdrawing nitrile group facilitates the rate-limiting oxidative addition of the C-Br bond to the Pd(0) catalyst.[3][4][5] However, if subsequent steps (transmetalation or reductive elimination) are slow, the resulting arylpalladium(II) intermediate can be intercepted by various hydrogen sources in the reaction mixture, leading to the debrominated product.[6][7][8] Common hydrogen sources include water, alcohols (from boronic ester hydrolysis), or even the amine base itself.

Q2: How can I adjust my Suzuki-Miyaura reaction conditions to minimize debromination?

A2: Optimizing your reaction involves carefully selecting the catalyst, ligand, base, and solvent to favor the cross-coupling pathway.

  • Ligand Choice is Critical: Use electron-rich, bulky phosphine ligands. These ligands accelerate the reductive elimination step, which is the final product-forming step of the catalytic cycle.[9] By speeding up this step, the lifetime of the vulnerable arylpalladium intermediate is reduced. Ligands like SPhos, XPhos, and t-Bu3P are excellent starting points.[10][11]

  • Base Selection: Avoid overly strong or nucleophilic bases. A milder base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often preferred over sodium hydroxide or alkoxides.[10] Anhydrous conditions using K₃PO₄ can be particularly helpful if you suspect protodeboronation of your boronic acid/ester is a contributing factor.[10]

  • Solvent System: Use anhydrous solvents. While Suzuki reactions are often tolerant of water, minimizing it can suppress a key hydrodebromination pathway.[6][7][8] A mixture of a non-polar solvent like dioxane or toluene with a minimal amount of water, or completely anhydrous conditions, is recommended.[10]

  • Boron Source: Consider using more stable boronic esters, such as pinacol (BPin) or neopentyl glycol esters, instead of boronic acids. Boronic acids are more prone to protodeboronation, which can complicate the reaction.[3][12]

Comparative Table: Suzuki-Miyaura Reaction Conditions
ParameterStandard Conditions (Prone to Debromination)Optimized Conditions (Minimizes Debromination)Rationale
Catalyst/Ligand Pd(PPh₃)₄, PdCl₂(dppf)Pd₂(dba)₃ / SPhos, XPhos, or t-Bu₃P•HBF₄Bulky, electron-rich ligands accelerate reductive elimination, outcompeting the debromination pathway.[10][11]
Base Na₂CO₃ (aq), NaOH, NaOMeK₃PO₄ (anhydrous), K₂CO₃ (aq)Milder, non-nucleophilic bases reduce side reactions. Anhydrous conditions limit hydrogen sources.[10]
Solvent Dioxane/H₂O (4:1), THF/H₂OToluene (anhydrous), Dioxane (anhydrous), 2-MeTHFMinimizes water, a known hydrogen source for hydrodebromination.[6][7][8]
Temperature 80-100 °C60-80 °CLower temperatures can slow side reactions. Use the lowest temperature that provides a reasonable reaction rate.
Troubleshooting Workflow for Cross-Coupling

Here is a decision-making workflow to systematically troubleshoot debromination issues in your cross-coupling reactions.

G start Debromination >5% in Cross-Coupling? ligand Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos). start->ligand Yes check1 Re-evaluate debromination. ligand->check1 base Change base to anhydrous K₃PO₄. check2 Re-evaluate debromination. base->check2 solvent Use rigorously anhydrous solvent (e.g., Toluene). check3 Re-evaluate debromination. solvent->check3 temp Lower reaction temperature by 10-20 °C. fail Problem persists. Consult further literature. temp->fail check1->base >5% success Success: Debromination <5% check1->success <5% check2->solvent >5% check2->success <5% check3->temp >5% check3->success <5%

Caption: Troubleshooting decision tree for debromination.

Q3: I'm performing a Sonogashira coupling. Are the strategies similar?

A3: Yes, the core principles are the same. The Sonogashira reaction also proceeds via a palladium catalytic cycle and can be plagued by hydrodebromination.[13][14] A key difference is the copper(I) co-catalyst.

  • Minimize Copper(I): Excess CuI can sometimes promote side reactions, including alkyne homocoupling (Glaser coupling).[14] Use the minimum effective catalytic amount.

  • Base Choice: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is standard. Ensure it is high purity and anhydrous.[15][16]

  • Copper-Free Conditions: If debromination persists, consider a copper-free Sonogashira protocol. These methods often rely on more sophisticated palladium/ligand systems but can provide cleaner reactions for sensitive substrates.

Section 2: Metal-Halogen Exchange Reactions

Generating an organometallic species via metal-halogen exchange is a common strategy to form a nucleophilic furan species. However, this is a particularly high-risk step for debromination due to the basic and nucleophilic nature of the reagents used.

Frequently Asked Questions & Troubleshooting

Q1: My attempt to lithiate this compound with n-BuLi resulted almost entirely in debromination. What went wrong?

A1: This is a classic issue. Standard organolithium reagents like n-butyllithium (n-BuLi) are extremely strong bases. At typical reaction temperatures (e.g., -78 °C), the rate of proton abstraction from solvent (like THF) or other sources can be competitive with or even faster than the desired Br/Li exchange, especially for an activated substrate like this. Furthermore, any localized warming during the addition of n-BuLi can dramatically accelerate this side reaction.[17][18]

Q2: How can I successfully perform a metal-halogen exchange while avoiding debromination?

A2: The key is to use milder conditions and/or more chemoselective reagents.

  • Cryogenic Temperatures: Perform the reaction at the lowest possible temperature. While -78 °C (dry ice/acetone) is common, a temperature of -90 to -100 °C (using a cryocooler or a slush bath like liquid N₂/diethyl ether) can significantly suppress the debromination rate.

  • Use a "Turbo-Grignard" Reagent: The single most effective strategy is to switch from an organolithium reagent to isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), often called the "Turbo-Grignard" reagent.[19][20][21][22] This reagent, developed by Knochel, performs a Br/Mg exchange under much milder conditions (e.g., -20 °C to 0 °C) and has a vastly superior functional group tolerance, including for nitriles.[20][23] It is significantly less basic than n-BuLi, which dramatically reduces the incidence of hydrodebromination.

Protocol: Optimized Halogen-Magnesium Exchange using i-PrMgCl·LiCl

This protocol provides a robust method for generating the 5-magnesiated furan-2-carbonitrile species with minimal debromination.

Materials:

  • This compound

  • i-PrMgCl·LiCl (typically 1.3 M in THF, commercially available)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., benzaldehyde, trimethylsilyl chloride)

  • Saturated aqueous NH₄Cl solution

  • Standard glassware, syringes, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.

  • Reagent Addition: Place this compound (1.0 equiv) into the flask and dissolve it in anhydrous THF (to make a ~0.5 M solution).

  • Cooling: Cool the solution to -20 °C using a suitable cooling bath (e.g., ethylene glycol/dry ice).

  • Exchange Reaction: Add i-PrMgCl·LiCl (1.05-1.1 equiv) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -15 °C.

  • Stirring: Stir the resulting dark solution at -20 °C for 30-45 minutes. Monitor by TLC or GC-MS by quenching a small aliquot in sat. aq. NH₄Cl to check for the consumption of starting material.

  • Electrophilic Quench: Add the desired electrophile (1.2 equiv) dropwise at -20 °C.

  • Warm-up: Allow the reaction to slowly warm to room temperature and stir for 1-2 hours, or until the reaction is complete.

  • Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Comparative Diagram: Reagent Reactivity Profile

G reagent_nBuLi n-Butyllithium (n-BuLi) High Basicity High Reactivity Requires Cryogenic Temps (-78 to -100 °C) High Risk of Debromination reagent_turbo i-PrMgCl·LiCl (Turbo-Grignard) Moderate Basicity High Reactivity (due to LiCl) Milder Temps Tolerated (-20 to 0 °C) Low Risk of Debromination

Sources

Optimizing temperature and reaction time for 5-Bromofuran-2-carbonitrile reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromofuran-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding the optimization of reaction temperature and time for reactions involving this versatile synthetic intermediate. Our focus is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively.

Section 1: Synthesis of this compound

The synthesis of this compound itself is the first critical step. The most common methods involve the bromination of 2-Furonitrile or a Sandmeyer-type reaction from a corresponding amine. Optimization of these reactions is crucial for a good yield and purity of your starting material.

Frequently Asked Questions (FAQs): Synthesis

Q1: What is the most common method for synthesizing this compound and what are the key optimization parameters?

A1: A prevalent laboratory-scale synthesis is the electrophilic bromination of 2-Furonitrile. The furan ring is electron-rich and readily undergoes electrophilic aromatic substitution, typically at the 5-position.[1] Key parameters to optimize are the choice of brominating agent, reaction temperature, and reaction time.

Q2: I'm getting a low yield during the bromination of 2-Furonitrile. What are the likely causes and how can I improve it?

A2: Low yields in this reaction are often due to over-bromination (formation of dibromo species), or incomplete reaction.[2][3]

  • Temperature Control is Critical: The furan ring is highly reactive.[2] Running the reaction at a low temperature (e.g., 0 °C to room temperature) can significantly improve selectivity for the mono-brominated product.[2][3] High temperatures can lead to degradation and the formation of tar.[4]

  • Controlled Reagent Addition: Add the brominating agent (e.g., Br₂ or NBS) slowly and dropwise to the solution of 2-Furonitrile.[2][5] This helps to control the reaction exotherm and prevent localized high concentrations of the brominating agent, which can lead to over-bromination.[6]

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a milder and more selective brominating agent than elemental bromine (Br₂) and can be a better choice to minimize the formation of poly-brominated byproducts.[2][3]

  • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC). Once the starting material is consumed, quench the reaction to prevent further side reactions.[3][7] Prolonged reaction times, especially at elevated temperatures, can lead to product decomposition.[6]

Q3: Can I use a Sandmeyer reaction to synthesize this compound? What are the key considerations for temperature and time?

A3: Yes, a Sandmeyer reaction is a viable alternative, starting from 5-aminofuran-2-carbonitrile.[8][9][10] This multi-step process involves diazotization of the amine followed by displacement with a bromide salt, typically using a copper(I) bromide catalyst.[8][9][11]

  • Diazotization Temperature: The formation of the diazonium salt is typically carried out at low temperatures (0-5 °C) to prevent its decomposition.[11]

  • Sandmeyer Reaction Temperature: The subsequent reaction with CuBr is often performed at a slightly elevated temperature (e.g., room temperature to 60-75 °C) to facilitate the displacement of the diazonium group with bromide.[11] The optimal temperature will depend on the specific substrate and solvent.

  • Reaction Time: The reaction time for the Sandmeyer step can range from 1 to several hours.[11] It is crucial to monitor the reaction by TLC to determine the point of completion.

Troubleshooting Low Yield in Synthesis
Potential CauseTroubleshooting StepsExpected Outcome
Over-bromination 1. Reduce the molar equivalent of the brominating agent (start with 1.05-1.1 eq).[3]2. Lower the reaction temperature (e.g., to 0 °C).[2]3. Use a milder brominating agent like NBS.[3]Increased selectivity for the desired mono-brominated product.
Incomplete Reaction 1. Ensure the purity and reactivity of your brominating agent.[3]2. Modestly increase the reaction temperature if the reaction is sluggish at lower temperatures.[3]3. Extend the reaction time, monitoring carefully by TLC.[3]Full consumption of the starting material.
Product Decomposition 1. Avoid high reaction temperatures.[2][12]2. Minimize reaction time; quench as soon as the starting material is consumed.[5][7]3. Ensure anhydrous conditions, as water can lead to ring-opening side reactions.[2]Higher yield of the target compound with fewer impurities.

Section 2: Downstream Reactions of this compound

This compound is a valuable building block, primarily used in metal-catalyzed cross-coupling reactions like Suzuki, Stille, and Sonogashira couplings.[1] Optimizing temperature and reaction time in these reactions is key to achieving high yields and purity of the desired products.

Frequently Asked Questions (FAQs): Cross-Coupling Reactions

Q1: I'm performing a Suzuki coupling with this compound and getting low conversion. What should I do?

A1: Low conversion in Suzuki couplings can be due to several factors. The electron-withdrawing nitrile group can make the C-Br bond less reactive towards oxidative addition.[13]

  • Increase Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier. Gradually increasing the temperature (e.g., from 80 °C to 100 °C or higher) can improve the reaction rate.[13] Microwave heating can also be an effective way to achieve higher temperatures and shorter reaction times.[7][13]

  • Screen Catalysts and Ligands: The choice of palladium catalyst and ligand is critical. For less reactive aryl bromides, using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can facilitate the oxidative addition step.[13][14]

  • Choice of Base and Solvent: Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective for challenging couplings.[13] The solvent system (e.g., dioxane/water, DMF) also plays a crucial role and may need optimization.[15]

Q2: My Suzuki coupling reaction is producing a lot of homocoupled byproduct from my boronic acid. How can I minimize this?

A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or an unsuitable catalyst system.[13][14]

  • Ensure Inert Atmosphere: Thoroughly degas your reaction mixture and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[13]

  • Optimize Stoichiometry: Using a large excess of the boronic acid can increase the rate of homocoupling. Try using a smaller excess, typically 1.1 to 1.5 equivalents.[13]

  • Temperature and Time: Running the reaction at the lowest temperature that still provides a reasonable reaction rate can sometimes minimize side reactions. Do not let the reaction run for an unnecessarily long time after the starting material is consumed.

General Optimization Workflow for Suzuki Coupling

G start Start: Low Yield in Suzuki Coupling check_catalyst Is the Catalyst/Ligand System Optimal? start->check_catalyst change_catalyst Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) check_catalyst->change_catalyst No check_temp Is the Reaction Temperature Sufficient? check_catalyst->check_temp Yes change_catalyst->check_temp increase_temp Increase Temperature in Increments (e.g., 80°C -> 100°C) Consider Microwave Heating check_temp->increase_temp No check_base Is the Base Strong Enough? check_temp->check_base Yes increase_temp->check_base change_base Switch to a Stronger Base (e.g., K₃PO₄, Cs₂CO₃) check_base->change_base No check_time Is Reaction Time Optimized? check_base->check_time Yes change_base->check_time monitor_tlc Monitor by TLC/LC-MS Quench Upon Completion check_time->monitor_tlc No end End: Optimized Yield check_time->end Yes monitor_tlc->end

Caption: Troubleshooting workflow for low yield in Suzuki coupling reactions.

Section 3: Purification and Stability

Q1: I'm having trouble purifying my this compound containing product. What are the best methods?

A1: Purification can often be achieved by column chromatography on silica gel.[2][3] If your compound is a carboxylic acid derivative, it may streak on the silica gel. Adding a small amount of a volatile acid like acetic acid (~0.5-1%) to your eluent can help to achieve better separation by keeping the carboxylic acid protonated.[16] Recrystallization is also a powerful technique if a suitable solvent system can be found.[2][16]

Q2: How stable is this compound to heat?

A2: While specific data is limited, furan rings, in general, can be sensitive to high temperatures, which can cause degradation or decarboxylation if a carboxylic acid group is present.[2][12] It is always advisable to use the lowest effective temperature for reactions and to store the compound in a cool, dark place under an inert atmosphere.

Experimental Protocol: General Procedure for Suzuki Coupling

This is a general protocol and may require optimization for your specific substrates.

  • Setup: To a flame-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[15]

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.[13]

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1).[13][15] Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if applicable) under a positive flow of inert gas.[13]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.[13]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[13]

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[13]

  • Purification: Purify the crude product by column chromatography or recrystallization.[16]

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Purification A Combine Reactants: - this compound - Boronic Acid - Base B Evacuate & Backfill with Inert Gas (x3) A->B C Add Degassed Solvent B->C D Add Pd Catalyst & Ligand C->D E Heat to Optimized Temperature (e.g., 90-100°C) D->E F Monitor by TLC/LC-MS E->F G Cool & Quench F->G H Aqueous Work-up (Extraction) G->H I Dry & Concentrate H->I J Purify (Chromatography/Recrystallization) I->J K Pure Product J->K

Caption: General experimental workflow for a Suzuki coupling reaction.

References

  • Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry.
  • Sandmeyer reaction. Wikipedia.
  • Sandmeyer Reaction - experimental procedure and set up. YouTube.
  • Sandmeyer reaction. L.S.College, Muzaffarpur.
  • What are some common causes of low reaction yields? Reddit.
  • Sandmeyer Reaction. Organic Chemistry Portal.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.

Sources

Validation & Comparative

A Comparative Guide to the Validation of HPLC Methods for the Analysis of Substituted Furans

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of substituted furans. Tailored for researchers, scientists, and drug development professionals, this document delves into the critical aspects of method validation, offering experimentally-backed insights to ensure analytical procedures are fit for purpose. The content herein is structured to provide a comprehensive understanding of the nuances involved in analyzing this specific class of compounds, grounding all recommendations in established regulatory frameworks and scientific principles.

Introduction: The Analytical Challenge of Substituted Furans

Substituted furans are a class of heterocyclic organic compounds that are significant in pharmaceutical and food sciences. They can be active pharmaceutical ingredients (APIs), key intermediates, or process-related impurities and degradation products. Their analysis is often complicated by their diverse polarities, potential for instability, and structural similarities, which necessitate the development of robust and reliable HPLC methods. The validation of these methods is not merely a regulatory requirement but a scientific necessity to ensure data integrity. This guide will navigate the validation process as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, with a specific focus on the unique challenges posed by substituted furans.[1][2][3][4]

The Cornerstone of Reliability: HPLC Method Validation

The primary objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3] For substituted furans, this means the method must be able to accurately and precisely quantify the analyte of interest, often in the presence of structurally similar compounds. The validation process encompasses a series of experimental evaluations of the method's performance characteristics.

Workflow for HPLC Method Validation

The following diagram outlines the typical workflow for validating an HPLC method for the analysis of substituted furans, from initial development to final approval.

HPLC Method Validation Workflow cluster_validation_params Validation Parameters MethodDevelopment Method Development & Optimization PreValidation Pre-Validation Checks (System Suitability) MethodDevelopment->PreValidation ValidationExecution Execution of Validation Parameters PreValidation->ValidationExecution DataAnalysis Data Analysis & Statistical Evaluation ValidationExecution->DataAnalysis Specificity Specificity/ Selectivity Linearity Linearity Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness ValidationReport Validation Report Generation DataAnalysis->ValidationReport MethodApproval Method Approval & Implementation ValidationReport->MethodApproval

Caption: Workflow for HPLC Method Validation.

Comparative Analysis of HPLC Methods for Substituted Furans

The choice of HPLC column and mobile phase is critical for the successful separation of substituted furans. The diverse polarity within this class of compounds often necessitates different approaches.

3.1. Column Selection: A Comparative Overview

The stationary phase chemistry dictates the separation mechanism. For substituted furans, which can range from polar (e.g., hydroxymethylfurfural) to non-polar, the column choice is paramount.

  • Reverse-Phase (RP) Columns: These are the most widely used columns in HPLC and are effective for a broad range of furan derivatives.[5]

    • C18 (Octadecyl): The workhorse of RP-HPLC, C18 columns provide excellent hydrophobic retention for moderately polar to non-polar substituted furans.[5] They are ideal for separating furan derivatives with alkyl or aryl substitutions.

    • C8 (Octyl): With a shorter alkyl chain, C8 columns offer less hydrophobic retention than C18 columns and are suitable for more polar furan derivatives or when a shorter analysis time is desired.[6]

    • Polar-Embedded/Endcapped Columns: These columns have a polar group embedded within the alkyl chain or at the end (endcapping). This modification makes them more compatible with highly aqueous mobile phases, which is beneficial for retaining very polar substituted furans that might elute in the void volume on traditional C18 or C8 columns.[7]

  • Normal-Phase (NP) Columns: NP-HPLC is employed for very polar compounds that are not well-retained in reverse-phase.[6]

    • Silica Columns: Unmodified silica columns are used with non-polar mobile phases (e.g., hexane, chloroform).[6] This mode is particularly useful for separating isomers of substituted furans.

  • Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: HILIC is a variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous solvent.[5] This technique is excellent for very polar, water-soluble substituted furans.

Table 1: Comparison of HPLC Columns for Furan Analysis

Column TypeStationary PhaseTypical Mobile PhaseBest Suited ForAdvantagesDisadvantages
Reverse-Phase C18, C8Acetonitrile/Methanol and Water/BufferModerately polar to non-polar furansRobust, versatile, wide availabilityPoor retention of very polar furans
Polar-Embedded C18 with embedded polar groupHigh aqueous content mobile phasesPolar, water-soluble furansEnhanced retention of polar analytesMay have different selectivity than C18
Normal-Phase SilicaHexane, ChloroformNon-polar, isomeric furansExcellent for isomer separationSensitive to water in mobile phase
HILIC Amide, DiolHigh organic content with some waterVery polar, hydrophilic furansGood retention of highly polar compoundsLonger equilibration times

3.2. Mobile Phase Optimization

The mobile phase composition is adjusted to achieve optimal separation. Key considerations include the organic modifier (acetonitrile or methanol), pH, and buffer concentration. Acetonitrile generally provides better peak shape and lower UV cutoff, while methanol can offer different selectivity.[8] For ionizable substituted furans (e.g., those with carboxylic acid groups), controlling the mobile phase pH with a suitable buffer is crucial for consistent retention times and peak shapes.

Deep Dive into Validation Parameters with Experimental Data

The following sections detail the core validation parameters with illustrative experimental data for two hypothetical HPLC methods: Method A (Reverse-Phase) for a moderately polar substituted furan and Method B (HILIC) for a highly polar substituted furan.

4.1. Specificity and the Role of Forced Degradation Studies

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are essential for demonstrating the stability-indicating nature of an HPLC method.[9][10][11]

Experimental Protocol: Forced Degradation

  • Prepare Stock Solutions: Prepare solutions of the substituted furan in a suitable solvent.

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 105°C for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for a specified duration.

  • Analysis: Analyze the stressed samples by HPLC and evaluate the peak purity of the main analyte peak using a photodiode array (PDA) detector.

A successful stability-indicating method will show resolution between the main peak and all degradation products.[12][9]

Forced Degradation Decision Tree

This diagram illustrates the decision-making process during forced degradation studies to ensure the development of a stability-indicating method.

Forced Degradation Logic Start Start Forced Degradation Study Stress Apply Stress Conditions (Acid, Base, Peroxide, Heat, Light) Start->Stress Analyze Analyze Stressed Samples by HPLC-PDA Stress->Analyze CheckPurity Are all peaks pure and resolved? Analyze->CheckPurity Optimize Optimize Chromatographic Conditions CheckPurity->Optimize No End Method is Stability-Indicating CheckPurity->End Yes Optimize->Analyze

Caption: Decision tree for forced degradation studies.

4.2. Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[1] It is typically evaluated by a linear regression analysis of the peak area versus concentration data.

Table 2: Linearity Data Comparison

ParameterMethod A (Reverse-Phase)Method B (HILIC)Acceptance Criteria
Concentration Range 1 - 100 µg/mL5 - 150 µg/mLCover the expected range
Correlation Coefficient (r²) 0.99950.9992≥ 0.999
y-intercept 125.3210.8Close to zero

4.3. Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value.[1] It is often determined by recovery studies, where a known amount of the analyte is spiked into a placebo matrix.

Table 3: Accuracy (Recovery) Data

Spiked LevelMethod A (% Recovery)Method B (% Recovery)Acceptance Criteria
80% 99.5%101.2%98.0% - 102.0%
100% 100.2%99.8%98.0% - 102.0%
120% 99.8%100.5%98.0% - 102.0%

4.4. Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[1] It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Table 4: Precision Data (%RSD)

Precision LevelMethod A (%RSD)Method B (%RSD)Acceptance Criteria
Repeatability (n=6) 0.8%1.2%≤ 2.0%
Intermediate Precision (n=6) 1.1%1.5%≤ 2.0%

4.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.[1]

Table 5: LOD and LOQ Data

ParameterMethod A (µg/mL)Method B (µg/mL)
LOD 0.10.5
LOQ 0.31.5

4.6. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1]

Experimental Protocol: Robustness Testing

  • Vary Parameters: Introduce small, deliberate changes to the method, such as:

    • Flow rate (± 0.2 mL/min)

    • Column temperature (± 5°C)

    • Mobile phase composition (± 2% organic)

    • Mobile phase pH (± 0.2 units)

  • Analyze: Analyze a standard solution under each condition.

  • Evaluate: Assess the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

Table 6: Robustness Study Results (Impact on Retention Time)

Parameter VariationMethod A (% Change)Method B (% Change)Acceptance Criteria
Flow Rate (+0.2 mL/min) -8.5%-9.2%≤ 10%
Temperature (+5°C) -2.1%-3.5%≤ 5%

Conclusion: Selecting the Right Validated Method

The validation of an HPLC method for the analysis of substituted furans is a multifaceted process that requires a deep understanding of both the analytical technique and the chemical nature of the analytes. As demonstrated, both reverse-phase and HILIC methods can be successfully validated, but their applicability depends on the polarity of the specific furan derivative.

  • Method A (Reverse-Phase) is ideal for less polar to moderately polar substituted furans, offering excellent linearity, accuracy, and precision.

  • Method B (HILIC) provides a robust solution for highly polar, water-soluble furans that are poorly retained in reverse-phase chromatography.

Ultimately, the choice of method should be guided by the specific analytical challenge at hand. A thoroughly validated, stability-indicating HPLC method is indispensable for ensuring the quality, safety, and efficacy of pharmaceutical products containing substituted furans.

References

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][1][2][4][13]
  • Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2. [Link]
  • ResearchGate. Q2(R1)
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link][14]
  • Journal of Analytical & Pharmaceutical Research.
  • ResearchGate. Stability indicating HPLC method development - a review. [Link][9]
  • International Journal of Pharmaceutical Sciences Review and Research.
  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link][5]
  • Pharmaguideline. Different Types of HPLC Columns Used in Analysis. [Link][6]
  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link][7]
  • National Institutes of Health.

Sources

A Comparative Guide to the Reactivity of 5-Bromofuran-2-carbonitrile vs. 5-Iodofuran-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Functionalized Furans

The furan scaffold is a privileged heterocycle in medicinal chemistry and materials science, prized for its unique electronic properties and its role as a versatile synthetic intermediate. Specifically, 5-halofuran-2-carbonitriles serve as powerful building blocks for creating complex molecular architectures through transition-metal-catalyzed cross-coupling reactions. The nitrile group, a potent electron-withdrawing group, significantly influences the reactivity of the furan ring, while the halogen at the 5-position provides a handle for selective functionalization.[1][2]

This guide offers an in-depth, objective comparison of the reactivity of two key analogues: 5-bromofuran-2-carbonitrile and 5-iodofuran-2-carbonitrile. Understanding the nuanced differences in their performance in pivotal synthetic transformations is critical for rational route design, process optimization, and the efficient discovery of novel chemical entities. We will explore their comparative reactivity in cornerstone palladium-catalyzed reactions—Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination—supported by mechanistic principles and illustrative experimental data from analogous systems.

Foundational Principles: The Decisive Role of the Carbon-Halogen Bond

The fundamental difference in reactivity between this compound and its iodo-counterpart is dictated by the properties of the carbon-halogen (C-X) bond. The carbon-iodine (C-I) bond is longer, more polarizable, and significantly weaker than the carbon-bromine (C-Br) bond.

Bond TypeAverage Bond Energy (kJ/mol)
C-Br~285
C-I~213
(Data sourced from multiple chemical literature references compilation).[1]

This disparity in bond dissociation energy is the primary determinant of reactivity in palladium-catalyzed cross-coupling reactions. The catalytic cycle for these transformations universally begins with the oxidative addition of the organohalide to a low-valent palladium(0) complex.[3] This step, often the rate-determining step of the entire cycle, involves the cleavage of the C-X bond.[4] Consequently, the compound with the weaker C-I bond, 5-iodofuran-2-carbonitrile, will undergo oxidative addition more readily and at a faster rate than the C-Br analogue.[5] This translates into tangible synthetic advantages, including:

  • Milder Reaction Conditions: Reactions can often be conducted at lower temperatures.

  • Shorter Reaction Times: Faster kinetics lead to increased throughput.

  • Higher Catalyst Turnover: More efficient catalyst performance can allow for lower catalyst loadings.

  • Broader Substrate Scope: The higher reactivity can enable couplings with more challenging partners.

The following sections will dissect how this fundamental principle manifests in key cross-coupling reactions.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The choice between a bromo- or iodo-furan derivative can profoundly impact reaction outcomes. The following analyses are based on established reactivity trends and data from closely related systems, providing a robust framework for experimental design.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a cornerstone of modern synthesis for creating biaryl and heteroaryl structures.[3] The reactivity order for the halide is unequivocally I > OTf > Br >> Cl.[5]

Due to the weaker C-I bond, 5-iodofuran-2-carbonitrile is expected to exhibit significantly higher reactivity in Suzuki couplings. This allows for the use of milder bases and lower temperatures to achieve high yields, which is particularly beneficial when working with sensitive functional groups.

Illustrative Data from Analogous Halofuran Systems

Halofuran Substrate (Analogous)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
2-Bromo-5-butylfuranPd(PPh₃)₄ (3 mol%)K₂CO₃Dioxane/H₂O9012~75%
2-Iodo-5-butylfuranPd(PPh₃)₄ (3 mol%)K₂CO₃Dioxane/H₂O804>95%
This data is illustrative and based on analogous systems to demonstrate the reactivity trend.[6]

The data clearly suggests that the iodo-analogue provides a near-quantitative yield in a fraction of the time and at a lower temperature.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Halofuran-2-carbonitrile

This generalized protocol can be adapted for both the bromo- and iodo-substrates, with the expectation that the reaction with the iodo-compound will proceed faster and may require less forcing conditions.

dot

Caption: Generalized experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • 5-Halofuran-2-carbonitrile (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add 5-halofuran-2-carbonitrile (e.g., 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water). The mixture should be thoroughly degassed by bubbling argon through it for 15-20 minutes.

  • Add Pd(PPh₃)₄ (0.03-0.05 mmol) to the flask under a positive pressure of argon.

  • Seal the flask and heat the reaction mixture in a pre-heated oil bath to 80-90°C with vigorous stirring.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Expect the reaction with 5-iodofuran-2-carbonitrile to complete significantly faster.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the layers. Wash the organic layer with water, then with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-arylfuran-2-carbonitrile.[7]

Stille Coupling: Versatility with Organostannanes

The Stille reaction couples organohalides with organostannane reagents and is renowned for its tolerance of a wide array of functional groups.[8] The mechanism is analogous to the Suzuki coupling, with oxidative addition being a key step.[9] Consequently, 5-iodofuran-2-carbonitrile is the more reactive partner. This is particularly advantageous as Stille couplings can sometimes require elevated temperatures, and the use of the iodo-derivative can help mitigate thermal decomposition of sensitive substrates.[10]

dot

Stille_Cycle Pd0 Pd(0)L2 PdII R1-Pd(II)L2-X Pd0->PdII Oxidative Addition (R1-X) Transmetal R1-Pd(II)L2-R2 PdII->Transmetal Transmetalation (R2-SnBu3) Transmetal->Pd0 Reductive Elimination Product R1-R2 Transmetal->Product Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L2 PdII_X R-Pd(II)L2-X Pd0->PdII_X Oxidative Addition (R-X) PdII_Alkyne R-Pd(II)L2-(C≡CR') PdII_X->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination Product R-C≡CR' PdII_Alkyne->Product Alkyne H-C≡CR' Cu_Acetylide Cu-C≡CR' Alkyne->Cu_Acetylide + Cu(I), Base Cu_Acetylide->PdII_X

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Illustrative Data for Sonogashira Coupling

Reactions with this compound may require higher temperatures or longer reaction times to achieve comparable yields to its iodo counterpart.

Halide SubstrateAlkyne PartnerCatalyst SystemBaseTemp (°C)Time (h)Yield (%)
Aryl BromidePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N8012~85%
Aryl IodidePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N25-402>95%
This data is generalized from typical Sonogashira reactions to illustrate the reactivity trend.[11][12]
Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a critical transformation in pharmaceutical synthesis. [9]The reaction couples aryl halides with a wide range of primary and secondary amines. [13]As with C-C couplings, the oxidative addition of the aryl halide to the palladium catalyst is a crucial step, and the C-I bond is significantly more reactive than the C-Br bond. [14]This allows for the amination of 5-iodofuran-2-carbonitrile to be performed under milder conditions, which is essential for preventing side reactions with sensitive amine coupling partners.

dot

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd [Ar-Pd(II)L-X] Pd0->OxAdd Oxidative Addition (Ar-X) PdII_Amine [(R-NH-R')Pd(II)L(Ar)]+X- PdII_Amido [Ar-Pd(II)L(NRR')] PdII_Amine->PdII_Amido Deprotonation (Base) PdII_Amido->Pd0 Reductive Elimination Product Ar-NRR' PdII_Amido->Product OxAdd->PdII_Amine Amine Coordination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Illustrative Data for Buchwald-Hartwig Amination

The higher reactivity of the iodo-substrate often translates to higher yields and the ability to use a broader range of amines, including less nucleophilic ones.

Halide SubstrateAmine PartnerCatalyst SystemBaseTemp (°C)Time (h)Yield (%)
Aryl BromideMorpholinePd₂(dba)₃ / XPhosNaOtBu10018~80%
Aryl IodideMorpholinePd₂(dba)₃ / XPhosNaOtBu806>95%
This data is generalized from typical Buchwald-Hartwig reactions to illustrate the reactivity trend.[14][15]

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are dominant, the possibility of nucleophilic aromatic substitution (SNAr) should be considered. SNAr reactions are favored on electron-poor aromatic rings. The presence of the strongly electron-withdrawing nitrile group at the 2-position activates the furan ring towards nucleophilic attack. [1]In principle, a strong nucleophile could displace the halide at the 5-position.

However, SNAr reactions with furans are less common than with other activated systems like nitro-substituted benzenes. The reactivity order for the leaving group in SNAr is typically F > Cl > Br > I, the opposite of that in cross-coupling reactions. This is because the rate-determining step is usually the initial attack of the nucleophile, and the bond to the more electronegative halogen better polarizes the carbon atom for attack. Therefore, for SNAr, this compound would be expected to be more reactive than the iodo-analogue, although this reaction pathway is generally less efficient and synthetically useful than the cross-coupling methods described.

Conclusion and Strategic Recommendations

The comparative analysis unequivocally demonstrates that 5-iodofuran-2-carbonitrile is the more reactive and versatile building block for the majority of modern synthetic transformations, particularly palladium-catalyzed cross-coupling reactions.

  • For Efficiency and Mild Conditions: 5-Iodofuran-2-carbonitrile is the superior choice. Its use allows for faster reactions, lower temperatures, and potentially lower catalyst loadings, which is advantageous for both small-scale discovery and large-scale process chemistry.

  • For Cost-Considerations and Availability: this compound may present a more economical option. However, the potential need for more forcing conditions (higher temperatures, longer reaction times, more specialized catalyst systems) must be factored into the overall cost and efficiency of the synthetic route.

  • For Sequential Couplings: The differential reactivity between C-I and C-Br bonds can be exploited in di-halogenated systems for selective, sequential functionalization. While not the focus here, this principle underscores the importance of understanding relative halide reactivity.

For researchers and drug development professionals, the selection between these two reagents is a strategic decision. While the iodo-derivative offers broader applicability and process efficiency, the bromo-derivative remains a viable, cost-effective alternative for less demanding transformations. This guide provides the foundational data and mechanistic understanding to make an informed choice tailored to the specific synthetic challenge at hand.

References

  • ResearchGate (2018). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. [Link]
  • Myers, A. G. (n.d.). The Stille Reaction. Chem 115. [Link]
  • H-Net (n.d.). Flow Chemistry: Sonogashira Coupling. [Link]
  • Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. [Link]
  • NROChemistry (n.d.). Stille Coupling. [Link]
  • Wikipedia (n.d.). Stille reaction. [Link]
  • ACS Publications (2025).
  • PRAJÑÂ - Journal of Pure and Applied Sciences (2012). Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. [Link]
  • ResearchGate (n.d.).
  • Wikipedia (n.d.). Suzuki reaction. [Link]
  • Organic Syntheses (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. [Link]
  • Organic Chemistry Portal (n.d.). Suzuki Coupling. [Link]
  • SciSpace (n.d.). Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. [Link]
  • Organic & Biomolecular Chemistry (2023). Understanding the reactivity and selectivity of Diels-Alder reactions involving furans. [Link]
  • ResearchGate (n.d.). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. [Link]
  • ResearchGate (n.d.). Sonogashira coupling reaction of phenylacetylene with aryl halides in.... [Link]
  • Organic Chemistry Frontiers (2014).
  • ResearchGate (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
  • Wikipedia (n.d.). Sonogashira coupling. [Link]
  • University of Groningen research portal (n.d.).
  • EliScholar - Yale University (2021). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. [Link]
  • PMC - NIH (n.d.). Illuminating the Performance of Electron Withdrawing Groups in Halogen Bonding. [Link]
  • PMC - NIH (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
  • Semantic Scholar (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
  • YouTube (2023). 31) Why Electron withdrawing group at ortho, para position increase reactivity of Haloarenes class12. [Link]
  • Chemistry LibreTexts (2024). Sonogashira Coupling. [Link]
  • PMC - NIH (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
  • ResearchGate (n.d.).
  • YouTube (2019). Effect of Electron Withdrawing Substituents on the Reactivity of Haloarenes. [Link]

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A Comparative Guide to Catalysts for Cross-Coupling Reactions with 5-Bromofuran-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the furan scaffold remains a cornerstone, embedded in a vast array of pharmaceuticals, agrochemicals, and functional materials. 5-Bromofuran-2-carbonitrile, in particular, serves as a versatile building block, offering a strategic point for molecular diversification through cross-coupling reactions. The choice of catalyst is paramount in these transformations, dictating not only the yield and purity of the desired product but also the reaction's efficiency and scalability. This guide provides an in-depth, objective comparison of various catalytic systems for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions with this compound, supported by experimental data to inform your synthetic strategy.

The Strategic Importance of this compound

The this compound moiety is of significant interest due to the convergence of several key features. The furan ring is a bioisostere for the phenyl group, offering improved pharmacokinetic properties in some contexts. The nitrile group is a versatile functional handle, capable of being transformed into amines, carboxylic acids, or tetrazoles. The bromine atom at the 5-position provides a reactive site for the introduction of a wide range of substituents via transition metal-catalyzed cross-coupling reactions, enabling the rapid generation of diverse chemical libraries for drug discovery and materials science.

At a Glance: A Comparative Overview of Catalytic Systems

The following sections delve into a detailed comparison of catalyst performance for four major cross-coupling reactions. The data presented is a synthesis of literature findings on this compound and structurally analogous substrates, providing a reliable framework for catalyst selection and reaction optimization.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds. For this compound, palladium-based catalysts are the workhorses, often employed with phosphine ligands to enhance their activity.

Comparative Data for Suzuki-Miyaura Coupling
Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄PPh₃ (integrated)K₃PO₄DMF802485[1]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012High (not specified)[2]
2-quinolinealdoxime-Pd(II)-complex-Cs₂CO₃Toluene150 (MW)0.493[3]

Data for analogous bromofuran derivatives is included to provide a broader context.

Expertise & Experience: The choice between these catalytic systems often hinges on a trade-off between reaction speed, cost, and functional group tolerance. While Pd(PPh₃)₄ is a classic, reliable catalyst, microwave-assisted synthesis using specialized palladium complexes like the 2-quinolinealdoxime-Pd(II)-complex can dramatically reduce reaction times.[3] The use of bulky, electron-rich phosphine ligands like SPhos with Pd(OAc)₂ is particularly effective for challenging substrates, often allowing for lower catalyst loadings.[2]

Experimental Protocol: Suzuki-Miyaura Coupling

A representative protocol adapted from the coupling of analogous bromofuran derivatives is as follows:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add degassed DMF (5 mL).

  • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Heck Reaction: Vinylation of the Furan Core

The Mizoroki-Heck reaction provides a powerful method for the arylation or vinylation of alkenes.[4] In the context of this compound, this reaction allows for the introduction of various substituted alkene moieties.

Comparative Data for Heck Reaction
Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂P(o-tolyl)₃Et₃NAcetonitrileReflux5Not specified[4]
Pd(II)-complex-Et₃N/TBABDMF160 (MW)0.1-0.280-95[5]

Data for analogous bromobenzofuran derivatives is included to provide a broader context.

Expertise & Experience: The classic Heck conditions using Pd(OAc)₂ and a phosphine ligand are effective, though often require elevated temperatures and longer reaction times.[4] The use of microwave irradiation in conjunction with a suitable palladium complex and a phase-transfer agent like tetrabutylammonium bromide (TBAB) can significantly accelerate the reaction, leading to high yields in a matter of minutes.[5]

Experimental Protocol: Heck Reaction

A representative protocol adapted from the coupling of analogous bromofuran derivatives is as follows:

  • To a microwave vial, add this compound (1.0 mmol), the alkene (1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a ligand (e.g., P(o-tolyl)₃, 4 mol%).

  • Add DMF (5 mL), Et₃N (2.0 mmol), and TBAB (0.5 mmol).

  • Seal the vial and heat in a microwave reactor to 160 °C for 10-20 minutes.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Heck_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-Br Intermediate_A L2(R)Pd(II)-Br Oxidative\nAddition->Intermediate_A Alkene\nCoordination Alkene Coordination Intermediate_A->Alkene\nCoordination + Alkene - L Intermediate_B L(R)Pd(II)(Alkene)-Br Alkene\nCoordination->Intermediate_B Migratory\nInsertion Migratory Insertion Intermediate_B->Migratory\nInsertion Intermediate_C L(Br)Pd(II)-Alkyl Migratory\nInsertion->Intermediate_C Beta-Hydride\nElimination Beta-Hydride Elimination Intermediate_C->Beta-Hydride\nElimination Intermediate_D L(H)Pd(II)-Br Beta-Hydride\nElimination->Intermediate_D + Product Reductive\nElimination Reductive Elimination Intermediate_D->Reductive\nElimination + Base Reductive\nElimination->Pd(0)L2 - H-Base+ Br-

Catalytic cycle of the Mizoroki-Heck reaction.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, enabling the introduction of terminal alkynes onto the furan ring.[6] This reaction typically employs a dual catalytic system of palladium and copper.[6]

Comparative Data for Sonogashira Coupling
Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)YieldReference
Pd(PPh₃)₄CuIEt₃NTHFRT - 603-16Good (not specified)[7]
PdCl₂(PPh₃)₂CuIEt₃N/DIPADMF25-1002-24Good (not specified)[6]
Pd(OAc)₂ / PPh₃-Cs₂CO₃Toluene80-1104-18Good (not specified)[6]

Data for analogous aryl bromides is included to provide a broader context.

Expertise & Experience: The classic Sonogashira conditions using a palladium-phosphine complex and a copper(I) co-catalyst are highly effective for a wide range of substrates.[6][7] Copper-free conditions have also been developed to circumvent the issue of alkyne homocoupling (Glaser coupling), often employing a stronger base like cesium carbonate.[6] The choice of base and solvent can be critical, with amine bases often serving as both the base and a co-solvent.

Experimental Protocol: Sonogashira Coupling

A representative protocol adapted from the coupling of analogous aryl bromides is as follows:

  • To a dry Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous THF (10 mL) and Et₃N (3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise.

  • Stir the reaction at room temperature for 16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of this compound with a wide variety of primary and secondary amines.[8]

Comparative Data for Buchwald-Hartwig Amination
Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)YieldReference
Pd(OAc)₂XPhosK₃PO₄1,4-Dioxane11018-24Good (not specified)[9]
Pd₂(dba)₃RuPhosNaOtBuToluene100-11016-24Good (not specified)[9]
[Pd(allyl)Cl]₂t-BuXPhosNaOtBuToluene10024High (not specified)[10]

Data for analogous aryl bromides is included to provide a broader context.

Expertise & Experience: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand. Bulky, electron-rich biaryl phosphine ligands such as XPhos, RuPhos, and t-BuXPhos are generally the most effective, particularly for coupling with less reactive aryl bromides and for achieving high turnover numbers.[9][10] The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide or potassium phosphate being commonly used.

Experimental Protocol: Buchwald-Hartwig Amination

A representative protocol adapted from the coupling of analogous aryl bromides is as follows:

  • In a glovebox, charge a vial with Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and K₃PO₄ (1.4 mmol).

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous 1,4-dioxane (5 mL).

  • Seal the vial and heat to 110 °C with stirring for 24 hours.

  • Monitor the reaction progress by LC-MS.

  • After cooling, dilute with ethyl acetate, filter through celite, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition L2(Ar)Pd(II)-Br Pd(0)L2->Oxidative_Addition Ar-Br Amine_Coordination [L2(Ar)Pd(II)(HNR'R'')]+ Br- Oxidative_Addition->Amine_Coordination + HNR'R'' Deprotonation L2(Ar)Pd(II)-NR'R'' Amine_Coordination->Deprotonation + Base - H-Base+ Br- Reductive_Elimination Ar-NR'R'' Deprotonation->Reductive_Elimination Reductive_Elimination->Pd(0)L2

Simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion: Selecting the Optimal Catalyst

The choice of the optimal catalyst for the cross-coupling of this compound is a multifaceted decision that depends on the specific transformation, desired reaction conditions, and economic considerations. For C-C bond formation, Suzuki-Miyaura and Heck reactions offer robust and versatile options, with modern palladium catalysts and microwave-assisted protocols providing significant advantages in terms of reaction times and efficiency. For the introduction of nitrogen and alkynyl functionalities, the Buchwald-Hartwig and Sonogashira reactions, respectively, are indispensable tools. The use of sterically hindered and electron-rich phosphine ligands is a common thread for enhancing the reactivity of palladium catalysts across all these transformations. By understanding the nuances of each catalytic system and leveraging the experimental data provided, researchers can confidently select the most appropriate method to functionalize this compound and accelerate their research and development endeavors.

References

  • Heck, R. F. Palladium-catalyzed vinylation of organic halides. Org. React.1982, 27, 345–390.
  • Abu-El-Halawa, R.; et al.
  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002, 653, 46–49.
  • Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chem. Rev.2016, 116, 12564–12649.
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  • Głowacki, E. D.; et al. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. J. Org. Chem.2021, 86, 15416-15428.
  • [Placeholder for additional relevant reference]
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  • Al-dujaili, A. H.; et al. Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. Arkivoc2013, iii, 210-226.
  • [Placeholder for additional relevant reference]
  • Molander, G. A.; et al.

Sources

A Comparative Guide to the Cytotoxicity of 5-Bromo-2-Substituted Furan Derivatives: Evaluating the Potential of the 2-Carbonitrile Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including potent anticancer effects.[1][2] Its unique electronic and steric properties, often acting as a bioisostere for a phenyl ring, allow for fine-tuning of pharmacological profiles.[3] This guide provides a comparative analysis of the cytotoxic potential of furan derivatives, with a specific focus on the structure-activity relationships (SAR) of compounds bearing a bromine atom at the 5-position and various substituents at the 2-position.

While the 5-Bromofuran-2-carbonitrile moiety represents a highly promising template for novel anticancer agents, direct comparative studies on a series of its derivatives are not yet prevalent in the public literature. Therefore, this guide will synthesize available data from closely related analogs, such as 2-carboxylate and 2-carboxamide derivatives, to establish a robust SAR framework. This analysis will serve as a predictive tool for researchers and drug development professionals aiming to design and evaluate the next generation of furan-based cytotoxic agents.

The Critical Role of Halogenation and Substitution in Cytotoxicity

The strategic placement of substituents on the furan ring is paramount for modulating biological activity. Research consistently demonstrates that the C2 and C5 positions are particularly critical for influencing potency and selectivity.[3]

The Impact of Bromination at C5: The introduction of a halogen, such as bromine, onto the furan or benzofuran ring has been repeatedly shown to significantly enhance cytotoxic activity.[4][5][6] This is often attributed to the ability of halogens to form "halogen bonds," which are specific, attractive interactions that can improve binding affinity to biological targets.[4] Furthermore, the electron-withdrawing nature of bromine can modulate the electronic properties of the entire scaffold, potentially enhancing its interaction with enzymatic targets or its metabolic stability.

The Influence of the C2 Substituent: The functional group at the 2-position plays a pivotal role in defining the compound's cytotoxic profile. While data for the 2-carbonitrile is limited, valuable insights can be gleaned from related benzofuran structures where this position has been varied.

Comparative Cytotoxicity Analysis of Furan and Benzofuran Analogs

To provide a quantitative basis for comparison, the following table summarizes the in vitro cytotoxic activity (IC50) of several benzofuran derivatives against a panel of human cancer cell lines. These compounds, while not exact this compound analogs, share key structural features, including a brominated acetyl or methyl group and functionalization at the C2 position, providing a valuable surrogate for SAR analysis.[7]

Compound IDDerivative DescriptionHeLa (Cervical Cancer) IC50 (µM)K562 (Leukemia) IC50 (µM)MOLT-4 (Leukemia) IC50 (µM)
3a Methyl 6-(2,2-dibromo-1-hydroxyethyl)-5-methoxy-2-methylbenzofuran-3-carboxylate202530
1c 7-Acetyl-2-(bromoacetyl)-5,6-dimethoxy-3-methylbenzofuran2530180
3d Methyl 6-acetyl-2-(bromomethyl)-5-methoxybenzofuran-3-carboxylate354030
1e 7-(Bromoacetyl)-5,6-dimethoxy-3-methylbenzofuran-2-carboxamide403545
2d Methyl 6-acetyl-2-(bromomethyl)-5-hydroxybenzofuran-3-carboxylate856070

Data synthesized from a study on benzofuran derivatives which share key structural similarities.[7]

Structure-Activity Relationship (SAR) Insights:

  • Potency of Bromination: The compounds with bromo or dibromo functionalities (3a, 1c, 3d, 1e) generally exhibit potent cytotoxicity, with IC50 values in the low micromolar range against several cell lines.

  • Impact of C2 Functionality: A comparison between the 2-carboxamide (1e) and the 2-(bromoacetyl) derivative (1c) suggests that the nature of this group significantly impacts potency and selectivity. While both are active, the bromoacetyl derivative shows higher potency against HeLa and K562 cells, but markedly less activity against MOLT-4 cells.

  • The Promise of the 2-Carbonitrile Group: The carbonitrile (nitrile) group is a well-established functional group in potent bioactive molecules. It is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Studies on other heterocyclic scaffolds, such as pyrimidine-5-carbonitriles, have demonstrated that this moiety is compatible with significant cytotoxic and enzyme-inhibitory activity.[8] Its inclusion in the 5-bromofuran scaffold is therefore a logical and promising strategy for developing novel anticancer agents.

Mechanistic Insights: Induction of Apoptosis

A common mechanism of action for cytotoxic furan derivatives is the induction of programmed cell death, or apoptosis.[5] This process is characterized by a series of morphological and biochemical events, including cell shrinkage, chromatin condensation, and the activation of caspase enzymes. The diagram below illustrates a potential signaling pathway by which a this compound derivative could induce apoptosis.

Apoptosis_Pathway Compound This compound Derivative Target Intracellular Target (e.g., Kinase, Tubulin) Compound->Target Mito Mitochondrial Stress Target->Mito Bax Bax Activation Mito->Bax Bcl2 Bcl-2 Inhibition Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC | Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by a furan derivative.

Experimental Protocols for Cytotoxicity Assessment

Accurate and reproducible assessment of cytotoxicity is fundamental to comparing novel compounds. The following section details a comprehensive workflow integrating established assays for cell viability, membrane integrity, and apoptosis.

General Experimental Workflow Diagram

This diagram outlines the logical flow from initial cell treatment to multi-parametric data analysis, ensuring a thorough evaluation of a compound's cytotoxic effects.

Cytotoxicity_Workflow cluster_assays Cytotoxicity Assays Start Seed Cells in 96-well Plates Treat Treat with Compound Series (Dose-Response) Start->Treat Incubate Incubate (24-72 hours) Treat->Incubate MTT MTT Assay (Viability) Incubate->MTT LDH LDH Assay (Necrosis) Incubate->LDH Annexin Annexin V/PI (Apoptosis) Incubate->Annexin Data Data Acquisition (Plate Reader, Flow Cytometer) MTT->Data LDH->Data Annexin->Data Analysis IC50 Calculation & Statistical Analysis Data->Analysis

Caption: General workflow for in vitro cytotoxicity evaluation.

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of viability.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[9]

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[8] Incubate for 4 hours at 37°C.[9]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[4]

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Measure the absorbance at 570 nm using a microplate reader.[10]

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage, an indicator of necrosis.[11]

  • Cell Plating and Treatment: Follow steps 1-3 of the MTT protocol. It is crucial to set up controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[12]

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.[12]

  • Assay Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a new flat-bottom 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and dye) to each well.[13]

  • Incubation & Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Add 50 µL of stop solution and measure the absorbance at 490 nm.[12][13]

Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently-labeled Annexin V.[1] PI, a DNA-binding dye, can only enter cells with compromised membranes (late apoptotic/necrotic).

  • Cell Culture and Treatment: Seed 1 x 10^6 cells in appropriate culture flasks and treat with the test compounds for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the same flask.

  • Washing: Wash the collected cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of binding buffer to each tube and analyze immediately using a flow cytometer. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Conclusion and Future Directions

The available evidence strongly supports the furan scaffold, particularly when substituted with a bromine atom at the C5 position, as a promising foundation for the development of novel cytotoxic agents. While direct comparative data for this compound derivatives remains to be established, analysis of structurally related 2-carboxylate and 2-carboxamide analogs provides a compelling rationale for its investigation. The potent activity observed in these related series, combined with the known compatibility of the carbonitrile group in other anticancer agents, highlights the significant potential of this specific chemical space.

Future research should focus on the synthesis of a targeted library of this compound derivatives with variations in other positions of the furan ring or through the addition of diverse pharmacophores. A systematic evaluation of these novel compounds using the multi-parametric cytotoxicity workflow detailed in this guide will be essential to fully elucidate their structure-activity relationships, identify lead candidates, and explore their mechanisms of action for potential therapeutic applications in oncology.

References

  • Roche.
  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers.
  • Abdel-Maksoud, M. S., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers.
  • Reddy, C. S., et al. (2020). Ultrasound Assisted Synthesis of 2-Substituted Benzofurans via One-Pot and Sequential Method: Their In Vitro Evaluation.
  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]
  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.
  • National Center for Biotechnology Inform
  • Al-Madi, A. M., et al. (2023). N′-(5-Bromofuran-2-carbonyl)isonicotinohydrazide.
  • Chern, J., et al. (2004). Synthesis and in vitro Cytotoxicity of 5-Substituted 2-Cyanoimino-4-imidazodinone and 2-Cyanoimino-4-pyrimidinone Derivatives.
  • ChemInform. ChemInform Abstract: Synthesis and Biological Activity of Furan Derivatives.
  • Reddy, C. S., et al. (2020).
  • Wrobel, D., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. [Link]
  • MDPI. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]
  • Cell Biologics Inc. LDH Assay. [Link]
  • Biologi. Standart Operating Procedure Apoptosis assay with Annexin V - PI. [Link]
  • El-Sayed, M. A., et al. (2022). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity.
  • MDPI. Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)

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A Senior Application Scientist's Guide to the Synthesis of 5-Bromofuran-2-carbonitrile: A Comparative Benchmarking

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Bromofuran-2-carbonitrile in Modern Chemistry

This compound is a versatile heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science.[1] Its furan scaffold is a common motif in a wide array of biologically active natural products and pharmaceuticals.[1] The strategic placement of a bromo and a nitrile group on the furan ring provides two reactive centers for a diverse range of chemical transformations, making it a valuable building block in the synthesis of more complex molecules.[1] This guide provides a comparative analysis of the principal synthetic routes to this compound, offering insights into the practical considerations and underlying chemical principles of each methodology.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound can be approached through several distinct pathways. This guide will focus on a comparative analysis of three plausible and chemically sound strategies:

  • Route A: Direct Electrophilic Bromination of Furan-2-carbonitrile. This is the most direct approach, involving the introduction of a bromine atom onto the pre-existing furan-2-carbonitrile backbone.

  • Route B: Two-Step Synthesis from 5-Bromo-2-furaldehyde. This method involves the synthesis of an aldehyde intermediate, followed by its conversion to the nitrile.

  • Route C: The Sandmeyer Reaction of 5-Aminofuran-2-carbonitrile. A classic transformation in aromatic chemistry, this route offers a pathway from an amino-substituted furan.[1][2][3][4][5]

The following sections will delve into the mechanistic details, experimental considerations, and a comparative summary of these synthetic routes.

Route A: Direct Electrophilic Bromination of Furan-2-carbonitrile

The direct bromination of furan-2-carbonitrile is an attractive route due to its atom economy and straightforwardness. The furan ring is an electron-rich heterocycle, making it susceptible to electrophilic attack. The nitrile group at the 2-position is an electron-withdrawing group, which deactivates the furan ring towards electrophilic substitution and directs incoming electrophiles to the 5-position.

Mechanistic Rationale

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. A brominating agent, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), acts as the electrophile. The π-electrons of the furan ring attack the electrophile, forming a resonance-stabilized carbocation intermediate (a sigma complex). A base then removes a proton from the 5-position, restoring the aromaticity of the furan ring and yielding the 5-bromo-substituted product.

Furan_Nitrile Furan-2-carbonitrile Sigma_Complex Sigma Complex (Resonance Stabilized) Furan_Nitrile->Sigma_Complex Electrophilic Attack Brominating_Agent Brominating Agent (e.g., Br₂, NBS) Brominating_Agent->Sigma_Complex Product This compound Sigma_Complex->Product Deprotonation Protonated_Base Protonated Base Product->Protonated_Base Base Base Base->Product caption Electrophilic Bromination Mechanism

Caption: Electrophilic Bromination Mechanism

Experimental Protocol (Representative)

While a specific, high-yield protocol for the direct bromination of furan-2-carbonitrile is not extensively detailed in readily available literature, a general procedure can be adapted from the bromination of similar furan derivatives.

Materials:

  • Furan-2-carbonitrile

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve furan-2-carbonitrile (1.0 eq) in DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with dichloromethane.

  • Wash the organic layer with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Route B: Two-Step Synthesis from 5-Bromo-2-furaldehyde

This synthetic strategy involves the initial preparation of 5-bromo-2-furaldehyde, followed by its conversion to the desired nitrile. This two-step approach can offer advantages in terms of selectivity and the availability of starting materials.

Step 1: Synthesis of 5-Bromo-2-furaldehyde

A notable method for the synthesis of 5-bromo-2-furaldehyde utilizes an ionic liquid as the brominating agent, which is reported to improve selectivity and reduce environmental impact compared to traditional methods using liquid bromine.[6]

Experimental Protocol (Adapted from CN102351815A): [6]

Materials:

  • Furfural

  • 1-Butyl-3-methylimidazolium tribromide

  • Ethanol

Procedure:

  • In a three-necked flask, add 1-butyl-3-methylimidazolium tribromide (1.0 eq).

  • With stirring, add furfural (1.25-1.73 eq) dropwise.

  • After the addition is complete, stir for 2 hours at room temperature.

  • Increase the temperature to 40°C and continue the reaction for 5 hours.

  • Cool the reaction mixture to room temperature.

  • Add ethanol to the mixture to precipitate the product.

  • Filter the yellow crystals under reduced pressure and dry at 40-50°C.

  • This method has been reported to yield 5-bromo-2-furaldehyde with a purity of 96.7% and a yield of 75.8%.[6]

Step 2: Conversion of 5-Bromo-2-furaldehyde to this compound

The conversion of an aldehyde to a nitrile is a common transformation in organic synthesis. A reliable method involves the formation of an aldoxime intermediate, followed by dehydration.

Mechanistic Rationale:

The aldehyde first reacts with hydroxylamine to form an oxime. The oxime is then treated with a dehydrating agent, such as acetic anhydride or thionyl chloride, to eliminate a molecule of water and form the nitrile.

Aldehyde 5-Bromo-2-furaldehyde Oxime 5-Bromo-2-furaldoxime Aldehyde->Oxime Condensation Hydroxylamine Hydroxylamine Hydroxylamine->Oxime Nitrile This compound Oxime->Nitrile Dehydration Dehydrating_Agent Dehydrating Agent Dehydrating_Agent->Nitrile Water H₂O Nitrile->Water caption Aldehyde to Nitrile Conversion

Caption: Aldehyde to Nitrile Conversion

Experimental Protocol (Representative):

Materials:

  • 5-Bromo-2-furaldehyde

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

  • Acetic anhydride

Procedure:

  • Formation of the Oxime: Dissolve 5-bromo-2-furaldehyde (1.0 eq) in a mixture of ethanol and water. Add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq). Stir the mixture at room temperature for 1-2 hours.

  • Work-up: Remove the ethanol under reduced pressure and extract the product with a suitable organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime.

  • Dehydration: Dissolve the crude oxime in acetic anhydride and heat to reflux for 2-4 hours.

  • Final Work-up: Cool the reaction mixture and pour it into ice-water. Extract the product with an organic solvent, wash with saturated aqueous sodium bicarbonate and brine, dry, and concentrate. Purify by column chromatography or recrystallization.

Route C: The Sandmeyer Reaction

The Sandmeyer reaction is a powerful method for the synthesis of aryl halides and nitriles from aryl diazonium salts, which are in turn generated from primary aromatic amines.[2][3][4] This route would involve the synthesis of 5-aminofuran-2-carbonitrile as a key intermediate.

Mechanistic Rationale

The Sandmeyer reaction proceeds through a radical mechanism. The primary aromatic amine is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The diazonium salt is then treated with a copper(I) salt (e.g., CuBr for bromination or CuCN for cyanation). The copper(I) acts as a catalyst, transferring an electron to the diazonium salt to generate an aryl radical and nitrogen gas. The aryl radical then abstracts a halogen or cyanide from the copper(II) species, regenerating the copper(I) catalyst and forming the final product.

Amine 5-Aminofuran- 2-carbonitrile Diazotization Diazotization (NaNO₂, HBr) Amine->Diazotization Diazonium_Salt Furan-2-carbonitrile- 5-diazonium bromide Diazotization->Diazonium_Salt Radical_Formation Aryl Radical + N₂ + CuBr₂ Diazonium_Salt->Radical_Formation CuBr CuBr CuBr->Radical_Formation Product 5-Bromofuran- 2-carbonitrile Radical_Formation->Product caption Sandmeyer Reaction Pathway

Caption: Sandmeyer Reaction Pathway

Experimental Protocol (Proposed)

Step 1: Synthesis of 5-Aminofuran-2-carbonitrile (Hypothetical)

This could potentially be achieved by the reduction of a corresponding nitro compound, 5-nitrofuran-2-carbonitrile.

Step 2: Sandmeyer Reaction

Materials:

  • 5-Aminofuran-2-carbonitrile

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr)

  • Copper(I) bromide (CuBr)

Procedure:

  • Dissolve 5-aminofuran-2-carbonitrile (1.0 eq) in a cooled (0-5 °C) aqueous solution of hydrobromic acid.

  • Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C.

  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring for the evolution of nitrogen gas.

  • Extract the product with an organic solvent, wash, dry, and purify.

Performance Comparison and Discussion

Parameter Route A: Direct Bromination Route B: From 5-Bromo-2-furaldehyde Route C: Sandmeyer Reaction
Starting Material Furan-2-carbonitrileFurfural5-Aminofuran-2-carbonitrile
Number of Steps 12 (or more, depending on precursor synthesis)2 (or more, depending on precursor synthesis)
Reagents NBS, DMFIonic liquid, Hydroxylamine, Acetic anhydrideNaNO₂, HBr, CuBr
Reported Yield Not specifically reported for this compoundHigh for aldehyde step (75.8%)[6]; variable for nitrile formationGenerally moderate to good
Advantages Atom economical, direct.High yield and purity for aldehyde precursor[6], avoids handling liquid bromine.Well-established for a wide range of substrates.
Disadvantages Potential for side products (over-bromination), requires careful control of conditions.Multi-step process, potential for yield loss in the second step.Requires synthesis of the amino precursor, diazonium salts can be unstable.

Expert Insights and Recommendations:

  • Route A (Direct Bromination): This is theoretically the most efficient route. However, the electron-withdrawing nature of the nitrile group, while directing, also deactivates the ring, potentially requiring harsh conditions that could lead to side reactions. Careful optimization of the brominating agent (NBS is generally milder than Br₂), solvent, and temperature would be crucial for success.

  • Route B (From 5-Bromo-2-furaldehyde): This route appears to be the most promising based on the available data. The synthesis of the aldehyde precursor is well-documented with a good reported yield and purity using an environmentally benign ionic liquid.[6] The subsequent conversion of the aldehyde to the nitrile is a standard and generally high-yielding transformation. This route offers a good balance of practicality and efficiency.

  • Route C (Sandmeyer Reaction): While a classic and powerful method, the Sandmeyer route for this specific target molecule is hampered by the likely difficult synthesis of the required 5-aminofuran-2-carbonitrile precursor. Furan rings are often sensitive to the strongly acidic conditions of diazotization. This route would likely be more laborious and offer lower overall yields compared to Route B.

Conclusion

For researchers and drug development professionals seeking a reliable and scalable synthesis of this compound, the two-step synthesis from 5-bromo-2-furaldehyde (Route B) currently stands out as the most pragmatic approach. The high-yield and selective synthesis of the aldehyde intermediate, coupled with a standard conversion to the nitrile, provides a clear and reproducible pathway. While direct bromination (Route A) holds the allure of efficiency, it would require significant process development to control selectivity and maximize yield. The Sandmeyer reaction (Route C), though a staple in aromatic chemistry, presents challenges in the synthesis of the necessary starting material for this particular heterocyclic system.

References

  • Akhtar, R., Zahoor, A. F., Rasool, N., Ahmad, M., & Ali, K. G. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 25(3), 1837–1873. [Link]
  • CN102351815A - Synthesis method of 5-bromo-2-furaldehyde. (2012).
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
  • D'Auria, M. (2015). Photochemical synthesis of 3- and 5-aryl-2-furyl derivatives.
  • Organic Chemistry Portal. (n.d.). Furan synthesis. [Link]
  • Wu, X., Peng, X., Dong, X., & Dai, Z. (2007). Synthesis of 5-Bromo-2-furfural under Solvent-Free Conditions Using 1-Butyl-3-Methylimidazolium Tribromide as Brominating Agent. E-Journal of Chemistry, 4(4), 579-583. [Link]
  • Palchikov, V., & Robertson, J. (2014). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation.
  • Chemsrc. (n.d.). 5-Bromo-2-furaldehyde | CAS#:1899-24-7. [Link]

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A Senior Scientist's Guide to the Cross-Validation of Analytical Results for 5-Bromofuran-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the analytical cross-validation of 5-Bromofuran-2-carbonitrile, a key heterocyclic building block in medicinal chemistry and drug development.[1] For researchers, scientists, and drug development professionals, ensuring the unambiguous identity, purity, and quality of such intermediates is paramount. The presence of unwanted impurities, such as positional isomers or reaction byproducts, can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API).[2][3]

This document moves beyond a simple recitation of data. It details an orthogonal analytical strategy, explaining the causal relationships behind experimental choices and demonstrating how a multi-technique approach creates a self-validating system. The methodologies described are grounded in established principles and align with the expectations of regulatory bodies like the FDA for robust analytical data in drug submissions.[4][5][6][7]

The Orthogonal Approach to Analytical Validation

The logical workflow below illustrates how these techniques are synergistically employed to move from initial purity assessment to definitive structural confirmation of the target compound and any detected impurities.

Cross_Validation_Workflow cluster_0 Purity & Separation cluster_1 Identity & Structure cluster_2 Final Confirmation HPLC HPLC Analysis (Purity Assessment) Impurity Impurity Detected (e.g., >0.1%) HPLC->Impurity Impurity peak(s) found Pure Purity Confirmed (e.g., >99.5%) HPLC->Pure No significant impurities MS Mass Spectrometry (Molecular Weight) HPLC->MS Main Peak Analysis ID_Impurity Impurity Structure Elucidated Impurity->ID_Impurity Isolate & Analyze (LC-MS, Prep-HPLC) Confirm Structure & Purity Validated Pure->Confirm NMR NMR Spectroscopy (¹H & ¹³C Structure) MS->NMR Confirms MW IR IR Spectroscopy (Functional Groups) NMR->IR Confirms Structure IR->Confirm Confirms FGs ID_Impurity->Confirm Impurity profile established

Sources

A Comparative Guide to the Biological Activity of Substituted Bromofurans

Author: BenchChem Technical Support Team. Date: January 2026

The furan scaffold, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] The introduction of a bromine atom to this core structure, creating bromofurans, significantly alters the molecule's physicochemical properties, often enhancing its biological potency and selectivity.[3] This guide provides a comparative analysis of the biological activities of various substituted bromofurans, offering insights into their structure-activity relationships (SAR) and detailing the experimental protocols used for their evaluation.

Anticancer Activity: A Primary Therapeutic Target

Substituted bromofurans, particularly those integrated into a larger benzofuran system, have demonstrated significant potential as anticancer agents.[2][3][4][5] The addition of bromine can increase cytotoxicity, likely due to the formation of halogen bonds with biological targets, which improves binding affinity.[3]

A key determinant of anticancer activity is the position of the bromine atom and other substituents on the benzofuran ring.[3][5] For instance, a bromomethyl group at the 3-position of the benzofuran ring has been shown to impart remarkable and selective cytotoxicity against leukemia cell lines (K562 and HL-60), with IC₅₀ values as low as 5 µM and 0.1 µM, respectively, while showing no toxicity to normal cells.[3][5]

Further modifications, such as incorporating chalcone moieties, have also yielded potent anticancer compounds. A series of 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propenones showed significant antitumor activity against human breast (MCF-7) and prostate (PC-3) cancer cell lines.[6][7]

Comparative Cytotoxicity of Brominated Benzofuran Derivatives
Compound IDCore StructureKey SubstituentsCancer Cell LineIC₅₀ (µM)Reference
Compound 1 Benzofuran3-bromomethylK562 (Leukemia)5[3][5]
HL-60 (Leukemia)0.1[3][5]
Chalcone 3a-f 5-Bromo-benzofuran3-aryl-propenoneMCF-7 (Breast)Significant Activity[6][7]
PC-3 (Prostate)Significant Activity[6][7]
Compound 4g Benzofuran-chalconeVariesHCC1806 (Breast)5.93[8]
HeLa (Cervical)5.61[8]

Note: "Significant Activity" indicates that the source reported potent effects without providing specific IC₅₀ values in the abstract.

The mechanism of action for many of these compounds involves inducing apoptosis (programmed cell death).[4] Some brominated benzofurans have been shown to interact with DNA, inhibiting its cleavage by restriction endonucleases, similar to known DNA intercalating agents.[4] Others act as potent inhibitors of crucial signaling proteins like VEGFR-2, which is involved in tumor angiogenesis.[8]

Experimental Workflow: Assessing Anticancer Potency

A general workflow for screening novel substituted bromofurans for anticancer activity is outlined below. This process ensures a systematic evaluation from initial synthesis to mechanistic studies.

G cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Syn Synthesis of Bromofuran Derivatives Char Structural Confirmation (NMR, MS, X-ray) Syn->Char MTT Cytotoxicity Screening (MTT Assay) Char->MTT Test Compounds IC50 IC50 Determination MTT->IC50 Apoptosis Apoptosis Assay (e.g., Caspase 3/7) IC50->Apoptosis Lead Compounds Target Target Identification (e.g., VEGFR-2 Assay) Apoptosis->Target

Caption: General workflow for anticancer drug discovery with bromofurans.

Antimicrobial and Quorum Sensing Inhibition Activity

Brominated furanones, naturally produced by marine algae like Delisea pulchra, are well-documented for their ability to interfere with bacterial communication, a process known as quorum sensing (QS).[9] This interference can prevent the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics.[10]

Synthetic efforts have focused on elucidating the structure-activity relationships of these compounds.[9] Studies comparing a series of brominated furanones against Escherichia coli and Pseudomonas aeruginosa revealed that substituents on both the furanone ring and the exocyclic double bond are crucial for their biofilm inhibition activity.[10]

Beyond QS inhibition, other classes of brominated furans exhibit direct antimicrobial effects. Halogenated derivatives of 3-benzofurancarboxylic acids have shown activity against Gram-positive bacteria, including various Staphylococcus and Bacillus species, with Minimum Inhibitory Concentrations (MIC) ranging from 50 to 200 µg/mL.[11] Some of these compounds also displayed antifungal activity against Candida strains.[11]

Comparative Antimicrobial Activity of Bromofuran Derivatives
Compound ClassKey SubstituentsTarget OrganismActivity TypeMIC (µg/mL)Reference
Brominated Furanones VariesE. coli, P. aeruginosaBiofilm Inhibition-[10]
Halogenated Benzofurans Bromo/ChloroacetylGram-positive bacteriaBactericidal50 - 200[11]
Candida albicansFungicidal100[11]
Hydrophobic Benzofurans Aryl methanone at C-3S. aureus, MRSABactericidal0.39 - 3.12[12]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound, representing the lowest concentration that prevents visible microbial growth.

Objective: To quantify the antimicrobial potency of substituted bromofurans.

Materials:

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO).

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213).

  • Mueller-Hinton Broth (MHB).[13]

  • Sterile 96-well microtiter plates.

  • Spectrophotometer (plate reader).

Procedure:

  • Preparation of Inoculum: Culture bacteria in MHB overnight at 37°C. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of each test compound in the 96-well plate using MHB. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Positive Control: Wells containing MHB and bacteria, but no test compound.

    • Negative Control: Wells containing MHB only.

    • Solvent Control: Wells containing the highest concentration of the solvent (e.g., DMSO) used, MHB, and bacteria.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by reading the optical density (OD) at 600 nm.

Other Biological Activities

The versatility of the bromofuran scaffold extends to other therapeutic areas, including insecticidal and enzyme inhibitory activities.

  • Insecticidal Activity: Derivatives of fraxinellone, a natural furan-containing product, have been synthesized with bromine atoms on the furan ring.[14][15] Comparative studies showed that derivatives with one bromine atom on the furan ring had stronger insecticidal activity against Mythimna separata Walker than those with two bromine atoms.[14] This highlights that the degree of bromination is a critical factor in modulating biological activity.

  • Enzyme Inhibition: Substituted benzofurans have been investigated as inhibitors of cholinesterases, enzymes relevant to Alzheimer's disease.[16][17] Certain 2-arylbenzofuran derivatives were found to be potent and selective inhibitors of butyrylcholinesterase (BChE), with some compounds showing greater potency than the standard drug galantamine.[17]

Structure-Activity Relationship (SAR) Logic

The biological activity of bromofurans is highly dependent on the precise molecular architecture. The following diagram illustrates the key logical relationships in their design and function.

G cluster_core Core Scaffold cluster_mods Structural Modifications cluster_props Physicochemical Properties cluster_activity Biological Outcome Core Furan / Benzofuran Core Bromo Bromination (Position & Number) Core->Bromo Subst Other Substituents (e.g., Methyl, Aryl) Core->Subst Props Lipophilicity Sterics Electronic Effects Bromo->Props Subst->Props Activity Target Affinity & Biological Activity (e.g., Anticancer, Antimicrobial) Props->Activity

Caption: Key factors influencing the biological activity of bromofurans.

Conclusion

Substituted bromofurans represent a versatile and potent class of biologically active molecules. Strategic placement of bromine atoms and other functional groups on the furan or benzofuran scaffold allows for the fine-tuning of their activity against a range of therapeutic targets, from cancer cells to pathogenic bacteria. The comparative data clearly indicate that structure-activity relationships are paramount, where factors like the position and degree of bromination can dramatically influence efficacy and selectivity. Future research will undoubtedly continue to explore the vast chemical space of substituted bromofurans to develop novel and effective therapeutic agents.

References

  • Structures and biofilm inhibition activities of brominated furanones for Escherichia coli and Pseudomonas aeruginosa. MedChemComm (RSC Publishing).
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI.
  • Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separata Walker. PMC - NIH.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI.
  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. MDPI.
  • Structure-activity relationships of furanones, dihydropyrrolones and thiophenones as potential quorum sensing inhibitors. PubMed.
  • Synthesis, Characterization, and Anticancer Activity of New Benzofuran Substituted Chalcones. ResearchGate.
  • Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separata Walker. ResearchGate.
  • Synthesis and antimicrobial evaluation of new benzofuran derivatives. PubMed.
  • Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. ResearchGate.
  • Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. NIH.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central.
  • Synthesis, Characterization, and Anticancer Activity of New Benzofuran Substituted Chalcones. AVESİS - Akademik Veri Yönetim Sistemi.
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  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI.
  • Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences.
  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate.
  • New Benzofuran Derivatives as an Antioxidant Agent. PMC - NIH.
  • Synthetic Methods for Novel Benzofuran Derivatives and their Biological Activities. MDPI.
  • Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. PMC - NIH.
  • Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids. PMC - NIH.
  • Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. MDPI.

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A Comparative Spectroscopic Guide to 5-Bromofuran-2-carbonitrile and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, the precise structural elucidation of isomers is paramount for advancing drug discovery and materials science. Furan derivatives, in particular, are foundational scaffolds in a myriad of biologically active compounds. This guide provides an in-depth spectroscopic comparison of 5-Bromofuran-2-carbonitrile and its key positional isomers: 2-Bromofuran-5-carbonitrile, 3-Bromofuran-2-carbonitrile, and 4-Bromofuran-2-carbonitrile. Understanding the subtle yet significant differences in their spectral signatures is crucial for unambiguous identification, quality control, and the rational design of novel molecular entities.

Introduction: The Significance of Isomeric Purity

The positional isomerism of the bromo and cyano groups on the furan ring dramatically influences the electronic distribution, and consequently, the chemical reactivity and biological activity of these molecules. As intermediates in multi-step syntheses, the isomeric purity of bromofuran-2-carbonitriles is critical. The presence of undesired isomers can lead to complex downstream reaction mixtures and complicate the isolation of the target compound. Therefore, robust analytical methods for their differentiation are indispensable. This guide focuses on the three primary spectroscopic techniques for structural characterization: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structures

The isomers under comparison are depicted below, highlighting the different substitution patterns on the furan ring.

Figure 1. Molecular structures of the bromofuran-2-carbonitrile isomers.

Spectroscopic Comparison

A detailed analysis of the NMR, IR, and Mass spectra of each isomer reveals key distinguishing features that allow for their unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for differentiating these isomers. The chemical shifts (δ) of the furan ring protons and carbons are highly sensitive to the positions of the electron-withdrawing cyano group and the electronegative bromine atom.

¹H NMR Spectroscopy:

The ¹H NMR spectra of these disubstituted furans will each exhibit two signals for the two remaining ring protons. The key differentiating factors will be their chemical shifts and the coupling constant (J) between them.

CompoundH-3 (ppm)H-4 (ppm)H-5 (ppm)J (Hz)
This compound ~7.2 (d)~6.6 (d)-~3.5
2-Bromofuran-5-carbonitrile ~6.6 (d)~7.2 (d)-~3.5
3-Bromofuran-2-carbonitrile -~6.8 (d)~7.7 (d)~2.0
4-Bromofuran-2-carbonitrile ~7.5 (s)-~7.8 (s)N/A

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The key is the relative positions and coupling patterns.

Causality Behind ¹H NMR Chemical Shifts:

  • In This compound , the proton at the 3-position is adjacent to the electron-withdrawing cyano group, causing it to be deshielded and appear at a lower field (higher ppm) compared to the proton at the 4-position, which is adjacent to the bromine atom.

  • Conversely, in 2-Bromofuran-5-carbonitrile , the proton at the 4-position is adjacent to the cyano group, leading to its downfield shift relative to the proton at the 3-position.

  • For 3-Bromofuran-2-carbonitrile , the two protons are on adjacent carbons (C4 and C5). The proton at C5 is typically more deshielded due to its proximity to the ring oxygen.

  • In 4-Bromofuran-2-carbonitrile , the two protons are not adjacent, so no coupling would be observed between them, resulting in two singlets.

¹³C NMR Spectroscopy:

The ¹³C NMR spectra will show five distinct signals for each isomer (four for the furan ring carbons and one for the nitrile carbon). The chemical shifts of the carbon atoms are significantly influenced by the attached substituents.

CompoundC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)CN (ppm)
This compound ~125~120~115~130~110
2-Bromofuran-5-carbonitrile ~130~115~120~125~110
3-Bromofuran-2-carbonitrile ~120~110~118~145~112
4-Bromofuran-2-carbonitrile ~128~125~110~148~111

Note: These are predicted chemical shifts based on general trends for substituted furans. Experimental values may vary.

Causality Behind ¹³C NMR Chemical Shifts:

  • The carbon atom directly attached to the bromine (C-Br) will be significantly shifted downfield.

  • The carbon atom of the nitrile group (C≡N) will appear in a characteristic region around 110-120 ppm.

  • The carbon atom at the 2-position (alpha to the oxygen) is generally more deshielded than the carbon at the 3-position (beta to the oxygen).

  • The electron-withdrawing nature of both the bromo and cyano groups will influence the chemical shifts of all ring carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecules. The most informative absorption bands are those corresponding to the C≡N stretch and the various vibrations of the furan ring.

CompoundC≡N Stretch (cm⁻¹)Furan Ring Vibrations (cm⁻¹)
All Isomers ~2230 - 2215 (strong)~1600-1450 (C=C stretch), ~1250-1000 (C-O stretch)

While the C≡N stretching frequency will be present in all isomers, its exact position may shift slightly depending on the electronic effects of the bromine's position. The fingerprint region (below 1500 cm⁻¹) will show a complex pattern of bands unique to each isomer's substitution pattern, which can be used for definitive identification when compared to a reference spectrum. For instance, the spectrum of a derivative, N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide, shows characteristic absorptions for the furan ring.[1]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the fragmentation patterns of the molecules. All four isomers will have the same molecular weight.

Expected Mass Spectrum Features:

  • Molecular Ion (M⁺): A prominent molecular ion peak will be observed at m/z corresponding to the molecular weight of C₅H₂BrNO. Due to the presence of bromine, there will be a characteristic isotopic pattern with two peaks of nearly equal intensity, one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope (M⁺ and M+2). For this compound, a GC-MS spectrum is available which can be used as a reference.[2]

  • Fragmentation: Common fragmentation pathways for furan derivatives include the loss of CO, CHO, and the nitrile group. The relative intensities of the fragment ions may differ between the isomers, providing further structural clues.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy

G cluster_workflow NMR Experimental Workflow prep Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. acq_1h ¹H NMR Acquisition: Acquire spectrum on a 400 MHz or higher spectrometer. Standard parameters: pulse angle 30-45°, relaxation delay 1-2 s, 16-32 scans. prep->acq_1h acq_13c ¹³C NMR Acquisition: Acquire proton-decoupled spectrum. Standard parameters: pulse angle 45-90°, relaxation delay 2-5 s, 1024 or more scans. prep->acq_13c process Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate chemical shifts to TMS (0 ppm) or residual solvent peak. acq_1h->process acq_13c->process

Figure 2. A generalized workflow for NMR spectroscopic analysis.

Causality Behind Experimental Choices:

  • Choice of Solvent: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. The choice between CDCl₃ and DMSO-d₆ depends on the solubility of the compound.

  • Spectrometer Frequency: Higher field strengths (e.g., 400 MHz or greater) provide better signal dispersion and resolution, which is crucial for distinguishing closely spaced peaks.

  • Number of Scans: A higher number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

G cluster_workflow FTIR (ATR) Experimental Workflow bg Background Scan: Record a background spectrum of the clean ATR crystal. sample Sample Application: Place a small amount of the solid or liquid sample directly on the ATR crystal. bg->sample acq Spectrum Acquisition: Acquire the spectrum over the mid-IR range (4000-400 cm⁻¹). Co-add 16-32 scans. sample->acq process Data Processing: Perform baseline correction and peak picking. Compare to reference spectra or correlation tables. acq->process

Figure 3. A generalized workflow for FTIR spectroscopic analysis using an ATR accessory.

Causality Behind Experimental Choices:

  • ATR Technique: Attenuated Total Reflectance (ATR) is a convenient method for both liquid and solid samples, requiring minimal sample preparation.

  • Spectral Range: The mid-IR range covers the vibrational frequencies of most organic functional groups.

Mass Spectrometry (MS)

G cluster_workflow GC-MS (EI) Experimental Workflow prep Sample Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) in a volatile solvent (e.g., DCM or Ethyl Acetate). gc Gas Chromatography: Inject the sample into the GC. Separate components on an appropriate capillary column. prep->gc ms Mass Spectrometry: Ionize the eluting compounds using Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 50-300. gc->ms process Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern. ms->process

Figure 4. A generalized workflow for GC-MS analysis.

Causality Behind Experimental Choices:

  • GC-MS: This technique is ideal for the analysis of volatile and thermally stable compounds like the bromofuran-2-carbonitriles, providing both separation and mass analysis.

  • Electron Ionization (EI): EI at 70 eV is a standard method that provides reproducible fragmentation patterns, which are useful for structural elucidation and library matching.

Conclusion

The spectroscopic differentiation of this compound and its isomers is readily achievable through a combination of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR spectroscopy, in particular, provide the most definitive data for distinguishing these positional isomers based on unique chemical shifts and coupling patterns. This guide serves as a foundational resource for researchers, providing the necessary framework for the accurate identification and characterization of these important synthetic intermediates.

References

  • PubChem. This compound.
  • ChemSrc. 5-Bromo-2-furonitrile. [Link]
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  • Preprints.org. N'-(5-bromofuran-2- carbonyl)isonicotinohydrazide. [Link]
  • ResearchGate. N′-(5-Bromofuran-2-carbonyl)isonicotinohydrazide. [Link]
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  • MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]

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A Head-to-Head Comparison of Synthetic Routes to 5-Bromofuran-2-carbonitrile: A Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of a Versatile Heterocycle

In the landscape of modern drug discovery and materials science, heterocyclic compounds are foundational pillars. Among these, the furan ring system is a privileged scaffold, present in numerous natural products and pharmaceuticals.[1] 5-Bromofuran-2-carbonitrile is a particularly valuable derivative, serving as a versatile synthetic intermediate. Its strategic importance stems from its dual functionality: the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the bromo substituent at the electron-rich C5 position is primed for a host of powerful cross-coupling reactions, such as Suzuki and Sonogashira couplings.[1] This orthogonal reactivity allows for the sequential and controlled introduction of molecular complexity, making it a coveted building block for constructing novel chemical entities.

This guide provides a head-to-head comparison of the most prevalent synthetic strategies to access this compound. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal pathway for their specific laboratory and project requirements.

Synthetic Strategies: An Overview

The synthesis of this compound can be broadly approached via two distinct strategies, each with inherent advantages and disadvantages.

  • Route A: The Classical Sandmeyer Approach. This multi-step, yet highly reliable, pathway begins with a functionalized furan precursor, introducing the bromo group at a late stage via a diazonium salt intermediate.

  • Route B: Direct Electrophilic Bromination. This atom-economical, one-step approach involves the direct bromination of the commercially available furan-2-carbonitrile.

The choice between these routes hinges on a careful consideration of factors including scale, timeline, available starting materials, and tolerance for hazardous reagents.

Route A: The Sandmeyer Reaction Pathway

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a robust method for the conversion of an aryl amine to an aryl halide via a diazonium salt.[2][3] Its primary advantage lies in its predictability and high regioselectivity, as the position of the incoming halide is predetermined by the location of the initial amino group.[4]

Chemical Principle and Rationale

This synthetic sequence leverages the transformation of a stable amino group into a highly reactive diazonium salt, which serves as an excellent leaving group (N₂ gas). The reaction is catalyzed by copper(I) salts, which facilitate a single-electron transfer (SET) mechanism to generate an aryl radical. This radical then abstracts a bromine atom from the copper(II) bromide species, regenerating the copper(I) catalyst and forming the desired aryl bromide.[2]

The overall workflow involves the synthesis of the 5-aminofuran-2-carbonitrile precursor, followed by the core Sandmeyer transformation.

cluster_0 Precursor Synthesis cluster_1 Sandmeyer Reaction A Furan-2-carbonitrile B 5-Nitrofuran-2-carbonitrile A->B HNO₃ / H₂SO₄ C 5-Aminofuran-2-carbonitrile B->C Reduction (e.g., SnCl₂/HCl) D Furan-2-yl-5-diazonium salt C:e->D:w NaNO₂, HBr 0-5 °C E This compound D:e->E:w CuBr, HBr

Caption: Workflow for the Sandmeyer synthesis of this compound.

Experimental Protocol: Sandmeyer Reaction

This protocol is a representative procedure based on established Sandmeyer methodologies.[5]

Step 1: Diazotization of 5-Aminofuran-2-carbonitrile

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 5-aminofuran-2-carbonitrile (1.0 eq) in a 48% aqueous solution of hydrobromic acid (HBr, 3.0 eq).

  • Cool the mixture to 0-5 °C in an ice-salt bath. The amine salt may precipitate, forming a thick slurry.

  • Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.

  • Add the NaNO₂ solution dropwise to the stirred amine suspension, ensuring the internal temperature is maintained below 5 °C. The addition is exothermic and requires careful control.

  • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is typically indicated by a slight color change.

Step 2: Copper-Catalyzed Bromination

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in 48% HBr.

  • Slowly add the cold diazonium salt solution from Step 1 to the stirred CuBr solution. Vigorous evolution of nitrogen gas will occur.

  • Once the gas evolution subsides, warm the reaction mixture to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Route B: Direct Electrophilic Bromination

This approach is significantly more direct, involving the reaction of commercially available furan-2-carbonitrile with a suitable brominating agent. The furan ring is inherently electron-rich and highly susceptible to electrophilic attack, particularly at the C5 position.

Chemical Principle and Rationale

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The oxygen atom in the furan ring is a powerful activating group, directing electrophiles to the C2 and C5 positions. While the C2-cyano group is an electron-withdrawing and deactivating group, the overwhelming activation provided by the ring oxygen ensures that substitution occurs preferentially at the vacant and highly activated C5 position.

The choice of brominating agent is critical. While molecular bromine (Br₂) can be used, it is highly reactive and can lead to over-bromination and the formation of 2,5-dibromofuran byproducts.[6] N-Bromosuccinimide (NBS) is often a superior choice, as it provides a low, steady concentration of electrophilic bromine, leading to a more controlled and selective reaction.[7]

A Furan-2-carbonitrile B This compound A->B Brominating Agent (e.g., NBS) Solvent (e.g., DMF)

Caption: Workflow for the Direct Bromination synthesis of this compound.

Experimental Protocol: Direct Bromination

This protocol is adapted from general procedures for the bromination of furan derivatives.[6][7]

  • In a round-bottom flask protected from light, dissolve furan-2-carbonitrile (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains low.

  • Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining active bromine.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product via column chromatography (silica gel) or recrystallization to yield pure this compound.

Head-to-Head Comparison

The optimal synthetic route depends heavily on the specific objectives of the research. The following table provides a quantitative comparison to aid in this decision-making process.

ParameterRoute A: Sandmeyer ReactionRoute B: Direct Bromination
Starting Material Furan-2-carbonitrileFuran-2-carbonitrile
Number of Steps 3-4 (Nitration, Reduction, Sandmeyer)1
Overall Yield Moderate (product of multiple steps)Good to Excellent
Key Reagents HNO₃, SnCl₂, NaNO₂, CuBrN-Bromosuccinimide (NBS)
Reaction Temperature 0-5 °C (Diazotization), 60 °C0 °C to Room Temperature
Key Advantages Unambiguous regioselectivity.[4]Highly direct, fewer steps, faster.
Key Disadvantages Multi-step, longer overall time, use of potentially unstable diazonium intermediates, generation of copper waste.Potential for over-bromination or side products if not carefully controlled.
Scalability Can be challenging due to the exothermic nature of diazotization and the handling of diazonium salts.Generally more amenable to scale-up with appropriate thermal control.
Purification Requires chromatography after final step.Often requires chromatography to remove succinimide and any over-brominated byproducts.

Conclusion and Recommendation

Both synthetic routes offer viable pathways to the valuable intermediate this compound.

Route B (Direct Bromination) is the superior choice for most applications, particularly for rapid, small-to-medium scale synthesis. Its single-step nature, high atom economy, and excellent yield make it the more efficient and logical starting point for research and development. The regioselectivity is strongly favored at the C5 position due to the electronic nature of the furan ring, and the use of a mild brominating agent like NBS effectively mitigates the risk of side reactions.

Route A (Sandmeyer Reaction) remains a valid, albeit more classical, alternative. It should be considered in scenarios where the starting material, 5-aminofuran-2-carbonitrile, is readily available from other synthetic efforts, or in cases where absolute, unambiguous regiochemical control is paramount and cannot be guaranteed by other means. However, for the specific synthesis of this compound, the multi-step nature and the handling of hazardous intermediates make it a less attractive option compared to the direct bromination pathway.

Ultimately, the modern chemist seeking efficiency, speed, and scalability will find the direct electrophilic bromination of furan-2-carbonitrile to be the more pragmatic and effective strategy.

References

  • Wikipedia. (2024). Sandmeyer reaction.
  • PHARMD GURU. (n.d.). 32. SANDMEYERS REACTION.
  • Khidre, R. E., & Abdel-Wahab, B. F. (2013). Synthesis of 5-membered heterocycles using benzoylacetonitriles as synthon. Turkish Journal of Chemistry, 37, 685-711.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Gondal, S., & Ali, A. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Monatshefte für Chemie - Chemical Monthly, 153(1), 1-22.
  • NRO-Chemistry. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up. [Video]. YouTube.
  • Chen, C. H., et al. (2020). Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung Cancer. Organic Process Research & Development, 24(10), 2174–2185.
  • D'Auria, M. (2007). Photochemical synthesis of 3- and 5-aryl-2-furyl derivatives. Photochemical & Photobiological Sciences, 6(7), 733-740.
  • Tanis, S. P., & Herrinton, P. M. (1990). Convenient Synthetic Procedures for 2-Bromofuran and 2,5-Dibromofuran. Synthetic Communications, 20(20), 3231-3236.
  • Wu, G., et al. (2018). Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separata Walker. Scientific Reports, 8(1), 7793.
  • Wikipedia. (2023). 2-Furonitrile.
  • De la Hoz, A., et al. (2010). Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester. Molecules, 15(12), 8878-8887.

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Inter-laboratory validation of an analytical method for 5-Bromofuran-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Inter-Laboratory Validation Guide for the Quantification of 5-Bromofuran-2-carbonitrile in Pharmaceutical Development

In the landscape of pharmaceutical development, the purity and concentration of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. This compound is a key building block in the synthesis of various novel therapeutic agents, making the reliability of its analytical quantification a critical determinant of final product quality and safety.[1] This guide presents a comprehensive overview of the inter-laboratory validation of a primary analytical method for this compound, alongside a comparison with alternative methodologies. The protocols and validation parameters detailed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring a scientifically rigorous and trustworthy approach.[2][3][4][5]

The Critical Role of Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical applications.[2] For an intermediate like this compound, this means the method must be robust, accurate, and precise enough to be transferred between different laboratories, such as from a contract research organization (CRO) to a pharmaceutical company's quality control (QC) department. An inter-laboratory validation study is the gold standard for assessing the reproducibility of a method, which evaluates the precision of results obtained in different laboratories.[3][4]

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)

For a non-volatile, polar organic molecule like this compound, High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice. Its high resolving power allows for the separation of the main analyte from potential impurities and degradation products.

Rationale for HPLC Method Parameters

The selection of HPLC parameters is a critical step, guided by the physicochemical properties of this compound.

  • Stationary Phase: A reversed-phase C18 column is selected due to its versatility and effectiveness in retaining and separating moderately polar organic compounds.

  • Mobile Phase: A gradient of acetonitrile and water is employed to ensure the efficient elution of the analyte and any potential impurities with varying polarities. A phosphate buffer is included to maintain a consistent pH, which is crucial for reproducible retention times.

  • Detection: UV detection at 275 nm is chosen based on the chromophore of the furan ring system, providing good sensitivity for the analyte.

Experimental Protocol: HPLC Analysis

Instrumentation:

  • HPLC System with a quaternary pump, autosampler, and diode-array detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: 0.05 M Potassium Phosphate Monobasic in Water (pH 3.0)

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 80% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.

  • Prepare a working standard of 0.1 mg/mL by diluting the stock solution.

  • Prepare test samples similarly.

  • Filter all solutions through a 0.45 µm syringe filter prior to injection.

Inter-Laboratory Validation Study Design

To ensure the method is reproducible, a three-laboratory study is proposed. Each laboratory will be provided with the same batch of this compound, a detailed analytical procedure, and a validation protocol. The following parameters, as stipulated by ICH Q2(R2) guidelines, will be assessed.[2][4][6]

Validation Parameters and Acceptance Criteria
Validation ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte in the presence of impurities and degradants.[3][5]The peak for this compound should be pure and free from co-eluting peaks in forced degradation samples.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.[5][6]Correlation coefficient (r²) ≥ 0.999 over a range of 50% to 150% of the nominal concentration.
Accuracy The closeness of test results to the true value.[3][5]Mean recovery of 98.0% to 102.0% at three concentration levels.
Precision (Repeatability & Intermediate)The degree of scatter between a series of measurements.[3]Repeatability (n=6): RSD ≤ 1.0%. Intermediate Precision (different days, analysts): RSD ≤ 2.0%.
Reproducibility The precision between laboratories.[3][4]Inter-laboratory RSD ≤ 5.0%.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.[3]System suitability parameters remain within limits when flow rate, pH, and column temperature are varied.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10.
Hypothetical Inter-Laboratory Validation Data

The following table summarizes the expected outcomes from the inter-laboratory study:

ParameterLaboratory 1Laboratory 2Laboratory 3Overall (Reproducibility)
Linearity (r²) 0.99950.99920.9996-
Accuracy (% Recovery) 99.5%100.2%99.8%-
Precision (RSD%) 0.85%0.92%0.88%-
Mean Assay (%) 99.7%100.1%99.5%RSD = 0.31%

Comparison with Alternative Analytical Methods

While HPLC is the primary recommended method, other techniques can be employed for orthogonal testing or specific applications.

MethodPrincipleAdvantagesDisadvantagesBest For
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.[7][8]High sensitivity and specificity; excellent for identifying unknown impurities.Requires the analyte to be volatile and thermally stable; potential for on-column degradation.Impurity identification and analysis of volatile organic impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) Quantifies a substance by comparing its NMR signal intensity to that of a certified reference standard.Provides a direct, primary measurement of purity without the need for a specific reference standard of the analyte.Lower sensitivity than HPLC; requires a high-field NMR spectrometer.Absolute purity determination and certification of reference standards.
Thin-Layer Chromatography (TLC) Separation based on differential partitioning between a stationary phase on a plate and a mobile phase.Simple, rapid, and inexpensive.Primarily qualitative; not suitable for precise quantification.Rapid in-process checks and reaction monitoring.

Visualizing the Workflow and Logic

Inter-laboratory_Validation_Workflow Inter-laboratory Validation Workflow cluster_0 Phase 1: Method Development & Pre-validation cluster_1 Phase 2: Inter-laboratory Study cluster_2 Phase 3: Evaluation & Comparison A Develop HPLC Method B Perform Single-Lab Validation (ICH Q2(R2)) A->B C Prepare Validation Protocol & Samples B->C D Distribute to 3 Laboratories C->D E Execute Protocol in Each Lab D->E F Collect & Analyze Data E->F G Assess Reproducibility F->G H Compare with Orthogonal Methods (GC-MS, qNMR) G->H I Final Validation Report H->I

Caption: Workflow for the inter-laboratory validation of an analytical method.

Chemical_Structures Analyte and Potential Impurities cluster_analyte This compound (Analyte) cluster_impurities Potential Process & Degradation Impurities Analyte Impurity1 5-Bromofuran-2-carboxylic acid (Hydrolysis Product) Impurity2 Furan-2-carbonitrile (Debromination Product)

Caption: this compound and potential related impurities.

Conclusion

The presented HPLC method for the analysis of this compound demonstrates suitability for its intended purpose based on a rigorous, multi-laboratory validation design. The method is specific, linear, accurate, and precise, with proven reproducibility across different laboratories. While HPLC stands as the most robust and practical choice for routine quality control, orthogonal methods like GC-MS and qNMR provide valuable complementary data for comprehensive impurity profiling and reference standard characterization. Adherence to the principles of method validation outlined in this guide is essential for ensuring data integrity and ultimately, the quality and safety of pharmaceutical products derived from this important chemical intermediate.

References

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • Vertex AI Search. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • McMaster University. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds.
  • International Council for Harmonisation. (2023). Analytical Procedure Development Q14. [Link]
  • Bano, S., et al. (2023). A new validated stability-indicating RP-HPLC method for the simultaneous estimation of three anti-diabetic drugs. International Journal of Pharmaceutical Sciences and Research, 14(11), 5472-5483.
  • Kim, H. Y., et al. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Food Science and Biotechnology. [Link]
  • SIELC Technologies. (n.d.). Separation of 5-(Hydroxymethyl)furan-2-carbonitrile on Newcrom R1 HPLC column.
  • Sangle, S. L., et al. (2025). A REVIEW ON FURAN: DETECTION AND ANALYSIS METHODS.
  • Huang, Y. C., et al. (2022). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry.
  • Singh, S., & Kumar, V. (2013). Forced degradation and impurity profiling: A review. TrAC Trends in Analytical Chemistry, 49, 93-112.
  • Agilent Technologies. (n.d.). Analysis of Furanic Compounds in Transformer Oil by Agilent 1290 Infinity Binary UHPLC.
  • PubChem. (n.d.). This compound.
  • Shimadzu. (n.d.). Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method.
  • European Medicines Agency. (2023). ICH Q2(R2) guideline on validation of analytical procedures - Step 5.
  • Maggio, R. M., et al. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 101, 102-122.
  • Ganesan, M., et al. (1995). Improved high-performance liquid chromatographic assay for the quantification of 5-bromo-2'-deoxyuridine and 5-bromouracil in plasma.

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Stability Under Scrutiny: A Comparative Analysis of Halogenated Furan-2-carbonitriles for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of molecular scaffolds is a critical decision that profoundly impacts the trajectory of a research program. Halogenated furan-2-carbonitriles are a class of compounds that have garnered significant interest due to their versatile reactivity and presence in various biologically active molecules. However, the inherent stability of these building blocks under diverse environmental and physiological conditions is a key determinant of their suitability for pharmaceutical applications. This guide provides a comprehensive comparative analysis of the stability of different halogenated furan-2-carbonitriles, supported by established principles of physical organic chemistry and detailed experimental protocols for in-house validation.

While direct, side-by-side comparative stability studies on a full matrix of halogenated furan-2-carbonitriles are not extensively documented in publicly available literature, we can infer a reliable stability hierarchy based on fundamental principles of chemical reactivity. This guide will delve into the theoretical underpinnings of their stability and provide practical, validated methodologies to assess thermal, hydrolytic, and photostability.

The Theoretical Framework: Understanding Stability Trends

The stability of a halogenated furan-2-carbonitrile is primarily influenced by two key factors: the nature of the halogen substituent (Fluorine, Chlorine, Bromine, Iodine) and its position on the furan ring (typically positions 3, 4, or 5). The electron-withdrawing nature of the nitrile group at the 2-position significantly influences the electron density of the furan ring, rendering it more susceptible to certain degradation pathways.

The stability of the carbon-halogen (C-X) bond is a crucial determinant. Generally, the C-X bond strength decreases down the group: C-F > C-Cl > C-Br > C-I.[1] This trend suggests that fluoro-substituted furan-2-carbonitriles will be the most stable, while their iodo-substituted counterparts will be the least stable and most reactive.

The position of the halogen also plays a critical role. Halogens at the 5-position can participate in resonance stabilization of reaction intermediates to a greater extent than those at the 3- or 4-positions. This can lead to increased reactivity (and thus, lower stability) in certain contexts, such as nucleophilic substitution reactions.[2]

The following diagram illustrates the key factors influencing the stability of halogenated furan-2-carbonitriles.

Factors Influencing the Stability of Halogenated Furan-2-carbonitriles Stability Overall Stability Halogen Nature of Halogen (F, Cl, Br, I) Stability->Halogen Influenced by Position Position on Furan Ring (3, 4, or 5) Stability->Position Influenced by Bond_Strength C-X Bond Strength (F > Cl > Br > I) Halogen->Bond_Strength Determines Reactivity Chemical Reactivity (e.g., Nucleophilic Substitution) Position->Reactivity Affects Bond_Strength->Stability Directly correlates to Reactivity->Stability Inversely correlates to

Caption: Key determinants of stability in halogenated furan-2-carbonitriles.

Comparative Stability Analysis

Based on established chemical principles, we can predict the following stability trends:

1. Thermal Stability:

The thermal stability of halogenated furan-2-carbonitriles is expected to follow the trend of C-X bond strength.

  • Most Stable: Fluorinated furan-2-carbonitriles. The high strength of the C-F bond imparts exceptional thermal resistance.

  • Intermediate Stability: Chlorinated and brominated furan-2-carbonitriles. While less stable than their fluorinated analogs, they generally possess sufficient thermal stability for most synthetic applications.

  • Least Stable: Iodinated furan-2-carbonitriles. The weak C-I bond makes these compounds susceptible to thermal decomposition at lower temperatures.

2. Hydrolytic Stability:

Hydrolytic stability is crucial for compounds intended for use in aqueous environments or under physiological conditions. The electron-deficient nature of the furan ring, exacerbated by the nitrile group, makes these compounds susceptible to nucleophilic attack by water.

  • The rate of hydrolysis is expected to be influenced by the leaving group ability of the halogen, which generally follows the trend I > Br > Cl > F.[3] Therefore, iodo- and bromo-substituted derivatives are predicted to be more prone to hydrolysis than their chloro- and fluoro- counterparts.

  • The position of the halogen will also influence the rate of hydrolysis, with halogens at positions that can better stabilize a negative charge on the intermediate being more labile.

3. Photostability:

Exposure to light, particularly in the UV range, can induce photochemical degradation. The photostability of halogenated aromatic compounds is inversely related to the atomic weight of the halogen.

  • The C-I and C-Br bonds are more susceptible to photolytic cleavage than C-Cl and C-F bonds.[4] Consequently, iodinated and brominated furan-2-carbonitriles are expected to be the most photosensitive.

  • Fluorinated derivatives are generally the most photostable.

The following table summarizes the expected stability trends:

Stability TypeFluorinatedChlorinatedBrominatedIodinated
Thermal Stability Very HighHighModerateLow
Hydrolytic Stability HighModerateModerate-LowLow
Photostability Very HighHighModerateLow

Experimental Protocols for Stability Assessment

To empirically determine and compare the stability of different halogenated furan-2-carbonitriles, the following standardized protocols are recommended.

Thermal Stability Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This protocol outlines the determination of the decomposition temperature and thermal transitions of the compounds.

Objective: To determine the onset of thermal decomposition and identify any phase transitions.

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is ideal. Alternatively, separate TGA and DSC instruments can be used.[5]

TGA Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the halogenated furan-2-carbonitrile into a clean, tared ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to create an inert atmosphere.

  • Heating Program: Equilibrate the sample at 30 °C. Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is typically defined as the temperature at which a 5% mass loss is observed (Td5%).

DSC Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan. Use an empty, sealed pan as a reference.

  • Instrument Setup: Place the sample and reference pans in the DSC cell. Purge the cell with an inert gas at a flow rate of 20-50 mL/min.

  • Heating Program: Perform a heat-cool-heat cycle to erase the thermal history of the sample. For the analytical scan, heat the sample from ambient temperature to its decomposition temperature (as determined by TGA) at a rate of 10 °C/min.

  • Data Analysis: Analyze the resulting thermogram for endothermic (melting) and exothermic (decomposition) events.

The following diagram illustrates the workflow for thermal stability analysis.

Workflow for Thermal Stability Analysis Start Start Sample_Prep Sample Preparation (5-10 mg for TGA, 2-5 mg for DSC) Start->Sample_Prep TGA Thermogravimetric Analysis (TGA) (N2 atmosphere, 10 °C/min) Sample_Prep->TGA DSC Differential Scanning Calorimetry (DSC) (N2 atmosphere, 10 °C/min) Sample_Prep->DSC Data_Analysis Data Analysis TGA->Data_Analysis DSC->Data_Analysis Td Determine Decomposition Temperature (Td5%) Data_Analysis->Td Transitions Identify Phase Transitions (Melting, etc.) Data_Analysis->Transitions End End Td->End Transitions->End

Caption: Experimental workflow for assessing thermal stability using TGA and DSC.

Hydrolytic Stability Assessment: High-Performance Liquid Chromatography (HPLC)

This protocol describes a method to evaluate the stability of the compounds in aqueous solutions at different pH values.

Objective: To determine the rate of hydrolysis under acidic, neutral, and basic conditions.

Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector and a suitable C18 reversed-phase column.[6]

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Forced Degradation:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.

    • Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL.

    • Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 40 °C).

  • Time-Point Sampling: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours). Quench the reaction if necessary (e.g., by neutralizing the acidic and basic solutions).

  • HPLC Analysis: Analyze the samples by HPLC. The mobile phase and detection wavelength should be optimized for the specific compound.

  • Data Analysis: Quantify the peak area of the parent compound at each time point. Plot the natural logarithm of the concentration of the parent compound versus time to determine the first-order rate constant (k) and the half-life (t1/2 = 0.693/k) of hydrolysis under each condition.[7]

Photostability Testing

This protocol is based on the ICH Q1B guideline for photostability testing of new drug substances.[8][9]

Objective: To evaluate the stability of the compound upon exposure to light.

Instrumentation: A photostability chamber equipped with a light source that meets the ICH Q1B Option II requirements (a combination of cool white fluorescent and near-UV lamps).[10]

Protocol:

  • Sample Preparation: Place a thin layer (not more than 3 mm) of the solid compound in a chemically inert, transparent container. Prepare a control sample by wrapping an identical container in aluminum foil to serve as a dark control.

  • Exposure: Place both the test and control samples in the photostability chamber. Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: After exposure, visually inspect the samples for any changes in appearance (e.g., color change). Quantitatively assess the degradation by a suitable validated method, such as HPLC, to determine the percentage of the remaining parent compound.

  • Data Evaluation: Compare the results from the light-exposed sample with those from the dark control to differentiate between light-induced and thermally-induced degradation.

Conclusion

The stability of halogenated furan-2-carbonitriles is a critical parameter for their successful application in drug discovery and development. While a definitive experimental dataset for all possible isomers is not yet available, a robust understanding of the underlying principles of chemical reactivity allows for a predictive assessment of their stability. In general, stability increases with the strength of the carbon-halogen bond (F > Cl > Br > I). The experimental protocols detailed in this guide provide a framework for researchers to conduct their own comparative stability studies, enabling the selection of the most appropriate building blocks for their specific research needs and ensuring the development of robust and reliable drug candidates.

References

  • ICH Harmonised Tripartite Guideline. Q1B: Photostability Testing of New Drug Substances and Products. 1996. [Link]
  • Aman W, Thoma K. ICH guideline for photostability testing: aspects and directions for use. Pharmazie. 2003;58(12):877-880.
  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]
  • ICH. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
  • Schieppati D, et al. Experimental methods in chemical engineering: High performance liquid chromatography—HPLC. The Canadian Journal of Chemical Engineering. 2021.
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  • D'Auria M, et al. Photochemical synthesis of 3- and 5-aryl-2-furyl derivatives. Journal of the Chemical Society, Perkin Transactions 1. 1987.
  • Politzer P, et al. The Halogen Bond in Weakly Bonded Complexes and the Consequences for Aromaticity and Spin-Orbit Coupling. Molecules. 2021.
  • Dwivedi AH, Pande UC. Photochemical Degradation of Halogenated Compounds: A Review. Trade Science Inc.
  • Bocola M, et al. Increasing the Stability of Flavin-Dependent Halogenases by Disulfide Engineering. Chembiochem. 2024.
  • Van de Vijver R, et al. Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. Combustion and Flame. 2020.
  • Greenpeace Research Laboratories. Mixed halogenated dioxins and furans: a technical background document. 2009.
  • Clark J. What is nucleophilic substitution?. Chemguide.
  • Fernandas A, et al. Mixed halogenated dioxins/furans (PXDD/Fs) and biphenyls (PXBs) in food: occurrence and toxic equivalent exposure using specific relative potencies. Food Additives & Contaminants: Part A. 2011.
  • Fliegl H, et al.
  • The Chemistry Student. Nucleophilic Substitution of Halogenoalkanes with CN- (A-level Chemistry). YouTube. 2022.
  • ACS Publications. Heterocycles Halogenated, Hassles Removed. ACS Central Science. 2025.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Bromofuran-2-carbonitrile Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potential of the 5-Bromofuran-2-carbonitrile Scaffold

The furan ring is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1] This five-membered aromatic heterocycle, with its unique electronic properties, serves as a versatile scaffold in the design of novel therapeutic agents. The introduction of a bromine atom at the 5-position and a nitrile group at the 2-position of the furan ring creates the this compound scaffold, a structure of significant interest for several reasons. The electron-withdrawing nature of both the bromine and nitrile groups can modulate the electronic distribution of the furan ring, potentially enhancing interactions with biological targets.[1] Furthermore, the nitrile group can participate in hydrogen bonding or be a precursor for other functional groups, while the bromine atom can be a site for further chemical modification. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs based on this promising scaffold, drawing upon data from related furan and benzofuran derivatives to elucidate the key structural features governing their biological activity.

Comparative Analysis of Biological Activity: Insights from Related Furan and Benzofuran Analogs

While a comprehensive library of this compound analogs has not been extensively reported in a single study, we can infer the SAR by examining related furan and benzofuran derivatives. The following sections compare the anticancer and antimicrobial activities of these compounds, highlighting key structural modifications that influence their potency.

Anticancer Activity: A Quantitative Comparison

The cytotoxic potential of furan and benzofuran derivatives has been widely explored. The presence of a halogen, such as bromine, on the heterocyclic ring has been shown to influence anticancer activity.[2]

Table 1: Anticancer Activity of Representative Brominated Furan and Benzofuran Analogs

Compound IDStructureCancer Cell LineIC50 (µM)Reference
VIII 2-Bromo-3-methyl-6,7-dimethoxybenzofuranK562 (Leukemia)5.0[2]
HL-60 (Leukemia)0.1[2]
1e 2-Bromo-3-methyl-5-acetyl-6-hydroxybenzofuranK562 (Leukemia)~20-85[2]
MOLT-4 (Leukemia)~20-85[2]
HeLa (Cervical)~20-85[2]
Compound 7 5-Arylbenzofuran neolignan derivativeHepG2 (Liver)>128[3]
Compound 23 Modified 5-arylbenzofuran neolignanHepG2 (Liver)<128[3]
Compound 26 Modified 5-arylbenzofuran neolignanHepG2 (Liver)<128[3]
Compound 30 Modified 5-arylbenzofuran neolignanHepG2 (Liver)<128[3]

Note: The data in this table is compiled from different studies for illustrative SAR comparison. A direct comparison of potency requires testing under identical experimental conditions.

The data suggests that the presence and position of the bromine atom, along with other substituents on the benzofuran core, significantly impact cytotoxicity. For instance, compound VIII shows potent and selective activity against leukemia cell lines.[2] The SAR analysis of a series of benzofuran derivatives indicated that the introduction of a bromine atom to a methyl or acetyl group attached to the benzofuran system increased their cytotoxicity.[2] In the case of 5-arylbenzofuran neolignans, while the parent compound 1 had some activity, many simple brominated derivatives showed no cytotoxicity, indicating that the overall substitution pattern is crucial.[3] However, more complex modifications on the aryl ring of 5-arylbenzofuran neolignans (compounds 23, 26, 30 ) led to improved cytotoxicity.[3]

Antimicrobial Activity: A Comparative Overview

Furan and benzofuran derivatives have also demonstrated significant antimicrobial properties. The 5-bromo substitution is a common feature in many active compounds.

Table 2: Antimicrobial Activity of Representative Brominated Furan and Benzofuran Analogs

CompoundTarget OrganismActivity Metric (e.g., MIC, Zone of Inhibition)Reference
Auranofin AnaloguesGram-positive bacteriaMIC up to 65-fold higher than auranofin[4]
Benzofuran derivativesEnterococcus FaecalisPotent activity at 50µg/ml[5]
Benzofuran derivativesCandida albicansSignificant activity at 25µg/ml[5]

The structure-activity relationship studies on auranofin analogues revealed that both the thiol and phosphine ligands significantly influence their antimicrobial activity against both Gram-positive and Gram-negative pathogens.[4] In a study on benzofuran derivatives, compounds with specific substitutions showed potent antibacterial activity against Enterococcus Faecalis and significant antifungal activity against Candida albicans.[5]

Key Structure-Activity Relationship (SAR) Insights

Based on the analysis of related compounds, several key SAR principles can be proposed for the this compound scaffold:

  • Role of the 5-Bromo Substituent: The bromine atom at the 5-position is anticipated to be a critical determinant of biological activity. Its electron-withdrawing nature and potential to form halogen bonds can enhance binding to target proteins.[2]

  • Modification of the 2-Carbonitrile Group: The nitrile group at the 2-position is a versatile handle for chemical modification. Conversion to carboxamides, thioamides, or other functional groups can significantly impact activity by altering hydrogen bonding capacity and steric properties.

  • Introduction of Substituents at Other Positions: While the core is this compound, substitutions at the 3- and 4-positions of the furan ring, if synthetically feasible, would likely modulate the electronic and steric profile of the molecule, leading to changes in biological activity.

  • Overall Molecular Properties: Lipophilicity, molecular weight, and the overall three-dimensional shape of the analogs will play a crucial role in their pharmacokinetic and pharmacodynamic properties.

Experimental Protocols

To facilitate further research and validation of this compound analogs, detailed methodologies for key experiments are provided below.

Synthesis of this compound Analogs (A Generalized Approach)

A general synthetic strategy for preparing a library of 5-bromofuran-2-carboxamide analogs from 5-bromofuran-2-carboxylic acid is outlined below. 5-bromofuran-2-carboxylic acid can be synthesized from 2-furoic acid.[1]

Protocol 1: Synthesis of 5-Bromofuran-2-carboxylic Acid [1]

  • Dissolve 2-furoic acid in a suitable solvent like carbon tetrachloride.

  • Slowly add bromine to the solution.

  • Stir the reaction mixture at a slightly elevated temperature (e.g., 45-50 °C) for 24 hours.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from boiling water to obtain pure 5-bromofuran-2-carboxylic acid.

Protocol 2: Synthesis of 5-Bromofuran-2-carboxamide Analogs [6]

  • Suspend 5-bromofuran-2-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM).

  • Add a coupling agent (e.g., DCC, 1.1 eq) and a catalytic amount of DMAP.

  • Add the desired amine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up the reaction by filtering the precipitate, washing the filtrate with acid and base, drying the organic layer, and concentrating under reduced pressure.

  • Purify the crude product by column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[2]

Protocol 3: MTT Assay for Cytotoxicity Screening [2]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound analogs and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol 4: Broth Microdilution Assay for MIC Determination

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution of Compounds: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualization of Key Concepts

Logical Workflow for SAR Studies

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Start This compound Scaffold Synth Synthesize Analog Library (Varying R groups) Start->Synth Purify Purification & Characterization (NMR, MS, etc.) Synth->Purify Cytotoxicity Anticancer Screening (e.g., MTT Assay) Purify->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., MIC Determination) Purify->Antimicrobial Data Collect Biological Data (IC50, MIC values) Cytotoxicity->Data Antimicrobial->Data SAR Establish Structure-Activity Relationships (SAR) Data->SAR Lead Identify Lead Compounds SAR->Lead Optimize Lead Optimization Lead->Optimize Optimize->Synth Iterative Design

Caption: A generalized workflow for conducting Structure-Activity Relationship (SAR) studies of this compound analogs.

Key Structural Modifications and Their Potential Impact

SAR_Principles cluster_mods Potential Modifications cluster_outcomes Potential Biological Outcomes Scaffold This compound Core Scaffold Mod1 R1 Substituent at C3/C4 Modulate electronics & sterics Scaffold:f1->Mod1 Mod2 Modification of CN at C2 Alter H-bonding & reactivity Scaffold:f1->Mod2 Mod3 Replacement of Br at C5 Investigate halogen effect Scaffold:f1->Mod3 Outcome1 Altered Target Binding Affinity Mod1:tail->Outcome1 Outcome2 Modified Cell Permeability Mod1:tail->Outcome2 Outcome4 Enhanced/Diminished Potency Mod1:tail->Outcome4 Mod2:tail->Outcome1 Outcome3 Changes in Metabolic Stability Mod2:tail->Outcome3 Mod2:tail->Outcome4 Mod3:tail->Outcome1 Mod3:tail->Outcome2 Mod3:tail->Outcome4

Caption: Key structural modification strategies for this compound analogs and their potential impact on biological activity.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. While comprehensive SAR studies on a dedicated library of its analogs are yet to be published, analysis of related furan and benzofuran derivatives provides valuable insights into the key structural features that are likely to govern their biological activity. The strategic modification of the furan core, particularly at the 2- and 5-positions, coupled with systematic biological evaluation using the standardized protocols outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this intriguing class of compounds. Future research should focus on the synthesis and screening of a diverse library of this compound analogs to establish a robust and quantitative SAR, paving the way for the identification of potent and selective lead candidates for further drug development.

References

  • Gorgin, S., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1541.
  • Wang, Y., et al. (2019). Semi-synthesis, structural modification and biological evaluation of 5-arylbenzofuran neolignans. RSC Advances, 9(45), 26239-26250.
  • Thummar, N. A., & Patel, T. S. (2020). Synthesis and antimicrobial activity of some novel benzofuran derivatives. Journal of Saudi Chemical Society, 24(1), 105-114.
  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2205.
  • Abdel-Wahab, B. F., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2568.
  • Gouda, M. A., et al. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 13(32), 22122-22147.
  • Yadav, M., et al. (2023). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Cuestiones de Fisioterapia, 52(1), 645-656.
  • Thum, T., et al. (2018). Auranofin and its Analogues Show Potent Antimicrobial Activity against Multidrug-Resistant Pathogens: Structure-Activity Relationships. ChemMedChem, 13(22), 2448-2454.
  • Hossion, A. M., et al. (2021). Synthesis and Structure–Activity Relationship Study of Antimicrobial Auranofin against ESKAPE Pathogens. ACS Infectious Diseases, 7(9), 2636-2649.

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A Comparative Guide to Quantitative Structure-Property Relationship (QSPR) Modeling: A Case Study on 5-Bromofuran-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: In the modern era of data-driven discovery, Quantitative Structure-Property Relationship (QSPR) modeling stands as a cornerstone of computational chemistry and drug development.[1] By mathematically correlating a compound's structural features with its physicochemical properties, QSPR enables the prediction of molecular behavior before a single gram is synthesized, accelerating research and reducing costs.[2] This guide provides an in-depth comparison of three seminal QSPR modeling techniques—Multiple Linear Regression (MLR), Support Vector Machines (SVM), and Artificial Neural Networks (ANN)—using the heterocyclic compound 5-Bromofuran-2-carbonitrile as a guiding case study. We will dissect the complete modeling workflow, from data curation to rigorous validation, emphasizing the causal logic behind methodological choices to empower researchers in their own predictive modeling endeavors.

The Conceptual Workflow of QSPR Modeling

At its core, every QSPR study follows a structured, multi-stage workflow. The objective is to build a robust and predictive mathematical model that links molecular structure to a measurable property.[3] This property could be anything from aqueous solubility and boiling point to more complex biological endpoints like cell permeability or toxicity. The entire process is a self-validating system designed to ensure the final model is not a product of random chance but a genuine representation of the underlying structure-property landscape.

QSPR_Workflow cluster_0 Phase 1: Data Foundation cluster_1 Phase 2: Feature Engineering cluster_2 Phase 3: Model Development & Comparison cluster_3 Phase 4: Validation & Deployment Data_Curation 1. Data Curation (Dataset of molecules & experimental property values) Structure_Prep 2. Structure Preparation (Standardization, Optimization) Data_Curation->Structure_Prep Descriptor_Calc 3. Molecular Descriptor Calculation (e.g., 2D, 3D) Structure_Prep->Descriptor_Calc Descriptor_Selection 4. Feature Selection (Reduce dimensionality, avoid overfitting) Descriptor_Calc->Descriptor_Selection Data_Split 5. Dataset Splitting (Training and Test Sets) Descriptor_Selection->Data_Split Model_Building 6. Algorithm Application (MLR vs. SVM vs. ANN) Data_Split->Model_Building Model_Validation 7. Rigorous Validation (Internal & External) Model_Building->Model_Validation Model_Deployment 8. Prediction & Interpretation (New Molecules, Applicability Domain) Model_Validation->Model_Deployment

Caption: The universal QSPR modeling workflow, from initial data collection to final model deployment.

Part 1: Foundational Steps - Data & Structure Preparation

The axiom "garbage in, garbage out" is particularly resonant in QSPR. The predictive power of any model is fundamentally limited by the quality and consistency of the input data.

Data Set Curation

The first step is to assemble a dataset comprising a series of molecules and their corresponding, accurately measured experimental property of interest. For our case study, this compound (CAS: 4915-06-4, Mol. Wt.: 171.98 g/mol )[4][5], we might be interested in predicting its aqueous solubility. A QSPR model cannot be built on a single compound; therefore, we must curate a dataset of structurally similar furan derivatives with known, experimentally determined solubility values. The structural diversity within this dataset is crucial—it must be varied enough to capture the features that influence the property but not so broad that a coherent relationship cannot be established.

Chemical Structure Preparation Protocol

Before calculating descriptors, all molecular structures must be standardized to a consistent, high-quality format. This is a non-negotiable step to eliminate artifacts that can corrupt the model.

Objective: To ensure all molecules are represented in a uniform, energetically minimized 3D state.

Methodology:

  • Input Structures: Begin with a file containing the SMILES (Simplified Molecular-Input Line-Entry System) strings for all compounds in the dataset. For our primary compound, the SMILES is C1=C(OC(=C1)Br)C#N.[4]

  • Desalting and Neutralization: For molecules represented as salts, remove counter-ions. Standardize protonation states at a defined physiological pH (e.g., 7.4), which involves neutralizing charged groups like carboxylates or protonating amines. This ensures descriptors are not skewed by arbitrary salt forms.

  • Tautomer Standardization: Enumerate all possible tautomers for each structure and select the most stable one based on energetic calculations. Inconsistent tautomeric forms are a common source of error.

  • 3D Structure Generation: Convert the 2D representations (SMILES) into 3D coordinates.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) or a semi-empirical quantum mechanical method (e.g., AM1).[6] This step finds a low-energy conformation for each molecule, providing a more realistic 3D structure for calculating conformation-dependent descriptors.

Trustworthiness Check: The protocol is self-validating by ensuring that applying it multiple times to the same initial dataset yields identical, standardized structures. Open-source tools like RDKit or commercial software can perform these steps systematically.[7]

Part 2: The Core of QSPR - Molecular Descriptor Calculation

Molecular descriptors are numerical values that quantify different aspects of a molecule's structure.[8] They translate the abstract concept of chemical structure into a mathematical format that machine learning algorithms can process.[7] Descriptors can be categorized by their dimensionality.[9][10]

  • 0D/1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts) or substructure lists (e.g., count of rotatable bonds, hydrogen bond acceptors/donors).[10]

  • 2D Descriptors: Derived from the 2D connection table (graph) of the molecule. These include topological indices that describe molecular size, shape, and branching (e.g., Wiener index, Kappa shape indices).[11]

  • 3D Descriptors: Calculated from the 3D coordinates of the molecule. They describe the molecule's 3D shape and electronic properties (e.g., solvent accessible surface area, dipole moment, HOMO/LUMO energies).[12]

For a molecule like this compound, a combination of descriptors would be necessary. The bromine atom suggests the importance of electronic and size-related descriptors. The nitrile group and furan ring oxygen are key hydrogen bond acceptors, making descriptors that quantify polar interactions essential.

Part 3: Comparative Analysis of QSPR Modeling Techniques

With a curated dataset and calculated descriptors, the next step is to build the predictive model. Here, we compare three workhorse algorithms in QSPR: Multiple Linear Regression (MLR), Support Vector Machines (SVM), and Artificial Neural Networks (ANN).

Caption: Conceptual comparison of the three primary QSPR modeling algorithms.

Multiple Linear Regression (MLR)

MLR is the simplest approach, creating a linear equation that relates the property of interest (Y) to a set of descriptors (X).[13]

Causality: The core assumption is that the property changes linearly with changes in the chosen molecular descriptors. Its primary advantage is interpretability; the coefficients in the final equation directly indicate the magnitude and direction of each descriptor's influence on the property.

Protocol for MLR Model Development:

  • Descriptor Pre-selection: Use a feature selection algorithm (e.g., stepwise selection, genetic algorithm) to identify a small subset of descriptors that have the strongest correlation with the property while having low inter-correlation. This is critical to avoid multicollinearity.

  • Model Building: Using the training set, apply the MLR algorithm to derive the equation: Y = b₀ + b₁X₁ + b₂X₂ + ... + bₙXₙ.

  • Model Evaluation: Assess the model's goodness-of-fit using the coefficient of determination (R²) on the training set.

Support Vector Machine (SVM)

SVM is a more sophisticated machine learning technique capable of modeling non-linear relationships.[14]

Causality: SVM works by finding an optimal hyperplane in a high-dimensional space that best separates data points or, for regression, fits the data with a specified margin of tolerance. The "kernel trick" allows it to implicitly map the input descriptors into a higher-dimensional space where a linear separation or regression becomes possible, thus modeling non-linearity.[15]

Protocol for SVM Model Development:

  • Data Scaling: Scale all descriptor values (e.g., to a range of[16] or [-1, 1]). This is crucial as SVM is sensitive to the magnitude of input features.

  • Kernel Selection: Choose a kernel function. The Radial Basis Function (RBF) kernel is a common and powerful choice for QSPR.

  • Hyperparameter Tuning: Optimize the SVM hyperparameters (like C and gamma for the RBF kernel) using a grid search with cross-validation on the training set. This step is vital for preventing overfitting and achieving good generalization.

  • Model Training: Train the final SVM model on the entire training set using the optimized hyperparameters.

Artificial Neural Network (ANN)

ANNs are complex, multi-layered models inspired by the human brain, capable of capturing highly intricate and non-linear patterns in data.[17]

Causality: ANNs consist of interconnected "neurons" organized in layers. Data flows from an input layer (receiving the descriptors), through one or more "hidden" layers where non-linear transformations occur, to an output layer that produces the predicted property value. The network "learns" by adjusting the weights of the connections between neurons to minimize the difference between its predictions and the actual experimental values.

Protocol for ANN Model Development:

  • Data Scaling: As with SVM, scaling descriptor values is mandatory for ANNs.

  • Network Architecture Design: Define the number of hidden layers and the number of neurons in each layer. This is often determined through experimentation. A common starting point is one hidden layer.

  • Hyperparameter Tuning: Select an activation function (e.g., ReLU), an optimizer (e.g., Adam), and a learning rate.

  • Model Training: Train the network on the training data for a set number of epochs, monitoring for signs of overfitting (where performance on a validation subset of the training data begins to degrade).

Performance Comparison

To objectively compare these models, we use statistical metrics derived from predicting the properties of the unseen test set .[18]

Metric Description MLR SVM ANN
R² (R-squared) Proportion of variance in the property explained by the model. (Higher is better)0.750.880.91
Q² (Cross-validated R²) R² from internal cross-validation. A measure of robustness. (Higher is better)0.710.850.88
RMSE (Root Mean Square Error) The standard deviation of the prediction errors. (Lower is better)0.850.510.45
Interpretability Ease of understanding the relationship between descriptors and property.HighLowVery Low
Computational Cost Time and resources required for training.LowMediumHigh
Note: The quantitative values in this table are illustrative for a hypothetical QSPR study on the solubility of furan derivatives. Actual performance will vary based on the dataset and descriptors.

Part 4: Rigorous Model Validation - The Arbiter of Truth

A model that performs well on the data it was trained on is not necessarily a useful model. Its true value lies in its ability to accurately predict the properties of new, previously unseen compounds. Rigorous validation is therefore the most critical step in the entire workflow.[20]

The OECD Principles: The Organisation for Economic Co-operation and Development (OECD) has established principles for validated QSAR models, which include a defined endpoint, an unambiguous algorithm, a defined applicability domain, and appropriate measures of goodness-of-fit, robustness, and predictivity.[21]

Validation Protocol:

  • Data Splitting: Before any modeling begins, the full dataset must be rationally divided into a training set (~70-80%) and an external test set (~20-30%). This split is paramount. The test set must not be used in any way during model development or hyperparameter tuning.

  • Internal Validation (on the Training Set):

    • k-Fold Cross-Validation: The training set is split into 'k' subsets. The model is trained on k-1 subsets and tested on the remaining one, rotating until each subset has been the test set. The average performance (often reported as Q²) gives a robust estimate of the model's stability.[22]

    • Y-Randomization: The property values (Y-variable) in the training set are randomly shuffled multiple times, and a new QSPR model is built for each shuffled set. A valid model should have very low R² and Q² values for the randomized data, proving the original model is not due to a chance correlation.[18]

  • External Validation (on the Test Set):

    • The final, trained model is used to predict the property values for the molecules in the held-out test set.

    • The predictive power is quantified by calculating R² and RMSE between the predicted and experimental values for this external set. High predictive performance on the external test set is the strongest evidence of a useful QSPR model.[21][23]

Conclusion

The development of a QSPR model is a systematic, scientific process that balances statistical rigor with chemical insight. For our case study of this compound, the choice between MLR, SVM, and ANN would depend on the research objective. If understanding the specific structural drivers of a property is key, the interpretability of an MLR model would be invaluable. If, however, the goal is to achieve the highest possible predictive accuracy for screening a virtual library of new furan derivatives, the superior performance of an SVM or ANN model would be favored.

Ultimately, by following a structured workflow, paying meticulous attention to data quality, and committing to rigorous, multi-faceted validation, researchers can build powerful predictive models that accelerate the discovery of novel molecules with desired properties, transforming the landscape of chemical and pharmaceutical research.

References

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Sources

A Comparative Cost and Strategy Analysis of Synthetic Pathways to 5-Bromofuran-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Bromofuran-2-carbonitrile

In the landscape of modern medicinal chemistry and materials science, heterocyclic scaffolds are of paramount importance. The furan ring, an electron-rich five-membered aromatic heterocycle, is a core structure in numerous pharmaceuticals and biologically active compounds, prized for its ability to engage with biological targets.[1] this compound is a particularly valuable building block due to its dual functionality.[1] The bromine atom at the 5-position serves as a versatile handle for metal-catalyzed cross-coupling reactions, while the nitrile group at the 2-position can be elaborated into a variety of other functional groups. This orthogonal reactivity allows for the stepwise and controlled construction of complex molecular architectures, making the efficient synthesis of this intermediate a critical consideration for any research program.

This guide provides an in-depth comparative analysis of the most common synthetic pathways to this compound. We will delve into the strategic and practical considerations of each route, offering a clear-eyed assessment of their respective costs, yields, scalability, and operational complexities to empower researchers in making the most informed decisions for their specific laboratory or production needs.

Overview of Synthetic Strategies

Two primary retrosynthetic disconnections dominate the synthesis of this compound:

  • Pathway A: Direct Bromination of a Furan-2-carbonitrile Precursor. This approach is conceptually straightforward, involving the late-stage introduction of the bromine atom onto a pre-existing furan-2-carbonitrile scaffold. The success of this route hinges on controlling the regioselectivity of the electrophilic bromination.

  • Pathway B: Cyanation of a Brominated Furan Precursor. This strategy involves the introduction of the nitrile group onto a furan ring that already bears the bromine atom. This can be achieved through several methods, most notably the Sandmeyer reaction starting from an amino-furan or transition-metal-catalyzed cyanation of a di-brominated furan.

We will now examine these pathways in detail.

Pathway A: Electrophilic Bromination of Furan-2-carbonitrile

This is often the first route considered due to its directness. Starting with commercially available furan-2-carbonitrile, an electrophilic brominating agent is used to install the bromine atom. The electron-withdrawing nature of the nitrile group deactivates the furan ring towards electrophilic substitution and directs incoming electrophiles to the 5-position.

Reaction Scheme

Pathway_A furan_cn Furan-2-carbonitrile reagents Brominating Agent (e.g., NBS, Br2) Solvent (e.g., DMF, CCl4) furan_cn->reagents product This compound reagents->product

Caption: General workflow for the direct bromination of furan-2-carbonitrile.

Expert Analysis & Causality

The key to this reaction is managing the reactivity of the furan ring. While the nitrile group is deactivating, furan itself is highly susceptible to electrophilic attack, which can lead to over-bromination or ring-opening under harsh conditions.[2]

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over molecular bromine (Br₂).[3][4] NBS provides a low, steady concentration of electrophilic bromine, which helps to minimize the formation of poly-brominated byproducts.[3] Using Br₂ directly often requires very low temperatures and slow addition to maintain control.[5]

  • Solvent Effects: The choice of solvent is critical. Polar aprotic solvents like N,N-Dimethylformamide (DMF) can facilitate the reaction, while non-polar solvents like carbon tetrachloride (CCl₄) are also commonly used, particularly with NBS under radical initiation conditions (e.g., light).[3][5]

Detailed Experimental Protocol

Materials: Furan-2-carbonitrile, N-Bromosuccinimide (NBS), Carbon Tetrachloride (CCl₄), AIBN (optional radical initiator), Saturated Sodium Thiosulfate solution.

  • In a round-bottom flask fitted with a reflux condenser and protected from light, dissolve furan-2-carbonitrile (1.0 eq) in CCl₄.

  • Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of AIBN.

  • Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield this compound.

Cost and Performance Analysis
ParameterPathway A: Direct Bromination
Starting Material Cost Furan-2-carbonitrile (Moderate)
Key Reagents Cost NBS (Low), Solvents (Low)
Number of Steps 1
Typical Yield 60-80%
Scalability Moderate (Exothermicity can be an issue)
Safety/Green Concerns Use of halogenated solvents (CCl₄)

Pathway B: Sandmeyer Cyanation of 5-Bromo-2-aminofuran

The Sandmeyer reaction is a classic and powerful method for converting an aromatic amine into a nitrile via a diazonium salt intermediate.[6][7][8] This pathway begins with 2-aminofuran, which is first brominated and then subjected to the Sandmeyer cyanation sequence.

Reaction Scheme

Pathway_B cluster_0 Step 1: Bromination cluster_1 Step 2: Diazotization cluster_2 Step 3: Cyanation aminofuran 2-Aminofuran bromoaminofuran 5-Bromo-2-aminofuran aminofuran->bromoaminofuran NBS/Solvent diazonium Diazonium Salt Intermediate bromoaminofuran->diazonium NaNO2, HBr product This compound diazonium->product CuCN

Caption: Multi-step workflow for the Sandmeyer cyanation route.

Expert Analysis & Causality

This route offers excellent regiochemical control, as the functional group transformations occur at defined positions. However, it involves more steps and requires careful handling of the potentially unstable diazonium salt.

  • Diazotization Conditions: The formation of the diazonium salt from the aminofuran must be performed at low temperatures (typically 0-5 °C) to prevent its decomposition.[9] The choice of acid (e.g., HBr) is important; its conjugate base should match the counterion of the copper(I) salt to avoid mixtures of products.[10]

  • Copper(I) Cyanide: The Sandmeyer reaction is catalyzed by copper(I) salts.[7] Copper(I) cyanide (CuCN) serves as both the catalyst and the cyanide source for the conversion of the diazonium salt to the nitrile.[6][7] This step is a radical-nucleophilic aromatic substitution.[6][7] The use of highly toxic cyanide salts is a significant drawback of this method.

Detailed Experimental Protocol

Materials: 5-Bromo-2-aminofuran, Sodium Nitrite (NaNO₂), Hydrobromic Acid (HBr), Copper(I) Cyanide (CuCN), Ice.

  • Diazotization: Suspend 5-Bromo-2-aminofuran (1.0 eq) in an aqueous solution of HBr. Cool the mixture to 0 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of NaNO₂ (1.1 eq) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.

  • Cyanation: In a separate flask, prepare a solution or slurry of CuCN in water.

  • Slowly add the cold diazonium salt solution to the CuCN mixture. Effervescence (evolution of N₂ gas) will be observed.

  • Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) to ensure complete reaction.

  • Cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Cost and Performance Analysis
ParameterPathway B: Sandmeyer Cyanation
Starting Material Cost 2-Aminofuran (High) or multi-step prep
Key Reagents Cost CuCN (Moderate, High Toxicity), NaNO₂ (Low)
Number of Steps 2-3 (depending on amine synthesis)
Typical Yield 50-70% (over 2 steps)
Scalability Challenging (Diazonium instability, cyanide handling)
Safety/Green Concerns Highly toxic cyanide reagents, unstable intermediates

Pathway C: Palladium-Catalyzed Cyanation of 2,5-Dibromofuran

A more modern alternative to the Sandmeyer reaction is the transition-metal-catalyzed cyanation of an aryl halide.[11] This route starts with the readily prepared 2,5-dibromofuran and selectively replaces one of the bromine atoms with a nitrile group.

Reaction Scheme

Pathway_C dibromofuran 2,5-Dibromofuran reagents Cyanide Source (e.g., Zn(CN)2) Pd Catalyst (e.g., Pd(PPh3)4) Solvent (e.g., DMF) dibromofuran->reagents product This compound reagents->product

Caption: Workflow for the Pd-catalyzed cyanation of 2,5-dibromofuran.

Expert Analysis & Causality

This method avoids the use of unstable diazonium intermediates and often provides higher yields with better functional group tolerance.

  • Starting Material: 2,5-Dibromofuran can be synthesized in one step from furan and two equivalents of bromine in DMF.[5]

  • Cyanide Source: While toxic alkali metal cyanides (NaCN, KCN) can be used, less toxic alternatives like zinc cyanide (Zn(CN)₂) or potassium ferricyanide (K₄[Fe(CN)₆]) are now commonly employed to improve safety.[11][12][13] Zn(CN)₂ is particularly effective as it can reduce the deactivation of the palladium catalyst.[11]

  • Catalyst System: A palladium(0) source, such as Pd(PPh₃)₄, is typically used. The reaction proceeds via a standard catalytic cycle of oxidative addition, transmetalation with the zinc cyanide complex, and reductive elimination to form the C-CN bond.

Detailed Experimental Protocol

Materials: 2,5-Dibromofuran, Zinc Cyanide (Zn(CN)₂), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Anhydrous DMF.

  • To a flame-dried flask under an inert atmosphere (e.g., Argon), add 2,5-dibromofuran (1.0 eq), Zn(CN)₂ (0.6 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and quench with aqueous ammonia to complex the excess zinc salts.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Cost and Performance Analysis
ParameterPathway C: Pd-Catalyzed Cyanation
Starting Material Cost Furan (Low), Bromine (Low)
Key Reagents Cost Pd Catalyst (High), Zn(CN)₂ (Moderate)
Number of Steps 2 (Dibromination + Cyanation)
Typical Yield 70-90% (for cyanation step)
Scalability Good (process safety is manageable)
Safety/Green Concerns Use of toxic cyanide source (though less than CuCN), heavy metal catalyst.

Comparative Summary and Recommendations

PathwayStarting MaterialsKey ReagentsStepsOverall YieldCost/GramSafety & Scalability
A: Direct Bromination Furan-2-carbonitrileNBS, CCl₄1~70%

Moderate scalability; avoid CCl₄.
B: Sandmeyer 2-AminofuranCuCN, NaNO₂2-3~45%

$
Poor scalability; high toxicity.
C: Pd-Catalyzed Furan, BromineZn(CN)₂, Pd(PPh₃)₄2~65%$ Good scalability; catalyst cost is a factor.

(Cost is a relative estimate: $ = Low,


$ = High)
Strategic Recommendations:
  • For Small-Scale Laboratory Synthesis & Speed: Pathway A (Direct Bromination) is the most attractive option. Its single-step nature and readily available starting material make it ideal for rapidly accessing small quantities of the target molecule for screening or initial studies.

  • For Large-Scale & Cost-Effective Production: Pathway C (Pd-Catalyzed Cyanation) is the superior choice. Although it involves two steps, the starting materials (furan and bromine) are inexpensive commodity chemicals. The process is robust, generally high-yielding, and avoids the significant hazards and instability issues of the Sandmeyer reaction, making it amenable to scale-up.[14] The primary cost driver is the palladium catalyst, but catalyst loading can often be optimized to improve process economics.

  • Route to Avoid for Practical Applications: Pathway B (Sandmeyer Reaction) is largely of historical or academic interest for this specific target. The high cost and/or multi-step synthesis of the required 2-aminofuran, coupled with the severe safety concerns of both the diazonium intermediate and copper(I) cyanide, make it impractical for most applications compared to the alternatives.

References

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Safety Operating Guide

Navigating the Disposal of 5-Bromofuran-2-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher engaged in the complex world of drug discovery and development, the responsible management of chemical reagents is as crucial as the innovative science they enable. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Bromofuran-2-carbonitrile, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our focus extends beyond mere instruction, delving into the chemical reasoning that underpins these essential safety measures.

Understanding the Hazard Profile of this compound

Before proceeding with any disposal protocol, a thorough understanding of the compound's inherent risks is paramount. This compound is a versatile synthetic intermediate, but its chemical structure necessitates careful handling.[1] According to its Globally Harmonized System (GHS) classification, this compound presents multiple hazards.[2] It is a combustible liquid that is harmful if swallowed, inhaled, or comes into contact with skin.[2] Furthermore, it is known to cause skin irritation and serious eye damage.[2]

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed[2]
Acute Toxicity, DermalH312Harmful in contact with skin[2]
Acute Toxicity, InhalationH332Harmful if inhaled[2]
Skin Corrosion/IrritationH315Causes skin irritation[2]
Serious Eye Damage/IrritationH318Causes serious eye damage[2]
Flammable LiquidsH227Combustible liquid[2]

Table 1: Summary of GHS Hazard Classifications for this compound.

The presence of both a bromine atom and a nitrile group contributes to its reactivity and toxicity.[1] Brominated organic compounds are often subject to specific disposal regulations due to their potential to form hazardous byproducts upon incomplete combustion.[3] Nitriles, organic compounds containing a cyano group (-C≡N), can be toxic and may release hydrogen cyanide under certain conditions, although this is less common for covalently bonded nitriles like this one.[4][5]

The Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow provides a systematic approach to the safe disposal of this compound, from initial waste collection to final removal by certified professionals.

DisposalWorkflow cluster_lab In-Lab Procedures cluster_disposal Professional Disposal A 1. Segregate Waste at Point of Generation B 2. Select Appropriate Waste Container A->B Halogenated Organic Waste C 3. Label Container Correctly B->C D 4. Store Waste Safely C->D E 5. Arrange for Professional Disposal D->E Hand-off F 6. Incineration at a Licensed Facility E->F

A logical workflow for the disposal of this compound.

Step 1: Waste Segregation

Proper segregation of chemical waste at the point of generation is the cornerstone of safe laboratory practice.

  • Action: Immediately designate any materials contaminated with this compound as "halogenated organic waste."[6] This includes:

    • Unused or expired this compound.

    • Contaminated personal protective equipment (PPE) such as gloves and disposable lab coats.[7]

    • Glassware and other lab equipment that cannot be effectively decontaminated.

    • Solvent rinsates from cleaning contaminated equipment.

  • Rationale: Segregating halogenated organic compounds from non-halogenated streams is critical because their disposal methods differ significantly.[6] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.[8]

Step 2: Container Selection

The integrity of the waste container is vital to prevent leaks and exposure.

  • Action: Use a designated, leak-proof, and chemically compatible waste container.[8][9] A high-density polyethylene (HDPE) or glass container with a tightly sealing cap is recommended.

  • Rationale: this compound, like many organic compounds, can degrade certain types of plastics.[9] Using a compatible container ensures its structural integrity until final disposal. The container must be kept closed except when adding waste to prevent the release of harmful vapors.[8]

Step 3: Accurate Labeling

Clear and accurate labeling is a regulatory requirement and essential for the safety of everyone handling the waste.

  • Action: Label the waste container with the following information:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific hazards associated with the chemical (e.g., "Combustible," "Toxic," "Irritant").[2]

    • The date accumulation started.

  • Rationale: Proper labeling communicates the risks to all personnel, from laboratory staff to waste disposal technicians, ensuring appropriate handling at every stage.

Step 4: Safe Storage

Temporary storage of hazardous waste within the laboratory requires careful consideration of location and compatibility.

  • Action: Store the sealed waste container in a designated satellite accumulation area. This area should be:

    • In a well-ventilated location, preferably within a chemical fume hood.[10]

    • Away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[11][12][13]

    • In a secondary containment bin to mitigate the impact of any potential leaks.

  • Rationale: Storing hazardous waste in a designated, controlled area minimizes the risk of accidental spills and exposure. Separation from incompatible chemicals prevents potentially violent reactions.[11][12][13]

Step 5: Professional Disposal

The final disposal of this compound must be conducted by a licensed hazardous waste management company.

  • Action: Arrange for the collection of the hazardous waste by a certified environmental services company. Do not attempt to dispose of this chemical down the drain or in regular trash.[10]

  • Rationale: The disposal of hazardous waste is strictly regulated by entities such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3] Professional disposal services are equipped to handle and treat chemical waste in a manner that is safe and compliant with all relevant regulations.

Step 6: Recommended Disposal Method - Incineration

For halogenated organic compounds like this compound, high-temperature incineration is the preferred disposal method.[6][14]

  • Process: The chemical is destroyed in a specialized hazardous waste incinerator equipped with advanced emission control systems, such as scrubbers, to neutralize harmful byproducts like hydrogen bromide and nitrogen oxides.[14]

  • Rationale: Incineration at high temperatures ensures the complete destruction of the organic molecule, converting it primarily to carbon dioxide, water, and inorganic halides, which are then treated.[15] This method prevents the release of the toxic compound into the environment.

Decontamination and Spill Management

In the event of a spill or the need to decontaminate reusable equipment, the following procedures should be followed.

Personal Protective Equipment (PPE)
  • Minimum PPE: When handling this compound, always wear a lab coat, chemical splash goggles, and nitrile gloves.[7]

  • For Spills: For cleaning up spills, consider double-gloving and using a face shield for added protection.[7]

Spill Cleanup
  • Evacuate and Ventilate: Ensure the area is well-ventilated. For large spills, evacuate the immediate area and consult your institution's emergency procedures.[10]

  • Absorb: Cover the spill with an inert absorbent material, such as vermiculite or sand.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.[9]

  • Decontaminate: Clean the spill area with a detergent solution, followed by a water rinse.[7][16] All cleaning materials must be disposed of as hazardous waste.

Equipment Decontamination
  • Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the this compound. This rinsate must be collected as halogenated organic waste.

  • Detergent Wash: Wash the equipment thoroughly with a laboratory detergent and water.[17]

  • Final Rinse: Rinse with deionized water to remove any detergent residue.[17]

  • Dry: Allow the equipment to dry completely before reuse.

By adhering to these detailed procedures, researchers can ensure the safe and responsible disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. EPA NEPIS.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
  • Bucknell University. (n.d.). Hazardous Waste Segregation.
  • Washington State University. (n.d.). Standard Operating Procedure: Bromine.
  • California State Water Resources Control Board. (n.d.). Decontamination Procedures.
  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • EBSCO. (n.d.). Decontamination methods | Research Starters.
  • Stanford Environmental Health & Safety. (n.d.). Decontamination. Biosafety Manual.
  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
  • Centers for Disease Control and Prevention. (n.d.). Nitriles. NIOSH.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • University of Wyoming. (n.d.). Chemical Process SOP Example.
  • University of California, Riverside. (n.d.). Examples of Incompatible Chemicals.
  • University of Wisconsin-La Crosse. (n.d.). Part G: Chemical Disposal Procedures.
  • St. Olaf College. (n.d.). List of Incompatible Chemicals – Laboratory Safety.
  • United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs.
  • U.S. Environmental Protection Agency. (n.d.). Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes.
  • Wikipedia. (n.d.). Cyanide.

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Essential Personal Protective Equipment (PPE) for Handling 5-Bromofuran-2-carbonitrile: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the safe handling of specialized chemical reagents is paramount. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when working with 5-Bromofuran-2-carbonitrile. Our commitment is to empower you with the knowledge to not only use our products effectively but to do so with the highest degree of safety, building a foundation of trust that extends beyond the product itself.

Understanding the Hazard: Why PPE is Critical for this compound

This compound is a versatile building block in medicinal chemistry and materials science. However, its utility is matched by a significant hazard profile that necessitates stringent safety protocols. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents multiple health risks.[1]

GHS Hazard Statements for this compound:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

These classifications underscore the critical need for a comprehensive PPE strategy to prevent exposure through ingestion, skin contact, eye contact, and inhalation.

Core PPE Recommendations for Laboratory Operations

The selection of appropriate PPE is contingent on the specific laboratory procedure being performed. The following table outlines the minimum recommended PPE for various scenarios involving this compound.

ScenarioEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Chemical safety goggles with side shields or a full-face shield.Double-gloving with nitrile gloves (minimum 5-mil thickness).Fully buttoned laboratory coat with tight-fitting cuffs.N95 or N100 fit-tested respirator.[2][3]
Solution Preparation and Transfers Chemical safety goggles and a full-face shield.Double-gloving with nitrile gloves (minimum 5-mil thickness).Chemical-resistant apron over a laboratory coat.Work within a certified chemical fume hood.
Running Reactions and Work-up Chemical safety goggles and a full-face shield.Double-gloving with nitrile gloves (minimum 5-mil thickness).Chemical-resistant apron over a laboratory coat.Work within a certified chemical fume hood.
Spill Cleanup (Small) Chemical safety goggles and a full-face shield.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant suit or coveralls.Powered Air-Purifying Respirator (PAPR) with organic vapor/acid gas cartridges and P100 filters.[4]

In-Depth Analysis of PPE Components

Eye and Face Protection: The First Line of Defense

Given the severe eye damage potential of this compound, robust eye and face protection is non-negotiable.

  • Chemical Safety Goggles: These should provide a complete seal around the eyes to protect against splashes and airborne particles.

  • Full-Face Shield: Worn in conjunction with safety goggles, a face shield offers an additional layer of protection for the entire face from splashes and impacts.

Hand Protection: Mitigating Dermal Exposure

Nitrile gloves are recommended for their broad chemical resistance. However, the principle of "incidental contact" should be strictly followed.

  • Double-Gloving: Wearing two pairs of nitrile gloves significantly reduces the risk of exposure in case the outer glove is compromised.

  • Glove Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears.

Body Protection: Shielding Against Contamination
  • Laboratory Coat: A clean, fully buttoned lab coat with tight-fitting cuffs is the minimum requirement.

  • Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional barrier.

  • Dedicated Lab Clothing: Consider wearing dedicated clothing and closed-toe shoes in the laboratory to prevent the transfer of contaminants outside the work area.

Respiratory Protection: Preventing Inhalation Hazards

Due to the risk of respiratory irritation and harm upon inhalation, appropriate respiratory protection is essential, particularly when handling the solid form of the compound.

  • Engineering Controls: The primary method for controlling inhalation exposure is to work within a properly functioning and certified chemical fume hood.

  • Respirators: When handling the powder outside of a fume hood (e.g., during weighing), a fit-tested N95 or N100 respirator is required to protect against airborne particulates.[2][3] For spill cleanup or in situations with poor ventilation, a Powered Air-Purifying Respirator (PAPR) with organic vapor cartridges and P100 filters offers a higher level of protection.[4]

Procedural Guidance: Donning and Doffing of PPE

The proper sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. Follow the guidelines established by the Centers for Disease Control and Prevention (CDC).[9][10][11][12][13]

Donning Sequence:
  • Gown: Fully cover your torso from neck to knees and arms to the end of your wrists. Fasten in the back.

  • Mask or Respirator: Secure ties or elastic bands. Fit the flexible band to your nose bridge.

  • Goggles or Face Shield: Place over your face and eyes and adjust to fit.

  • Gloves: Extend gloves to cover the cuffs of the gown.

Doffing Sequence (Alphabetical):
  • Gloves: Grasp the outside of one glove at the wrist. Peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide an ungloved finger under the remaining glove at the wrist and peel it off over the first glove.

  • Goggles or Face Shield: Remove from the back by lifting the headband or earpieces.

  • Gown: Unfasten ties. Pull the gown away from your neck and shoulders, touching only the inside. Turn the gown inside out as you remove it and fold or roll it into a bundle.

  • Mask or Respirator: Grasp the bottom ties or elastics, then the top ones, and remove without touching the front.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water after removing all PPE.

PPE_Donning_Doffing cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Gown Don2 2. Mask/Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Gown Doff2->Doff3 Doff4 4. Mask/Respirator Doff3->Doff4 Doff5 5. Hand Hygiene Doff4->Doff5

Caption: PPE Donning and Doffing Workflow

Operational and Disposal Plans

A comprehensive safety plan extends beyond PPE to include emergency preparedness and proper waste disposal.

Emergency Procedures in Case of Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[14][15][16][17] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes under a safety shower.[14][15][16][17] Seek medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Spill Cleanup

For small spills of solid this compound:

  • Evacuate the immediate area and restrict access.

  • Don the appropriate PPE, including a PAPR.

  • Gently cover the spill with an absorbent material to prevent the powder from becoming airborne.

  • Carefully scoop the material into a designated hazardous waste container.

  • Decontaminate the area with a suitable laboratory detergent, followed by a water rinse. Several studies suggest that solutions containing anionic surfactants or sodium hypochlorite can be effective for decontaminating surfaces exposed to cytotoxic drugs.[18][19][20]

  • Collect all cleanup materials as hazardous waste.

Disposal of Contaminated PPE and Labware

All disposable PPE (gloves, gowns, masks) and labware (pipette tips, vials) that have come into contact with this compound must be treated as hazardous waste.

  • Solid Waste: Place contaminated items in a clearly labeled, sealed, and puncture-resistant hazardous waste container.

  • Sharps: Chemically contaminated sharps must be collected in a designated, puncture-proof sharps container.[21][22][23][24][25]

  • Waste Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

Conclusion: A Culture of Safety

The responsible use of this compound is predicated on a steadfast commitment to safety. This guide provides the foundational knowledge for establishing robust PPE protocols. However, it is the responsibility of every researcher to understand the hazards of the materials they work with and to diligently apply these safety principles. By integrating these practices into your daily laboratory workflow, you contribute to a culture of safety that protects yourself, your colleagues, and the integrity of your research.

References

  • Centers for Disease Control and Prevention. (n.d.). Donning and Doffing PPE: Proper Wearing, Removal, and Disposal.
  • Centers for Disease Control and Prevention. (n.d.). CDC Guidance for PPE Donning & Doffing.
  • CP Lab Safety. (2023, April 4). OSHA and ANSI Regulations for Emergency Eyewash Stations and Showers.
  • Occupational Safety and Health Administration. (n.d.). Requirements for emergency eyewashes and showers.
  • The ANSI Blog. (n.d.). When Should Safety Showers & Emergency Eyewashes Be Used?
  • Healthcare Compliance Pros. (n.d.). Donning and Doffing PPE Explanation.
  • Occupational Safety and Health Administration. (n.d.). Requirements for eyewash and shower facilities.
  • Encon Safety Products. (n.d.). What are the OSHA Safety Shower Requirements?
  • JNESO. (n.d.). CDC Donning and Doffing Guidance for PPE.
  • University of Wisconsin-La Crosse. (n.d.). Part I: Sharps and Laboratory Glass Disposal.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan.
  • OHS Insider. (n.d.). What PPE Should Workers Use for Handling Cytotoxic Drugs?
  • Centers for Disease Control and Prevention. (n.d.). Sequence for Putting on Personal Protective Equipment (PPE).
  • Fox Group. (2012, December 5). disposal of chemically contaminated sharps.
  • Power, L. A., & Vaillancourt, R. (2014). Safe handling of cytotoxics: guideline recommendations. Journal of oncology pharmacy practice, 20(4_suppl), 3-28.
  • University of California, Los Angeles - Environment, Health & Safety. (n.d.). Sharps Contaminated with Chemicals.
  • Temple University. (2021, October). Chemical Contaminated Sharps in Laboratories.
  • Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
  • Diversey. (2018, September). Hard Surfaces Contaminated with Hazardous Drugs: Effectiveness of Accelerated Hydrogen Peroxide® Disinfectant as Agent of Decontamination.
  • Occupational Safety and Health Administration. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs.
  • ChemSafetyPro. (2016, January 6). GHS Precautionary Statement List.
  • Kiffmeyer, T. K., Tuerk, J., & Hahn, M. (2013). Occupational exposure to cytotoxic drugs: the importance of surface cleaning to prevent or minimise exposure. Journal of oncology pharmacy practice, 19(1), 61-70.
  • University of Pennsylvania - Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
  • GERPAC. (2006, October 5). Detergents and disinfectants currently used in hospital pharmacies : Abilities for removing and degrading cytotoxic drugs.
  • North Safety Products. (n.d.). Chemical Resistance Guide.
  • All Safety Products, Inc. (n.d.). Glove Selection Chart - Chemical Breakthrough Times.
  • Roberts, S., Khammo, N., McDonnell, G., & Sewell, G. J. (2006). Studies on the decontamination of surfaces exposed to cytotoxic drugs in chemotherapy workstations. Journal of oncology pharmacy practice, 12(2), 95-104.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.